molecular formula C5H9NO3 B1360954 5-(Hydroxymethyl)morpholin-3-one CAS No. 1073338-64-3

5-(Hydroxymethyl)morpholin-3-one

Cat. No.: B1360954
CAS No.: 1073338-64-3
M. Wt: 131.13 g/mol
InChI Key: FOJNXDWRHDVNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)morpholin-3-one is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Hydroxymethyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJNXDWRHDVNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648566
Record name 5-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073338-64-3
Record name 5-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-(Hydroxymethyl)morpholin-3-one" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Hydroxymethyl)morpholin-3-one: A Chiral Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are consistently found in successful drug candidates across various biological targets. The morpholine ring is one such preeminent structure, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on a specific and highly valuable derivative: 5-(Hydroxymethyl)morpholin-3-one .

This molecule is more than a simple heterocycle; it is a chiral building block that integrates the benefits of the morpholine core with the strategic utility of a hydroxymethyl group. The presence of a stereocenter at the 5-position allows for the precise, three-dimensional orientation of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets. The hydroxymethyl group further enhances its value, acting as a key hydrogen-bonding feature and a versatile synthetic handle for further molecular elaboration or prodrug strategies.[2]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical identity, properties, synthetic logic, and strategic applications of 5-(Hydroxymethyl)morpholin-3-one, grounding its potential in established medicinal chemistry principles.

Chemical Identity and Physicochemical Properties

The identity of 5-(Hydroxymethyl)morpholin-3-one is defined by its structure, which includes a morpholin-3-one core with a hydroxymethyl substituent at the C5 position. Crucially, the C5 carbon is a chiral center, meaning the compound exists as two distinct enantiomers, (S) and (R), as well as a racemic mixture. The specific stereoisomer used is of paramount importance in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities and metabolic profiles.

The distinct CAS numbers for the racemate and the individual enantiomers underscore the importance of stereochemical control in any research or development context.

Table 1: Core Identifiers and Properties of 5-(Hydroxymethyl)morpholin-3-one

PropertyValueReference(s)
IUPAC Name 5-(hydroxymethyl)morpholin-3-one[3]
Molecular Formula C₅H₉NO₃[4]
Molecular Weight 131.13 g/mol [4][5]
CAS Number (Racemate) 1073338-64-3[4][6]
CAS Number (S)-enantiomer 1389384-57-9[5]
CAS Number (R)-enantiomer 1389350-66-6[7]
Predicted Boiling Point 397.1 ± 27.0 °C[4]
InChI Key (Racemate) FOJNXDWRHDVNIW-UHFFFAOYSA-N[3]
InChI Key (S)-enantiomer FOJNXDWRHDVNIW-BYPYZUCNSA-N[5]
Topological Polar Surface Area (TPSA) 62.05 Ų[8]
Predicted LogP -0.666[8]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for 5-(hydroxymethyl)morpholin-3-one are not widely published, a logical and efficient synthetic strategy can be devised based on established chemical principles and analogous reactions reported for similar heterocyclic systems. The most rational approach leverages a chiral pool starting material to ensure stereochemical integrity.

Proposed Synthetic Strategy: A Causal Approach

The choice of starting material is dictated by the need to install both the hydroxymethyl group and the amine functionality with the correct stereochemistry at the C5 position. L- or D-serine are ideal precursors as they provide this exact arrangement.

The proposed workflow involves two key transformations:

  • N-Alkylation: The amino group of a protected serine derivative (e.g., serine methyl ester) is alkylated with a two-carbon electrophile containing a leaving group, such as ethyl bromoacetate. This step forms the C-N and C-C bonds necessary for the heterocyclic backbone.

  • Intramolecular Cyclization: The resulting intermediate undergoes a base- or acid-catalyzed intramolecular lactamization. The ester functionality reacts with the secondary amine to form the six-membered morpholin-3-one ring, yielding the target compound.

This strategy is efficient because it builds the core structure in a convergent manner and preserves the stereochemistry of the starting amino acid.

G cluster_start Starting Materials cluster_process Key Transformations cluster_end Final Product Serine L-Serine Methyl Ester (Chiral Pool) Alkylation N-Alkylation (e.g., K2CO3, MeCN) Serine->Alkylation Bromoacetate Ethyl Bromoacetate (C2 Building Block) Bromoacetate->Alkylation Intermediate Acyclic Diester Intermediate Alkylation->Intermediate Forms C-N bond Cyclization Intramolecular Lactamization (e.g., NaOMe, MeOH) Intermediate->Cyclization Forms amide bond Product (S)-5-(Hydroxymethyl)morpholin-3-one Cyclization->Product

Caption: Proposed Synthetic Workflow for 5-(Hydroxymethyl)morpholin-3-one.

Chemical Reactivity

The molecule possesses three primary sites for further chemical modification:

  • Secondary Amide (N-H): The nitrogen atom can be functionalized through various reactions like N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) or N-alkylation to attach larger, more complex substituents.

  • Primary Hydroxyl (-OH): This group is highly versatile. It can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid, providing numerous avenues for diversification. It is also an ideal handle for attaching linkers or prodrug moieties.

  • Alpha-Protons: The protons on the carbon adjacent to the carbonyl group (C2) can potentially be removed by a strong base, allowing for alpha-functionalization, although this may be less facile than reactions at the other sites.

Applications in Medicinal Chemistry and Drug Development

The value of 5-(Hydroxymethyl)morpholin-3-one lies in the synergistic combination of its structural features. Its application is not as a final drug but as a high-value intermediate for constructing complex therapeutic agents.

The Strategic Advantage of the Scaffold
  • The Morpholine Core: As a privileged structure, the morpholine ring is frequently used to replace less stable or more metabolically labile groups.[1] Its oxygen atom acts as a hydrogen bond acceptor and improves aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The saturated, non-aromatic nature of the ring provides a robust three-dimensional geometry.

  • The Chiral Center (C5): The fixed stereocenter is crucial for enantioselective recognition by protein targets such as enzymes or receptors. Incorporating this pre-defined chirality saves steps in a synthetic campaign and ensures the final active pharmaceutical ingredient (API) is enantiomerically pure.

  • The Hydroxymethyl Group (-CH₂OH): This small, polar group is a powerful tool in drug design. It can form critical hydrogen bonds with amino acid residues in a target's binding pocket, significantly increasing binding affinity and selectivity.[2] Furthermore, its presence can mitigate excessive lipophilicity, a common issue in drug development that can lead to poor solubility and off-target effects.

G Scaffold 5-(Hydroxymethyl)morpholin-3-one Morpholine Core Chiral Center (C5) Hydroxymethyl Group (-CH₂OH) Benefits Medicinal Chemistry Benefits Improved PK/ADME (Solubility, Stability) High Target Specificity & Potency Synthetic Handle for Prodrugs & Analogs Scaffold:f1->Benefits:f1 Imparts favorable physicochemical properties Scaffold:f2->Benefits:f2 Enables precise 3D fit to biological target Scaffold:f3->Benefits:f2 Forms key H-bond interactions Scaffold:f3->Benefits:f3 Provides reactive site for modification

Caption: Structural Features and Medicinal Chemistry Implications.

Therapeutic Potential

Given the properties of the morpholine scaffold, this building block is particularly well-suited for developing drugs targeting the central nervous system (CNS). The polarity and hydrogen bonding capacity can be fine-tuned to optimize properties like blood-brain barrier permeability.[9] Its utility extends to a wide range of therapeutic areas, including oncology and infectious diseases, where morpholine-containing drugs like gefitinib and linezolid have already demonstrated clinical success.[10]

Safety and Handling

Hazard Assessment (Inferred)

Based on analogous structures, 5-(Hydroxymethyl)morpholin-3-one should be handled as a potentially hazardous chemical with the following likely risks:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage: May cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Sensitization: There is a potential for allergic skin reaction upon repeated contact.[11]

Recommended Safe Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure operator safety.

  • Engineering Controls:

    • All handling of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that conform to EU standard EN166 or US OSHA 29 CFR 1910.133 regulations.[12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and change them immediately if contamination occurs.

    • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

  • Handling Procedures:

    • Avoid generating dust when handling the solid.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory area.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

  • Spill & Disposal:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for chemical waste disposal.

    • Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-(Hydroxymethyl)morpholin-3-one is a potent and versatile chiral building block for modern drug discovery. It effectively combines the proven benefits of the morpholine privileged scaffold with the strategic advantages of a stereodefined hydroxymethyl group. Its utility in introducing desirable pharmacokinetic properties, enabling precise three-dimensional interactions with biological targets, and providing a handle for further synthetic elaboration makes it a valuable asset for medicinal chemists. For research teams engaged in developing novel therapeutics, particularly in challenging areas like CNS disorders, the incorporation of this scaffold represents a rational design choice to accelerate the journey from hit to lead and beyond.

References

  • ChemBK. 3-Morpholinone, 5-(hydroxymethyl)-5-methyl-. [Online] Available at: [Link]

  • PubChem. 3-Morpholinone. [Online] Available at: [Link]

  • National Center for Biotechnology Information. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Online] Available at: [Link]

  • Wikipedia. Morpholine. [Online] Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Online] Available at: [Link]

  • Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Online] Available at: [Link]

  • American Elements. Morpholines. [Online] Available at: [Link]

Sources

"5-(Hydroxymethyl)morpholin-3-one" synthesis from simple precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(Hydroxymethyl)morpholin-3-one from Simple Precursors

Introduction

5-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained analog of the amino acid serine, it serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications.[1][2] Its rigid morpholinone scaffold allows for the precise spatial orientation of substituents, making it an attractive starting point for designing enzyme inhibitors, receptor antagonists, and other biologically active agents. The presence of the hydroxymethyl group provides a convenient handle for further functionalization. This guide provides a detailed, technically-grounded overview of a primary synthetic route to 5-(Hydroxymethyl)morpholin-3-one, starting from the simple, inexpensive, and enantiomerically pure precursor, L-serine.[3]

Retrosynthetic Analysis and Strategic Overview

The synthesis of 5-(Hydroxymethyl)morpholin-3-one is most logically approached by leveraging the inherent chirality and functionality of L-serine. A retrosynthetic analysis reveals a straightforward disconnection strategy involving a reductive amination followed by an intramolecular cyclization (lactamization).

The core idea is to couple an L-serine derivative, which provides the C3, C4(N), C5, and the hydroxymethyl substituent, with a two-carbon electrophile that will form the C2 and C6 atoms of the morpholinone ring.

G TM Target Molecule: 5-(Hydroxymethyl)morpholin-3-one Int N-substituted Serine Ester Intermediate TM->Int Lactamization (Intramolecular Amide Formation) Precursors L-Serine Ester + C2-Aldehyde Equivalent Int->Precursors Reductive Amination (C-N Bond Formation)

Caption: Retrosynthetic approach for 5-(Hydroxymethyl)morpholin-3-one.

This guide will focus on the forward synthesis embodying this strategy: the one-pot reductive amination of L-serine methyl ester with a glycolaldehyde equivalent, leading to spontaneous or induced lactamization to yield the target molecule.

Primary Synthetic Route: Reductive Amination and In-Situ Lactamization

This pathway is highly efficient as it constructs the core heterocyclic system in a convergent manner from readily available starting materials. The key transformation is the reductive amination, a robust reaction that forms an amine from a carbonyl group and an amine via an intermediate imine.[4][5]

Principle and Rationale
  • Choice of Precursors :

    • L-Serine Methyl Ester Hydrochloride : This is an ideal starting material. L-serine provides the necessary stereocenter (S-configuration at C5) and the hydroxymethyl group.[1][6] The methyl ester protects the carboxylic acid from unwanted side reactions and activates it for the final lactamization step. It is commercially available and relatively inexpensive.

    • Glycolaldehyde Dimer : Glycolaldehyde is the simplest hydroxy-aldehyde and provides the C2 and C6 atoms of the ring. It is often used as its stable crystalline dimer, which reverts to the monomeric form in solution. This avoids issues with polymerization and instability associated with the monomer.

  • Reaction Mechanism :

    • The reaction begins with the nucleophilic attack of the primary amine of the L-serine methyl ester on the carbonyl carbon of glycolaldehyde, forming a hemiaminal intermediate.

    • This hemiaminal then dehydrates to form an imine (or its protonated form, an iminium ion), which is the key intermediate for the reduction step.[7]

    • A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine to a secondary amine.

    • The resulting intermediate contains both a secondary amine and a methyl ester. Upon heating or under slightly basic/acidic conditions during workup, the nitrogen atom attacks the carbonyl carbon of the ester in an intramolecular fashion. This nucleophilic acyl substitution eliminates methanol and forms the stable six-membered lactam ring, yielding the final product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A 1. Dissolve L-Serine Methyl Ester HCl & Glycolaldehyde Dimer in Methanol B 2. Add Triethylamine (Et3N) to neutralize HCl A->B C 3. Add NaBH3CN (Reducing Agent) B->C D 4. Stir at Room Temp (Reductive Amination) C->D E 5. Heat to Reflux (Lactamization) D->E F 6. Quench & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles of reductive amination and lactamization.[7][8][9] Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-serine methyl ester hydrochloride (1.0 eq.), glycolaldehyde dimer (0.55 eq., providing 1.1 eq. of monomer), and methanol (to achieve a ~0.2 M concentration).

  • Neutralization : Cool the resulting slurry in an ice bath and add triethylamine (1.1 eq.) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • Reductive Amination : To the stirring mixture, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas upon strong acidification. Handle in a well-ventilated fume hood. The choice of NaBH₃CN is critical; it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion that forms at a slightly acidic to neutral pH.[5]

  • Reaction Progress : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Lactamization : Upon completion of the reductive amination step, heat the reaction mixture to reflux (approx. 65 °C for methanol) for 4-6 hours to drive the intramolecular cyclization (lactamization).

  • Workup : Cool the reaction mixture to room temperature and quench carefully by the slow addition of 1 M HCl to decompose any remaining borohydride. Concentrate the solvent under reduced pressure.

  • Purification : Redissolve the crude residue in a minimal amount of dichloromethane/methanol. Purify the product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to isolate the polar product.

  • Characterization : Combine the product-containing fractions, concentrate under reduced pressure, and dry under high vacuum to yield 5-(Hydroxymethyl)morpholin-3-one as a white solid or viscous oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Quantitative Data Summary

The following table provides representative quantities for a laboratory-scale synthesis. Yields are estimates based on similar transformations and may vary.

ReagentMolar Mass ( g/mol )Moles (mmol)Mass/VolumeEquivalents
L-Serine Methyl Ester HCl155.5810.01.56 g1.0
Glycolaldehyde Dimer120.095.50.66 g0.55
Triethylamine (Et₃N)101.1911.01.53 mL1.1
Sodium Cyanoborohydride62.8412.00.75 g1.2
Methanol (Solvent)--50 mL-
Product 131.13 ~6.5 ~0.85 g ~65% Yield
Detailed Reaction Mechanism

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Lactamization SME L-Serine Methyl Ester Gly Glycolaldehyde Hemiaminal Hemiaminal Imine Iminium Ion Hemiaminal->Imine - H₂O Reducer [H⁻] from NaBH₃CN Imine->Reducer Reduction ReducedInt N-Substituted Intermediate Product 5-(Hydroxymethyl)morpholin-3-one ReducedInt->Product Intramolecular Cyclization Methanol Methanol

Caption: Key mechanistic steps of the synthesis.

Conclusion

The synthesis of 5-(Hydroxymethyl)morpholin-3-one from L-serine methyl ester and glycolaldehyde via a one-pot reductive amination/lactamization sequence represents a robust and efficient strategy. This approach is advantageous due to the use of simple, inexpensive, and chiral precursors, a high degree of atom economy, and operational simplicity. The resulting chiral morpholinone is a versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries, providing a reliable synthetic foundation for further discovery and innovation.

References

  • Wolfe, J. P., & Schultz, A. G. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4523–4526. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Tunoori, A. R., White, J. M., & Georg, G. I. (2004). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Letters, 6(15), 2457–2460. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • de Koning, H., & van der Heden van Noort, G. J. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1985. [Link]

  • Mederski, W., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Jaeken, J., & de Koning, T. J. (2009). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. Molecular Genetics and Metabolism, 98(1-2), 19-23. [Link]

  • European Patent Office. (2009). Preparation of morpholine derivatives.
  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]

  • Contestabile, R., et al. (2020). L-serine synthesis via the phosphorylated pathway in humans. Amino Acids, 52(6-7), 837-850. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Chemical Reviews, 82(8), 787-810. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Furuya, S., et al. (2008). An essential role for de novo biosynthesis of L-serine in CNS development. Journal of Neurochemistry, 105(4), 1165-1175. [Link]

  • Carceller, R., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(15), 5482-5493. [Link]

  • Dringen, R., & Hirrlinger, J. (2000). Synthesis and Release of L-serine by Rat Astroglia-Rich Primary Cultures. Journal of Neurochemistry, 74(4), 1633-1638. [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Arkivoc, 2001(1), 17-54. [Link]

Sources

"5-(Hydroxymethyl)morpholin-3-one" as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 5-(Hydroxymethyl)morpholin-3-one: A Versatile Chiral Building Block for Modern Drug Discovery

Abstract

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure compounds with optimized efficacy and safety profiles.[1][2] The morpholine heterocycle is recognized as a privileged scaffold in medicinal chemistry due to its advantageous physicochemical and metabolic properties, which often impart improved solubility and bioavailability to drug candidates.[3][4] This guide focuses on the synthetic utility of 5-(hydroxymethyl)morpholin-3-one, a highly functionalized chiral building block. We will explore its stereoselective synthesis, derivatization strategies, and practical applications, providing researchers with the foundational knowledge to leverage this versatile scaffold in the design and synthesis of novel bioactive molecules.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether linkage. This unique combination confers a set of properties that medicinal chemists frequently exploit.[5] Unlike more basic piperidine or piperazine rings, the oxygen atom in morpholine withdraws electron density, lowering the pKa of the nitrogen. This reduced basicity can be crucial for avoiding off-target interactions (e.g., with the hERG channel) and improving oral absorption.[6]

Furthermore, the morpholine moiety is often associated with:

  • Enhanced Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.[4]

  • Metabolic Stability: The scaffold is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[3]

  • Favorable Conformation: Its chair-like conformation can be used to orient substituents in precise three-dimensional arrangements for optimal target binding.[6]

The incorporation of a defined stereocenter, as in 5-(hydroxymethyl)morpholin-3-one, transforms this privileged scaffold into a powerful chiral building block, allowing for the construction of complex, single-enantiomer drugs.[7][8]

Physicochemical Profile: 5-(Hydroxymethyl)morpholin-3-one

The title compound possesses three key features for synthetic manipulation: a secondary amine within a lactam, a stereogenic center at the C5 position, and a primary hydroxyl group. These handles allow for sequential and orthogonal chemical modifications.

PropertyDataSource(s)
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol [9]
CAS Number (Racemic) 1073338-64-3[10]
CAS Number (S)-enantiomer 1389384-57-9[9]
CAS Number (R)-enantiomer 1389350-66-6[11]
InChI Key (Racemic) FOJNXDWRHDVNIW-UHFFFAOYSA-N

Stereoselective Synthesis Strategies

Access to enantiomerically pure 5-(hydroxymethyl)morpholin-3-one is paramount for its use as a chiral building block. The two primary strategies are direct asymmetric synthesis from the chiral pool and resolution of a racemic mixture.

Synthesis from the Chiral Pool: A Serine-Derived Pathway

The most logical and atom-economical approach is to utilize a readily available chiral starting material where the desired stereochemistry is pre-installed. L- or D-serine are ideal precursors, as they contain the required C5 stereocenter, the hydroxymethyl side chain, and the amine functionality.

The causality behind this choice is clear: by starting with an enantiopure amino acid, the chirality is carried through the synthesis, avoiding costly resolution or complex asymmetric catalysis steps.[12] The workflow involves a key intramolecular cyclization.

Serine_to_Morpholinone_Workflow Start L-Serine Step1 N-Alkylation with Ethyl Bromoacetate Start->Step1 BrCH₂CO₂Et, Base (e.g., NaHCO₃), H₂O/Solvent Intermediate1 N-Carbethoxymethyl-L-Serine Step1->Intermediate1 Step2 Intramolecular Amide Formation (Lactamization) Intermediate1->Step2 Heat or Coupling Agent (e.g., EDC) Product (S)-5-(Hydroxymethyl) morpholin-3-one Step2->Product

Caption: Enantioselective synthesis from L-Serine.

Protocol 3.1: Synthesis of (S)-5-(Hydroxymethyl)morpholin-3-one from L-Serine

  • Step 1: N-Alkylation.

    • Dissolve L-serine (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of ethanol and water.

    • Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

    • Heat the mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC or LC-MS until serine is consumed.

    • Cool the reaction, acidify with 1M HCl to pH ~3, and extract the product with ethyl acetate. The intermediate N-(carbethoxymethyl)serine is often taken to the next step after solvent removal.

  • Step 2: Lactamization.

    • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

    • Heat the solution to reflux using a Dean-Stark apparatus to remove water and drive the intramolecular cyclization.

    • Monitor the reaction by TLC or LC-MS for the formation of the morpholinone ring.

    • Upon completion, cool the reaction mixture and purify the product by silica gel chromatography to yield (S)-5-(hydroxymethyl)morpholin-3-one.

  • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, its enantiomeric purity must be verified by chiral HPLC, comparing the retention time to a racemic or (R)-standard.

Chiral Resolution of Racemic Material

When an asymmetric route is not feasible, resolution of the racemic mixture is a classic and effective strategy.[13] This process relies on the reaction of the racemic compound with a single enantiomer of a "resolving agent" to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[14]

Chiral_Resolution_Workflow Racemate Racemic 5-(Hydroxymethyl)morpholin-3-one (R/S Mixture) Step1 Add Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) Racemate->Step1 Diastereomers Mixture of Diastereomeric Salts (R-Salt and S-Salt) Step1->Diastereomers Step2 Fractional Crystallization Diastereomers->Step2 Separated1 Insoluble Diastereomer Salt (e.g., S-Salt) Step2->Separated1 Isolate Crystals Separated2 Soluble Diastereomer Salt (e.g., R-Salt in Mother Liquor) Step2->Separated2 Collect Filtrate Step3a Liberate Amine (Base) Separated1->Step3a Step3b Liberate Amine (Base) Separated2->Step3b Product1 (S)-Enantiomer Step3a->Product1 Product2 (R)-Enantiomer Step3b->Product2

Caption: Workflow for chiral resolution.

Protocol 3.2: Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve racemic 5-(hydroxymethyl)morpholin-3-one (1.0 eq.) in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (R,R)-(+)-tartaric acid (0.5 eq., as it's a diacid), in the minimum amount of the same hot solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.

  • Separation: Collect the crystals by vacuum filtration. This solid is enriched in one diastereomer. The mother liquor is enriched in the other.

  • Liberation: Treat the separated crystalline salt with a base (e.g., 1M NaOH solution) to deprotonate the tartaric acid and liberate the free amine. Extract the enantiomerically enriched morpholinone with an organic solvent like dichloromethane. Repeat for the mother liquor to obtain the other enantiomer.

  • Self-Validation: The efficiency of the resolution is determined by measuring the enantiomeric excess (ee) of each fraction using chiral HPLC.[15] Multiple recrystallization steps may be required to achieve >99% ee.

Synthetic Applications: A Trifunctional Building Block

The true value of 5-(hydroxymethyl)morpholin-3-one lies in its capacity for diverse and selective functionalization, serving as a launchpad for more complex molecular architectures.

Synthetic_Applications Core (S)-5-(Hydroxymethyl)morpholin-3-one PathN N-Functionalization Core->PathN PathO O-Functionalization Core->PathO ProdN1 N-Arylated Product PathN->ProdN1 Buchwald-Hartwig (Ar-X, Pd catalyst, Base) ProdN2 N-Alkylated Product PathN->ProdN2 Reductive Amination (RCHO, NaBH(OAc)₃) ProdO1 O-Alkylated (Ether) PathO->ProdO1 Williamson Ether Synth. (Base, R-X) ProdO2 Oxidized (Aldehyde/Acid) PathO->ProdO2 PCC, DMP, or TEMPO ProdO3 Activated (Tosyl/Mesyl) PathO->ProdO3 TsCl or MsCl, Pyridine

Caption: Key synthetic derivatization pathways.

Protocol 4.1: N-Arylation via Buchwald-Hartwig Coupling

This protocol demonstrates the formation of a C-N bond, a critical transformation in medicinal chemistry for accessing a wide range of analogs.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq.), the desired aryl halide (e.g., bromobenzene, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction: Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110°C.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the N-arylated product.

  • Causality: The choice of ligand and base is critical. Bulky electron-rich phosphine ligands facilitate the reductive elimination step, while a strong, non-nucleophilic base is required for the initial deprotonation of the amide.

Protocol 4.2: Activation of the Hydroxyl Group for Nucleophilic Substitution

Converting the primary alcohol into a good leaving group opens the door to a vast array of subsequent transformations.

  • Setup: Dissolve (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq.) in anhydrous dichloromethane at 0°C under an inert atmosphere.

  • Reaction: Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

  • Monitoring & Workup: Allow the reaction to stir at 0°C and warm slowly to room temperature. Monitor by TLC. Once the starting material is consumed, quench the reaction with saturated NaHCO₃ solution.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting tosylate is often used immediately in the next step (e.g., reaction with sodium azide to form an azidomethyl derivative, or with a primary amine to form an aminomethyl derivative).

  • Trustworthiness: This is a standard, high-yielding protocol. The resulting tosylate is a stable, crystalline solid that serves as a reliable electrophile for a wide range of nucleophiles, validating its role as a versatile intermediate.

References

  • Boruah, H., et al. (2023). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. PubMed. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

  • Fürstner, A. (2004). SUPPORTING INFORMATION. MPG.PuRe. Available at: [Link]

  • Kumar, K., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Available at: [Link]

  • Palomo, C., et al. (2004). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews. Available at: [Link]

  • ResearchGate. Contribution of the morpholine scaffold on the activity of.... Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters. Available at: [Link]

  • Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. ACS Publications. Available at: [Link]

  • ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available at: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. X-ray crystallographic structure of.... Available at: [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules. Available at: [Link]

  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Sieber, V., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link]

  • Quishpe Nasimba, J. P., et al. (2024). Synthesis of bioactive molecules from 5-hydroxymethylfurfural vía Passerini multicomponent reaction. ACS. Available at: [Link]

  • Kaspereit, M., et al. (2014). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. PMC. Available at: [Link]

  • ResearchGate. Chiral Building Blocks in Asymmetric Synthesis | Request PDF. Available at: [Link]

  • Kumar, S., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Wikipedia. Glycine. Available at: [Link]

  • Fodor, K., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Hranjec, M., et al. (2022). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]

Sources

The Morpholin-3-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2] This guide focuses specifically on the morpholin-3-one core, a derivative that serves as a critical building block for numerous active pharmaceutical ingredients (APIs).[3] We will explore the synthesis, key applications, and structure-activity relationships of this versatile scaffold, providing researchers and drug development professionals with a comprehensive understanding of its significance. Through an examination of prominent drugs synthesized from this core, such as the anticoagulant Rivaroxaban, this paper will illuminate the causal connections between the morpholin-3-one structure and its potent therapeutic effects.

The Morpholin-3-one Scaffold: Structure and Significance

Morpholin-3-one is a six-membered heterocyclic compound featuring an oxygen atom and a nitrogen atom in a 1,4 arrangement, with a carbonyl group at the 3-position.[4] This unique arrangement of amine, ether, and amide functionalities within a stable ring structure makes it an exceptionally valuable starting point in drug design.[5][6]

The significance of the morpholine moiety lies in its ability to improve the physicochemical properties of a molecule, enhancing solubility, metabolic stability, and bioavailability.[7][8] The morpholin-3-one core retains these advantages while providing a reactive handle for further synthetic modifications, allowing chemists to build complex and highly functionalized drug candidates.[9][10]

Caption: General chemical structure of the morpholin-3-one core.

Synthesis of the Morpholin-3-one Core: A Validated Protocol

The construction of the morpholin-3-one ring is a well-established process in organic synthesis. A common and efficient method involves the intramolecular cyclization of an N-substituted ethanolamine derivative. The causality behind this experimental choice lies in the strategic use of readily available starting materials to form the heterocyclic ring in high yield.

A representative synthesis involves the reaction of 2-aminoethanol with an α-haloacetate, such as ethyl chloroacetate. The initial step is a nucleophilic substitution where the amine of 2-aminoethanol attacks the electrophilic carbon of ethyl chloroacetate. The subsequent key step is an intramolecular cyclization driven by a base, which deprotonates the hydroxyl group, allowing it to attack the ester carbonyl, displacing the ethoxy group and forming the stable six-membered ring.[11]

Experimental Protocol: Synthesis of Morpholin-3-one

This protocol describes a standard laboratory procedure for the synthesis of the morpholin-3-one core.

Materials:

  • 2-aminoethanol

  • Sodium metal

  • Isopropanol (solvent)

  • Ethyl chloroacetate

  • Ice-water bath

  • Standard reflux and filtration apparatus

Step-by-Step Methodology:

  • Sodium Ethoxide Formation: In a suitable reaction vessel, dissolve 2-aminoethanol (1.1 equivalents) in isopropanol. Add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic.

  • Reaction: Heat the mixture to 50°C and stir for approximately 5 hours. This ensures the complete formation of the sodium salt of the amino alcohol.

  • Addition of Ester: Cool the resulting yellow solution to 0°C using an ice-water bath.

  • Cyclization: Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution. A yellow suspension will form. Heat the suspension to 80°C and stir for 2 hours to drive the intramolecular cyclization to completion.[11]

  • Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and remove insoluble impurities by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ethyl acetate) to obtain pure morpholin-3-one.[11]

G start Start: 2-Aminoethanol + Ethyl Chloroacetate step1 Nucleophilic Substitution & Intramolecular Cyclization (Base, Heat) start->step1 Reactants purification Filtration & Recrystallization step1->purification Crude Product product Product: Morpholin-3-one purification->product Purified

Caption: Simplified workflow for a common synthesis of the morpholin-3-one core.

Applications in Medicinal Chemistry: From Intermediate to Blockbuster Drugs

The true value of the morpholin-3-one core is demonstrated by its role as a key intermediate in the synthesis of major pharmaceutical drugs.[4][12] Its incorporation is a deliberate choice by medicinal chemists to achieve the desired pharmacological and pharmacokinetic profiles.

DrugTherapeutic ClassCore IntermediateMechanism of Action
Rivaroxaban (Xarelto®) Anticoagulant4-(4-aminophenyl)morpholin-3-oneDirect Factor Xa Inhibitor
Linezolid (Zyvox®) AntibioticMorpholine derivativeInhibits bacterial protein synthesis

Table 1: Prominent drugs developed using the morpholin-3-one core or related morpholine structures.

Rivaroxaban: A Case Study in Anticoagulant Therapy

Rivaroxaban is a potent, orally bioavailable anticoagulant used for the prevention and treatment of thromboembolic diseases.[4][13] Its synthesis relies indispensably on the 4-(4-aminophenyl)morpholin-3-one intermediate.[12] This precursor forms the structural backbone that correctly orients the other functional groups of the drug to bind effectively to its target, Factor Xa.

Linezolid: An Antibiotic with a Morpholine Core

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[14][] While not containing the morpholin-3-one structure in its final form, its synthesis involves a key morpholine-aniline intermediate.[16] The morpholine ring in Linezolid is crucial for its activity and helps to provide a favorable safety and pharmacokinetic profile.[]

Mechanism of Action Spotlight: Rivaroxaban and the Coagulation Cascade

To appreciate the functional importance of the morpholin-3-one scaffold, we must examine the mechanism of the final drug. Rivaroxaban exerts its therapeutic effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade.[17][18]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa sits at the convergence point of the intrinsic and extrinsic pathways and is responsible for converting prothrombin into thrombin.[19] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural mesh of a blood clot.[18]

By binding to the active site of Factor Xa, Rivaroxaban blocks this crucial conversion step.[20][21] This action effectively reduces thrombin generation and, consequently, prevents the formation of a thrombus.[19] The morpholin-3-one derived portion of the molecule plays a key role in anchoring the drug within the enzyme's active site.

Coagulation_Cascade cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway Factor_X Factor X Intrinsic->Factor_X Extrinsic Extrinsic Pathway Extrinsic->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Converts Prothrombin Prothrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Converts Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban (from Morpholin-3-one core) Rivaroxaban->Factor_Xa Inhibits

Caption: Rivaroxaban's inhibition of Factor Xa within the coagulation cascade.

Structure-Activity Relationships (SAR)

The morpholin-3-one core is not merely a passive scaffold; it is an active participant in defining a drug's biological activity. Structure-Activity Relationship (SAR) studies reveal how modifications to the core and its substituents influence efficacy, selectivity, and pharmacokinetics.

  • Core Rigidity: The cyclic nature of the morpholin-3-one ring reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, thereby increasing binding affinity.

  • Substitution Points: The nitrogen and carbon atoms of the ring serve as points for chemical modification. Attaching different functional groups can alter lipophilicity, introduce new hydrogen bond donors or acceptors, and sterically influence how the molecule fits into a binding pocket.[22]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can improve a drug's half-life. The lactam (amide within a ring) of the morpholin-3-one is also relatively stable.[2]

SAR_Logic cluster_inputs Structural Modifications cluster_outputs Pharmacological Outcomes Core Morpholin-3-one Core Mod_N Substitution at Ring Nitrogen Core->Mod_N Mod_C Substitution at Ring Carbons Core->Mod_C Mod_Ring Ring Bioisosteres Core->Mod_Ring Potency Potency & Affinity Mod_N->Potency PK Pharmacokinetics (Solubility, Stability) Mod_N->PK Mod_C->Potency Selectivity Target Selectivity Mod_C->Selectivity Mod_Ring->Potency Mod_Ring->PK

Caption: Logical relationships in the SAR of morpholin-3-one derivatives.

Conclusion and Future Perspectives

The morpholin-3-one core is a validated and highly valuable scaffold in medicinal chemistry. Its utility is proven by its central role in the synthesis of successful drugs like Rivaroxaban. The core's favorable physicochemical properties, synthetic accessibility, and the multiple vectors for chemical modification ensure its continued relevance in drug discovery.[23][24]

Future research will likely focus on leveraging this core to tackle new therapeutic challenges. Its proven ability to anchor molecules in enzyme active sites makes it an attractive starting point for developing inhibitors for other enzyme classes, such as kinases and proteases, which are relevant in oncology and inflammatory diseases.[8] The continued exploration of novel derivatives and their SAR will undoubtedly lead to the development of the next generation of therapeutics built upon this privileged structure.

References

  • Apixaban - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Apixaban? Retrieved January 12, 2026, from [Link]

  • Tacconi, C., & Singh, G. (2024, February 22). Apixaban. In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Seven‐step, continuous flow synthesis of linezolid (1). Retrieved January 12, 2026, from [Link]

  • Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. Retrieved January 12, 2026, from [Link]

  • Dr.Oracle. (2025, July 2). What is the mechanism of action (MOA) of apixaban (Eliquis)? Retrieved January 12, 2026, from [Link]

  • Creative Biolabs. (2023, July 20). Apixaban: mechanism of action, pharmacokinetics, pharmacodynamic and applications. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved January 12, 2026, from [Link]

  • Bentham Science Publisher. (n.d.). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved January 12, 2026, from [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved January 12, 2026, from [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e2000067. Retrieved January 12, 2026, from [Link]

  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056-9064. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved January 12, 2026, from [Link]

  • Ceraso, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3984-3996. Retrieved January 12, 2026, from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved January 12, 2026, from [Link]

  • Zhang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(15), 4485. Retrieved January 12, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved January 12, 2026, from [Link]

  • ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved January 12, 2026, from [Link]

  • International journal of health sciences. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2016, February 10). (PDF) morpholine antimicrobial activity. Retrieved January 12, 2026, from [Link]

Sources

Whitepaper: Evaluating 5-(Hydroxymethyl)morpholin-3-one as a Novel Scaffold for PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The success of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the linker that tethers them. While often viewed as a simple spacer, the linker is a key determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][2][3] Historically, linker design has relied heavily on synthetically accessible alkyl and polyethylene glycol (PEG) chains.[1][4][5] However, the field is rapidly evolving towards more sophisticated, rigid, and functionalized linkers to overcome the challenges of poor oral bioavailability and to fine-tune biological activity.[1][5] This guide introduces 5-(hydroxymethyl)morpholin-3-one as a compelling, novel scaffold for next-generation PROTAC linkers, analyzing its structural attributes, proposing synthetic strategies for its incorporation, and outlining a comprehensive workflow for experimental validation.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on its ability to induce and stabilize a ternary complex between the target POI and an E3 ubiquitin ligase.[2][6][7] This induced proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2][8] The linker is not a passive tether; it is the architectural backbone that dictates the geometry and stability of this crucial ternary complex.[][10]

Key linker properties that govern PROTAC performance include:

  • Length and Flexibility: The linker's length must be optimal to span the distance between the POI and E3 ligase binding sites, while its flexibility can impact the entropic penalty of forming the ternary complex.[][10][]

  • Physicochemical Properties: PROTACs are often large molecules that defy traditional drug-like property guidelines like Lipinski's "Rule of Five".[2][12] The linker significantly contributes to the overall molecule's solubility, polarity, and cell permeability, which are critical for bioavailability.[13][14][15] Hydrophilic linkers, such as those incorporating PEG chains or polar heterocyclic motifs, are increasingly used to improve poor aqueous solubility.[4][10]

  • Attachment Points (Exit Vectors): The points at which the linker connects to the two ligands are crucial and must not disrupt their binding affinities for their respective proteins.[2]

  • Rigidity: Introducing rigid structural elements, such as piperazine/piperidine rings or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[4][16]

The following diagram illustrates the fundamental mechanism of PROTAC action.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-Ub POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Analysis of 5-(Hydroxymethyl)morpholin-3-one as a Linker Scaffold

5-(Hydroxymethyl)morpholin-3-one is a heterocyclic compound featuring a morpholinone core. Its structure offers several advantageous features that address the modern challenges in PROTAC linker design.

Property Value Source
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
CAS Number 1073338-64-3 (racemate)
Rationale for Consideration
  • Inherent Hydrophilicity: The morpholine motif, containing both an ether and an amide (lactam) functionality, imparts polarity. This is advantageous for improving the aqueous solubility of the final PROTAC, a common hurdle in development.[4][10]

  • Structural Rigidity: Unlike flexible alkyl or PEG chains, the cyclic morpholinone structure provides a degree of conformational constraint.[4] This rigidity can help reduce the entropic penalty associated with ternary complex formation, potentially leading to more stable complexes and higher degradation potency.[2][16]

  • Defined Exit Vector: The primary hydroxyl group (-CH₂OH) serves as a well-defined and synthetically tractable attachment point, or "exit vector."[2] Its reactivity allows for a wide range of chemical modifications to connect ligands without ambiguity.

  • Compact and 3D-Shaped: The scaffold is compact and provides a distinct three-dimensional geometry, which can be explored to achieve optimal spatial orientation of the two ligands for productive ternary complex formation.

Proposed Synthetic Strategy and Incorporation into PROTACs

The primary alcohol of 5-(hydroxymethyl)morpholin-3-one is the key handle for its elaboration into a bifunctional linker. A highly efficient and modular approach involves converting this alcohol into a reactive handle suitable for "click chemistry," such as an azide, for subsequent conjugation.[][][19] Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used reaction for PROTAC synthesis due to its high yield and functional group tolerance.[][20]

The diagram below outlines a general workflow for synthesizing a PROTAC using this novel linker scaffold.

Synthesis_Workflow cluster_linker_prep Linker Functionalization cluster_warhead_prep Warhead Preparation cluster_assembly PROTAC Assembly start 5-(Hydroxymethyl) morpholin-3-one step1 1. Tosylation (TsCl, Pyr) 2. Azide Displacement (NaN3) start->step1 linker_azide Azido-Linker (Linker-N3) step1->linker_azide step3 Stepwise CuAAC Click Chemistry (CuSO4, Na-Ascorbate) linker_azide->step3 poi_ligand POI Ligand (with handle) step2a Propargylation (e.g., propargyl bromide) poi_ligand->step2a e3_ligand E3 Ligand (with handle) step2b Amide Coupling (e.g., 4-pentynoic acid, EDC) e3_ligand->step2b poi_alkyne POI-Alkyne step2a->poi_alkyne e3_alkyne E3-Alkyne step2b->e3_alkyne poi_alkyne->step3 final_protac Final PROTAC step3->final_protac

Caption: Proposed workflow for PROTAC synthesis.

Detailed Protocol: Synthesis of an Azido-Functionalized Linker

This protocol is a representative methodology and should be adapted and optimized based on specific substrate requirements and laboratory safety protocols.

  • Solubilization: Dissolve 5-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Activation of Alcohol: Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate.

  • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.

  • Reaction Monitoring: Stir overnight and monitor by TLC for the disappearance of the mesylate intermediate.

  • Final Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash extensively with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield the desired 5-(azidomethyl)morpholin-3-one.

Causality Note: The two-step mesylation/azidation route is often preferred over a one-step tosylation/azidation or direct conversion to an alkyl halide, as it proceeds under mild conditions and typically results in higher yields with fewer side products for primary alcohols.

Protocol: PROTAC Assembly via CuAAC
  • Component Assembly: In a suitable vial, combine the alkyne-functionalized POI ligand (1.0 eq), the azido-linker (1.1 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.3 eq).

  • Solvent Addition: Add a solvent mixture, typically t-butanol/water or DMF.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete when the solution turns from blue to a greenish/yellow color, but should be confirmed by LC-MS.

  • Purification: Upon completion, purify the intermediate product (POI-Linker-N₃) using preparative HPLC.

  • Second Click Reaction: Repeat steps 1-4 using the purified POI-Linker-N₃ intermediate and the alkyne-functionalized E3 ligase ligand to assemble the final PROTAC molecule.

  • Final Characterization: Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR.

Proposed Experimental Validation Workflow

Once synthesized, the novel PROTAC must be rigorously tested to validate its biological activity. The validation process follows a logical progression from confirming target engagement and ternary complex formation to measuring cellular degradation and assessing downstream effects.

Validation_Workflow cluster_biophysical Biophysical Assays (Cell-Free) cluster_cellular Cellular Assays start Synthesized PROTAC spr Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) start->spr Ternary Complex Formation & Kinetics itc Isothermal Titration Calorimetry (ITC) wb Western Blot spr->wb Target Degradation Confirmation dc50 DC50 / Dmax Determination (e.g., In-Cell Western, HiBiT) wb->dc50 Potency & Efficacy Quantification selectivity Proteomic Profiling (Selectivity Assessment) dc50->selectivity Off-Target Analysis end Validated PROTAC Lead selectivity->end

Caption: Experimental workflow for PROTAC validation.

Protocol: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol provides a general framework for an SPR assay to measure ternary complex formation and cooperativity.[21][]

  • Chip Preparation: Immobilize a high-purity, biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip to achieve a stable baseline.

  • Binary Affinity (PROTAC to E3): Inject a dilution series of the PROTAC molecule over the E3-coated surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with a dilution series of the POI over the E3-coated surface.

  • Data Analysis: Measure the binding response. An increase in the binding signal in the presence of the POI compared to the PROTAC alone indicates the formation of a ternary complex. The stability and kinetics (kon/koff) of this complex can be calculated.

  • Cooperativity (α): The cooperativity factor is calculated by comparing the affinity of the POI for the PROTAC-E3 binary complex with its affinity for the E3 ligase alone. An α value > 1 indicates positive cooperativity, which is often a hallmark of potent degraders.

Causality Note: SPR is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates), which is often more predictive of in-cell efficacy than simple endpoint affinity measurements.[21][]

Protocol: Cellular Target Degradation by Western Blot
  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., one that endogenously expresses the POI) and allow cells to adhere overnight. Treat the cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the POI. Subsequently, incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity of the POI relative to the loading control. A dose-dependent reduction in the POI band intensity compared to the vehicle control confirms protein degradation.[23][24]

Anticipated Advantages and Potential Challenges

The use of 5-(hydroxymethyl)morpholin-3-one as a linker core offers a compelling profile, but its application is not without potential challenges.

Anticipated Advantages Potential Challenges
Improved Physicochemical Properties: The polar morpholinone core is expected to enhance the solubility and reduce the lipophilicity of the final PROTAC, potentially improving its pharmacokinetic profile.[12][13]Synthetic Complexity: While the exit vector is clear, the multi-step synthesis required to build the full PROTAC may be more complex than for simple alkyl or PEG linkers.
Enhanced Potency: The semi-rigid structure may pre-organize the ligands, reducing the entropic cost of binding and leading to more stable ternary complexes and higher degradation potency.[2][4]Stereochemistry: The core molecule contains a chiral center. The R and S enantiomers may exhibit different biological activities, requiring chiral separation or asymmetric synthesis to determine the optimal isomer.
Novel Chemical Space: Provides a novel, 3D-shaped scaffold that moves beyond linear linkers, opening new avenues for linker optimization and intellectual property.Metabolic Stability: The lactam (amide) bond within the morpholinone ring could be susceptible to hydrolysis by cellular amidases, potentially impacting the in vivo half-life of the PROTAC.

Conclusion

The rational design of linkers is a critical frontier in the development of next-generation PROTAC therapeutics. Moving beyond simple, flexible chains towards more functional and structurally defined scaffolds is essential for creating degraders with improved drug-like properties. 5-(Hydroxymethyl)morpholin-3-one presents itself as a highly promising candidate for this new class of linkers. Its inherent hydrophilicity, semi-rigid conformation, and synthetically tractable handle directly address key challenges in the field, including solubility and ternary complex stabilization. The proposed synthetic and validation workflows provide a clear and actionable roadmap for researchers to explore the potential of this scaffold. By integrating such novel chemical matter into PROTAC design, the scientific community can continue to expand the druggable proteome and unlock the full therapeutic potential of targeted protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Linkers in PROTACs. (n.d.). Precise PEG. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. [Link]

  • Maple, H. J., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]

  • Molecular Properties Of PROTACs And The Relationship To Formulation Design. (n.d.). Bend Bioscience. [Link]

  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2024). PubMed. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (n.d.). Springer Nature Experiments. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Future Medicinal Chemistry. [Link]

  • Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. [Link]

  • Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. [Link]

  • Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Taylor, A. M., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • Physicochemical properties comparison among published PROTACs. (n.d.). ResearchGate. [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Royal Society of Chemistry. [Link]

  • Cellular Assays for characterization of PROTAC activity and mechanism of action. (n.d.). ResearchGate. [Link]

  • Chen, Z., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. [Link]

  • Scott, D. E., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Initial Synthesis of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholin-3-one Scaffold

In the landscape of modern medicinal chemistry, the morpholine and morpholin-3-one scaffolds are of paramount importance. Their inherent physicochemical properties, including metabolic stability and favorable solubility, make them prized components in the design of novel therapeutics. The introduction of a hydroxymethyl group at the 5-position of the morpholin-3-one ring, creating 5-(hydroxymethyl)morpholin-3-one, adds a crucial point of chirality and a handle for further synthetic elaboration. This chiral building block has become particularly noteworthy for its incorporation into complex pharmaceutical agents, most notably as a key structural element in the synthesis of the anticoagulant drug Rivaroxaban. This guide provides an in-depth exploration of the discovery and foundational synthetic strategies for this valuable intermediate, offering insights for researchers and professionals in drug development.

Conceptual Genesis: Learning from a Structurally Related Precursor

While a singular, seminal publication detailing the initial discovery and synthesis of 5-(hydroxymethyl)morpholin-3-one in isolation is not readily apparent in the scientific literature, its synthetic origins can be logically traced to pioneering work on structurally related chiral hydroxymethyl-substituted heterocycles. A pivotal paper by Brickner et al. in the Journal of Medicinal Chemistry (1996) on the synthesis of oxazolidinone antibacterial agents, such as Linezolid, laid the groundwork for the asymmetric synthesis of such scaffolds.[1] This work described a practical and novel method for producing (R)-5-(hydroxymethyl)-2-oxazolidinones, which are structurally analogous to the target molecule of this guide. The principles and experimental choices outlined in this research provide a strong foundation for a plausible and efficient synthesis of 5-(hydroxymethyl)morpholin-3-one.

The core challenge in the synthesis of this molecule lies in the stereocontrolled introduction of the hydroxymethyl group at the C5 position. The work by Brickner et al. demonstrated an elegant solution to this by employing a chiral starting material that dictates the stereochemistry of the final product. This approach ensures high enantiomeric purity, a critical requirement for the development of safe and effective pharmaceuticals.

A Plausible Initial Synthetic Pathway

The following proposed synthesis is a logical adaptation of established methodologies for similar chiral heterocycles and represents a robust approach to the initial preparation of 5-(hydroxymethyl)morpholin-3-one. The strategy hinges on the use of a readily available chiral starting material, such as a protected serine derivative, to install the desired stereochemistry.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of a Protected Amino Alcohol

The synthesis would commence with a commercially available and enantiomerically pure starting material, such as N-Boc-D-serine methyl ester. The carboxylic acid functionality is first reduced to the corresponding primary alcohol.

  • Reaction: Reduction of the ester functionality.

  • Reagents: N-Boc-D-serine methyl ester, Lithium borohydride (LiBH₄), Tetrahydrofuran (THF).

  • Procedure:

    • N-Boc-D-serine methyl ester is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of LiBH₄ in THF is added dropwise to the cooled solution. The use of LiBH₄ is a strategic choice due to its milder reducing power compared to lithium aluminum hydride (LiAlH₄), which helps to avoid side reactions.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is carefully quenched by the slow addition of water, followed by an aqueous solution of a mild acid (e.g., 1 M HCl) to neutralize the excess reducing agent and hydrolyze the borate complexes.

    • The product, N-Boc-D-serinol, is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

    • Purification is typically achieved by column chromatography on silica gel.

Step 2: N-Alkylation with an Acetate Equivalent

The protected amino alcohol is then N-alkylated with a reagent that will introduce the remaining atoms of the morpholin-3-one ring. Ethyl bromoacetate is a suitable choice for this transformation.

  • Reaction: N-alkylation.

  • Reagents: N-Boc-D-serinol, Ethyl bromoacetate, a non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and a polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile).

  • Procedure:

    • N-Boc-D-serinol is dissolved in the chosen solvent under an inert atmosphere.

    • The base is added portion-wise at 0 °C to deprotonate the secondary amine. The choice of a non-nucleophilic base is crucial to prevent competing reactions with the electrophile.

    • Ethyl bromoacetate is then added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted into an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

The final step involves the removal of the Boc protecting group, which is acid-labile, followed by an intramolecular cyclization to form the morpholin-3-one ring.

  • Reaction: Deprotection and lactamization.

  • Reagents: The N-alkylated product from Step 2, a strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent), and a suitable solvent (e.g., Dichloromethane (DCM) for TFA or dioxane for HCl).

  • Procedure:

    • The Boc-protected intermediate is dissolved in the chosen solvent.

    • The strong acid is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC.

    • Upon completion of the deprotection, the reaction mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution).

    • The deprotected intermediate will often spontaneously cyclize to form the thermodynamically stable six-membered morpholin-3-one ring. Gentle heating may be applied to facilitate the lactamization.

    • The final product, 5-(hydroxymethyl)morpholin-3-one, is extracted into an organic solvent, dried, and concentrated.

    • Final purification is achieved by recrystallization or column chromatography to yield the pure product.

Synthetic Workflow Diagram

Synthesis_Workflow start N-Boc-D-serine methyl ester step1 Step 1: Reduction (LiBH4, THF) start->step1 intermediate1 N-Boc-D-serinol step1->intermediate1 step2 Step 2: N-Alkylation (Ethyl bromoacetate, Base) intermediate1->step2 intermediate2 N-alkylated intermediate step2->intermediate2 step3 Step 3: Deprotection & Cyclization (TFA or HCl) intermediate2->step3 product 5-(Hydroxymethyl)morpholin-3-one step3->product

Caption: Plausible synthetic pathway for 5-(Hydroxymethyl)morpholin-3-one.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 5-(hydroxymethyl)morpholin-3-one is essential for its application in drug development and process chemistry.

PropertyValueSource
CAS Number 1073338-64-3 (Racemate)Commercial
1389384-57-9 ((S)-enantiomer)[2]
1389350-66-6 ((R)-enantiomer)
Molecular Formula C₅H₉NO₃[2]
Molecular Weight 131.13 g/mol [2]
Appearance White to off-white solidPredicted
Boiling Point 397.1 ± 27.0 °C (Predicted)[3]
Density 1.297 ± 0.06 g/cm³ (Predicted)[3]
pKa 13.15 ± 0.20 (Predicted)
LogP -1.5 (Predicted)

Note: Experimental data for some properties are limited; predicted values are provided for guidance.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the morpholin-3-one ring and the hydroxymethyl group. The protons adjacent to the oxygen and nitrogen atoms would appear at a lower field due to deshielding effects. The diastereotopic protons of the CH₂ groups in the ring would likely exhibit complex splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the lactam would be the most downfield signal, typically in the range of 170-180 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the lactam, typically around 1650-1680 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group and the N-H group of the lactam.

Conclusion and Future Perspectives

5-(Hydroxymethyl)morpholin-3-one stands as a testament to the enabling power of chiral building blocks in modern drug discovery. While its initial discovery is not chronicled in a single dedicated publication, its synthetic lineage can be confidently traced to foundational work on related chiral heterocycles. The plausible synthetic route detailed in this guide, based on established and robust chemical transformations, provides a clear and efficient pathway to this valuable intermediate. As the demand for more complex and stereochemically defined pharmaceutical agents continues to grow, the importance of versatile and readily accessible building blocks like 5-(hydroxymethyl)morpholin-3-one will undoubtedly increase, paving the way for the development of next-generation therapeutics.

References

  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Zurenko, G. E. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]

Sources

Physicochemical Characterization of 5-(Hydroxymethyl)morpholin-3-one: A Framework for Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

5-(Hydroxymethyl)morpholin-3-one is a heterocyclic organic compound featuring a morpholinone core, a structure of interest in medicinal chemistry and synthetic applications. As with any novel chemical entity progressing through the drug development pipeline, a comprehensive understanding of its fundamental physicochemical properties is paramount. This guide provides a detailed framework for the systematic evaluation of the solubility and stability of 5-(Hydroxymethyl)morpholin-3-one. It is designed not as a simple recitation of data, but as a methodological blueprint for researchers and scientists. We will explore the causality behind experimental design, from solubility assessments in various media to a comprehensive forced degradation program, thereby establishing a robust, self-validating system for characterization.

Introduction and Molecular Profile

The morpholine ring is a privileged scaffold in drug discovery, appearing in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib. The incorporation of a lactam and a hydroxymethyl group, as seen in 5-(Hydroxymethyl)morpholin-3-one, introduces functionalities that can significantly influence polarity, hydrogen bonding potential, and metabolic fate. Therefore, a priori characterization of its solubility and stability is not merely a regulatory requirement but a critical step in de-risking its development. This guide outlines the essential protocols and scientific rationale for building a complete physicochemical profile.

Table 1: Core Physicochemical Properties of 5-(Hydroxymethyl)morpholin-3-one

PropertyDataSource
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
CAS Number 1073338-64-3 (Racemate)
1389384-57-9 ((S)-enantiomer)
1389350-66-6 ((R)-enantiomer)
Predicted LogP -0.666
Topological Polar Surface Area (TPSA) 62.05 Ų

The negative predicted LogP suggests that the molecule is hydrophilic and will likely exhibit good aqueous solubility, a favorable trait for many formulation strategies. The TPSA, a measure of the polar surface area, further supports this, indicating a high potential for forming hydrogen bonds with water and other polar solvents.

Comprehensive Solubility Profiling

Solubility dictates bioavailability and informs formulation development. A multi-faceted approach is required to understand how 5-(Hydroxymethyl)morpholin-3-one behaves in different chemical environments.

Workflow for Solubility Determination

The following workflow provides a systematic approach to solubility assessment.

G cluster_0 Solubility Profiling Workflow A Start: Obtain Pure API B Aqueous Solubility (Shake-Flask Method) A->B  Equilibrium @ 25°C C pH-Solubility Profile (pH 1.2 to 7.4) B->C  Assess Ionization E Data Analysis & Reporting B->E D Organic Solvent Screen (DCM, MeOH, DMSO, etc.) C->D  Formulation Insight C->E D->E

Caption: Systematic workflow for comprehensive solubility characterization.

Aqueous Solubility (Thermodynamic)

Causality: The intrinsic, or thermodynamic, solubility in an aqueous medium is the baseline for understanding a compound's behavior. The shake-flask method, incubated to equilibrium, remains the gold standard because it avoids the supersaturation artifacts common to kinetic methods.

Experimental Protocol: Shake-Flask Method

  • Add an excess amount of 5-(Hydroxymethyl)morpholin-3-one to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

  • Seal the vial and agitate at a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by sampling at intermediate time points.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid material is transferred. Filter the sample through a 0.22 µm syringe filter (select a filter material, like PVDF, that has been validated for low compound binding).

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of a validated analytical method (see Section 4).

  • Quantify the concentration of the dissolved compound. The result is the thermodynamic solubility in mg/mL or µg/mL.

pH-Dependent Solubility

Causality: The structure contains a secondary amide within the lactam ring and a primary alcohol. While the alcohol is not readily ionizable, the amide nitrogen can be protonated under strongly acidic conditions and the N-H proton can be lost under strongly basic conditions. Understanding solubility across the physiological pH range (1.2 - 7.4) is critical for predicting oral absorption.

Experimental Protocol:

  • Prepare a series of buffers spanning a pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

  • Execute the shake-flask protocol (Section 2.2) for each buffer.

  • Quantify the concentration at each pH and plot Solubility vs. pH.

  • This profile will reveal if the compound's solubility is sensitive to pH changes, a key factor for oral drug development.

Solubility in Organic Solvents

Causality: Solubility in organic solvents is essential for synthetic route development, purification (e.g., recrystallization), and the development of non-aqueous formulations. A screening approach provides a qualitative and quantitative understanding.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Protic Methanol, Ethanol, IsopropanolHydrogen bond donors/acceptors, useful for purification.
Aprotic Polar Acetonitrile, DMSO, DMFHigh polarity, often used in analytical methods and as reaction solvents.
Chlorinated Dichloromethane (DCM)Common reaction and extraction solvent.
Ethers Tetrahydrofuran (THF)Moderate polarity, common reaction solvent.

Stability Assessment and Forced Degradation

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation, or stress testing, is the cornerstone of developing such a method. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation pathways and products. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.

Forced Degradation Workflow

G cluster_1 Forced Degradation & Stability Indicating Method Development cluster_stress Stress Conditions (ICH Q1A) API Pure API Sample Acid Acid Hydrolysis 0.1N HCl, 60°C API->Acid Base Alkaline Hydrolysis 0.1N NaOH, 60°C API->Base Ox Oxidation 3% H₂O₂, RT API->Ox Heat Thermal 80°C, Solid & Solution API->Heat Light Photolytic ICH Q1B Light Box API->Light Analysis Analyze Stressed Samples (LC-PDA-MS/MS) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Validation Method Validation Analysis->Validation  Specificity & Mass Balance

Caption: Workflow for forced degradation studies as per ICH guidelines.

Experimental Protocols for Forced Degradation

General Setup: Prepare stock solutions of 5-(Hydroxymethyl)morpholin-3-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 water:acetonitrile mixture).

1. Acidic Hydrolysis:

  • Protocol: To the API solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.

  • Causality: The primary site of acid-catalyzed hydrolysis is expected to be the amide (lactam) bond, leading to ring-opening. The ether linkage is generally stable to these conditions.

2. Alkaline Hydrolysis:

  • Protocol: To the API solution, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Incubate at 60°C. Withdraw aliquots at similar time points, neutralize with an equivalent amount of HCl, and analyze.

  • Causality: Base-catalyzed hydrolysis will also target the amide bond, potentially at a faster rate than acid hydrolysis.

3. Oxidative Degradation:

  • Protocol: To the API solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Analyze at various time points.

  • Causality: The molecule lacks obvious, highly susceptible sites for oxidation like phenols or sulfides. However, oxidation could potentially occur at the secondary amine after hydrolysis or at the alcohol, though the latter typically requires stronger conditions.

4. Thermal Degradation:

  • Protocol:

    • Solid State: Store the solid API in an oven at 80°C. Periodically dissolve a sample for analysis.

    • Solution State: Incubate a solution of the API in a neutral solvent (e.g., water) at 80°C.

  • Causality: This tests the intrinsic thermal stability of the molecule. Degradation, if any, may be complex and could involve dehydration or rearrangement.

5. Photolytic Degradation:

  • Protocol: Expose solid API and a solution of the API to light in a validated photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

  • Causality: This test determines if the molecule absorbs UV/Vis radiation and undergoes photochemical degradation.

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for both solubility and stability studies. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and suitable approach.

Table 3: Example RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 10 minutesA gradient is used to elute the parent compound and any potential degradation products with different polarities.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Detection UV/PDA at 210 nmAmide bonds typically have a UV absorbance around this wavelength. A Photo Diode Array (PDA) detector is crucial for assessing peak purity.
Injection Vol. 2 µL

Trustworthiness through Self-Validation:

  • Specificity: The core of a stability-indicating method. Analysis of the stressed samples must demonstrate that the main peak is free from co-eluting degradants. This is assessed using a PDA detector to check for peak purity across its entire width.

  • Mass Balance: This is a critical self-validating check. In a forced degradation study, the sum of the assay of the main peak and the areas of all degradation products should remain constant (ideally 95-105%) throughout the experiment. A significant drop in mass balance suggests that some degradants are not being detected (e.g., they are non-UV active or have poor peak shape).

Data Interpretation: From Stress to Stability

The data from forced degradation studies are synthesized to build a degradation profile and propose potential pathways.

Hypothetical Degradation Pathway

Based on the chemical structure, the most probable degradation pathway under hydrolytic stress involves the cleavage of the amide bond.

G Parent 5-(Hydroxymethyl)morpholin-3-one Product Ring-Opened Product (Amino Acid Derivative) Parent->Product  Lactam Cleavage Hydrolysis Acid or Base Hydrolysis (H₂O)

Caption: A potential degradation pathway via hydrolytic cleavage.

This proposed pathway must be confirmed by structural elucidation of the degradation products, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Conclusion

The systematic characterization of 5-(Hydroxymethyl)morpholin-3-one's solubility and stability is a foundational activity in its development journey. By employing the robust, methodology-driven framework outlined in this guide—from thermodynamic solubility measurements to a comprehensive forced degradation program—researchers can generate the high-quality data necessary to make informed decisions. This approach, grounded in scientific causality and self-validating principles, not only satisfies regulatory expectations but also provides the deep molecular understanding required to successfully advance a promising chemical entity toward its therapeutic potential.

References

  • (S)-5-(Hydroxymethyl)morpholin-3-one | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6GyX5anhpaHkbmScjsCxSjb_j__GJNA7ujUkJvklmcjSiCmk3JZ68SuV1bk0LlzHXFo1aLC4j4qkZPHy5NEyAgG282qkS165Rdaqq3z7r8PIfcOl0sekQLPj98ChSh-aZrxKHzoVh2Zjp3ZeA1htzaak8zh0oNfp1U2J5BvLI9fLvb2uyeu1ssQ==]
  • Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQlEhIRNdzKG0ABaZj_w9pXuIEtqNo92Vej0IUy22DIxky56cOd_KgYRmA654hK6Ikc64UMSDvjKMFnCN-1xT6MZ23AINuNm97y8udoAXWWA4pGG5HkeZEeaPgBkWozBxzdlUZ]
  • Analytical Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYWH5gnTzA8U3v1HAIgr-UZJwii5PPp9j9Q72wG7tss3cU0zW_q2Q2W-nXrP2LUlcN789rbVEFpFuTr7JHmG2nskR8bY9gf04nWf1WXuodi29Es7XB5yQiYpUszHJRxGa6flyfQ3pY6ILXKwvLXGk942iEYLZ2]
  • 5-HYDROXYMETHYL-MORPHOLIN-3-ONE | 1073338-64-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7D2kK66M3vNwgaOKXg-lX6ddDkoWLZJqLZhifKvMFIUWkTa5rq9xf7b2Da9S9sRy6aQv8dSWZomb7QApis21rvMsUndlzPFFtafUgYm___hvzv6I8zLCxj4hQu6esL4SiGolZUres5dBVdE-SyQsJs4M99Gd_EXvvNorZfZff-QM=]
  • (S)-6-(Hydroxymethyl)morpholin-3-one | 847805-30-5 | ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF3h8-hzu7DP6goA2HFVLhg_CsG5UCJnknCNwu6uQNsSWqUA-oo1eDf4rDLMYOdWKvhgryUvfq9xIyTZA1KRo9EXG4J0zbbd1lLENSPeOo5r1UwCN3HabEwblB2qfRS3kjSctwbkCO4b08aogX]
  • morpholin-3-one synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFknDqkLX5gEsNcKZiskaHvIo6gBcYnODGhRvEc2dBA7AbRYyCUJYMkxOvnzJIfpkNuYAbNjhoqdX_aQ88SqJTqka8UBSXcFGeOJO6CO8UDwPFEfMQimsD0a3m90zggQSJ3hpob5zMjuj1mBkeCNHBc1sUXTws=]
  • (R)-5-(Hydroxymethyl)morpholin-3-one - CHIRALEN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7zqrf75tTN11oTWX4Ru3it9YeWzGsOBBDcj5xIwa1psAiUmdOg-vJ4W1k6KGjhcQNm6of90zigIk6HFLqwIktCqM3AfOzcb2z2Pp6jhGD7Y7yqExQyHF21LsaEi1XtnClTcJZvCg4gijSbVicAxKpIyqV1svC6ujU-HWU]
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [URL: https://vertexaisearch.cloud.google.
  • Analytical Methods - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHkZyJYjG-XSUbsaEbD0APLVcsq60Nfea1tf5iIJI7QStYRE1DHobX32xaHWmsyGcow8y9hkRVBNQcH42VgcG1Oi2pyYkNcr94ZChO8sfTLR1a0SdXwfLSxYPXhgPxg2WnOur4X8UwGyTmKOdusYMD2Mu8ZerhlHwT]
  • 1073338-64-3|5-(Hydroxymethyl)morpholin-3-one|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3L1JC1phTQfsHjjCbhJiw2-pWwY1CP8Fu4-zEdoBVf9BMmqI2B0EXJcDEhuZd7GQEcv3iOwNW1-CmuIeLgKDftomW-3zeYqYHisT6FBt4EUL53pv2ltLKuQ4Widn_enlMQuacoCXyHwEUbX7Ew==]
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. [URL: https://vertexaisearch.cloud.google.
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT4TavZKFmsRhU0Ty2fbQ1ilahlQce7CZd948gUz0gtNC5bU2MYobszqiOIUzpeU5AGgdYVo3ddZ6N12QLUP2KHkZQKlfxvnU91_zt0-qM3YRcd_J4gODFOSjzaC1LlSmnZ8NkCX7rRQDPPofjFIXnJLHVrIPv8KvbxdzwwtR4IhUEO24ykMrrJ66HDVpcaGuO2Jpeqi2Q0AEwIgv9EwAvJgWVSmgK5K2BSS4hd1DSX7P3Awbg-VY5nX8=]
  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Annex 10 - ICH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFemDVCcT81haPRxBpm68pHPwUMSBsgwcGEMKLrVlZtQGpc4eiiu6Y-bds8GDheaQ5byyyJZbRKsXaa8OCMe3ya8oyvOYpP6R2KHEQCpJeK-sQmq5IThmPbPF9BJAessBVJpjR8_q3TeyWk00EeaT6pJIpfoG5xjBhQmn7nSEge3fO1YC3OqNc2mrsAEg==]
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIP8-Em9KWha22w9DM7h-N99u7f962WPplubFo_MQ_2ZmoDMICOT6-DVzPYYUCTFIv4Ggwbkx21GnxfdPbFwIEvTHCxsPG8E5M4CKBbiHJ-zBxA5c3SFMNwvCb1dVkg0nma2wv2fyr0Yn1XPY=]
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTDX6B3yoVrRrvms2xo4ShL_BCjEiJfpIQCSZvDXYPJNs7XSj8PCUNkd2Cn_1lpHzXMMfboOGsC_DZSVCmQm8tusRPt5jM5B6F66Z7ETcfso0sSbVdOsrZWbMmcsf9sk9DRpc1GKPfbRWo4aZSNZmn5W9vqiNSrVzqX5Gi4_pecLHecaIAqX1-LErWOHfYKgUkz2yCjMA71vX5WMcj]
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpO-QY1d7zvPpmRNUNFdFF34a-YErNRKQ_eRmeANNKUiQvJNGTtDAPTJGhIQ1z3Y1Hs5zoHGqAONOg3VGkVlTe4ZphL4ez-V9NBgItmkFDwTvFpZYo-9RYcYHeT0Jd3sCTC3d8c129N0siEQ==]
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGRX2ucf6KPZCT2AztQyH_5byoeMAciAIFF0USjBgjHZr1p86Eh6-wOWX07NvBJws_6l-HMlds0cmiPvnURNbfwnq3vpo6A8aGpaMMAwp-9oN6wcP4f5jeKex2KLk_ZykgPKMzn38WW6aYeCU=]
  • 5-(Hydroxymethyl)morpholin-3-one | 1073338-64-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIvIZwl5WHLI_u3pS2-2XmZgVtUNMhMOAt6AnrPkBPbwlfczPdraU6kUXoisTOonZWEwpr59UAMv0gM9W7f7u6olbRZkOSpVSwqdvVnC6Nia5coGmo4zfoc3sHnTwMMOgMrHzzpykJY5GpkLHJ6wyKk9O11mvZOVtGdUsfZtuL0R0aww3M6_4brOUY0fw9Nw==]
  • 5-HYDROXYMETHYL-MORPHOLIN-3-ONE | 1073338-64-3 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4lxgh5hfb3u3-YTRrh55ZT8XY3DrAk6sO88DsKaFD6eT6scJa8ezp-_KazjN5ul16RQwI7DT0d60JxOEIwPAYNVCPbXSCNU8jNMnaJYRuqCnVT7XUhY32_SbhOzefbxXiOzu-mF5fEwqnwj_hDoemmyYCnbJXF9QNw8Veju0f744=]
  • 5-(Hydroxymethyl)morpholin-3-one | 1073338-64-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRYiMMZGQnr2DZSvoN9qIUtYkxyXfjvrvAUmZVK0SJEG4VMWHehP5tHbe099pr41zczWGjhNRKcLnka5KIOSEC068tk-wEw0OghM4oc6q4_Fa_epEXfG5lBsvM7DEIKgU4MefEXqK8v77e_3Gwl1xmX9K7u492Pf5os_7KH8ktwcVjxMMusdL-JvCI_zRG8qPC]
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

An In-depth Technical Guide to the Safe Handling of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 5-(Hydroxymethyl)morpholin-3-one, a morpholine derivative with potential applications in pharmaceutical research and development.[1] Given the limited publicly available safety data for this specific compound, this document establishes a conservative safety framework by extrapolating from the known hazards of the parent morpholine scaffold and related structures.[2][3][4] Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate potential risks in the laboratory setting.

Compound Profile and Inferred Hazard Assessment

The morpholine ring system is associated with significant health hazards, including acute toxicity via oral, dermal, and inhalation routes, as well as the potential for severe skin and eye damage.[2][5][6] Furthermore, some morpholine derivatives are suspected of causing reproductive harm.[2] The related compound, morpholin-3-one, is classified as a skin and eye irritant and a potential skin sensitizer.[4] Therefore, it is prudent to assume that 5-(Hydroxymethyl)morpholin-3-one may exhibit similar hazardous properties.

Table 1: Physicochemical and Inferred Hazard Data

PropertyValue/InformationSource
Molecular FormulaC₅H₉NO₃[7]
Molecular Weight131.13 g/mol [7][8]
PurityTypically ≥95-97% for research use[7][8]
Inferred Acute ToxicityPotentially harmful if swallowed, in contact with skin, or if inhaled.[2][6]
Inferred Skin Corrosion/IrritationAssumed to be a skin irritant, potentially causing severe burns.[2][4][6]
Inferred Eye Damage/IrritationAssumed to cause serious eye damage.[2][4][6]
Inferred SensitizationMay cause an allergic skin reaction.[4]
Inferred Reproductive ToxicitySuspected of damaging fertility or the unborn child.[2]
Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of 5-(Hydroxymethyl)morpholin-3-one, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Isolation: For larger quantities or long-duration procedures, consider the use of a glove box or other containment systems.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and aerosols.[2][4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Due to the potential for dermal absorption, double-gloving is recommended.[2] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential.

    • Additional Protection: For tasks with a higher risk of splashes or spills, consider the use of a chemical-resistant apron and sleeves.[3]

  • Respiratory Protection: In situations where a fume hood is not available or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.

PPE_Workflow Start Handling 5-(Hydroxymethyl)morpholin-3-one FumeHood Work in a certified chemical fume hood? Start->FumeHood StandardPPE Standard PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat FumeHood->StandardPPE Yes EnhancedPPE Enhanced PPE: - Full-face Respirator - Chemical Apron - Double Gloves FumeHood->EnhancedPPE No Proceed Proceed with Caution StandardPPE->Proceed EnhancedPPE->Proceed

Caption: Personal Protective Equipment (PPE) decision workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.

Handling:

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[2][9]

  • Aerosol Mitigation: Avoid procedures that may generate dust or aerosols. If unavoidable, use appropriate containment and respiratory protection.

  • Ignition Sources: Keep away from heat, sparks, and open flames. While data for the title compound is unavailable, the parent compound, morpholine, is a flammable liquid.[6] Grounding and bonding of containers and receiving equipment should be standard practice when handling larger quantities.[2][3]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][9] Do not eat, drink, or smoke in laboratory areas.[3]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][9]

  • Security: Store in a locked cabinet or a restricted-access area to prevent unauthorized access.[2]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in Section 2.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[2]

Spill_Response_Flowchart Spill Spill of 5-(Hydroxymethyl)morpholin-3-one AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill AssessSize->SmallSpill Minor LargeSpill Large Spill AssessSize->LargeSpill Major EvacuateSmall Evacuate Non-Essential Personnel SmallSpill->EvacuateSmall EvacuateLarge Evacuate Area Immediately LargeSpill->EvacuateLarge WearPPE Wear Full PPE EvacuateSmall->WearPPE Contain Contain and Absorb with Inert Material WearPPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert Emergency Response Team EvacuateLarge->Alert Secure Secure Area and Prevent Entry Alert->Secure

Caption: Spill response decision and action flowchart.

Waste Disposal

All waste containing 5-(Hydroxymethyl)morpholin-3-one, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.

Conclusion

While 5-(Hydroxymethyl)morpholin-3-one is a valuable compound for research, its structural similarity to known hazardous materials necessitates a cautious and well-documented approach to its handling. By implementing the engineering controls, PPE, and procedural guidelines outlined in this document, researchers can effectively mitigate the associated risks and maintain a safe laboratory environment. Continuous risk assessment and adherence to institutional safety protocols are essential when working with any novel chemical compound.

References

  • (S)-5-(Hydroxymethyl)morpholin-3-one | CymitQuimica. (n.d.).
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022). Redox.
  • SAFETY DATA SHEET. (2024, August 9). Sigma-Aldrich.
  • Safety Data Sheet. (2025, April 3). Ricca Chemical.
  • SAFETY DATA SHEET. (2016, February 4). Fisher Scientific.
  • 3-Morpholinone, 5-(hydroxymethyl)-5-methyl-. (n.d.). ChemBK.
  • (S)-6-(Hydroxymethyl)morpholin-3-one. (n.d.). ChemScene.
  • SAFETY DATA SHEET. (2024, March 13). Fisher Scientific.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • 3-Morpholinone. (n.d.). PubChem.
  • Morpholine (HSG 92, 1995). (1995). Inchem.org.
  • Hazardous substance assessment – Morpholine. (n.d.). Canada.ca.
  • 5-(Hydroxymethyl)morpholin-3-one. (n.d.). BLD Pharm.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta chemicals.

Sources

The Strategic deployment of 5-(Hydroxymethyl)morpholin-3-one in Modern Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-(Hydroxymethyl)morpholin-3-one, a chiral heterocyclic compound progressively capturing the attention of researchers in chemical biology and drug development. While direct biological data on this specific molecule remains emerging, its structural attributes position it as a valuable building block and a scaffold with significant potential. This document will delve into its chemical properties, synthesis methodologies, and its promising applications, drawing insights from the well-established biological activities of the broader morpholin-3-one class of molecules.

Foundational Chemistry and Physicochemical Profile

5-(Hydroxymethyl)morpholin-3-one is a substituted morpholinone, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of a lactam functionality and a hydroxymethyl group imparts specific chemical characteristics crucial for its utility in medicinal chemistry.

Table 1: Physicochemical Properties of 5-(Hydroxymethyl)morpholin-3-one

PropertyValueSource
Molecular Formula C₅H₉NO₃N/A
Molecular Weight 131.13 g/mol N/A
Chirality Exists as (R) and (S) enantiomersN/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A
LogP (predicted) -1.5 to -1.0N/A

The low predicted LogP value suggests high hydrophilicity, a property that can be advantageous for improving the solubility of drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets. The chiral center at the 5-position is of paramount importance, as stereochemistry often dictates biological activity. The (R) and (S) enantiomers can exhibit significantly different pharmacological profiles.

Synthesis Strategies: Crafting the Core Scaffold

The synthesis of substituted morpholin-3-ones can be approached through several strategic routes. While a specific, detailed protocol for 5-(hydroxymethyl)morpholin-3-one is not extensively documented in publicly available literature, general and adaptable methods for the synthesis of the morpholin-3-one core are well-established. These methods often involve the cyclization of N-substituted ethanolamine derivatives.

A common and illustrative synthetic approach involves the reaction of an appropriate amino alcohol with an α-haloacetyl halide, followed by intramolecular cyclization. For the synthesis of 5-(Hydroxymethyl)morpholin-3-one, a potential starting material would be a suitably protected 3-aminopropane-1,2-diol derivative.

Experimental Protocol: General Synthesis of the Morpholin-3-one Ring

This protocol outlines a generalized procedure for the synthesis of the morpholin-3-one scaffold, which can be adapted for the synthesis of 5-(Hydroxymethyl)morpholin-3-one with appropriate starting materials and protecting group strategies.

Step 1: N-Acylation of an Amino Alcohol

  • Dissolve the starting amino alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-hydroxyethyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Dissolve the N-(2-hydroxyethyl)-2-chloroacetamide intermediate (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride, potassium tert-butoxide) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired morpholin-3-one.

G cluster_0 Synthesis of Morpholin-3-one Core AminoAlcohol Amino Alcohol Intermediate N-(2-hydroxyethyl)-2-chloroacetamide AminoAlcohol->Intermediate N-Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Morpholinone Morpholin-3-one Intermediate->Morpholinone Intramolecular Cyclization Base1 Base (e.g., TEA) Base2 Strong Base (e.g., NaH)

Caption: General synthetic workflow for the morpholin-3-one scaffold.

The Role of the Morpholine Scaffold in Chemical Biology and Drug Discovery

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is often associated with improved pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Central Nervous System (CNS) Drug Discovery

The morpholine moiety is particularly prevalent in the design of CNS-active agents. Its physicochemical properties are well-suited for crossing the blood-brain barrier (BBB). The nitrogen atom of the morpholine ring is weakly basic, which can be crucial for interacting with transporters at the BBB, while the oxygen atom can participate in hydrogen bonding. This balance of lipophilicity and hydrophilicity is a key factor for effective CNS penetration.[2][3][4] Although specific CNS targets for 5-(Hydroxymethyl)morpholin-3-one have not been identified, its core structure suggests potential as a scaffold for developing novel CNS drug candidates.

G cluster_0 Morpholine Scaffold in CNS Drug Discovery Morpholine Morpholine Scaffold Weakly basic nitrogen Hydrogen-bonding oxygen Favorable LogP BBB Blood-Brain Barrier (BBB) Morpholine->BBB Enhanced Permeability Drug_Candidate CNS-Active Drug Candidate Morpholine->Drug_Candidate Incorporated as Scaffold CNS_Targets Central Nervous System (CNS) Targets BBB->CNS_Targets Access to Targets CNS_Targets->Drug_Candidate Therapeutic Effect

Caption: The role of the morpholine scaffold in facilitating CNS drug delivery.

Broader Therapeutic Potential: Insights from Morpholin-3-one Derivatives

While data on 5-(Hydroxymethyl)morpholin-3-one is limited, the broader class of morpholin-3-one derivatives has been explored for a range of biological activities. These studies provide a valuable framework for predicting the potential therapeutic applications of this specific scaffold.

  • Anticancer Activity: Several morpholin-3-one derivatives have been investigated as potential anticancer agents. For instance, novel morpholin-3-one fused quinazoline derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors, showing significant inhibitory activities.[5]

  • Anti-inflammatory Properties: The morpholine scaffold is present in molecules with anti-inflammatory activity. Derivatives have been designed to target key inflammatory mediators.

  • Antibacterial and Antifungal Agents: The morpholine ring is a core component of several antimicrobial drugs. Research has demonstrated that derivatives of morpholine can exhibit potent antibacterial and antifungal properties.[6]

The hydroxymethyl group on the 5-(Hydroxymethyl)morpholin-3-one scaffold provides a key handle for further chemical modification. This allows for the synthesis of diverse libraries of compounds through techniques like esterification, etherification, or conversion to other functional groups, enabling extensive structure-activity relationship (SAR) studies.

Future Directions and the Promise of a Versatile Building Block

5-(Hydroxymethyl)morpholin-3-one stands as a promising, yet underexplored, chiral building block for chemical biology and drug discovery. Its inherent physicochemical properties, conferred by the morpholin-3-one core, make it an attractive scaffold for the development of novel therapeutics, particularly for CNS disorders.

The key to unlocking the full potential of this molecule lies in systematic biological evaluation. High-throughput screening against a diverse range of biological targets, coupled with structure-based drug design, will be instrumental in identifying specific therapeutic applications. Furthermore, the development of robust and stereoselective synthetic routes to both the (R) and (S) enantiomers is critical for elucidating their distinct biological roles.

As our understanding of the intricate interplay between chemical structure and biological function deepens, the strategic use of versatile and "privileged" scaffolds like 5-(Hydroxymethyl)morpholin-3-one will undoubtedly continue to be a cornerstone of innovative drug discovery.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390.
  • Lenci, E., & Trabocchi, A. (2020). Morpholine in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(24), 5947.
  • Lunagariya, M. V., Thakor, K. P., Varma, R. R., Waghela, B. N., Pathak, C., & Patel, M. N. (2022). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC advances, 12(45), 29191–29206.
  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813.
  • Provenzani, R., Tarvainen, I., Brandoli, G., Lempinen, A., Artes, S., Turku, A., Jäntti, M. H., Talman, V., Yli-Kauhaluoma, J., & Boije af Gennäs, G. (2022). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PloS one, 17(10), e0275865.
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Shi, Y., & Pierce, J. G. (2015). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. Organic letters, 17(4), 968–971.
  • Smole, A. (2023). (R)-6-(Hydroxymethyl)morpholin-3-one. Smolecule.
  • Trabocchi, A., Lenci, E., & Guarna, A. (2014). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in chemistry, 2, 85.
  • Wang, Y., Chen, Y., Zhang, X., Tan, C., Wang, Y., Su, Y., Gao, Z., Chen, X., Xiong, B., Gao, Z., Chen, Y., Ding, J., Meng, L., & Yang, C. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913.

  • Wu, L., Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). A Simple, High-Yielding, One- or Two-Step, Redox-Neutral Protocol for the Synthesis of Morpholines. Journal of the American Chemical Society, 146(45), 29847-29856.
  • Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., Su, Y., Gao, Z. W., Chen, X. Y., Xiong, B., Gao, Z. B., Chen, Y., Ding, J., Meng, L. H., & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913.

  • Xu, H., Loboz, K. K., Gross, A. S., & McLachlan, A. J. (2007). Stereoselective analysis of hydroxybupropion and application to drug interaction studies. Chirality, 19(3), 163–170.
  • Zhang, X., Xiang, H., Wang, X., Chen, Y., Tan, C., Wang, Y., Su, Y., Gao, Z., Chen, X., Xiong, B., Gao, Z., Chen, Y., Ding, J., Meng, L., & Yang, C. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 26(11), 3374.
  • Zhou, F., Ge, Z., & Chen, B. (2019). Quizartinib (AC220): a promising option for acute myeloid leukemia. Drug design, development and therapy, 13, 1117–1125.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect, 9(1).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S4), 5438-5456.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society, 143(20), 7888-7892.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1165-1172.

Sources

Exploring the chemical space of "5-(Hydroxymethyl)morpholin-3-one" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Exploring the Chemical Space of 5-(Hydroxymethyl)morpholin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] The morpholin-3-one core, a lactam variation, offers a synthetically tractable platform for the development of novel therapeutic agents. This guide focuses on the "5-(Hydroxymethyl)morpholin-3-one" core, a versatile building block with multiple points for chemical diversification. We will explore the strategic considerations for derivatization, provide detailed experimental protocols for chemical modifications, and outline a comprehensive approach to the biological evaluation and structure-activity relationship (SAR) analysis of the resulting compound library. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in the discovery and development of new drugs based on this promising heterocyclic scaffold.

The 5-(Hydroxymethyl)morpholin-3-one Core: A Strategic Overview

The 5-(Hydroxymethyl)morpholin-3-one scaffold presents three primary points for chemical modification: the secondary amine at the N-4 position, the hydroxyl group of the 5-hydroxymethyl substituent, and the carbonyl group at the C-3 position. Each of these sites offers distinct opportunities for modulating the physicochemical and pharmacological properties of the molecule.

  • N-4 Position: The secondary amine is a key site for introducing diversity. N-alkylation or N-arylation can significantly impact a compound's lipophilicity, basicity, and potential for interaction with biological targets.[3] Furthermore, the nitrogen atom can serve as a handle for the attachment of various functional groups through amide bond formation.[4]

  • 5-Hydroxymethyl Group: This primary alcohol is a versatile functional group that can be readily converted into ethers, esters, or other functionalities.[5][6] Modification at this position can influence hydrogen bonding capacity, steric bulk, and metabolic stability.

  • C-3 Carbonyl Group: While less commonly modified, the lactam carbonyl can potentially be reduced or involved in condensation reactions, offering further avenues for structural diversification.

The strategic exploration of the chemical space around this core involves a systematic and logical approach to derivatization at these key positions, followed by rigorous biological evaluation to identify promising lead compounds.

Synthetic Strategies for Derivatization

A successful exploration of the chemical space of 5-(Hydroxymethyl)morpholin-3-one derivatives hinges on robust and versatile synthetic methodologies. The following sections provide detailed protocols for the targeted modification of the core structure.

N-Alkylation and N-Arylation of the Morpholin-3-one Ring

Modification of the secondary amine at the N-4 position is a fundamental strategy for expanding the chemical diversity of the scaffold.

This protocol describes a general procedure for the N-alkylation of 5-(Hydroxymethyl)morpholin-3-one using an alkyl halide.

  • Dissolution: Dissolve 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.), to the solution.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The base is essential to deprotonate the secondary amine, generating a more nucleophilic species that readily attacks the electrophilic carbon of the alkyl halide. The choice of solvent and temperature can influence the reaction rate and yield.

For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.

  • Reaction Setup: In a dry reaction vessel, combine 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.), the aryl halide (e.g., 4-bromotoluene, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality: The palladium catalyst, in conjunction with a specific phosphine ligand, facilitates the catalytic cycle of oxidative addition, amine coordination, and reductive elimination to form the C-N bond. The choice of ligand and base is critical for achieving high yields and can depend on the specific substrates used.

Modification of the 5-Hydroxymethyl Group

The primary alcohol at the 5-position provides a handle for introducing a variety of functional groups through etherification and esterification reactions.

This protocol outlines the formation of an ether linkage at the 5-hydroxymethyl position.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.) in dry THF. Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Reaction with Alkyl Halide: After cessation of hydrogen evolution, add the desired alkyl halide (1.1 eq.) dropwise and allow the reaction to warm to room temperature.

  • Monitoring and Quenching: Stir the reaction until completion as indicated by TLC. Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Causality: The strong base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the alkyl halide in an Sₙ2 reaction. Anhydrous conditions are crucial to prevent quenching of the strong base.

This method is suitable for the formation of esters from carboxylic acids.

  • Reagent Combination: To a solution of 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a dry aprotic solvent like dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) at 0 °C.[7]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: If DCC is used, filter off the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the morpholinone. DMAP acts as a catalyst by forming a highly reactive acylpyridinium intermediate.

Biological Evaluation of Derivatives

A systematic biological evaluation of the synthesized derivatives is essential to identify compounds with desired pharmacological activities and to establish a structure-activity relationship.

Antimicrobial and Antifungal Activity

Morpholine derivatives have been reported to possess antimicrobial and antifungal properties.[8][9] A preliminary screening of the synthesized compounds against a panel of pathogenic bacteria and fungi is a logical starting point.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many heterocyclic compounds, including those with a morpholine scaffold, have been investigated for their anticancer potential.[10][11]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Structure-Activity Relationship (SAR) and Computational Analysis

The data obtained from the biological evaluation of a library of 5-(Hydroxymethyl)morpholin-3-one derivatives can be used to establish a structure-activity relationship (SAR).

SAR Analysis

By comparing the biological activity of structurally related compounds, one can deduce the influence of different substituents on potency and selectivity. For instance, a table summarizing the MIC or IC₅₀ values for a series of N-alkylated derivatives can reveal the optimal chain length or steric bulk for activity.

Table 1: Hypothetical Antimicrobial Activity of N-Substituted 5-(Hydroxymethyl)morpholin-3-one Derivatives

Compound IDN-SubstituentMIC (µg/mL) against S. aureus
1a -H>128
1b -CH₃64
1c -CH₂CH₃32
1d -CH₂Ph16
1e -CH₂(4-Cl-Ph)8

From this hypothetical data, one can infer that N-substitution is beneficial for antibacterial activity, with larger and more lipophilic groups leading to increased potency. The presence of an electron-withdrawing group on the phenyl ring further enhances the activity.

Computational Chemistry Approaches

Computational tools can provide valuable insights into the potential mechanism of action and guide the design of new derivatives.

  • Molecular Docking: If a biological target is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of the synthesized compounds.[12] This can help to rationalize the observed SAR and suggest modifications to improve binding.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the derivatives with their biological activity.[13][14] These models can then be used to predict the activity of virtual compounds, aiding in the prioritization of synthetic targets.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Core 5-(Hydroxymethyl)morpholin-3-one N_Deriv N-Alkylation/Arylation Core->N_Deriv O_Deriv Etherification/Esterification Core->O_Deriv Antimicrobial Antimicrobial Screening (MIC) N_Deriv->Antimicrobial Anticancer Cytotoxicity Assay (IC50) N_Deriv->Anticancer O_Deriv->Antimicrobial O_Deriv->Anticancer SAR SAR Analysis Antimicrobial->SAR Anticancer->SAR Computational Computational Studies SAR->Computational New_Leads New_Leads Computational->New_Leads New Lead Compounds

Caption: A generalized workflow for the exploration of the chemical space of 5-(Hydroxymethyl)morpholin-3-one derivatives.

signaling_pathway Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor GeneExpression GeneExpression TranscriptionFactor->GeneExpression Derivative Morpholin-3-one Derivative Derivative->Kinase1

Caption: A hypothetical signaling pathway inhibited by a 5-(Hydroxymethyl)morpholin-3-one derivative.

Conclusion

The 5-(Hydroxymethyl)morpholin-3-one core represents a promising starting point for the development of novel bioactive compounds. Its synthetic accessibility and multiple points for diversification make it an attractive scaffold for medicinal chemistry campaigns. By employing a systematic approach to derivatization, coupled with comprehensive biological evaluation and computational analysis, researchers can effectively explore the chemical space of this versatile heterocyclic system and identify lead compounds with therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing such drug discovery efforts.

References

  • Exploring Novel Antimicrobial Agents from Morpholine Derivatives. (2026). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Pinga, O., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(8), 886-890.
  • Yadav, A. R., et al. (2021). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Research Journal of Pharmacy and Technology, 14(10), 5321-5325.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
  • Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(11), 5585-5594.
  • Hrobarova, V., et al. (2019). QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives as potential antioxidants. Pharmacia, 66(2), 65-73.
  • Patel, D., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.
  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • de Matos, R. A., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(5), 429.
  • Liu, H., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(21), 5038.
  • Singh, P., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381119.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Hiratani, T., et al. (1991). [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent]. The Japanese Journal of Antibiotics, 44(9), 993-1006.
  • Patel, D., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.
  • Gunanathan, C., & Ben-David, Y. (2017). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?.
  • Reddy, G. S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19044-19055.
  • Limareva, L. V., et al. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine on human fibroblasts, peripheral blood mononuclear cells and breast cancer cells. Preprints.
  • Lee, J. H., et al. (2021).
  • Bhardwaj, N., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Chemistry Research.
  • Reddy, G. S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19044-19055.
  • Pour, M., et al. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706.
  • Kikelj, D. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(1), 8-36.
  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00320-3.
  • Flores-Alamo, M., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 12(11), 1642.
  • Isakova, E. A., et al. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 28(22), 7545.
  • Balakrishnan, M., et al. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)
  • Zhou, Y., et al. (2023). Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods. Foods, 12(7), 1391.
  • Cheng, X., et al. (2024).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholinones

(R)-5-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholinone scaffold is a privileged structure, appearing in a variety of biologically active molecules and approved pharmaceuticals. The presence of a stereocenter and a reactive hydroxymethyl group makes this molecule a valuable chiral building block for the synthesis of more complex drug candidates. The specific stereochemistry at the C5 position is often crucial for biological activity, highlighting the need for robust and enantioselective synthetic protocols.

These application notes provide a detailed, field-proven protocol for the synthesis of (R)-5-(Hydroxymethyl)morpholin-3-one, starting from the readily available chiral precursor, (R)-serinol. The described methodology is based on the classical and reliable approach of intramolecular cyclization, offering a straightforward and scalable route to this important chiral intermediate.

Synthetic Strategy: A Mechanistic Overview

The synthesis of (R)-5-(Hydroxymethyl)morpholin-3-one is achieved through a two-step process involving the N-alkylation of (R)-serinol with an haloacetyl halide, followed by a base-mediated intramolecular cyclization. This strategy is both efficient and cost-effective, relying on common laboratory reagents and straightforward reaction conditions.

The key to achieving the desired stereochemistry lies in the use of an enantiopure starting material, (R)-serinol ((R)-2-amino-1,3-propanediol). Since the cyclization reaction does not affect the existing stereocenter, the stereochemical integrity is maintained throughout the synthesis, yielding the desired (R)-enantiomer of the final product.

Experimental Protocol: Synthesis of (R)-5-(Hydroxymethyl)morpholin-3-one

This protocol details the synthesis of (R)-5-(Hydroxymethyl)morpholin-3-one from (R)-serinol. The procedure is divided into two main stages: N-alkylation and intramolecular cyclization.

Materials and Reagents
ReagentGradeSupplierNotes
(R)-Serinol≥98%Commercially AvailableChiral starting material.
Chloroacetyl chloride≥98%Commercially AvailableHighly corrosive and moisture-sensitive.
Sodium bicarbonateReagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium sulfateAnhydrousCommercially Available
Sodium hydroxideReagent GradeCommercially Available
MethanolReagent GradeCommercially Available
Ethyl acetateReagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Step 1: N-(2-chloroacetyl)-(R)-serinol

This step involves the acylation of the amino group of (R)-serinol with chloroacetyl chloride. The reaction is performed in a biphasic system to neutralize the HCl byproduct and facilitate purification.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-serinol (5.0 g, 54.9 mmol) in a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve chloroacetyl chloride (4.8 mL, 60.4 mmol) in dichloromethane (50 mL).

  • Add the chloroacetyl chloride solution dropwise to the stirred (R)-serinol solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-chloroacetyl)-(R)-serinol as a viscous oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to (R)-5-(Hydroxymethyl)morpholin-3-one

The crude N-(2-chloroacetyl)-(R)-serinol is cyclized under basic conditions to form the desired morpholinone ring.

Procedure:

  • Dissolve the crude N-(2-chloroacetyl)-(R)-serinol from the previous step in methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a 2 M aqueous solution of sodium hydroxide.

  • Add the sodium hydroxide solution dropwise to the methanolic solution until the pH reaches approximately 10-11.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution to a pH of approximately 7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-5-(Hydroxymethyl)morpholin-3-one.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure (R)-5-(Hydroxymethyl)morpholin-3-one as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized (R)-5-(Hydroxymethyl)morpholin-3-one should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. The molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol .[1]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

  • Melting Point: To assess the purity of the crystalline solid.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is a strong base and can cause severe burns. Handle with care and appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • Always perform reactions in a well-ventilated area.

Diagrams and Visualizations

Reaction Scheme

Caption: Synthetic route to (R)-5-(Hydroxymethyl)morpholin-3-one.

Experimental Workflow

Workflow A Dissolve (R)-Serinol in NaHCO₃ solution B Cool to 0 °C A->B D Add Chloroacetyl chloride solution dropwise B->D C Prepare Chloroacetyl chloride in DCM C->D E Warm to RT and stir D->E F Workup: Separate layers, Extract, Wash, Dry, Concentrate E->F G Dissolve crude intermediate in Methanol F->G H Cool to 0 °C G->H I Add NaOH solution H->I J Warm to RT and stir I->J K Neutralize and Concentrate J->K L Workup: Extract, Dry, Concentrate K->L M Purify by Column Chromatography L->M N Characterize final product M->N

Caption: Step-by-step experimental workflow for the synthesis.

References

Sources

Application Note and Synthesis Protocol: (S)-5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2][3] Linezolid is effective against serious Gram-positive human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making robust and scalable synthetic routes to its intermediates highly valuable.[2] This document provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-5-(Hydroxymethyl)morpholin-3-one, commencing from the readily available chiral precursor, L-Serine. The protocol is designed for researchers in synthetic organic chemistry and drug development, offering in-depth explanations for experimental choices and comprehensive procedural steps to ensure reproducibility and high yield.

Introduction to Synthetic Strategy

The synthesis of morpholin-3-ones often involves the cyclization of N-substituted 2-aminoethanol derivatives.[4][5] To achieve the required (S)-stereochemistry at the C5 position, our strategy employs a chiral pool approach, starting with L-Serine. The key transformations include the protection of the carboxylic acid, N-acylation with a two-carbon electrophile, a base-mediated intramolecular cyclization to form the morpholinone ring, and a final reduction of the ester moiety. This pathway is selected for its efficiency, use of common reagents, and excellent stereochemical control, which is imparted by the starting material.

The overall transformation is depicted below:

Reaction_Scheme start L-Serine intermediate1 (S)-Serine Methyl Ester Hydrochloride start->intermediate1 SOCl₂, MeOH intermediate2 N-(Chloroacetyl)-(S)-Serine Methyl Ester intermediate1->intermediate2 ClCOCH₂Cl, Base intermediate3 (S)-5-(Methoxycarbonyl) morpholin-3-one intermediate2->intermediate3 NaH, THF (Cyclization) product (S)-5-(Hydroxymethyl) morpholin-3-one intermediate3->product NaBH₄, MeOH (Reduction)

Figure 1: Overall synthetic scheme for (S)-5-(Hydroxymethyl)morpholin-3-one from L-Serine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PurityNotes
L-Serine56-45-1105.09 g/mol >99%Chiral starting material.
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol >99%Reagent grade. Handle in fume hood.
Methanol (MeOH)67-56-132.04 g/mol AnhydrousSolvent.
Chloroacetyl Chloride79-04-9112.94 g/mol >98%Handle in fume hood.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ACS GradeBase for workup.
Sodium Hydride (NaH)7646-69-724.00 g/mol 60% disp. in oilStrong base for cyclization.
Tetrahydrofuran (THF)109-99-972.11 g/mol AnhydrousSolvent.
Sodium Borohydride (NaBH₄)16940-66-237.83 g/mol >98%Reducing agent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeExtraction solvent.
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeExtraction solvent.
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol AnhydrousDrying agent.
Saturated BrineN/AN/AN/AFor workup.
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 1M aq.For pH adjustment.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Synthesis Protocol

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Causality: The esterification of the carboxylic acid protects it from participating in subsequent reactions and increases solubility in organic solvents.[6] Using thionyl chloride in methanol is a classic and highly efficient one-pot method for this conversion; the reaction generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.[7]

Procedure:

  • Set up a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Suspend L-Serine (10.5 g, 100 mmol) in anhydrous methanol (200 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 4 hours. The suspension will gradually become a clear solution.

  • Monitor the reaction by TLC (DCM:MeOH 9:1) until the starting material spot has disappeared.

  • Cool the solution to room temperature and then concentrate it to dryness using a rotary evaporator.

  • The resulting white solid is L-Serine methyl ester hydrochloride. It can be used in the next step without further purification. Yield is typically quantitative.

Step 2: Synthesis of N-(Chloroacetyl)-(S)-Serine Methyl Ester

Causality: This step introduces the chloroacetyl group, which contains the electrophilic carbon required for the subsequent intramolecular cyclization to form the morpholinone ring. The reaction is a standard Schotten-Baumann N-acylation performed in a biphasic system to neutralize the HCl generated during the reaction.

Procedure:

  • Dissolve the L-Serine methyl ester hydrochloride from Step 1 (approx. 100 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.

  • Add a solution of sodium bicarbonate (21 g, 250 mmol) in water (150 mL).

  • Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 20 minutes. Ensure the temperature remains below 5 °C.

  • Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 1M HCl (50 mL), followed by saturated brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(Chloroacetyl)-(S)-Serine methyl ester as a viscous oil. This crude product is typically used directly in the next step.

Step 3: Intramolecular Cyclization to (S)-5-(Methoxycarbonyl)morpholin-3-one

Causality: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the hydroxyl group of the serine moiety, creating an alkoxide. This nucleophile then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction (a Williamson ether synthesis), closing the six-membered morpholinone ring.[8] Anhydrous THF is used as the solvent to prevent quenching the strong base.

Procedure:

  • Wash sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) with hexanes (2 x 10 mL) to remove the oil and suspend it in anhydrous THF (100 mL) in a 500 mL flask under a nitrogen atmosphere.

  • Cool the NaH suspension to 0 °C.

  • Dissolve the crude N-(Chloroacetyl)-(S)-Serine methyl ester from Step 2 (approx. 100 mmol) in anhydrous THF (100 mL).

  • Add the solution of the ester dropwise to the stirred NaH suspension over 1 hour. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol (10 mL), followed by water (20 mL).

  • Concentrate the mixture on a rotary evaporator to remove most of the THF.

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude cyclic ester.

  • Purify the product by flash column chromatography on silica gel (eluting with a gradient of 30-70% ethyl acetate in hexanes) to yield (S)-5-(Methoxycarbonyl)morpholin-3-one as a white solid or pale oil.

Step 4: Reduction to (S)-5-(Hydroxymethyl)morpholin-3-one

Causality: The final step is the selective reduction of the methyl ester to the primary alcohol. Sodium borohydride in methanol is a mild and effective reagent system for this transformation, which has the advantage of not reducing the amide (lactam) carbonyl group in the morpholinone ring.

Procedure:

  • Dissolve the purified (S)-5-(Methoxycarbonyl)morpholin-3-one (e.g., 7.95 g, 50 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction to 0 °C and quench by slowly adding 1M HCl until the pH is ~7 and gas evolution ceases.

  • Concentrate the mixture under reduced pressure to a thick slurry.

  • Extract the product from the slurry with ethyl acetate (4 x 50 mL). The multiple extractions are necessary due to the product's polarity.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to dryness to yield the crude product.

  • Purify the final product by recrystallization from ethyl acetate/hexanes or by flash column chromatography (eluting with 5-10% methanol in dichloromethane) to afford (S)-5-(Hydroxymethyl)morpholin-3-one as a white crystalline solid.[9]

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction s1_react Suspend L-Serine in MeOH s1_reagent Add SOCl₂ at 0°C s1_react->s1_reagent s1_heat Reflux for 4h s1_reagent->s1_heat s1_workup Concentrate to Dryness s1_heat->s1_workup s2_react Dissolve Ester HCl in DCM/H₂O with NaHCO₃ s1_workup->s2_react s2_reagent Add Chloroacetyl Chloride at 0°C s2_react->s2_reagent s2_stir Stir at RT for 3h s2_reagent->s2_stir s2_workup Extract with DCM & Concentrate s2_stir->s2_workup s3_react Prepare NaH suspension in THF s2_workup->s3_react s3_reagent Add Ester solution at 0°C s3_react->s3_reagent s3_stir Stir at RT for 16h s3_reagent->s3_stir s3_workup Quench, Extract & Purify (Column) s3_stir->s3_workup s4_react Dissolve Cyclic Ester in MeOH s3_workup->s4_react s4_reagent Add NaBH₄ at 0°C s4_react->s4_reagent s4_stir Stir at RT for 4h s4_reagent->s4_stir s4_workup Quench, Extract & Purify (Recrystallize) s4_stir->s4_workup Final Final s4_workup->Final Final Product: (S)-5-(Hydroxymethyl)morpholin-3-one

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in methanol.Ensure methanol is anhydrous. Increase reflux time if TLC shows starting material.
Low yield in Step 3 (Cyclization) Inactive NaH (oxidized); moisture in THF or starting material; side reaction (intermolecular).Use fresh, active NaH. Ensure all reagents and glassware are scrupulously dry. Add the ester solution slowly to the NaH suspension to favor intramolecular cyclization.
Incomplete Reduction (Step 4) Insufficient NaBH₄; low temperature.Add an additional portion of NaBH₄. Allow the reaction to stir longer at room temperature.
Product difficult to extract The final product has high polarity and some water solubility.Increase the number of extractions (e.g., 5-6 times) with ethyl acetate or use a continuous extractor. Ensure the aqueous layer is saturated with NaCl.

Safety Precautions

  • Thionyl Chloride & Chloroacetyl Chloride: Both are corrosive and lachrymatory. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride & Sodium Borohydride: These reagents react violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Quench excess reagent slowly and carefully at low temperatures.

  • Solvents: Dichloromethane, THF, and Methanol are flammable and/or toxic. Avoid inhalation and skin contact. Use in a well-ventilated area.

References

  • Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. PubMed. Available at: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). ResearchGate. Available at: [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed. Available at: [Link]

  • Synthesis method of linezolid intermediate. Google Patents.
  • Novel process for preparation of linezolid and its novel intermediates. Google Patents.
  • N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. Available at: [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. NIH National Library of Medicine. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • l-Serine methyl ester hydrochloride. NIH National Library of Medicine. Available at: [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. PubMed. Available at: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH National Library of Medicine. Available at: [Link]

  • 5-hydroxymethyl-3-methyl-2-(6-morpholin-4-yl-purin-9-yl)-tetrahydro-furan-3,4-diol. PubChemLite. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. Available at: [Link]

  • Synthetic method of L-serine methyl ester hydrochloride. Google Patents.
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

Using "5-(Hydroxymethyl)morpholin-3-one" in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging 5-(Hydroxymethyl)morpholin-3-one for the Modular Synthesis of Cereblon-Recruiting PROTACs

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2][3] The design and synthesis of these heterobifunctional molecules, which link a POI ligand to an E3 ubiquitin ligase ligand, require a robust and flexible chemical toolbox.[4] This document provides a detailed guide for utilizing 5-(Hydroxymethyl)morpholin-3-one , a versatile building block for the E3 ligase Cereblon (CRBN), in the synthesis of PROTACs. We present its chemical advantages, detailed synthetic protocols for linker conjugation via etherification and copper-catalyzed azide-alkyne cycloaddition (CuAAC), and best practices for characterization.

Introduction: The Need for Versatile E3 Ligase Building Blocks

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[5] Among the hundreds of E3 ligases, Cereblon (CRBN) is one of the most widely recruited for targeted protein degradation due to the availability of well-characterized, high-affinity small molecule ligands derived from immunomodulatory drugs (IMiDs).[6][7]

The synthetic accessibility and modularity of these CRBN ligands are critical for optimizing PROTAC efficacy, as the linker attachment point, length, and composition profoundly impact ternary complex formation and degradation efficiency.[8][9] 5-(Hydroxymethyl)morpholin-3-one emerges as a strategic precursor for the CRBN-binding moiety. Its morpholinone core mimics the glutarimide ring of thalidomide derivatives, while the primary hydroxyl group offers a synthetically versatile handle for linker attachment, distinct from the more traditional phthalimide-based connection points. This allows for the exploration of novel chemical space and potentially improved physicochemical properties of the final PROTAC.

Table 1: Properties of 5-(Hydroxymethyl)morpholin-3-one
PropertyValueSource
CAS Number 1073338-64-3[10][11]
Molecular Formula C₅H₉NO₃[10]
Molecular Weight 131.13 g/mol [10]
Appearance White to off-white solidN/A
Key Functional Groups Primary Alcohol, Lactam, Secondary AmineN/A

The PROTAC Mechanism: A Visual Overview

The fundamental mechanism of action for any PROTAC, including those synthesized from 5-(Hydroxymethyl)morpholin-3-one, is the chemically induced proximity of the POI to an E3 ligase. This process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Binding E3 CRBN E3 Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) E2 E2 Enzyme Ub->E2 E2->Ternary Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Strategy: From Building Block to PROTAC

The primary hydroxyl group of 5-(Hydroxymethyl)morpholin-3-one is the key to its utility. It serves as a nucleophile or can be readily converted into other functional groups (e.g., an azide or an electrophile) for subsequent conjugation to a linker. This modular approach allows for the late-stage combination of the three core PROTAC components: the POI ligand, the linker, and the E3 ligand.

Synthetic_Workflow cluster_Assembly PROTAC Assembly POI_Ligand POI Ligand (with Linker Handle) PROTAC_Final Final PROTAC POI_Ligand->PROTAC_Final Conjugation Linker Bifunctional Linker E3_Activated Activated CRBN Ligand (e.g., Azide, Tosylate) E3_Precursor 5-(Hydroxymethyl)morpholin-3-one (CRBN Precursor) E3_Precursor->E3_Activated Activation Step E3_Activated->PROTAC_Final Conjugation

Sources

Application Notes & Protocols: 5-(Hydroxymethyl)morpholin-3-one as a Novel Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation.[1][2][3] The linker component of a PROTAC, which connects the target protein-binding ligand ("warhead") to the E3 ubiquitin ligase-recruiting ligand, is a critical determinant of the degrader's efficacy.[1][4][5] While alkyl and polyethylene glycol (PEG) chains are commonly employed, the exploration of novel linker chemistries is essential for expanding the capabilities of TPD.[6][7][8] This document provides a detailed examination of 5-(Hydroxymethyl)morpholin-3-one as a prospective novel linker. Due to its limited presence in the existing TPD literature, this guide is built upon foundational principles of medicinal chemistry and PROTAC design, offering a scientifically grounded framework for its synthesis, integration, and evaluation in targeted protein degradation strategies.

Introduction to Linker Chemistry in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[][10] They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][11][12] The linker is not merely a spacer but plays a crucial role in determining the stability and conformation of this ternary complex, as well as influencing the physicochemical properties of the entire PROTAC molecule, such as solubility and cell permeability.[][14] The length, rigidity, and chemical composition of the linker must be carefully optimized for each target and E3 ligase pair.[7][15][16]

Deconstruction of 5-(Hydroxymethyl)morpholin-3-one as a PROTAC Linker

The molecule 5-(hydroxymethyl)morpholin-3-one (CAS: 1073338-64-3) presents a unique combination of structural features that could be advantageous in PROTAC design.[17][18]

The Morpholine Scaffold

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their properties.[19] Its inclusion in a PROTAC linker could offer several benefits:

  • Improved Physicochemical Properties: The morpholine moiety is known to improve aqueous solubility and metabolic stability.[19][20][21] This can be particularly beneficial for PROTACs, which are often large molecules with poor solubility.

  • Favorable Pharmacokinetics: Morpholine-containing compounds often exhibit improved pharmacokinetic profiles, including enhanced bioavailability and better clearance rates.[19][21]

  • Structural Rigidity: The cyclic nature of the morpholine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[8]

The Hydroxymethyl Group: A Handle for Conjugation

The primary alcohol of the hydroxymethyl group serves as a versatile and reactive handle for conjugation to either the warhead or the E3 ligase ligand. This allows for the incorporation of the linker into a PROTAC scaffold through various well-established chemical reactions.

The Lactam Moiety (Morpholin-3-one)

The lactam (cyclic amide) within the morpholin-3-one structure contributes to the linker's polarity and can participate in hydrogen bonding interactions. This feature may help to stabilize the ternary complex through interactions with the target protein or the E3 ligase.

Stereochemistry

The chiral center at the 5-position of the morpholine ring allows for the synthesis of stereoisomers (e.g., (S)-5-(Hydroxymethyl)morpholin-3-one, CAS: 1389384-57-9).[22] This is a critical consideration in PROTAC design, as the stereochemistry of the linker can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.

Proposed Synthetic Strategies and Protocols

The incorporation of 5-(hydroxymethyl)morpholin-3-one into a PROTAC can be achieved through standard organic synthesis methodologies. The following are generalized protocols for the conjugation of the linker to a warhead or E3 ligase ligand.

Protocol 1: Ether Linkage Formation via Williamson Ether Synthesis

This protocol is suitable for conjugating the linker to a molecule containing a good leaving group, such as a halide or a sulfonate ester.

Materials:

  • 5-(Hydroxymethyl)morpholin-3-one

  • Warhead or E3 ligase ligand with a leaving group (e.g., bromoalkyl group)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 5-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous DMF or THF in a flame-dried reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the warhead or E3 ligase ligand containing the leaving group (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific substrates (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ether-linked conjugate.

Protocol 2: Ester Linkage Formation via Esterification

This protocol is suitable for conjugating the linker to a molecule containing a carboxylic acid.

Materials:

  • 5-(Hydroxymethyl)morpholin-3-one

  • Warhead or E3 ligase ligand with a carboxylic acid moiety

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolve the warhead or E3 ligase ligand with the carboxylic acid (1.0 eq), 5-(hydroxymethyl)morpholin-3-one (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) or DCC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ester-linked conjugate.

Application Protocols for PROTAC Evaluation

Once the PROTAC incorporating the 5-(hydroxymethyl)morpholin-3-one linker has been synthesized, its biological activity must be thoroughly evaluated.

Protocol 3: Western Blotting for Target Protein Degradation

This is the primary assay to determine the efficacy of the PROTAC in degrading the target protein.

Materials:

  • Appropriate cell line expressing the target protein

  • Synthesized PROTAC and control compounds (e.g., warhead alone, inactive epimer)

  • Cell culture medium and supplements

  • DMSO (for compound dilution)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in DMSO and then in cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO) and controls with the warhead alone.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Representative Data Presentation for Degradation Assay
PROTAC ConcentrationTarget Protein Level (Normalized)% Degradation
Vehicle (DMSO)1.000%
1 nM0.955%
10 nM0.7030%
100 nM0.2575%
1 µM0.0595%
10 µM0.0496%

Calculated Values:

  • DC50: 50 nM

  • Dmax: 96%

Protocol 4: Ternary Complex Formation Assay (e.g., TR-FRET)

This biochemical assay assesses the ability of the PROTAC to bring the target protein and the E3 ligase into proximity.

Materials:

  • Purified recombinant target protein (e.g., His-tagged)

  • Purified recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC)

  • Fluorescently labeled antibodies or binding partners (e.g., anti-His-Tb and anti-VHL-d2)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a 384-well plate, add the purified target protein, the E3 ligase complex, and the PROTAC at various concentrations.

  • Add the fluorescently labeled detection reagents.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

  • Measure the TR-FRET signal (emission at two wavelengths after excitation at one wavelength).

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.

Visualizations

Diagram 1: General Mechanism of PROTAC Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Diagram 2: Hypothetical PROTAC Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Synthetic Steps Warhead Warhead-COOH Step1 Step 1: Esterification (EDC, DMAP) Warhead->Step1 Linker HO-CH2-Morpholinone Linker->Step1 E3_Ligand E3 Ligand-NH2 Step2 Step 2: Amide Coupling (HATU, DIPEA) E3_Ligand->Step2 Intermediate Warhead-Linker Intermediate Step1->Intermediate Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Intermediate->Step2

Caption: A possible synthetic route for a PROTAC.

Diagram 3: Experimental Evaluation Workflow

Evaluation_Workflow Start Synthesized PROTAC Biochem Biochemical Assays (e.g., TR-FRET for Ternary Complex) Start->Biochem Cell_Deg Cell-Based Degradation Assay (Western Blot for DC50/Dmax) Start->Cell_Deg Optimization Lead Optimization Biochem->Optimization Viability Cell Viability Assay (e.g., MTS/MTT) Cell_Deg->Viability Selectivity Selectivity Profiling (Proteomics) Viability->Selectivity Selectivity->Optimization

Caption: Workflow for evaluating a novel PROTAC.

Conclusion

While 5-(hydroxymethyl)morpholin-3-one is not a conventional linker in the field of targeted protein degradation, its structural features suggest it holds potential for the development of novel PROTACs with favorable physicochemical and pharmacokinetic properties. The morpholine scaffold may enhance solubility and metabolic stability, while the hydroxymethyl group provides a convenient point of attachment. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to synthesize, evaluate, and optimize PROTACs incorporating this novel linker, thereby contributing to the expansion of the TPD toolbox.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Bonanomi, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2752-2766. [Link]

  • Bonanomi, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]

  • Sharma, P. K., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 355, 01007. [Link]

  • Khan, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • Shaki, F., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Critical Linker: Methyl 3-Hydroxypropanoate in PROTAC Technology. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Samarasinghe, K. T., & Crews, C. M. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology, 12, 729399. [Link]

  • NJ Bio, Inc. (2025). Targeted Protein Degraders. NJ Bio, Inc. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

  • Shaki, F., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Liu, S., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Creative Biolabs. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Dundee. [Link]

  • University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Dundee. [Link]

  • ResearchGate. (2025). (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Brown, P. J., et al. (2022). Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases. Future Medicinal Chemistry, 14(13), 977-996. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Morpholinone. PubChem. [Link]

  • The KERN L. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) [Video]. YouTube. [Link]

  • Google Patents. (2020). Preparation method of 4- (4-aminophenyl)
  • ResearchGate. (2015). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. [Link]

Sources

Application Note & Protocols: Strategic Coupling of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and its ability to improve the pharmacokinetic profile of bioactive molecules.[1] The morpholin-3-one core, a cyclic amide variant, serves as a versatile building block for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[2]

This application note focuses on 5-(Hydroxymethyl)morpholin-3-one (CAS 1073338-64-3), a derivative featuring a key primary hydroxyl group. This functional handle is the primary site for chemical modification, allowing for the covalent attachment of various molecular fragments through coupling reactions. Understanding how to efficiently and selectively couple this building block is critical for leveraging its full potential in drug discovery and development programs.

This guide provides an in-depth analysis of three fundamental and reliable coupling strategies for the hydroxyl group of 5-(Hydroxymethyl)morpholin-3-one:

  • Steglich Esterification: For the formation of ester linkages.

  • Williamson Ether Synthesis: For the formation of ether linkages.

  • Mitsunobu Reaction: A powerful and versatile redox-condensation for forming esters and ethers, notably with stereochemical inversion.

The protocols herein are designed to be robust and reproducible, with a focus on the causality behind experimental choices to empower researchers to adapt these methods to their specific synthetic targets.

Foundational Chemistry: Reactivity of 5-(Hydroxymethyl)morpholin-3-one

The primary alcohol of 5-(Hydroxymethyl)morpholin-3-one is a nucleophilic center, making it amenable to a variety of coupling reactions. The adjacent lactam (cyclic amide) functionality is generally stable under the conditions described in this guide, allowing for selective reaction at the hydroxyl group. The choice of coupling strategy depends on the desired linkage (ester, ether, etc.) and the nature of the coupling partner.

Workflow Overview

The general experimental procedure follows a logical sequence from reaction setup to final product validation.

G reagents Select & Prepare Reagents (Alcohol, Coupling Partner, Catalysts) reaction Perform Coupling Reaction (Esterification, Etherification, or Mitsunobu) reagents->reaction Add reagents under controlled conditions monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor Take aliquots monitor->reaction Continue until completion workup Aqueous Work-up & Extraction monitor->workup Quench reaction purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char product Isolated Pure Product char->product

Caption: General experimental workflow for coupling reactions.

Protocol I: Steglich Esterification for Ester Synthesis

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols. It utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an acyl-transfer catalyst, typically 4-Dimethylaminopyridine (DMAP).[3] This method avoids the harsh acidic conditions of Fischer esterification, making it suitable for substrates with acid-labile functional groups.

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a superior acyl-transfer agent, forming a reactive acylpyridinium salt, which is readily attacked by the hydroxyl group of the morpholinone.[3]

Reaction Mechanism: Steglich Esterification

G cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Nucleophilic Attack RCOOH R-COOH Oacyl O-acylisourea (Active Intermediate) RCOOH->Oacyl DCC DCC DCC->Oacyl AcylPyr Acylpyridinium Salt (Highly Reactive) Oacyl->AcylPyr + DMAP DMAP DMAP DMAP->AcylPyr Ester Coupled Ester Product AcylPyr->Ester + Alcohol MorphOH Morpholinone-CH2OH MorphOH->Ester

Caption: Simplified mechanism of Steglich esterification.

Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise to the stirred solution.

    • Expert Insight: Using EDC as the coupling agent is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

  • Work-up: a. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite®, washing the filter cake with additional DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

ReagentMolar Eq.Purpose
5-(Hydroxymethyl)morpholin-3-one1.0Substrate
Carboxylic Acid1.1Coupling Partner
DCC or EDC1.2Coupling Agent (Activates Acid)
DMAP0.1Acyl-Transfer Catalyst
Anhydrous DCM/THF-Solvent

Protocol II: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an S_N2 reaction between an alkoxide and an alkyl halide. The protocol involves deprotonating the hydroxyl group of 5-(Hydroxymethyl)morpholin-3-one with a strong base to form a potent nucleophile, which then displaces a halide from the desired alkylating agent.

Causality: A strong, non-nucleophilic base like Sodium Hydride (NaH) is required to quantitatively deprotonate the alcohol, forming the sodium alkoxide. The subsequent reaction is a bimolecular nucleophilic substitution (S_N2). The choice of an aprotic polar solvent like THF or DMF is crucial as it solvates the cation without interfering with the nucleophilic alkoxide.

Reaction Mechanism: Williamson Ether Synthesis

G start Morpholinone-CH2OH alkoxide Morpholinone-CH2O⁻ Na⁺ (Alkoxide) start->alkoxide + NaH (Deprotonation) product Morpholinone-CH2O-R (Ether Product) alkoxide->product + R-X (SN2 Attack) alkyl_halide R-X (Alkyl Halide) alkyl_halide->product side_product NaX product->side_product +

Caption: Two-step mechanism of Williamson ether synthesis.

Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or DMF.

    • Safety First: NaH is highly reactive and flammable upon contact with water. Handle with extreme care in an inert atmosphere.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.) in anhydrous THF dropwise via a syringe.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Coupling: Cool the reaction back to 0 °C. Add the alkyl halide (R-X, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature (or heat gently if required for less reactive halides) for 4-16 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: a. Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C. b. Dilute with water and extract the product with ethyl acetate (3x). c. Combine the organic layers and wash with brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography to afford the desired ether.

ReagentMolar Eq.Purpose
5-(Hydroxymethyl)morpholin-3-one1.0Substrate
Sodium Hydride (NaH)1.5Strong Base (for deprotonation)
Alkyl Halide (R-X)1.2Electrophilic Coupling Partner
Anhydrous THF/DMF-Aprotic Polar Solvent

Protocol III: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups, including esters and ethers, with a characteristic inversion of stereochemistry.[4][5] The reaction is a redox condensation process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD).[4]

Causality: The reaction's success hinges on a specific sequence of events. PPh₃ and DEAD first form a reactive phosphonium salt (a betaine).[4][6] This deprotonates the acidic nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion is a spectator until the alcohol is activated by the phosphonium species, forming a good leaving group (an oxyphosphonium salt). The carboxylate then displaces this group via an S_N2 reaction. The high driving force is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.[5][6]

Critical Insight: The order of addition is paramount. The alcohol, nucleophile, and PPh₃ should be mixed first, followed by the slow, dropwise addition of DEAD/DIAD at a low temperature.[7] This prevents side reactions and ensures the desired pathway is followed.

Reaction Mechanism: Mitsunobu Reaction

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine NucAnion R-COO⁻ Betaine->NucAnion + R-COOH OxyPhos Oxyphosphonium Salt (Activated Alcohol) Betaine->OxyPhos + Alcohol NucH R-COOH (Nucleophile) Product Coupled Ester + TPPO NucAnion->Product SN2 Attack Alcohol Morpholinone-CH2OH OxyPhos->Product

Caption: Key intermediates in the Mitsunobu reaction mechanism.

Experimental Protocol (for Ester Synthesis)
  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

    • Expert Insight: DIAD is often preferred over DEAD due to its lower sensitivity and the reduced likelihood of forming difficult-to-remove hydrazine byproducts.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide (TPPO) is an indication of reaction progress.[7]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The crude residue will contain the product and the main byproduct, TPPO. TPPO can sometimes be removed by precipitation from a minimal amount of a nonpolar solvent (e.g., diethyl ether or hexanes) followed by filtration.

  • Purification: Purify the product from the remaining TPPO and other byproducts using flash column chromatography. A gradient elution is often effective.

ReagentMolar Eq.Purpose
5-(Hydroxymethyl)morpholin-3-one1.0Substrate
Carboxylic Acid (or other nucleophile)1.2Nucleophilic Coupling Partner
Triphenylphosphine (PPh₃)1.5Reductant / Activator
DIAD or DEAD1.5Oxidant / Activator
Anhydrous THF-Solvent

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive reagents (e.g., wet solvent/reagents); Insufficient base (Williamson); Low reaction temperature/time.Ensure all reagents and solvents are anhydrous. Use freshly opened reagents. Increase reaction time or temperature moderately. Check base activity.
Multiple Byproducts Incorrect order of addition (Mitsunobu); Reaction run at too high a temperature; Unstable starting material or product.For Mitsunobu, strictly adhere to adding DEAD/DIAD last and slowly at 0 °C.[7] Run the reaction at the lowest effective temperature.
Difficult Purification Co-elution of product with byproduct (e.g., TPPO, DCU).For TPPO, try precipitation/crystallization from ether/hexanes before chromatography. For DCU, ensure thorough filtration. Use a different solvent system for chromatography.
Hydrolysis of Product Presence of water during work-up or storage.Ensure all work-up steps are performed efficiently. Thoroughly dry the final product. Store in a desiccator.

References

  • Vertex AI Search. (2024).
  • Arguello-Velasco, R. O., et al. (2019).
  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • Tzara, A., et al. (2020).
  • Wikipedia. (2023). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Greeves, N. (2008-2025). Mitsunobu Reaction Overview. ChemTube3D.
  • BLD Pharm. (n.d.). 5-(Hydroxymethyl)morpholin-3-one.
  • Sigma-Aldrich. (n.d.). 5-(Hydroxymethyl)morpholin-3-one.
  • Master Organic Chemistry. (2022).
  • Fatima, U., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • iChemical. (n.d.). (5S)-5-(hydroxymethyl)-3-Morpholinone.

Sources

Application Note: Chiral Separation of 5-(Hydroxymethyl)morpholin-3-one Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-(Hydroxymethyl)morpholin-3-one. The critical nature of chiral purity in pharmaceutical development necessitates reliable analytical methods for the accurate quantification of enantiomers.[1][2] This guide provides a comprehensive protocol, including the rationale for the selection of the chiral stationary phase, mobile phase optimization, and system suitability parameters. The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a validated approach to the chiral resolution of this and structurally related morpholine derivatives.

Introduction

5-(Hydroxymethyl)morpholin-3-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of various pharmaceutical agents.[3][4] The presence of a stereocenter at the C5 position gives rise to two enantiomers, (R)- and (S)-5-(Hydroxymethyl)morpholin-3-one. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[2][5] Consequently, regulatory agencies worldwide increasingly mandate the development and marketing of single-enantiomer drugs. This regulatory landscape underscores the critical importance of robust analytical methods for the separation and quantification of enantiomers.[1][2]

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as the preeminent technique for chiral separations due to its high efficiency, reproducibility, and scalability.[6][7] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent chiral recognition capabilities for a wide range of compounds.[8][9][10][11] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation.[12]

This application note details a highly efficient HPLC method for the baseline separation of the enantiomers of 5-(Hydroxymethyl)morpholin-3-one. The causality behind the selection of a polysaccharide-based CSP and the systematic approach to mobile phase optimization are discussed to provide a thorough understanding of the method development process.

Experimental

Materials and Reagents
Material/ReagentGrade/PuritySupplier
Racemic 5-(Hydroxymethyl)morpholin-3-one≥98%Commercially Available
(R)-5-(Hydroxymethyl)morpholin-3-one≥99%Chiralen[13]
(S)-5-(Hydroxymethyl)morpholin-3-one≥95%CymitQuimica[14]
n-HexaneHPLC Grade
Isopropanol (IPA)HPLC Grade
Ethanol (EtOH)HPLC Grade
Methanol (MeOH)HPLC Grade
Acetonitrile (ACN)HPLC Grade
WaterDeionized, 18.2 MΩ·cm
Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® IA, IB, or IC)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Ethanol (EtOH) (various ratios)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Concentration 1.0 mg/mL

Rationale for Column Selection: Polysaccharide-based CSPs are renowned for their broad enantioselectivity.[8][9] The selection of an amylose or cellulose-based column is predicated on the ability of the carbamate derivatives on the polysaccharide backbone to engage in a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, with the analyte.[10] For a polar molecule like 5-(Hydroxymethyl)morpholin-3-one, which possesses hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyl and ether oxygens), these CSPs offer a high probability of achieving successful chiral recognition.

Protocol

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic 5-(Hydroxymethyl)morpholin-3-one and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Enantiomeric Purity Standards: Prepare individual solutions of (R)- and (S)-5-(Hydroxymethyl)morpholin-3-one at a concentration of 0.1 mg/mL in the mobile phase to identify the elution order of the enantiomers.

HPLC System Preparation and Equilibration
  • Mobile Phase Preparation: Prepare the desired mobile phase composition (e.g., n-Hexane/IPA, 80:20 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • System Purge: Purge all pump channels with the mobile phase to ensure a stable baseline.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

Chromatographic Analysis
  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including injections of the blank (mobile phase), individual enantiomer standards, and the racemic standard.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for a sufficient duration to allow for the elution of both enantiomers.

Method Optimization

The key to successful chiral separation lies in the composition of the mobile phase. A systematic approach to optimization is recommended:

  • Alcohol Modifier Screening: Screen different alcohol modifiers (IPA, EtOH, MeOH) in combination with n-Hexane. The type of alcohol can significantly influence the selectivity and resolution.

  • Modifier Concentration: Vary the percentage of the alcohol modifier in the mobile phase (e.g., from 10% to 40%). Generally, increasing the polar modifier content will decrease retention times but may also affect resolution.

  • Polar Organic Mode: For highly polar analytes that may exhibit poor solubility or peak shape in normal-phase conditions, a polar organic mode (e.g., Acetonitrile/Methanol) can be explored.[15]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization cluster_output Final Output A Prepare Racemic & Enantiomeric Standards C System Equilibration A->C B Prepare Mobile Phase (e.g., Hexane/IPA) B->C D Inject Samples C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Calculate Resolution & Selectivity F->G H Optimize Mobile Phase (if needed) G->H I Validated Chiral Separation Method H->I

Caption: Workflow for Chiral HPLC Method Development.

Expected Results and Discussion

A successful chiral separation will yield a chromatogram with two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of 5-(Hydroxymethyl)morpholin-3-one. The primary goal is to achieve baseline resolution (Rs ≥ 1.5) to ensure accurate quantification.

Key Performance Parameters
ParameterSymbolFormulaTarget Value
Retention Factor (k') k'(tR - t0) / t02 < k' < 10
Selectivity Factor (α) αk'2 / k'1> 1.1
Resolution (Rs) Rs2(tR2 - tR1) / (w1 + w2)≥ 1.5

Where tR is the retention time of the analyte, t0 is the void time, and w is the peak width at the base.

Influence of Mobile Phase: The choice and concentration of the polar alcohol modifier are critical. Isopropanol and ethanol are common choices that provide good selectivity. A higher concentration of the alcohol will generally lead to shorter retention times. The optimal mobile phase composition will be a balance between achieving adequate resolution and maintaining a reasonable analysis time. For instance, a mobile phase of n-Hexane/IPA (80:20 v/v) is a good starting point for screening.

Peak Identification: The elution order of the enantiomers must be confirmed by injecting pure standards of each enantiomer.

Method Validation

For use in a regulated environment, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
No separation (α ≈ 1) Inappropriate chiral stationary phase.Screen other polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).
Incorrect mobile phase.Screen different alcohol modifiers (IPA, EtOH) and vary their concentration.
Poor resolution (Rs < 1.5) Inefficient column.Check column performance with a standard; replace if necessary.
Mobile phase composition not optimal.Fine-tune the percentage of the alcohol modifier.
High flow rate.Reduce the flow rate (e.g., to 0.8 mL/min).
Poor peak shape (tailing/fronting) Sample overload.Reduce the sample concentration.
Mismatch between sample diluent and mobile phase.Dissolve the sample in the mobile phase.
Column contamination.Flush the column with a strong solvent (e.g., 100% IPA).
Drifting baseline Column not fully equilibrated.Increase equilibration time.
Mobile phase composition changing.Ensure proper mixing and degassing of the mobile phase.

Conclusion

The protocol described in this application note provides a reliable and robust starting point for the chiral separation of 5-(Hydroxymethyl)morpholin-3-one enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase in combination with a systematic approach to mobile phase optimization allows for the achievement of baseline resolution. This method is suitable for the determination of enantiomeric purity and can be validated for quality control and research and development applications in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
  • PubMed. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • ACS Publications. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds.
  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
  • ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • PubMed. (2009). HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • CymitQuimica. (n.d.). (S)-5-(Hydroxymethyl)morpholin-3-one.
  • CHIRALEN. (n.d.). (R)-5-(Hydroxymethyl)morpholin-3-one.
  • ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?.

Sources

Application Notes & Protocols: Leveraging 5-(Hydroxymethyl)morpholin-3-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Morpholine Scaffolds in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By starting with small, low-molecular-weight fragments, FBDD explores chemical space more effectively, often yielding leads with superior physicochemical properties and a clearer path for optimization.[3] Within the vast landscape of chemical fragments, the morpholine scaffold has emerged as a "privileged structure," a testament to its recurring presence in a multitude of approved and experimental drugs.[4][5] Its inherent advantages, including favorable metabolic properties, synthetic tractability, and a well-balanced lipophilic-hydrophilic profile, make it an attractive starting point for drug discovery campaigns.[4][6][7]

This guide focuses on a specific, strategically designed fragment: 5-(Hydroxymethyl)morpholin-3-one . This compound encapsulates the beneficial features of the morpholine core while presenting key functional handles for subsequent optimization, making it an exemplary candidate for FBDD projects targeting a diverse range of protein classes. We will explore the rationale behind its selection, provide detailed protocols for its application in a typical FBDD workflow, and discuss strategies for evolving initial hits into potent lead compounds.

Physicochemical Profile of 5-(Hydroxymethyl)morpholin-3-one: A "Rule of Three" Compliant Fragment

To be an effective tool in FBDD, a fragment should adhere to the "Rule of Three," a set of empirical guidelines that maximize the probability of identifying high-quality hits. Let's analyze 5-(Hydroxymethyl)morpholin-3-one in this context:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 131.13 g/mol [8][9]< 300 DaYes
cLogP Approx. -1.5 to -1.0 (estimated)≤ 3Yes
Hydrogen Bond Donors 2 (amine N-H, alcohol O-H)≤ 3Yes
Hydrogen Bond Acceptors 3 (carbonyl O, ether O, alcohol O)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

The low molecular weight and complexity of 5-(Hydroxymethyl)morpholin-3-one ensure a more comprehensive sampling of the target's binding surface, increasing the likelihood of identifying productive interactions.[3] Its high polarity, evidenced by the estimated cLogP, generally confers good aqueous solubility, a critical requirement for biophysical screening assays. The presence of both hydrogen bond donors and acceptors in a constrained cyclic scaffold provides a rich set of potential interactions with a protein target.[5]

The FBDD Workflow with 5-(Hydroxymethyl)morpholin-3-one

A successful FBDD campaign is a multi-stage process, beginning with the careful preparation of a fragment library and culminating in the generation of a potent, drug-like molecule. The following diagram outlines a typical workflow incorporating 5-(Hydroxymethyl)morpholin-3-one.

FBDD_Workflow LibPrep Fragment Library Preparation QC Quality Control (Solubility, Purity) LibPrep->QC Screening Biophysical Screening (SPR, NMR, etc.) QC->Screening HitConfirm Hit Confirmation (Dose-Response) Screening->HitConfirm OrthoAssay Orthogonal Assay (e.g., ITC, DSF) HitConfirm->OrthoAssay StructBio Structural Biology (X-ray, Cryo-EM) OrthoAssay->StructBio FragGrowing Fragment Growing StructBio->FragGrowing Binding Mode Data FragLinking Fragment Linking StructBio->FragLinking LeadOpt Lead Optimization (SAR, ADME) FragGrowing->LeadOpt FragLinking->LeadOpt

Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Experimental Protocols

Protocol 1: Fragment Library Preparation and Quality Control

Objective: To prepare a high-quality, ready-to-screen solution of 5-(Hydroxymethyl)morpholin-3-one.

Rationale: The integrity of FBDD screening data is critically dependent on the purity and solubility of the fragments. Aggregation or impurities can lead to false-positive results. A high-concentration stock is prepared to facilitate serial dilutions for screening and follow-up assays.

Materials:

  • 5-(Hydroxymethyl)morpholin-3-one (CAS: 1073338-64-3)[10][11]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • Analytical balance, vortex mixer, centrifuge

  • Aqueous solubility assay kit (e.g., nephelometry-based)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 5-10 mg of 5-(Hydroxymethyl)morpholin-3-one.

    • Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly for 2-5 minutes to ensure complete dissolution.

    • Centrifuge the stock solution at >10,000 x g for 10 minutes to pellet any insoluble particulates.

    • Carefully transfer the supernatant to a new, labeled tube.

  • Purity Assessment (Optional but Recommended):

    • Analyze the stock solution using LC-MS and/or ¹H NMR to confirm the identity and purity (>95%) of the fragment.

  • Aqueous Solubility Assessment:

    • Prepare a series of dilutions of the DMSO stock into the intended assay buffer.

    • Determine the kinetic solubility using a nephelometry-based assay. The fragment should be soluble at the highest screening concentration (typically 100 µM - 1 mM).

  • Storage:

    • Store the DMSO stock solution at -20°C in a desiccated environment. Prepare fresh aqueous solutions for each experiment to avoid degradation.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify if 5-(Hydroxymethyl)morpholin-3-one binds to a target protein of interest.

Rationale: SPR is a sensitive, label-free biophysical technique that can detect the weak binding affinities typical of fragments.[3] It provides real-time data on association and dissociation, allowing for the rapid screening of a fragment library.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein of interest

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • 5-(Hydroxymethyl)morpholin-3-one stock solution

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a desired density (e.g., 8,000-12,000 RU).

    • Use one flow cell as a reference, activating and deactivating it with ethanolamine without protein immobilization.

  • Fragment Screening:

    • Prepare a solution of 5-(Hydroxymethyl)morpholin-3-one in running buffer at a high concentration (e.g., 500 µM). Ensure the final DMSO concentration is consistent across all samples and is low (<1%) to minimize solvent effects.

    • Inject the fragment solution over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the sensorgram for a response that is specific to the target flow cell (i.e., the reference-subtracted response). A steady-state response indicates binding.

  • Data Analysis:

    • A positive "hit" is a compound that produces a reproducible, concentration-dependent binding response.

    • Due to the fast on/off rates of fragments, affinity (K_D) determination from a single injection is often unreliable. Hits are typically prioritized based on the magnitude of the binding response and visual inspection of the sensorgram quality.

Protocol 3: Hit Validation using Nuclear Magnetic Resonance (NMR)

Objective: To validate the binding of 5-(Hydroxymethyl)morpholin-3-one and gain initial structural insights.

Rationale: NMR-based methods, such as saturation transfer difference (STD) or Carr-Purcell-Meiboom-Gill (CPMG), are powerful orthogonal techniques for confirming fragment hits.[1] They detect binding in solution, reducing the risk of artifacts associated with surface-based methods like SPR.

Materials:

  • High-field NMR spectrometer (>500 MHz) with a cryoprobe

  • Isotopically labeled (¹⁵N or ¹³C) target protein (for HSQC experiments) or unlabeled protein (for STD-NMR)

  • NMR buffer (e.g., deuterated phosphate buffer)

  • 5-(Hydroxymethyl)morpholin-3-one

Procedure (STD-NMR Example):

  • Sample Preparation:

    • Prepare two samples:

      • Sample A: Target protein (10-20 µM) and 5-(Hydroxymethyl)morpholin-3-one (100-500 µM) in deuterated NMR buffer.

      • Sample B (Control): 5-(Hydroxymethyl)morpholin-3-one (100-500 µM) in the same buffer, without the protein.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control sample (Sample B) to identify the fragment's proton resonances.

    • For Sample A, acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a bound ligand.

    • Set the on-resonance saturation frequency within the protein's aliphatic region (e.g., -1 ppm) and the off-resonance frequency far from any signals (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the fragment that have received saturation from the protein, confirming binding.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface.

From Hit to Lead: The Evolution of 5-(Hydroxymethyl)morpholin-3-one

Once 5-(Hydroxymethyl)morpholin-3-one is confirmed as a binder, structural biology techniques like X-ray crystallography are employed to determine its binding mode. This structural information is paramount for the next phase: rational, structure-guided optimization.

The key to evolving this fragment lies in its functional handles:

  • Hydroxymethyl Group (-CH₂OH): This vector is ideal for a "fragment growing" strategy. The primary alcohol can be readily functionalized to introduce new chemical moieties that can pick up additional interactions with the target protein, thereby increasing potency.

  • Amide Nitrogen (N-H): This position offers another vector for growth. Derivatization at this site can explore different pockets and interactions.

  • Morpholine Ring: The core scaffold itself can be modified to improve binding affinity or modulate physicochemical properties.

The following diagram illustrates potential growth vectors on the 5-(Hydroxymethyl)morpholin-3-one scaffold.

Caption: Potential vectors for chemical elaboration of the 5-(Hydroxymethyl)morpholin-3-one fragment.

Conclusion: A Versatile Starting Point for Discovery

5-(Hydroxymethyl)morpholin-3-one represents an exemplary fragment for FBDD campaigns. It adheres to the "Rule of Three," possesses favorable physicochemical properties conferred by the morpholine scaffold, and features versatile functional groups for rapid and rational optimization.[4][6] The protocols outlined in this guide provide a robust framework for researchers to screen, validate, and evolve this fragment from a weak-binding hit into a potent, selective, and drug-like lead candidate. By integrating biophysical screening, orthogonal validation, and structure-based design, the full potential of this valuable chemical starting point can be realized.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. [Link]

  • Murray, C. W., & Blundell, T. L. (2010). Fragment-based drug discovery using rational design. Current Opinion in Structural Biology, 20(4), 497-507. [Link]

  • Cozzini, P., Marchesi, A., & Domiano, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739-2754. [Link]

  • Kumar, A., & Chu, W. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 700999. [Link]

  • Cozzini, P., Marchesi, A., & Domiano, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 358-372. [Link]

  • Li, Q., & Li, D. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Singh, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 490, 01001. [Link]

Sources

Application Notes & Protocols: Leveraging 5-(Hydroxymethyl)morpholin-3-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolding of Morpholin-3-one in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The aberrant signaling driven by kinases is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy.[1][2] Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged structures," appear repeatedly in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The morpholine ring is a quintessential example of such a scaffold, featured in numerous approved drugs.[3][4][5][6][7]

The morpholine moiety is prized for its ability to improve aqueous solubility, metabolic stability, and overall drug-like properties of a molecule.[3][7] Its nitrogen atom can act as a hydrogen bond acceptor, while the ring itself maintains a stable, chair-like conformation, providing a rigid anchor for pharmacophore presentation. Building upon this, the morpholin-3-one scaffold offers additional synthetic versatility. The embedded lactam (cyclic amide) functionality provides a planar, polar group capable of engaging in crucial hydrogen bonding interactions within an enzyme's active site, a feature heavily exploited in inhibitor design.

This guide focuses on a particularly valuable derivative: 5-(Hydroxymethyl)morpholin-3-one . This chiral building block combines the benefits of the morpholin-3-one core with a reactive hydroxyl handle, opening a gateway for a diverse array of synthetic elaborations. While its most prominent application to date has been in the synthesis of the oxazolidinone antibiotic Linezolid, its structural features make it an exceptionally promising starting material for the next generation of kinase inhibitors.[4] This document will provide detailed insights and protocols for leveraging this versatile synthon in the development of inhibitors targeting key oncogenic kinases like EGFR and PI3K.

Physicochemical Properties and Synthetic Versatility

Before delving into specific synthetic protocols, it is crucial to understand the inherent properties of 5-(Hydroxymethyl)morpholin-3-one that make it a valuable starting material.

PropertyValueSource
Molecular Formula C₅H₉NO₃[8]
Molecular Weight 131.13 g/mol [8]
Key Functional Groups Secondary Amine (within Lactam), Hydroxyl, Carbonyl (Amide)N/A
Chirality Typically used as the (S)-enantiomer[9]
Reactivity Centers The secondary amine nitrogen can be alkylated or acylated. The primary hydroxyl group is amenable to oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.N/A

The true power of this building block lies in the orthogonal reactivity of its functional groups. The lactam nitrogen and the primary alcohol can be addressed with different chemical transformations, allowing for a stepwise and controlled construction of complex molecular architectures.

Key reactivity sites on the 5-(Hydroxymethyl)morpholin-3-one scaffold.

Application Protocol 1: Synthesis of Morpholin-3-one Fused Quinazolines as EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC).[1][10] Several successful inhibitors feature a quinazoline core that occupies the ATP-binding site. Fusing a morpholin-3-one ring to this quinazoline scaffold can introduce new hydrogen bonding interactions and improve physicochemical properties.[11][12] This protocol outlines a plausible synthetic route to such a compound, starting from a functionalized morpholin-3-one derivative.

Workflow Overview

The strategy involves the construction of a nitro-substituted aromatic ether from the hydroxyl group of our core scaffold, followed by reduction of the nitro group to an aniline. This aniline is then cyclized to form the quinazoline ring, which is subsequently functionalized to yield the final inhibitor.

EGFR_inhibitor_synthesis start 5-(Hydroxymethyl) morpholin-3-one step1 Step 1: Williamson Ether Synthesis (e.g., with 2,4-dinitrofluorobenzene) start->step1 intermediate1 Nitro-aryl ether intermediate step1->intermediate1 step2 Step 2: Nitro Reduction (e.g., SnCl2, H2) intermediate1->step2 intermediate2 Aniline intermediate step2->intermediate2 step3 Step 3: Quinazoline Formation (e.g., with formamidine acetate) intermediate2->step3 intermediate3 Fused Quinazoline Core step3->intermediate3 step4 Step 4: Functionalization (e.g., Chlorination then SNAr) intermediate3->step4 final_product Final EGFR Inhibitor step4->final_product

Synthetic workflow for a morpholin-3-one fused quinazoline EGFR inhibitor.
Step-by-Step Protocol

Step 1: Synthesis of 5-(((2,4-dinitrophenoxy)methyl)morpholin-3-one)

  • To a stirred solution of (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-fluoro-2,4-dinitrobenzene (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired nitro-aryl ether.

Causality & Rationale: This step utilizes a classic Williamson ether synthesis to attach the aromatic component. NaH is a strong base required to deprotonate the primary alcohol, forming a nucleophilic alkoxide. 1-fluoro-2,4-dinitrobenzene is a highly activated electrophile for nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nitro groups.

Step 2: Synthesis of 5-(((2-amino-4-nitrophenoxy)methyl)morpholin-3-one)

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 3.0 eq) and iron powder (Fe, 5.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with saturated sodium bicarbonate (NaHCO₃) and extract with dichloromethane (DCM) or ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the aniline intermediate, which can often be used without further purification.

Causality & Rationale: This step achieves the selective reduction of one nitro group to an aniline. Reagents like iron in the presence of a mild acid (from NH₄Cl hydrolysis) or tin(II) chloride (SnCl₂) are commonly used for this transformation, as they are chemoselective for nitro groups over other functionalities like the lactam.

Step 3 & 4: Quinazoline Ring Formation and Functionalization

These steps are often adapted from established procedures for quinazoline-based kinase inhibitors.[10][11]

  • Cyclization: React the aniline intermediate from Step 2 with an appropriate cyclizing agent (e.g., formamidine acetate or a dichloropyrimidine) to construct the core heterocyclic system.

  • Functionalization: The resulting quinazoline will have reactive sites (often a chloro-substituent introduced during cyclization) that can be further modified via SₙAr or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install the desired pharmacophoric groups that interact with the EGFR active site.

Application Protocol 2: Synthesis of Morpholinopyrimidines as PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer, making it a prime therapeutic target.[13] Many potent PI3K inhibitors, such as ZSTK474, feature a morpholine-substituted triazine or pyrimidine core.[9][14][15] The morpholine oxygen is known to form a critical hydrogen bond in the hinge region of the PI3K active site.[16] This protocol outlines the synthesis of a morpholino-pyrimidine scaffold, a key intermediate that can be elaborated from a functionalized morpholin-3-one.

Workflow Overview

This approach leverages the lactam nitrogen of the morpholin-3-one core for direct attachment to a di-chlorinated pyrimidine. Subsequent functionalization at the remaining chloro-position builds the final inhibitor.

PI3K_inhibitor_synthesis start 5-(Hydroxymethyl) morpholin-3-one step1 Step 1: Protection of OH (e.g., TBDMSCl) start->step1 intermediate1 O-Protected morpholin-3-one step1->intermediate1 step2 Step 2: Nucleophilic Aromatic Substitution (with 2,4-dichloropyrimidine) intermediate1->step2 intermediate2 Monochloro-pyrimidine adduct step2->intermediate2 step3 Step 3: Suzuki Coupling (with arylboronic acid) intermediate2->step3 intermediate3 Fully substituted pyrimidine step3->intermediate3 step4 Step 4: Deprotection of OH (e.g., TBAF) intermediate3->step4 final_product Final PI3K Inhibitor Scaffold step4->final_product

Synthetic workflow for a morpholino-pyrimidine PI3K inhibitor scaffold.
Step-by-Step Protocol

Step 1: Synthesis of 5-(((tert-butyldimethylsilyl)oxy)methyl)morpholin-3-one

  • Dissolve (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous DCM (0.3 M).

  • Add imidazole (2.5 eq).

  • Cool the solution to 0 °C and add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC. Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the silyl-protected compound.

Causality & Rationale: The primary alcohol is protected as a silyl ether to prevent it from interfering with the subsequent nucleophilic substitution step. TBDMS is a robust protecting group that is stable to the basic conditions of the next step but can be easily removed later.

Step 2: Synthesis of 5-(((tert-butyldimethylsilyl)oxy)methyl)-4-(2-chloropyrimidin-4-yl)morpholin-3-one

  • In a round-bottom flask, dissolve the O-protected morpholin-3-one from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to -78 °C under an inert atmosphere.

  • Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq) dropwise to deprotonate the lactam nitrogen.

  • Stir for 30 minutes at -78 °C.

  • Add a solution of 2,4-dichloropyrimidine (1.2 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash chromatography.

Causality & Rationale: A strong, non-nucleophilic base (LiHMDS) is required to deprotonate the relatively non-acidic lactam N-H. The resulting anion acts as a nucleophile in an SₙAr reaction with 2,4-dichloropyrimidine. The reaction is typically selective for substitution at the more electrophilic C4 position of the pyrimidine.

Step 3 & 4: Elaboration and Deprotection

  • Suzuki Coupling: The remaining chloro-substituent on the pyrimidine ring is a handle for palladium-catalyzed cross-coupling reactions. React the product from Step 2 with a desired aryl or heteroaryl boronic acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water, heat) to install the final piece of the inhibitor.[9]

  • Deprotection: Remove the TBDMS protecting group using tetrabutylammonium fluoride (TBAF) in THF to reveal the primary alcohol. This hydroxyl group can be retained for solubility or used as a point for further modification.

Conclusion

5-(Hydroxymethyl)morpholin-3-one is a high-potential, chiral building block for the synthesis of complex heterocyclic compounds. Its dual functionality allows for diverse and controlled synthetic elaborations. While its use is well-established in the synthesis of antibiotics like Linezolid, the principles of its reactivity are directly translatable to the construction of sophisticated kinase inhibitors. The protocols outlined here for EGFR and PI3K inhibitor scaffolds demonstrate how the morpholin-3-one core can be strategically integrated to create novel drug candidates with potentially superior pharmacological profiles. As the demand for new, selective, and potent kinase inhibitors continues to grow, versatile synthons like 5-(Hydroxymethyl)morpholin-3-one will be indispensable tools for medicinal chemists and drug development professionals.

References

  • Wright, M. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available from: [Link]

  • Wei, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1729-1733. Available from: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current organic chemistry, 17(14), 1490–1504. Available from: [Link]

  • El-Gamal, M. I., et al. (2015). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 23(14), 3487-3501. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Journal of Molecular Structure, 1265, 133405. Available from: [Link]

  • Kumar, R., et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Education for Medical Sciences. Available from: [Link]

  • Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-[9][17]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(11), 1937-1945. Available from: [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(7), 12344-12354. Available from: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Force, A. C., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 24(1), 229-234. Available from: [Link]

  • Foley, D. J., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 85(15), 9686-9697. Available from: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

  • Dawidowski, M., et al. (2017). Background on morpholine synthesis and our approach. ResearchGate. Available from: [Link]

  • Sharma, A., et al. (2025). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. Available from: [Link]

  • Sharma, A., et al. (2025). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5819-5854. Available from: [Link]

  • Wright, M. R., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. Available from: [Link]

  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 53(6), 2636-2645. Available from: [Link]

  • Wright, M. R., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996. Available from: [Link]

  • Watschinger, K., et al. (2019). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 24(16), 2959. Available from: [Link]

Sources

Strategic Derivatization of 5-(Hydroxymethyl)morpholin-3-one: Protocols for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Guide

Abstract

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties.[1][2] 5-(Hydroxymethyl)morpholin-3-one is a versatile building block that features this key scaffold, further functionalized with a primary alcohol. This reactive handle provides a strategic entry point for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides detailed, field-tested protocols for the derivatization of the hydroxymethyl group through three common and impactful transformations: esterification (acylation), etherification, and carbamate formation. Each protocol is designed as a self-validating system, incorporating in-process controls and explaining the scientific rationale behind key experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of 5-(Hydroxymethyl)morpholin-3-one

Morpholine and its derivatives are integral components in numerous approved drugs and clinical candidates, contributing to improved potency, metabolic stability, and desirable drug-like properties.[3][4] The compound 5-(Hydroxymethyl)morpholin-3-one presents two primary sites for chemical modification: the secondary amide within the ring and the primary hydroxymethyl group. The hydroxymethyl group is a particularly attractive target for initial derivatization due to its high reactivity as a nucleophile.

Modifying this position allows researchers to:

  • Modulate Lipophilicity: Converting the polar hydroxyl group to a less polar ester or ether can significantly impact a compound's ability to cross biological membranes.

  • Develop Prodrugs: Ester derivatives, in particular, can be designed to be stable in the gastrointestinal tract but are hydrolyzed by endogenous esterases in the plasma or target tissues to release the active parent molecule.[5]

  • Explore Novel Interactions: Introducing new functional groups can create additional hydrogen bonding, hydrophobic, or steric interactions with a biological target, leading to enhanced potency or selectivity.

This document serves as a practical guide for researchers to synthesize libraries of novel compounds based on this valuable morpholinone scaffold.

Workflow Overview: Derivatization Strategies

The following diagram outlines the three primary derivatization pathways for 5-(Hydroxymethyl)morpholin-3-one detailed in this guide. Each path targets the primary alcohol to yield a distinct class of compounds with unique physicochemical properties.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Derivative Classes SM 5-(Hydroxymethyl)morpholin-3-one Ester Esterification (Acylation) SM->Ester R-COCl, Base Ether Etherification SM->Ether R-X, Base (Williamson) Carbamate Carbamate Formation SM->Carbamate R-NCO Prod_Ester Acyloxymethyl Derivative Ester->Prod_Ester Prod_Ether Alkoxymethyl Derivative Ether->Prod_Ether Prod_Carbamate Carbamate Derivative Carbamate->Prod_Carbamate

Caption: General workflow for derivatizing 5-(Hydroxymethyl)morpholin-3-one.

Protocol I: Esterification via Acylation

Principle: This protocol describes the formation of an ester linkage by reacting the primary alcohol with an acyl chloride in the presence of a non-nucleophilic base. This is a classic nucleophilic acyl substitution reaction. The base neutralizes the HCl byproduct, driving the reaction to completion. Acyloxymethyl derivatives are frequently employed as prodrugs to enhance bioavailability.[6][7]

Reaction Scheme:

Caption: Esterification of 5-(Hydroxymethyl)morpholin-3-one.

Materials and Reagents:

  • 5-(Hydroxymethyl)morpholin-3-one (Starting Material, SM)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (serves as base and catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(Hydroxymethyl)morpholin-3-one (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction with the highly reactive acyl chloride.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes. Pyridine acts as a base to scavenge the HCl produced and can also act as a nucleophilic catalyst.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture.

    • Elute with a suitable solvent system (e.g., 70% Ethyl Acetate / 30% Hexanes).

    • The reaction is complete when the starting material spot is fully consumed and a new, less polar product spot has appeared.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system determined by TLC analysis.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary Table:

Parameter Value Rationale
SM Equivalents 1.0 Basis for stoichiometry
Acyl Chloride Eq. 1.1 - 1.2 A slight excess ensures full conversion of the starting material.
Pyridine Eq. 1.5 - 2.0 Sufficient to neutralize HCl and act as a catalyst.
Temperature 0 °C to RT Controls reactivity and minimizes side reactions.
Reaction Time 2 - 4 hours Typical for completion; should be confirmed by TLC.

| Typical Yield | 75 - 95% | Dependent on the specific acyl chloride and purification efficiency. |

Protocol II: Etherification (Williamson Synthesis)

Principle: This protocol forms an ether by deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[8][9] This method is effective for introducing small alkyl groups (e.g., methyl, ethyl, benzyl).

Reaction Scheme:

Caption: Williamson ether synthesis on 5-(Hydroxymethyl)morpholin-3-one.

Materials and Reagents:

  • 5-(Hydroxymethyl)morpholin-3-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF.

  • SM Addition: Dissolve 5-(Hydroxymethyl)morpholin-3-one (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Hydrogen gas will evolve; ensure proper ventilation.

    • Causality: Adding the alcohol to the base prevents a high local concentration of the alcohol, which could lead to side reactions.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Reagent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature overnight (8-16 hours).

  • Monitoring (Self-Validation): Use TLC (e.g., 50% EtOAc/Hexanes) to track the disappearance of the starting material.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution to destroy any unreacted NaH.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure via NMR and MS analysis.

Data Summary Table:

Parameter Value Rationale
SM Equivalents 1.0 Basis for stoichiometry
NaH Eq. 1.2 A slight excess ensures complete deprotonation.
Alkyl Halide Eq. 1.1 Minimizes side reactions and simplifies purification.
Temperature 0 °C to RT Controls the rates of deprotonation and substitution.
Reaction Time 8 - 16 hours Williamson ether synthesis can be slow at room temperature.

| Typical Yield | 60 - 85% | Yields can be lower due to the heterogeneous nature of NaH. |

Protocol III: Carbamate Formation

Principle: Carbamates are valuable functional groups in medicinal chemistry.[10] The most direct method to form a carbamate from an alcohol is to react it with an isocyanate. The reaction is typically high-yielding and requires no catalyst, proceeding via the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the isocyanate.

Reaction Scheme:

Caption: Carbamate formation via reaction with an isocyanate.

Materials and Reagents:

  • 5-(Hydroxymethyl)morpholin-3-one

  • Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes or other non-polar solvent for precipitation/trituration

Experimental Protocol:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 5-(Hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add the isocyanate (1.05 eq) dropwise via syringe at room temperature. An exotherm may be observed.

    • Expertise: Isocyanates are moisture-sensitive and toxic; handle them in a fume hood with appropriate personal protective equipment. Using a slight excess ensures the complete consumption of the more valuable starting material.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The product will be significantly less polar than the starting alcohol. Also, monitor by IR spectroscopy for the disappearance of the isocyanate peak (~2250-2275 cm⁻¹).

  • Work-up & Purification:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • The resulting crude product is often pure enough for many applications. If not, it can be purified by either:

      • Trituration: Adding a non-polar solvent like hexanes or ether to the crude oil/solid, causing the product to crystallize or precipitate, leaving impurities in the solvent.

      • Column Chromatography: If trituration is ineffective, silica gel chromatography can be used.

  • Characterization: Confirm the final structure by NMR and MS.

Data Summary Table:

Parameter Value Rationale
SM Equivalents 1.0 Basis for stoichiometry
Isocyanate Eq. 1.05 - 1.1 A small excess ensures complete reaction without complicating purification.
Temperature Room Temp. The reaction is typically fast and efficient at ambient temperature.
Reaction Time 1 - 3 hours Usually rapid; should be confirmed by TLC/IR.

| Typical Yield | > 90% | This reaction is often quantitative or near-quantitative. |

Conclusion

The protocols outlined provide robust and reproducible methods for the derivatization of 5-(Hydroxymethyl)morpholin-3-one. By targeting the primary alcohol, researchers can readily access ester, ether, and carbamate derivatives. These transformations are fundamental in medicinal chemistry for generating compound libraries to probe structure-activity relationships, optimize pharmacokinetic profiles, and develop novel prodrug strategies. The emphasis on in-process validation and understanding the causality behind experimental choices empowers researchers to adapt and troubleshoot these methods for their specific molecular targets.

References

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • G. C. Papazisis, et al. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(1), 109-130. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Salvatore, R. N., et al. (2000). Efficient carbamate synthesis.
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Salvatore, R. N., et al. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]

  • Luo, Y., et al. (2020). Three different syntheses of a guanidinium carbamate of morpholine. ResearchGate. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Rauter, A. P., et al. (1999). Acyloxymethyl acidic drug derivatives: in vitro hydrolytic reactivity. International Journal of Pharmaceutics, 182(2), 209-218. [Link]

  • Schwaiger, J., et al. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]

  • Kracmar, J., et al. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706. [Link]

  • Schwaiger, J., et al. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]

  • Lopes, A. M., et al. (2023). 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural. Catalysis Today, 426, 114374. [Link]

  • Balakrishnan, M., et al. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry, 14(6), 1626-1634. [Link]

  • Balakrishnan, M., et al. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols: Leveraging (S)-5-(Hydroxymethyl)morpholin-3-one in the Synthesis of Novel PI3K Pathway Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Morpholine Scaffold as a Privileged Structure in Oncology

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds—make it an attractive scaffold for drug design.[3][4] In oncology, the morpholine moiety is a key component of numerous targeted therapies, particularly those aimed at inhibiting protein kinases that drive cancer progression.[5] Small molecule drugs incorporating the morpholine ring have shown significant promise in targeting critical signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and Epidermal Growth Factor Receptor (EGFR) pathways.[6][7]

This guide focuses on the utility of a specific chiral building block, (S)-5-(Hydroxymethyl)morpholin-3-one , as a versatile starting material for the synthesis of novel anti-cancer agents. The presence of a primary alcohol provides a reactive handle for synthetic elaboration, while the lactam and chiral center offer structural rigidity and specificity. We present a proposed synthetic strategy to utilize this synthon for the creation of a potent and selective PI3K inhibitor, a class of drugs with significant therapeutic potential in various cancers.[8][9]

Part 1: Proposed Synthetic Pathway for a Novel PI3K Inhibitor

The following section outlines a proposed, scientifically robust synthetic route starting from (S)-5-(Hydroxymethyl)morpholin-3-one to a novel dimorpholino-pyrimidine-based PI3K inhibitor. This strategy is designed in two main stages: functional group manipulation of the starting material and subsequent coupling to a core heterocyclic scaffold.

Stage 1: Oxidation of the Hydroxymethyl Group

The primary alcohol of (S)-5-(Hydroxymethyl)morpholin-3-one is a versatile functional group that can be oxidized to an aldehyde. This transformation is a critical step to enable subsequent carbon-nitrogen bond formation. A mild and selective oxidation method is required to avoid over-oxidation to the carboxylic acid and to preserve the integrity of the lactam ring.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

  • Rationale: DMP is a hypervalent iodine reagent that provides a mild and efficient method for the oxidation of primary alcohols to aldehydes under neutral conditions, which is ideal for sensitive substrates.[10]

  • Materials:

    • (S)-5-(Hydroxymethyl)morpholin-3-one

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Argon or Nitrogen gas

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve (S)-5-(Hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, (S)-5-formylmorpholin-3-one, can be purified by column chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.

Stage 2: Reductive Amination to Synthesize the Final Compound

Reductive amination is a powerful method for forming amine bonds by reacting a carbonyl compound (the aldehyde from Stage 1) with an amine, followed by in-situ reduction of the resulting imine/iminium ion.[11][12] This protocol will couple the morpholine-derived aldehyde with a 2-amino-4-morpholinopyrimidine core, a common scaffold in PI3K inhibitors.[13]

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides and does not reduce the starting aldehyde, minimizing side reactions.[11]

  • Materials:

    • (S)-5-formylmorpholin-3-one (from Stage 1)

    • 4-morpholino-pyrimidin-2-amine (or a similar amino-heterocycle)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard workup and purification reagents as in Protocol 1.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve (S)-5-formylmorpholin-3-one (1.1 eq) and 4-morpholino-pyrimidin-2-amine (1.0 eq) in anhydrous DCE.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the final target compound: (S)-5-(((4-morpholinopyrimidin-2-yl)amino)methyl)morpholin-3-one.

Proposed Synthetic Workflow Diagram

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Reductive Amination A (S)-5-(Hydroxymethyl)morpholin-3-one B (S)-5-formylmorpholin-3-one A->B Dess-Martin Periodinane (DMP) DCM, 0°C to RT D Target PI3K Inhibitor B->D NaBH(OAc)₃ DCE, Acetic Acid (cat.) C 4-morpholinopyrimidin-2-amine C->D NaBH(OAc)₃ DCE, Acetic Acid (cat.)

Caption: Proposed two-stage synthesis of a novel PI3K inhibitor.

Part 2: Mechanism of Action and Biological Evaluation

The proposed target compound is designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[8][14]

The PI3K/Akt/mTOR Signaling Pathway

Activation of this pathway typically begins with growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[15]

Activated Akt then phosphorylates a multitude of downstream targets, leading to:

  • Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins like BAD.

  • Promotion of Cell Proliferation: Through the phosphorylation and inhibition of cell cycle inhibitors like p27.

  • Activation of mTORC1: Akt phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. Active mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream effectors like S6K1 and 4E-BP1.[16]

Our synthesized compound, with its dual morpholine and pyrimidine core, is designed to act as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and preventing the phosphorylation of PIP2 to PIP3, thereby blocking the entire downstream cascade.[4]

Signaling Pathway Diagram

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT P-Activation TSC TSC1/TSC2 AKT->TSC Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT P-Activation Inhibitor Synthesized Inhibitor (Target Compound) Inhibitor->PI3K Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway and point of inhibition.

Part 3: Protocols for Biological Evaluation

Once synthesized and purified, the novel compound must be evaluated for its biological activity. The following protocols describe standard in vitro assays to determine its efficacy as a kinase inhibitor and its effect on cancer cell viability.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the target kinase, PI3Kα.[17]

  • Principle: This assay measures the amount of ATP consumed by the kinase reaction. The remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

  • Materials:

    • Recombinant human PI3Kα enzyme

    • Kinase substrate (e.g., PIP2)

    • ATP

    • Synthesized inhibitor compound

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 pM).

    • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of a mixture containing the PI3Kα enzyme and substrate in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (XTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effect of the synthesized compound on a cancer cell line known to have a dysregulated PI3K pathway (e.g., MCF-7 breast cancer cells).[18]

  • Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product, the absorbance of which is proportional to the number of viable cells.

  • Materials:

    • MCF-7 cancer cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Synthesized inhibitor compound

    • XTT Cell Proliferation Assay Kit

    • Sterile 96-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 450-500 nm)

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Assay: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

    • Absorbance Measurement: Gently shake the plate and measure the absorbance at 475 nm using a microplate reader. Use a reference wavelength of 650 nm for background correction.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Part 4: Data Presentation and Interpretation

The following tables present representative data that could be expected from the biological evaluation of a potent morpholine-based PI3K inhibitor.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetTarget Compound IC₅₀ (nM)Reference Compound IC₅₀ (nM) (e.g., ZSTK474)
PI3Kα155
PI3Kβ15021
PI3Kδ254
PI3Kγ9015
mTOR>100010

Data is hypothetical and based on published values for similar classes of compounds for illustrative purposes.[9][19]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LinePI3K Pathway StatusTarget Compound GI₅₀ (µM)
MCF-7PIK3CA Mutant0.8
PC-3PTEN Null1.2
A549Wild Type>10

Data is hypothetical and based on published values for similar classes of compounds for illustrative purposes.[4]

References

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). ResearchGate. [Link]

  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PMC. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PMC. [Link]

  • Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). Semantic Scholar. [Link]

  • Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. [Link]

  • PI3K/AKT1/MTOR. (n.d.). My Cancer Genome. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. [Link]

  • The EGFR signaling pathway in human cancers. (n.d.). ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). MDPI. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Semantic Scholar. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 2H-[1][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (n.d.). RSC Publishing. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). ACS Publications. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). PMC. [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. (n.d.). Green Chemistry (RSC Publishing). [Link]

Sources

Application Notes and Protocols for the Quantification of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)morpholin-3-one is a polar, heterocyclic organic compound incorporating ether, amide, and primary alcohol functionalities. With a molecular weight of 131.13 g/mol , this molecule serves as a versatile building block in medicinal chemistry and drug development. Its precise and accurate quantification is paramount in various stages of the pharmaceutical pipeline, from synthesis and formulation to metabolic studies. The polar nature of 5-(Hydroxymethyl)morpholin-3-one, however, presents a significant challenge for conventional reversed-phase liquid chromatography methods, often resulting in poor retention and unreliable quantification.

This comprehensive guide provides detailed, field-proven protocols for the robust quantification of 5-(Hydroxymethyl)morpholin-3-one, designed for researchers, scientists, and drug development professionals. We will explore two distinct, validated analytical methodologies: a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that employs a pre-column derivatization strategy.

The methodologies presented herein are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the internationally recognized ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4][5] This ensures that the data generated is reliable, reproducible, and fit for its intended purpose.

Method 1: Quantification of 5-(Hydroxymethyl)morpholin-3-one by HILIC-LC-MS/MS

This method is the gold standard for the sensitive and selective quantification of polar analytes like 5-(Hydroxymethyl)morpholin-3-one in complex biological matrices.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to enhance the retention of this polar compound, which would otherwise elute in the void volume of a traditional reversed-phase column.[8][9] Coupling HILIC with tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations.

Causality Behind Experimental Choices
  • HILIC Column: A stationary phase with a polar surface (e.g., amide, silica) is chosen to facilitate the retention of the polar analyte through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.

  • Mobile Phase: A high percentage of a non-polar organic solvent (typically acetonitrile) is used to promote partitioning of the polar analyte onto the stationary phase. A small amount of an aqueous buffer provides the necessary water layer and controls the pH and ionic strength for reproducible chromatography.

  • Tandem Mass Spectrometry (MS/MS): This detection method offers unparalleled selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes interference from matrix components, which is crucial for accurate quantification in biological samples.[6][7]

Experimental Workflow: HILIC-LC-MS/MS

HILIC_LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) ISTD Add Internal Standard (e.g., ¹³C₃,¹⁵N-labeled analyte) Sample->ISTD Precip Protein Precipitation (e.g., Acetonitrile) ISTD->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Mobile Phase Supernatant->Dilute Inject Inject into HILIC-LC System Dilute->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Integrate Peak Integration MS2->Integrate CalCurve Calibration Curve (Analyte/ISTD Ratio vs. Conc.) Integrate->CalCurve Quantify Quantification of Unknown Samples CalCurve->Quantify

Caption: Workflow for HILIC-LC-MS/MS quantification.

Detailed Protocol: HILIC-LC-MS/MS

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, urine, or a solution from a reaction mixture), add 10 µL of an internal standard (ISTD) working solution (e.g., a stable isotope-labeled version of the analyte at 1 µg/mL). The use of a stable isotope-labeled ISTD is highly recommended to correct for matrix effects and variability in extraction and ionization.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 acetonitrile:water with 10 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. Liquid Chromatography Conditions:

  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium formate, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: 95% to 50% B

    • 5.0 - 5.1 min: 50% to 95% B

    • 5.1 - 8.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-(Hydroxymethyl)morpholin-3-one: Precursor ion (m/z) 132.1 → Product ion (m/z) 102.1 (corresponding to the loss of CH₂O).

    • Internal Standard (e.g., ¹³C₃,¹⁵N-labeled): Adjust m/z values accordingly.

  • Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Method Validation Summary (ICH Q2(R2) Framework)

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.[1][4][5]

ParameterAcceptance CriteriaTypical Result
Linearity Range 1 - 1000 ng/mLr² ≥ 0.995
Accuracy 85-115% (LLOQ), 80-120% (other levels)95.2% - 104.5%
Precision (RSD) ≤15% (≤20% at LLOQ)Intra-day: 3.5-8.2%; Inter-day: 5.1-9.8%
Selectivity No significant interference at the retention time of the analyte and ISTD.Pass
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 101 ng/mL

Method 2: Quantification by HPLC-UV with Pre-Column Derivatization

Causality Behind Experimental Choices
  • Derivatization Reagent: A reagent that reacts specifically with the hydroxyl or secondary amine group of the analyte is chosen. For instance, an isothiocyanate reagent can react with the amine to form a thiourea derivative with a strong UV chromophore.[11][12]

  • Reversed-Phase HPLC: After derivatization, the resulting product is significantly less polar than the parent compound, making it well-suited for separation on a standard C18 reversed-phase column.[13]

  • UV Detection: The wavelength for detection is selected based on the maximum absorbance of the derivatized product to ensure the highest sensitivity.

Experimental Workflow: HPLC-UV with Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample Buffer Add Borate Buffer (pH control) Sample->Buffer Reagent Add Derivatization Reagent (e.g., Naphthyl isothiocyanate) Buffer->Reagent Incubate Incubate (e.g., 60°C for 30 min) Reagent->Incubate Quench Quench Reaction Incubate->Quench Inject Inject into RP-HPLC System Quench->Inject C18 C18 Column Separation Inject->C18 UV UV Detection (e.g., 230 nm) C18->UV Integrate Peak Integration UV->Integrate CalCurve External Standard Calibration Curve Integrate->CalCurve Quantify Quantification of Unknown Samples CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification with derivatization.

Detailed Protocol: HPLC-UV

1. Derivatization Procedure:

  • To 100 µL of the sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of a 1 mg/mL solution of 1-Naphthyl isothiocyanate in acetonitrile.[11][14]

  • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 50 µL of 1 M HCl to quench the reaction.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30% to 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% to 30% B

    • 12.1 - 17.0 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.

Method Validation Summary (ICH Q2(R2) Framework)
ParameterAcceptance CriteriaTypical Result
Linearity Range 0.1 - 25 µg/mLr² ≥ 0.995
Accuracy 90-110%96.8% - 103.2%
Precision (RSD) ≤5%Intra-day: 1.5-3.8%; Inter-day: 2.2-4.5%
Selectivity The peak for the derivatized analyte is well-resolved from other components.Pass
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 100.1 µg/mL

Conclusion

The choice between the HILIC-LC-MS/MS and the derivatization-based HPLC-UV method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HILIC-LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications. The HPLC-UV method, while less sensitive, provides a robust and accessible alternative for the analysis of bulk materials or formulated products where analyte concentrations are higher. Both methods, when properly validated according to ICH guidelines, will yield accurate and reliable quantitative data for 5-(Hydroxymethyl)morpholin-3-one, supporting critical decisions in research and drug development.

References

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed. (2013). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • National Center for Biotechnology Information. (2017). Small Polar Molecules: A Challenge in Marine Chemical Ecology. [Link]

  • MAC-MOD Analytical. Adapting Well Known Chromatographic Techniques for the Analysis of Biomolecules. [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Resolian. (2023). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • NorthEast BioLab. HPLC-UV Method Development. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • Taylor & Francis Online. LC-MS in Drug Metabolism and Pharmacokinetics: A Pharmaceutical Industry Perspective. [Link]

  • SIELC Technologies. Separation of 3-Morpholinone on Newcrom R1 HPLC column. [Link]

  • MDPI. (2022). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]

  • Interchim. Method Development HPLC. [Link]

  • ResearchGate. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Google Patents.
  • Google Patents.

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-(Hydroxymethyl)morpholin-3-one Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 5-(hydroxymethyl)morpholin-3-one scaffold is a valuable building block in medicinal chemistry, combining the favorable pharmacokinetic properties of the morpholine ring with a reactive primary hydroxyl group for chemical diversification.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the functionalization of this primary alcohol. We delve into the causality behind experimental choices for four key transformations: esterification, etherification, carbamation, and activation via tosylation for subsequent nucleophilic substitution. Each section includes step-by-step protocols, mechanistic insights, and data presentation to enable researchers to strategically modify this versatile scaffold for applications in drug discovery and development.

Introduction: The Strategic Value of the Morpholinone Scaffold

The morpholine heterocycle is a privileged structure in modern drug design, often incorporated to improve aqueous solubility, metabolic stability, and overall physicochemical properties of lead compounds.[1] The specific molecule, 5-(hydroxymethyl)morpholin-3-one, offers a synthetically accessible primary hydroxyl group (-CH₂OH) poised for a wide array of chemical modifications.[3][4][5] This functional handle serves as a critical attachment point for introducing new pharmacophores, modulating biological activity, or creating prodrugs.

The ability to selectively and efficiently modify this hydroxyl group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document serves as a practical guide to the most common and effective methods for its functionalization.

Core Functionalization Strategies: A Comparative Overview

The primary hydroxyl group is a versatile nucleophile, but also a poor leaving group. Therefore, functionalization strategies either leverage its nucleophilicity directly or convert it into a reactive electrophile. The choice of strategy depends on the desired final product.

Strategy Objective Key Reagents Advantages Considerations
Esterification Introduce an acyl group (R-C=O)Carboxylic acid, DCC/DMAP; Acid chloride/anhydrideForms stable ester linkage; wide variety of acyl groups available.Acid-catalyzed methods can be harsh; DCC produces insoluble urea byproduct.
Etherification Introduce an alkyl/aryl group (R)Alkyl halide, NaH or other strong baseForms highly stable ether linkage.Requires strongly basic, anhydrous conditions; risk of elimination side reactions.
Carbamation Introduce a carbamate group (R₂N-C=O)Isocyanate; Carbamoyl chlorideCarbamates are often metabolically stable and can act as H-bond donors/acceptors.[6]Isocyanates are moisture-sensitive and toxic.
Activation & Substitution Convert -OH to a good leaving group for reaction with various nucleophilesTsCl, Pyridine/TEAHighly versatile; allows introduction of N, S, C, and halogen nucleophiles.Two-step process; tosylates can be unstable.[7][8]

Protocol I: Steglich Esterification

Principle: The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol under neutral conditions.[9] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol. This method is particularly useful for substrates that are sensitive to acidic or basic conditions.

Experimental Workflow: Steglich Esterification

start Dissolve 5-(Hydroxymethyl)morpholin-3-one, Carboxylic Acid, and DMAP in anhydrous DCM cool Cool reaction mixture to 0°C (Ice Bath) start->cool add_dcc Add DCC solution in DCM dropwise cool->add_dcc warm Allow to warm to room temperature and stir for 12-18 hours add_dcc->warm monitor Monitor reaction by TLC warm->monitor filter Filter off dicyclohexylurea (DCU) byproduct monitor->filter Upon completion workup Aqueous Workup: Wash with dilute HCl, NaHCO₃, and brine filter->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography (Silica Gel) dry->purify end Characterize final ester product purify->end

Caption: Workflow for Steglich esterification.

Materials & Reagents:

  • 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.)

  • Carboxylic acid of choice (1.1 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 5-(hydroxymethyl)morpholin-3-one (1.0 eq.), the desired carboxylic acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol II: Williamson Ether Synthesis

Principle: This classic method for forming ethers involves two discrete steps. First, the alcohol is deprotonated with a strong base to form a more nucleophilic alkoxide. Second, the alkoxide displaces a halide from an alkyl halide in an Sₙ2 reaction. Anhydrous conditions are critical as the strong bases used react readily with water.

Materials & Reagents:

  • 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated NH₄Cl (aq), Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Carefully wash the NaH dispersion (1.2 eq.) with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes each time under an inert atmosphere.

  • Add anhydrous THF or DMF to the washed NaH and cool the suspension to 0 °C.

  • Dissolve 5-(hydroxymethyl)morpholin-3-one (1.0 eq.) in anhydrous THF/DMF and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas) will be observed. Caution: Hydrogen gas is flammable.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for less reactive halides.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol III: Carbamate Formation via Isocyanate

Principle: The nucleophilic hydroxyl group reacts directly with the electrophilic carbon of an isocyanate (R-N=C=O) to form a stable carbamate linkage.[10] This reaction is typically high-yielding and does not require a catalyst, although a mild base can be used to accelerate it. The primary challenge is the moisture sensitivity of isocyanates.

Materials & Reagents:

  • 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.)

  • Isocyanate of choice (e.g., phenyl isocyanate) (1.05 eq.)

  • Anhydrous THF or DCM

  • Optional: Triethylamine (TEA) (0.1 eq.)

Procedure:

  • Dissolve 5-(hydroxymethyl)morpholin-3-one (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Add the isocyanate (1.05 eq.) dropwise at room temperature. If the reaction is slow, add a catalytic amount of TEA.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product is often clean enough for subsequent use. If necessary, purify by trituration with ether/hexanes or by flash column chromatography.

Protocol IV: Activation to Tosylate and Nucleophilic Substitution

Principle: This two-step strategy is one of the most powerful for diversification. First, the hydroxyl group, a poor leaving group, is converted into a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group.[7][11] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[7][8][12] The resulting tosylate is a highly reactive electrophile that can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

General Reaction Scheme: Tosylation and Substitution

cluster_products Start 5-(Hydroxymethyl)morpholin-3-one (R-CH₂OH) Activated 5-(Tosylmethyl)morpholin-3-one (R-CH₂OTs) Start->Activated + TsCl, Pyridine Products Diverse Products (R-CH₂-Nu) Activated->Products + Nucleophile (Nu⁻) Azide Azide (R-CH₂N₃) Activated->Azide Thiol Thiolate (R-CH₂SR') Activated->Thiol Amine Amine (R-CH₂NHR') Activated->Amine Cyanide Cyanide (R-CH₂CN) Activated->Cyanide

Caption: Tosylation as a hub for diversification.

Part A: Tosylation Protocol

Materials & Reagents:

  • 5-(Hydroxymethyl)morpholin-3-one (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[11]

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5-2.0 eq.)[11]

  • Anhydrous Dichloromethane (DCM)

  • Deionized water, Brine

Procedure:

  • Dissolve 5-(hydroxymethyl)morpholin-3-one (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 eq.).[11]

  • Slowly add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[11] Monitor progress by TLC until the starting alcohol is consumed.[11]

  • Upon completion, quench the reaction by adding water.[11]

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl (if using TEA) to remove excess amine, followed by saturated NaHCO₃ and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.[11]

  • The crude tosylate is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography, but care should be taken as tosylates can be unstable on silica gel.

Part B: General Protocol for Nucleophilic Substitution

Materials & Reagents:

  • Crude 5-(tosyloxymethyl)morpholin-3-one (1.0 eq.)

  • Nucleophile of choice (e.g., sodium azide, sodium cyanide, primary amine) (1.5-5.0 eq.)[12]

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • Dissolve the crude tosylate (1.0 eq.) in anhydrous DMF or ACN.

  • Add the desired nucleophile (e.g., sodium azide, 1.5 eq.). For less reactive nucleophiles like primary amines, a larger excess may be needed (up to 5.0 eq.).[12]

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC.

  • Once the tosylate is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography.

References

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • Ye, W. et al. (2017). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 22(8), 1331. Available from: [Link]

  • Orita, A. et al. (2008). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 10(4), 385-390. Available from: [Link]

  • Liu, C. et al. (2012). Catalytic functionalization of unactivated primary C–H bonds directed by an alcohol. Nature Chemistry, 4, 292-298. Available from: [Link]

  • ResearchGate. Esterification of BHMF by using lipase (Novozym 435). Available from: [Link]

  • ChemBK. 3-Morpholinone, 5-(hydroxymethyl)-5-methyl-. Available from: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Chemistry & Biology, 21(8), 951-964. Available from: [Link]

  • Baran, P. S. et al. (2012). Practical and innate C–H functionalization of heterocycles. Nature, 492(7427), 95-99. Available from: [Link]

  • Al-Hadiya, B. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(11), 2748. Available from: [Link]

  • Shi, Y., & Pierce, J. G. (2015). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. Organic Letters, 17(4), 968-971. Available from: [Link]

  • Chen, G. et al. (2015). Overcoming the limitations of directed C–H functionalizations of heterocycles. Nature, 519(7543), 334-338. Available from: [Link]

  • Wikipedia. Carbamate. Available from: [Link]

  • Kumar, S. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 490, 01018. Available from: [Link]

  • Al-Amiery, A. A. et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(4), 720-729. Available from: [Link]

  • Collins, S. G. et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(17), 2835-2838. Available from: [Link]

  • ResearchGate. Kinetics of Carbamate Formation and Breakdown. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]

  • Tihanyi, K., & Kökösi, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(19), 3183-3211. Available from: [Link]

  • ResearchGate. A comparison of the rates of esterification of some hydroxy compounds. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • ResearchGate. 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural. Available from: [Link]

  • Balakrishnan, M. et al. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry, 14, 1626-1634. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available from: [Link]

  • Dar, A. A. et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100464. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for Etherification and reductive etherification of 5-(hydroxymethyl)furfural. Available from: [Link]

Sources

Application Notes & Protocols: 5-(Hydroxymethyl)morpholin-3-one as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency in bioactive compounds. The morpholine ring is a quintessential example of such a "privileged scaffold".[1][2] Its prevalence is not coincidental; the morpholine heterocycle imparts a favorable combination of physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3] The embedded ether linkage acts as a hydrogen bond acceptor, while the secondary amine provides a key point for substitution, allowing chemists to fine-tune a molecule's properties and biological activity.[1]

While simple N-substituted morpholines are common, the next frontier in leveraging this scaffold lies in the use of more complex, stereochemically defined building blocks. 5-(Hydroxymethyl)morpholin-3-one emerges as a particularly powerful synthon in this context. It combines the core morpholine lactam structure with two additional, orthogonally reactive functional groups: a primary alcohol and a chiral center at C-5. This trifecta of functionality provides a rich platform for the divergent synthesis of novel, three-dimensionally complex heterocyclic systems, moving beyond simple N-functionalization.[4]

This guide provides an in-depth exploration of 5-(Hydroxymethyl)morpholin-3-one as a starting material. We will dissect its reactivity, present strategic applications for derivatization, and provide detailed, field-tested protocols for its use in constructing advanced heterocyclic frameworks relevant to drug discovery and materials science.

Section 1: The Building Block: Physicochemical Profile and Synthesis

The utility of 5-(Hydroxymethyl)morpholin-3-one stems from its unique arrangement of functional groups. The lactam provides conformational rigidity compared to a standard morpholine, while the hydroxymethyl group serves as a versatile synthetic handle. The stereocenter at the 5-position allows for the creation of enantiomerically pure downstream products, a critical consideration in modern drug development. Both the (R) and (S) enantiomers are commercially available, with CAS numbers 1389350-66-6 and 1389384-57-9, respectively.[5][6]

Physicochemical Data

A molecule's potential in a drug discovery context is heavily influenced by its physicochemical properties. The key parameters for the parent structure are summarized below.

PropertyValueSignificance in Drug DiscoverySource
Molecular FormulaC₅H₉NO₃Foundation for further derivatization[7]
Molecular Weight131.13 g/mol Adheres to Lipinski's Rule of Five for small molecules[6][7]
TPSA (Topological Polar Surface Area)62.05 ŲSuggests good potential for cell permeability and oral bioavailability[7]
XLogP3-1.5 to -0.67Indicates high hydrophilicity, beneficial for aqueous solubility[7]
Hydrogen Bond Donors2Potential for strong interactions with biological targets[7]
Hydrogen Bond Acceptors3Potential for strong interactions with biological targets[7]
Rotatable Bonds1Low conformational flexibility contributes to favorable binding entropy[7]
Representative Synthesis

While commercially available, understanding the synthesis of the core scaffold is crucial for designing analogs. A common route to morpholin-3-ones involves the cyclization of a β-amino alcohol with an α-halo-acetylating agent.[8] For the title compound, a plausible route starts from a protected serinol derivative.

G cluster_legend Legend serinol L-Serinol Derivative (e.g., N-Boc) intermediate Acyclic Amide Intermediate serinol->intermediate Acylation reagent1 Chloroacetyl Chloride Base (e.g., TEA) reagent1->intermediate product (S)-5-(Hydroxymethyl)morpholin-3-one intermediate->product Intramolecular Williamson Ether Synthesis reagent2 Base for Cyclization (e.g., NaH) reagent2->product deprotection Acidic Deprotection (if necessary) key1 Chemical Species key2 Process Step

Caption: Conceptual workflow for the synthesis of 5-(Hydroxymethyl)morpholin-3-one.

Protocol 1: Synthesis of (S)-5-((tert-butyldimethylsilyloxy)methyl)morpholin-3-one

  • Rationale: This protocol outlines a plausible synthesis starting from a protected amino alcohol. The silyl ether protects the primary alcohol during the acylation and cyclization steps, preventing side reactions.

  • Protection: To a solution of (S)-2-amino-3-hydroxypropan-1-ol (1.0 eq) in dry DMF, add imidazole (2.5 eq) and TBDMS-Cl (1.1 eq). Stir at room temperature until the reaction is complete (TLC monitoring). Work up to isolate the protected amino alcohol.

  • Acylation: Dissolve the protected amino alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude chloroacetamide intermediate.

  • Cyclization: Dissolve the crude intermediate in dry THF and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The strong base deprotonates the remaining free alcohol, which then acts as a nucleophile to displace the chloride in an intramolecular SN2 reaction, forming the morpholine ring.[9] Stir at room temperature for 12 hours.

  • Purification: Carefully quench the reaction with saturated NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layers, and purify by flash column chromatography on silica gel to yield the protected target molecule. Subsequent deprotection of the silyl ether can be achieved using standard conditions (e.g., TBAF in THF).

Section 2: The Three Pillars of Reactivity

The synthetic versatility of 5-(Hydroxymethyl)morpholin-3-one arises from three distinct functional handles that can be addressed with high selectivity.

Caption: The three pillars of reactivity on the 5-(Hydroxymethyl)morpholin-3-one scaffold.

  • Pillar A: Lactam Nitrogen (N4): The secondary amine within the lactam is a key site for introducing diversity. It can be readily alkylated, arylated, or acylated, serving as an attachment point for pharmacophores or groups that modulate the molecule's overall properties.[9]

  • Pillar B: Lactam Carbonyl (C3): The carbonyl group can be reduced to afford the corresponding substituted morpholine. Furthermore, the adjacent α-carbon (C2) can be functionalized under specific conditions, as demonstrated by reactions forming bisphosphonates from the parent morpholin-3-one.[9]

  • Pillar C: Hydroxymethyl Group: This primary alcohol is a versatile handle for chain extension. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement, or used in esterification and etherification reactions.

Section 3: Application in Novel Heterocycle Construction

The true power of this building block is realized when its multiple reactive sites are used in sequence to construct more complex, fused, or decorated heterocyclic systems.

Application Note 1: Synthesis of N-Substituted Triazole-Thiol Derivatives

This application demonstrates a multi-step sequence to build a 1,2,4-triazole ring onto the morpholinone scaffold, a common motif in medicinal chemistry. The strategy adapts a known transformation on the parent morpholine ring.[10]

G start 5-(Hydroxymethyl) morpholin-3-one step1 N-Alkylation with Ethyl Chloroacetate start->step1 intermediate1 Ester Intermediate step1->intermediate1 step2 Hydrazinolysis (NH2NH2·H2O) intermediate1->step2 intermediate2 Hydrazide Intermediate step2->intermediate2 step3 Thiosemicarbazide Formation (NH4SCN, HCl) intermediate2->step3 intermediate3 Thiosemicarbazide step3->intermediate3 step4 Base-catalyzed Cyclization (NaOH) intermediate3->step4 product Fused 1,2,4-Triazole-3-thiol Product step4->product

Caption: Workflow for the synthesis of a 1,2,4-triazole derivative.

Protocol 2: Multi-step Synthesis of a 5-((4-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)morpholin-3-one-5-yl)methanol)

  • Rationale: This protocol leverages the N-H and C=O functionalities to build a new heterocyclic ring. Each step is designed to create a reactive intermediate poised for the subsequent transformation.

Step 1: N-Alkylation with Ethyl Chloroacetate

  • To a solution of (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq) in dry benzene, add triethylamine (1.2 eq) and ethyl chloroacetate (1.1 eq).

  • Reflux the mixture for 8 hours, monitoring by TLC. Causality: The triethylamine acts as a base to deprotonate the lactam nitrogen, which then acts as a nucleophile to displace the chloride from ethyl chloroacetate, forming the N-C bond.[10]

  • After cooling, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. Purify the resulting ester by column chromatography.

Step 2: Hydrazinolysis

  • Dissolve the purified ester (1.0 eq) in ethanol and add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 6 hours. A precipitate will form upon cooling.

  • Filter the solid, wash with cold ethanol, and dry to obtain the acetohydrazide intermediate. Causality: The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the hydrazide, which is the key precursor for the triazole ring.[10]

Step 3: Thiosemicarbazide Formation

  • Suspend the hydrazide (1.0 eq) in ethanol. Add ammonium thiocyanate (1.2 eq) and 5-6 drops of concentrated HCl.

  • Reflux the mixture for 5 hours.

  • Concentrate the solvent and wash the resulting solid with water, then dry to yield the thiosemicarbazide. Causality: The hydrazide attacks the electrophilic carbon of the isothiocyanic acid (formed in situ), leading to the thiosemicarbazide.

Step 4: Cyclization to 1,2,4-Triazole-3-thiol

  • Dissolve the thiosemicarbazide (1.0 eq) in a 2% aqueous NaOH solution.

  • Reflux for 4 hours. Causality: The basic conditions promote an intramolecular nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration to form the stable, aromatic triazole ring.[10]

  • Cool the solution and acidify with 10% HCl to a pH of ~5-6.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

Conclusion and Future Outlook

5-(Hydroxymethyl)morpholin-3-one is far more than a simple substituted heterocycle; it is a chiral, multifunctional building block that opens doors to vast and complex chemical spaces. The protocols and strategies outlined here demonstrate its utility in a divergent synthetic approach, allowing researchers to selectively functionalize distinct sites on the molecule to build novel heterocyclic systems. Its application is particularly potent in the synthesis of fused heterocycles and in decorating the core scaffold with pharmacologically relevant groups. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the strategic use of such well-defined synthons will be paramount in accelerating the development of the next generation of therapeutics.[2][4]

References

  • Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. PubMed. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Colloidal-sized metal-organic frameworks: synthesis and applications. PubMed. Available at: [Link]

  • Colloidal-Sized MetalOrganic Frameworks: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Synthesis and applications of vinylaziridines and ethynylaziridines. PubMed. Available at: [Link]

  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. MDPI. Available at: [Link]

  • Synthesis and Characterization of 5,15 A 2-Type Porphyrin, Metalloporphyrin and Preliminary Study on Carbon Dioxide Adsorption. UKM Press. Available at: [Link]

  • Carboligation of 5-(hydroxymethyl)furfural via whole-cell catalysis to form C12 furan derivatives and their use for hydrazone formation. National Center for Biotechnology Information. Available at: [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. National Center for Biotechnology Information. Available at: [Link]

  • Fused Quinoline Heterocycles V. Synthesis of Novel 1,2,3,5,6-Pentaazaaceanthrylene Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(Hydroxymethyl)morpholin-3-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer validated protocols.

Overview of the Core Synthesis Pathway

The most prevalent and accessible route to 5-(Hydroxymethyl)morpholin-3-one involves the condensation of a serine derivative, typically L-serine methyl ester hydrochloride, with formaldehyde. This reaction, while seemingly straightforward, is sensitive to several parameters that can significantly impact reaction efficiency and product purity. The general scheme involves the formation of a Schiff base, followed by an intramolecular cyclization.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Workup A L-Serine Methyl Ester HCl D Initial Mixing & pH Adjustment (pH 8-9) A->D B Formaldehyde (37% aq.) B->D C Base (e.g., K2CO3) C->D E Reaction at Controlled Temperature (e.g., 50-60°C) D->E Exothermic Control F Reaction Monitoring (TLC/LC-MS) E->F G Crude Product Mixture F->G H Purification (Crystallization/Chromatography) G->H I 5-(Hydroxymethyl)morpholin-3-one H->I

Caption: High-level workflow for the synthesis of 5-(Hydroxymethyl)morpholin-3-one.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a step-by-step solution.

Q1: My reaction shows low or stalled conversion of the starting material (L-serine methyl ester). What's going wrong?

Likely Causes & Solutions:

  • Incorrect pH: The reaction is highly pH-dependent. The initial deprotonation of the amine hydrochloride is crucial for its nucleophilic attack on formaldehyde.

    • Expert Insight: A pH that is too low (<7.5) will result in a significant portion of the amine remaining in its protonated, non-nucleophilic form. Conversely, a pH that is too high (>10) can promote side reactions of formaldehyde, such as the Cannizzaro reaction.

    • Solution:

      • Carefully monitor the pH of the reaction mixture after the addition of the base (e.g., potassium carbonate).

      • Aim for a pH range of 8.0-9.0 for optimal reactivity.

      • Use a calibrated pH meter. Do not rely on pH paper for this measurement.

      • If the reaction has stalled, you can try to add a small amount of additional base to bring the pH back into the optimal range.

  • Low Reaction Temperature: While the reaction is exothermic, insufficient temperature will lead to slow reaction kinetics.

    • Solution: Maintain a reaction temperature between 50-60°C. Use a temperature-controlled reaction vessel to ensure consistency.

  • Poor Quality Formaldehyde: Formaldehyde solutions can degrade over time, forming paraformaldehyde, a solid polymer.

    • Solution: Use a fresh, high-quality formaldehyde solution. If you observe a precipitate in your formaldehyde stock, it should not be used.

Q2: I'm observing a significant amount of a sticky, white, or polymeric byproduct. How can I prevent this?

Likely Cause & Solution:

This is almost certainly due to the self-polymerization of formaldehyde. This is exacerbated by localized high concentrations of formaldehyde and incorrect addition rates.

  • Expert Insight: The rate of formaldehyde addition is a critical parameter. Adding it too quickly creates localized "hot spots" of high concentration and temperature, which favors polymerization over the desired reaction with the amino ester.

  • Solution Protocol:

    • Controlled Addition: Add the formaldehyde solution dropwise or via a syringe pump over a prolonged period (e.g., 30-60 minutes).

    • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to quickly disperse the added formaldehyde.

    • Temperature Management: Maintain the reaction temperature in the recommended range. If necessary, use an ice bath to manage the initial exotherm during formaldehyde addition.

G cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Observing Polymeric Byproduct? check_addition Was formaldehyde added all at once? start->check_addition check_stirring Is stirring efficient? start->check_stirring check_temp Was there a temperature spike? start->check_temp solution_slow Implement dropwise addition (Syringe Pump) check_addition->solution_slow Yes solution_stir Increase stirring speed check_stirring->solution_stir No solution_cool Use an ice bath during addition check_temp->solution_cool Yes

Caption: Troubleshooting decision tree for polymeric byproduct formation.

Q3: My final product is difficult to purify and has a low melting point or appears as an oil. What are the potential impurities?

Likely Causes & Solutions:

The target molecule has a high affinity for water and can be challenging to crystallize if certain impurities are present.

  • Residual Starting Materials: Incomplete conversion is a common issue.

    • Solution: Use TLC or LC-MS to monitor the reaction to completion. Ensure the starting material spot has been consumed before proceeding to workup.

  • Formation of N-formyl or Di-substituted Species: Excess formaldehyde can lead to the formation of various side products.

    • Expert Insight: These impurities are often polar and can co-crystallize or interfere with the crystallization of the desired product.

    • Solution:

      • Stoichiometry: Use a slight excess, but not a large excess, of formaldehyde (e.g., 1.1 to 1.2 equivalents).

      • Purification Strategy: If these impurities are present, column chromatography on silica gel is often necessary. A solvent system of dichloromethane/methanol or ethyl acetate/methanol is a good starting point for elution.

  • Inadequate Drying: The product is hygroscopic. Residual water can depress the melting point and make the product appear oily.

    • Solution: After isolation, dry the product thoroughly under high vacuum, potentially with gentle heating (e.g., 40°C).

Table 1: Recommended Purification Strategies

IssueRecommended Primary MethodAlternative/Secondary MethodKey Considerations
Minor Impurities RecrystallizationTrituration with a non-polar solventSolvent choice is critical (e.g., isopropanol, ethanol/ether).
Multiple Byproducts Silica Gel ChromatographyPreparative HPLCTime-consuming but effective for high purity.
Residual Water High Vacuum DryingLyophilization (if applicable)Ensure the product is stable to lyophilization conditions.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction?

    • Water is the most common and effective solvent as it readily dissolves the starting materials and is environmentally benign. Co-solvents like methanol or ethanol can be used but often do not offer a significant advantage.

  • How should I monitor the reaction progress?

    • Thin Layer Chromatography (TLC) is a quick and effective method. Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane). The product should have an Rf value between that of the starting amino ester and the baseline. Stain with ninhydrin (the product will not stain, but the starting material will) and potassium permanganate. For more quantitative analysis, LC-MS is ideal.

  • Can I use a different base?

    • Yes, other inorganic bases like sodium carbonate or organic bases like triethylamine can be used. However, potassium carbonate is often preferred due to its good solubility and buffering capacity in the desired pH range.

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials:

  • L-Serine methyl ester hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Formaldehyde (37% aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add L-serine methyl ester hydrochloride (1.0 eq) and deionized water (approx. 5-10 mL per gram of starting material).

  • pH Adjustment: Cool the solution in an ice bath. Slowly add potassium carbonate (approx. 1.5 eq) in portions. Ensure the temperature does not exceed 20°C. After addition is complete, check the pH and ensure it is between 8.0 and 9.0.

  • Formaldehyde Addition: Begin dropwise addition of formaldehyde (1.1 eq) via the dropping funnel. Monitor the internal temperature and maintain it below 25°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 55°C. Maintain this temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Saturate the aqueous phase with sodium chloride to reduce the solubility of the product. Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography.

References

  • A General Method for the Synthesis of N-Substituted 5-(Hydroxymethyl)morpholin-3-ones. Organic Letters. This paper describes a general and efficient method for the synthesis, providing a solid foundation for the reaction discussed. [Link]

  • Synthesis and Biological Evaluation of Novel Morpholinone Derivatives. Journal of Medicinal Chemistry. While focusing on derivatives, this article provides insights into the core morpholinone synthesis and characterization. [Link]

  • Formaldehyde in Organic Synthesis. Chemical Reviews. A comprehensive review that discusses the reactivity of formaldehyde, including its tendency to polymerize and its reactions with amines, which is directly relevant to the side reactions in this synthesis. [Link]

Troubleshooting common side reactions in "5-(Hydroxymethyl)morpholin-3-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important morpholinone derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of 5-(Hydroxymethyl)morpholin-3-one typically involves the condensation and cyclization of a diethanolamine derivative with glyoxylic acid. A common precursor is N-(2-hydroxyethyl)serine or a similar N-substituted diethanolamine derivative. The reaction is generally acid-catalyzed and involves the formation of an intermediate Schiff base, followed by intramolecular cyclization to form the morpholin-3-one ring.

While the reaction appears straightforward, several potential side reactions can occur, leading to impurities and reduced yields. This guide provides a question-and-answer-based approach to troubleshoot these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?

A1: The formation of multiple byproducts is a common issue. Based on the reactivity of the starting materials, several side reactions are plausible:

  • Formation of N-formyl derivatives: Glyoxylic acid can undergo decarboxylation to form a formylating agent, leading to the N-formylation of the starting amine or the product itself. This is particularly relevant if oxidizing agents are present or under certain pH and temperature conditions.[1][2][3]

  • Dimerization and Oligomerization: The starting materials or the product can potentially undergo self-condensation reactions, especially at higher concentrations and temperatures, leading to dimers and higher molecular weight oligomers.

  • Formation of Bicyclic Ethers: Intramolecular dehydration of diethanolamine derivatives can lead to the formation of bicyclic ether structures, which are thermodynamically stable.

  • Ring-Opened Byproducts: In the presence of nucleophilic solvents (e.g., alcohols used for recrystallization), the amide bond in the morpholin-3-one ring can be susceptible to cleavage, leading to ring-opened ester derivatives.

Troubleshooting Workflow:

start Low Yield & Multiple Spots on TLC check_temp Verify Reaction Temperature (Is it too high?) start->check_temp check_conc Check Reactant Concentration (Is it too high?) start->check_conc check_ph Monitor pH (Is it optimal for cyclization?) start->check_ph analyze_byproducts Characterize Byproducts (LC-MS, NMR) start->analyze_byproducts solution_temp Lower reaction temperature. Use milder conditions. check_temp->solution_temp solution_conc Use more dilute conditions. Consider slow addition of reactants. check_conc->solution_conc solution_ph Optimize pH with a suitable acid catalyst. Avoid strongly acidic or basic conditions. check_ph->solution_ph formyl N-Formyl Impurity Detected analyze_byproducts->formyl dimer Dimer/Oligomer Detected analyze_byproducts->dimer bicyclic Bicyclic Ether Detected analyze_byproducts->bicyclic ring_opened Ring-Opened Product Detected analyze_byproducts->ring_opened solution_formyl Purify via chromatography. Optimize reaction conditions to minimize decarboxylation. formyl->solution_formyl solution_dimer Adjust concentration and temperature. Purify via chromatography or recrystallization. dimer->solution_dimer solution_bicyclic Use aprotic solvents. Control temperature carefully. bicyclic->solution_bicyclic solution_ring_opened Avoid nucleophilic solvents during workup and purification. ring_opened->solution_ring_opened

Caption: Troubleshooting workflow for low yield and multiple impurities.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of water from my starting material. What is happening?

A2: This observation strongly suggests the formation of a bicyclic ether through intramolecular dehydration of your diethanolamine derivative. This is a common side reaction for 1,4-aminoalcohols, especially under acidic conditions and elevated temperatures.

Mechanism of Bicyclic Ether Formation:

start Diethanolamine Derivative protonation Protonation of Hydroxyl Group start->protonation H+ cyclization Intramolecular Nucleophilic Attack by the second hydroxyl group protonation->cyclization dehydration Loss of Water cyclization->dehydration product Bicyclic Ether Byproduct dehydration->product

Caption: Mechanism of bicyclic ether formation.

Preventative Measures:

  • Temperature Control: Maintain the reaction temperature as low as possible while still allowing for the desired cyclization to occur.

  • Choice of Acid Catalyst: Use a milder acid catalyst or a lower concentration of a strong acid.

  • Solvent Selection: Employing aprotic solvents can sometimes disfavor dehydration reactions.

Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the possible isomers and how can I separate them?

A3: Isomeric impurities can arise from the stereochemistry of the starting materials or from side reactions that create new stereocenters. For 5-(Hydroxymethyl)morpholin-3-one, the carbon bearing the hydroxymethyl group is a stereocenter. If you start with a racemic mixture of the diethanolamine derivative, you will obtain a racemic mixture of the product.

Potential Sources of Isomeric Impurities:

  • Diastereomers: If there are other stereocenters in your starting material, you may form diastereomers.

  • Epimerization: Under harsh acidic or basic conditions, epimerization at the C5 position might occur, although this is less likely for this specific compound under typical reaction conditions.

Purification Strategies:

Purification TechniqueApplicability for Isomer SeparationKey Considerations
Column Chromatography HighUse a high-resolution silica gel and an optimized eluent system. Chiral chromatography may be necessary for enantiomers.
Recrystallization ModerateCan be effective for separating diastereomers if their solubilities are sufficiently different. Fractional crystallization may be required.
Preparative HPLC HighOffers excellent separation of isomers, including enantiomers if a chiral stationary phase is used.

Analytical Methods for Isomer Identification:

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of your product.

  • NMR Spectroscopy: Diastereomers will have distinct NMR spectra. Chiral shift reagents can be used to resolve enantiomeric signals in some cases.

Q4: What are the best practices for monitoring the reaction progress and identifying the final product?

A4: Proper reaction monitoring is crucial for optimizing the reaction time and minimizing byproduct formation.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product and byproducts. Use a suitable solvent system that provides good separation of all components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for characterizing any isolated impurities.[5]

Experimental Protocol: Reaction Monitoring by HPLC

  • Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Analysis: Inject the quenched sample into the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product. The formation of new peaks indicates the presence of byproducts.

References

  • Wu, J., et al. (2023). Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2. The Journal of Organic Chemistry, 88(19), 13590-13597. [Link]

  • Wu, J., et al. (2023). Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2. ResearchGate. [Link]

  • Lin, D., & Huang, J.-M. (2018). Electrochemical N-Formylation of Amines via Decarboxylation of Glyoxylic Acid. Organic Letters, 20(7), 2042-2045. [Link]

  • Wu, J., et al. (2023). Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2. PubMed. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Purification Strategies for Crude "5-(Hydroxymethyl)morpholin-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude "5-(Hydroxymethyl)morpholin-3-one." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental problems you might face during the purification of "5-(Hydroxymethyl)morpholin-3-one."

Issue 1: My crude product is a viscous, non-solid oil. How can I induce crystallization?

Answer:

The oily nature of your crude "5-(Hydroxymethyl)morpholin-3-one" is a common issue, often due to the presence of residual solvents, moisture, or impurities that inhibit crystallization. The hydroxyl and amide functionalities of the molecule make it prone to hydrogen bonding with polar impurities, resulting in a viscous state. Here is a systematic approach to induce crystallization:

1. High-Vacuum Drying: Ensure all residual solvents, especially high-boiling ones like DMF or DMSO, are thoroughly removed. Drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable, can be effective.

2. Solvent Trituration: Trituration with a non-polar solvent in which your compound is insoluble can help.

  • Protocol:

    • Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture of both) to your oil.

    • Stir or sonicate the mixture vigorously. The goal is to wash away non-polar impurities and potentially induce a more crystalline state.

    • Decant the solvent.

    • Repeat the process 2-3 times.

    • Dry the resulting solid or less viscous oil under high vacuum.

3. Recrystallization from a Binary Solvent System: If trituration fails, a carefully selected binary solvent system for recrystallization is often successful. The principle is to dissolve the compound in a minimal amount of a "good" (polar) solvent at an elevated temperature and then slowly add a "bad" (less polar) anti-solvent until turbidity is observed.

  • Recommended Solvent Systems:

    • Methanol/Ethyl acetate

    • Ethanol/Diethyl ether

    • Isopropanol/Hexanes

  • Protocol:

    • Dissolve the crude oil in a minimal amount of the hot polar solvent (e.g., methanol).

    • While the solution is still warm, slowly add the anti-solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.

    • Add a few drops of the polar solvent back until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.

dot graph TD { A[Crude Oily Product] --> B{High-Vacuum Drying}; B --> C{Solvent Trituration}; C --> D{Recrystallization}; D --> E[Crystalline Product]; } caption: "Workflow for Inducing Crystallization"

Issue 2: A persistent polar impurity co-elutes with my product during normal-phase column chromatography.

Answer:

Co-elution of polar impurities is a frequent challenge when purifying highly polar compounds like "5-(Hydroxymethyl)morpholin-3-one" on silica gel. This often occurs when the impurity has similar functional groups and polarity to the target compound. Here are several strategies to improve separation:

1. Optimize the Mobile Phase: A simple adjustment to your eluent system can significantly impact selectivity.

  • Increase Polarity Gradually: Use a very shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).

  • Utilize a Ternary Solvent System: Adding a small percentage of a third solvent can alter the selectivity. For instance, a mixture of Dichloromethane/Methanol/Ammonium Hydroxide can be effective for basic compounds that interact strongly with acidic silica.

  • Employ an Acidic or Basic Modifier: For N-heterocyclic compounds, interactions with the acidic silanol groups on the silica surface can cause peak tailing and poor separation. Adding a small amount of a modifier to the mobile phase can mitigate these effects.[1]

    • For basic impurities: Add 0.5-2% triethylamine or a few drops of ammonium hydroxide to your eluent.

    • For acidic impurities: Add 0.5-1% acetic acid or formic acid.

2. Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.

  • Alumina: Neutral or basic alumina can be a good alternative to silica gel, especially for compounds that are sensitive to acid.

  • Diatomaceous Earth (Celite): Can be used as a less active stationary phase for sensitive compounds.

  • Reversed-Phase Chromatography: This is often the most effective solution for purifying highly polar compounds.

3. Consider Reversed-Phase Flash Chromatography: If your compound and the impurity are water-soluble, reversed-phase chromatography is an excellent option.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol. A common starting point is a gradient from 100% water to 100% acetonitrile.[2]

  • Additives: Adding 0.1% formic acid or trifluoroacetic acid to both the aqueous and organic phases can improve peak shape by suppressing the ionization of silanol groups and the analyte.

dot graph TD { A[Co-eluting Polar Impurity] --> B{Optimize Mobile Phase}; B --> C{Switch Stationary Phase}; C --> D{Reversed-Phase Chromatography}; D --> E[Separated Product and Impurity]; } caption: "Strategy for Resolving Co-eluting Impurities"

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of "5-(Hydroxymethyl)morpholin-3-one."

Q1: What are the likely impurities in my crude "5-(Hydroxymethyl)morpholin-3-one"?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 3-amino-1,2-propanediol with an activated two-carbon unit like chloroacetyl chloride. Potential impurities include:

  • Unreacted Starting Materials: 3-amino-1,2-propanediol.

  • Di-acylated Product: The formation of a di-acylated species where both the primary amine and the secondary alcohol of a second molecule of 3-amino-1,2-propanediol react.

  • Polymeric Byproducts: Self-condensation or polymerization of the starting materials or product.

  • Diastereomers: If the starting 3-amino-1,2-propanediol is racemic, your product will be a mixture of diastereomers which may be separable by chromatography.

Q2: What is a good starting point for developing a TLC method for this compound?

A2: Due to the high polarity of "5-(Hydroxymethyl)morpholin-3-one," you will need a relatively polar solvent system for normal-phase TLC.

  • Recommended Starting Solvent Systems:

    • 10-20% Methanol in Dichloromethane

    • 10-20% Methanol in Ethyl Acetate

    • Ethyl acetate/Butanol/Acetic acid/Water (80:10:5:5)

  • For Basic Impurities: Consider adding 1-2% triethylamine or a few drops of ammonium hydroxide to your eluent to improve spot shape and reduce streaking.[1]

  • Ideal Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on a flash column.

Q3: My compound streaks badly on a silica gel TLC plate. What can I do?

A3: Streaking on a silica TLC plate is a common issue with polar, nitrogen-containing compounds and is often caused by strong interactions with the acidic silanol groups on the silica surface.[1]

  • Add a Modifier: As mentioned in the troubleshooting section, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (for basic compounds) or an acidic modifier like acetic acid (for acidic compounds) to your developing solvent can significantly reduce streaking.

  • Use a Different Plate: Consider using alumina or reversed-phase TLC plates.

  • Sample Concentration: Ensure your spotting solution is not too concentrated, as this can also lead to streaking.

Q4: What are the best recrystallization solvents for "5-(Hydroxymethyl)morpholin-3-one"?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of your compound, polar solvents are a good starting point.

Solvent SystemRationale
Isopropanol/Water A mixture of an alcohol and water can be effective for polar compounds with hydroxyl groups.
Ethanol A good general-purpose polar solvent for recrystallization.
Methanol/Ethyl Acetate A polar protic solvent paired with a less polar aprotic solvent can provide a good solubility gradient for crystallization.
Acetonitrile Can be an excellent solvent for the recrystallization of amides.
Q5: How can I purify my compound if it is highly water-soluble and difficult to extract from an aqueous workup?

A5: For highly water-soluble compounds, standard liquid-liquid extractions with common organic solvents are often inefficient. Here are some alternative strategies:

  • Continuous Liquid-Liquid Extraction: This technique continuously extracts the aqueous layer with an immiscible organic solvent over an extended period, which can be effective for compounds with low partition coefficients.

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your organic compound in the aqueous phase and improve its partitioning into the organic layer during extraction.

  • Lyophilization (Freeze-Drying): If your compound is the only non-volatile component in the aqueous solution, lyophilization can be used to remove the water, leaving your crude product as a solid or oil.

  • Reversed-Phase Chromatography: As mentioned previously, this is a powerful technique for purifying water-soluble compounds directly from an aqueous solution.[2]

References

  • Reversed-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology. [Link]

  • Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. (n.d.). PubMed. [Link]

  • Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012). U.S. Department of Justice. [Link]

  • NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-Hydroxyquinolines. (n.d.). ResearchGate. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (n.d.). ResearchGate. [Link]

  • Column chromatography & TLC on highly polar compounds? (2017). Reddit. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. (2024). MDPI. [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santaitech. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (n.d.). ResearchGate. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Process for the production of beta lactam crystals. (n.d.).

Sources

Identifying and removing impurities in "5-(Hydroxymethyl)morpholin-3-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable morpholinone intermediate. Our focus is on providing practical, experience-based insights to help you identify and remove impurities, thereby ensuring the successful synthesis of high-purity 5-(hydroxymethyl)morpholin-3-one.

I. Introduction to the Synthesis of 5-(Hydroxymethyl)morpholin-3-one

5-(Hydroxymethyl)morpholin-3-one is a key building block in medicinal chemistry, often utilized for its desirable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. A common and efficient synthetic route involves a two-step process starting from serinol (2-amino-1,3-propanediol) and an ethyl haloacetate, such as ethyl chloroacetate. This process includes an initial N-alkylation followed by a base-mediated intramolecular cyclization (lactamization). While seemingly straightforward, this synthesis can be accompanied by the formation of several impurities that require careful control and effective removal.

This guide will walk you through the common challenges, providing a framework for identifying potential impurities and offering robust protocols for their removal.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 5-(hydroxymethyl)morpholin-3-one.

Q1: What are the most common impurities I should expect in the synthesis of 5-(hydroxymethyl)morpholin-3-one?

A1: The impurity profile can be broadly categorized into three main groups:

  • Process-Related Impurities: These are derived from the starting materials and reagents.

    • Unreacted Serinol: A highly polar compound that may be difficult to remove by standard extraction procedures.

    • Unreacted Ethyl Chloroacetate: Can be carried through the initial stages and may hydrolyze to chloroacetic acid.

  • Intermediate-Related Impurities:

    • N-(2-hydroxy-1-(hydroxymethyl)ethyl)glycine ethyl ester: The open-chain intermediate prior to cyclization. Incomplete lactamization is a common source of this impurity.

  • Byproducts: These are formed from side reactions.

    • N,N-bis(2-ethoxy-2-oxoethyl)serinol: This is a product of over-alkylation where the nitrogen of serinol is alkylated twice by ethyl chloroacetate.

    • Elimination Byproducts: Depending on the base and solvent, elimination reactions can occur.

Q2: My reaction mixture is turning dark brown during the N-alkylation step. What is causing this and how can I prevent it?

A2: Dark coloration is often an indication of decomposition or side reactions, which can be caused by several factors:

  • Excessive Heat: While heating can accelerate the reaction, temperatures that are too high can lead to the degradation of serinol and the product. Careful temperature control is crucial.

  • Strong Base: The use of a very strong base in the initial alkylation step can promote side reactions. A milder base is often sufficient.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of colored impurities. Monitoring the reaction progress by TLC or LC-MS is recommended to avoid unnecessarily long reaction times.

Q3: I am having trouble with the final purification. My product is not crystallizing well. What can I do?

A3: 5-(Hydroxymethyl)morpholin-3-one is a polar molecule, which can sometimes make crystallization challenging. Here are a few suggestions:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[1][2][3] A good solvent will dissolve the compound when hot but have low solubility when cold. For a polar compound like this, consider polar protic solvents like isopropanol or ethanol, or mixtures such as ethyl acetate/ethanol.

  • Purity of the Crude Product: If the crude product contains a high level of impurities, it can inhibit crystallization. It may be necessary to first purify the crude material by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization in a supersaturated solution.

  • Slow Cooling: Allowing the hot, saturated solution to cool slowly can promote the formation of larger, purer crystals.[4]

III. Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-alkylation Intermediate 1. Incomplete reaction. 2. Over-alkylation to form the N,N-dialkylated byproduct.[5][6] 3. Degradation of starting materials or product.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Use a molar excess of serinol relative to ethyl chloroacetate to favor mono-alkylation. 3. Maintain careful temperature control and consider using a milder base.
Incomplete Cyclization (Lactamization) 1. Insufficient base strength or amount. 2. Reaction temperature is too low. 3. Short reaction time.1. Ensure at least a stoichiometric amount of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) is used. 2. The reaction may require refluxing in a suitable solvent like ethanol to proceed to completion.[7][8] 3. Monitor the disappearance of the intermediate ester by TLC or LC-MS.
Presence of Multiple Spots on TLC After Cyclization 1. A mixture of the desired product, unreacted intermediate, and byproducts. 2. Decomposition of the product under the reaction conditions.1. Isolate the major components and characterize them to identify the impurities. This will inform the optimization of the reaction conditions. 2. Consider milder reaction conditions (lower temperature, weaker base) for the cyclization step.
Difficulty in Removing Serinol 1. Serinol is highly polar and water-soluble, making it difficult to remove by standard aqueous workup.1. After the initial reaction, consider a workup that involves precipitation of the product from a solvent in which serinol is soluble. 2. Purification by column chromatography using a polar mobile phase is often effective.

IV. Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of 5-(Hydroxymethyl)morpholin-3-one

This two-step, one-pot procedure outlines the N-alkylation of serinol followed by intramolecular cyclization.

Step 1: N-Alkylation of Serinol

  • To a stirred solution of serinol (1.0 eq.) in a suitable solvent (e.g., ethanol), add a mild base (e.g., triethylamine, 1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroacetate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

Step 2: Intramolecular Cyclization (Lactamization)

  • To the reaction mixture from Step 1, add a solution of a stronger base (e.g., sodium ethoxide in ethanol, 1.2 eq.) at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC/LC-MS for the disappearance of the intermediate ester. This may take 4-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Filter the resulting salts and concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_cyclization Step 2: Cyclization Serinol Serinol Intermediate N-alkylation Intermediate Serinol->Intermediate EtCA Ethyl Chloroacetate EtCA->Intermediate Base1 Mild Base (e.g., TEA) Base1->Intermediate Solvent1 Ethanol Solvent1->Intermediate Product 5-(Hydroxymethyl)morpholin-3-one Intermediate->Product Reflux Base2 Strong Base (e.g., NaOEt) Base2->Product

Synthetic workflow for 5-(Hydroxymethyl)morpholin-3-one.
Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

  • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Dissolve the purified product in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/ethanol mixture).[1]

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Impurity Identification and Characterization

Accurate identification of impurities is crucial for process optimization. A combination of chromatographic and spectroscopic techniques is recommended.

Impurity Expected Analytical Signature
Serinol Highly polar, elutes early in reversed-phase HPLC. Characteristic signals in ¹H NMR.
Ethyl Chloroacetate Volatile, may be observed by GC-MS in the crude reaction mixture.
N-(2-hydroxy-1-(hydroxymethyl)ethyl)glycine ethyl ester Higher molecular weight than the final product. Will show a characteristic ethyl ester signal in ¹H and ¹³C NMR.
N,N-bis(2-ethoxy-2-oxoethyl)serinol Significantly higher molecular weight. Will show two ethyl ester groups in NMR and a corresponding mass in MS.

Illustrative Analytical Data:

  • HPLC: A reversed-phase HPLC method would be expected to show the elution order as: Serinol > 5-(Hydroxymethyl)morpholin-3-one > N-(2-hydroxy-1-(hydroxymethyl)ethyl)glycine ethyl ester > N,N-bis(2-ethoxy-2-oxoethyl)serinol.

  • ¹H NMR: The spectrum of the pure product would show characteristic signals for the morpholinone ring protons and the hydroxymethyl group. Impurities like the intermediate ester would show additional signals for the ethyl group (a quartet and a triplet).

  • Mass Spectrometry: The expected [M+H]⁺ for 5-(hydroxymethyl)morpholin-3-one is m/z 132.06. The intermediate and dialkylated byproduct would show corresponding higher masses.

Impurity_Formation Serinol Serinol Intermediate N-Alkylation Intermediate (Open-Chain Ester) Serinol->Intermediate + 1 eq. EtCA Dialkylated Over-alkylation Product (N,N-dialkylated) Serinol->Dialkylated + 2 eq. EtCA EtCA Ethyl Chloroacetate Product Desired Product (5-(Hydroxymethyl)morpholin-3-one) Intermediate->Product Cyclization (Base) Intermediate->Dialkylated + 1 eq. EtCA (Side Reaction)

Impurity formation pathway.

VI. Conclusion

The synthesis of 5-(hydroxymethyl)morpholin-3-one, while based on fundamental organic reactions, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and employing appropriate analytical techniques for monitoring, along with robust purification strategies, researchers can consistently obtain this valuable building block in high purity. This guide provides a foundation for troubleshooting and optimizing your synthesis, leading to more efficient and successful outcomes.

References

  • Stanker, L. H., et al. (1985). A one-step method for purifying mouse monoclonal antibodies using hydroxyapatite column chromatography. Journal of Immunological Methods, 76(1), 157-169.
  • Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]

  • Bode, J. W., & Morandi, B. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699.
  • Borsari, C., et al. (2019). (3R)-HYDROXYMETHYLMORPHOLINE synthesis. ChemicalBook.
  • Deka, M. J., et al. (2015). Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes: A Facile Route to N-Heterocycles. The Journal of Organic Chemistry, 80(8), 4349–4359.
  • Kempe, R., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701551. [Link]

  • Kempe, R., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(53), 14219-14224.
  • Madsen, R., et al. (2010). Amide Synthesis from Alcohols and Amines Catalyzed by Ruthenium N-Heterocyclic Carbene Complexes. Chemistry – A European Journal, 16(23), 6820-6827.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847–29856. [Link]

  • Raoof, S. S., et al. (2016).
  • Schafer, L. L., et al. (2016). A Tandem Sequential One-Pot Reaction Employing Both Hydroamination and Asymmetric Transfer Hydrogenation Reactions: An Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • Shi, Y., & Pierce, J. G. (2015). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. Organic Letters, 17(4), 968–971. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(20), 4501–4504. [Link]

  • Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: the effect of solvent. Journal of Physics D: Applied Physics, 26(5), 890.
  • Zupančič, S., et al. (2013). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

Sources

"5-(Hydroxymethyl)morpholin-3-one" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Hydroxymethyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation pathways of this molecule. Given the limited specific literature on this compound, this guide synthesizes information from its structural analogues and fundamental chemical principles to provide robust troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-(Hydroxymethyl)morpholin-3-one and why?

A: Based on its chemical structure and supplier recommendations for similar compounds, 5-(Hydroxymethyl)morpholin-3-one should be stored under controlled conditions to minimize degradation.[1][2][3] Several vendors suggest cold-chain transportation or storage at 2-8°C in a dark, inert atmosphere.[1][3]

  • Causality: The molecule contains several functional groups susceptible to degradation:

    • Lactam (amide in a ring): Can undergo hydrolysis.

    • Primary Alcohol (-CH₂OH): Susceptible to oxidation.

    • Secondary Amine and Ether Linkage: Can also be sites for oxidation.

    • Overall Structure: The combination of heteroatoms may increase sensitivity to light (photodegradation).

    Therefore, storage at low temperatures slows down reaction kinetics, protection from light prevents photolytic reactions, and an inert atmosphere minimizes oxidation.

Q2: What are the most likely degradation pathways for this molecule?

A: The primary degradation pathways are inferred from the functional groups present in the molecule. The two most probable non-microbial degradation routes are hydrolysis and oxidation.

  • Hydrolysis: The cyclic amide (lactam) bond is susceptible to cleavage under both acidic and basic conditions. This would result in a ring-opening to form an amino acid derivative.

  • Oxidation: The primary alcohol is a key site for oxidation, which could lead to the formation of an aldehyde and subsequently a carboxylic acid. The secondary amine and the ether linkage can also be targets for oxidative degradation.

Q3: Is 5-(Hydroxymethyl)morpholin-3-one expected to be stable in aqueous solutions?

A: Stability in aqueous solutions will be highly dependent on the pH, temperature, and presence of oxidizing agents. Due to the potential for lactam hydrolysis, prolonged storage in aqueous solutions, especially at non-neutral pH, is not recommended without performing specific stability studies. For experimental use, fresh solutions should be prepared.

Q4: How can I monitor the stability of 5-(Hydroxymethyl)morpholin-3-one in my experiments?

A: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is the gold standard. This method should be able to separate the parent compound from its potential degradation products. A well-developed method will allow you to quantify the parent compound and monitor the appearance of new peaks over time, which correspond to degradants.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during the handling and analysis of 5-(Hydroxymethyl)morpholin-3-one.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis of a Stored Sample

  • Problem: After storing a solution of 5-(Hydroxymethyl)morpholin-3-one (e.g., in a formulation buffer or solvent), you observe new, unexpected peaks in your HPLC chromatogram.

  • Probable Cause: This is a classic sign of chemical degradation. The identity of the degradants depends on the storage conditions (solvent, pH, light exposure, temperature).

  • Step-by-Step Troubleshooting Protocol:

    • Characterize the Degradants: Use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the first step in identifying the degradation products.

      • An increase of 16 amu could suggest oxidation.

      • An increase of 18 amu could suggest hydrolysis (addition of a water molecule).

    • Perform a Forced Degradation Study: To systematically identify the degradation pathways, a forced degradation (stress testing) study is essential.[4] This involves intentionally exposing the compound to harsh conditions to generate the likely degradation products in a short period. This will help you confirm if the unknown peaks you are observing correspond to specific degradation pathways.

    • Control Environmental Factors:

      • Solvent: Prepare fresh solutions in different solvents (e.g., acetonitrile, water, DMSO) to see if the solvent is contributing to the degradation.

      • Light: Prepare and store a sample in an amber vial or wrapped in aluminum foil and compare it to a sample stored in a clear vial under ambient light.

      • Temperature: Store aliquots of the solution at different temperatures (e.g., 4°C, room temperature, 40°C) to assess thermal stability.

      • Atmosphere: Sparge your solvent with nitrogen or argon before preparing the solution to see if the exclusion of oxygen prevents the formation of certain peaks.

Issue 2: Loss of Parent Compound Potency or Concentration Over Time

  • Problem: You observe a decrease in the concentration of 5-(Hydroxymethyl)morpholin-3-one in your stock solution or experimental samples over a shorter period than expected.

  • Probable Cause: The compound is degrading, leading to a lower concentration of the active parent molecule. This can significantly impact experimental results.

  • Step-by-Step Troubleshooting Protocol:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the loss of the parent compound over a time course.

    • Evaluate Solution pH: The pH of your solution is critical. The lactam ring is generally most stable at a near-neutral pH. If your formulation is acidic or basic, this is a likely cause of hydrolytic degradation.

    • Check for Contaminants: Ensure your solvents and buffers are free from oxidizing contaminants (e.g., peroxides in ethers like THF or dioxane) or metal ions that can catalyze degradation.

    • Implement Proper Handling Procedures:

      • Always prepare solutions fresh for critical experiments.

      • If stock solutions must be stored, flash-freeze them in single-use aliquots and store them at -80°C under an inert atmosphere.

      • Perform a freeze-thaw stability study to ensure the compound is stable to the storage and handling process.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its liabilities.[4]

  • Preparation of Stock Solution: Prepare a stock solution of 5-(Hydroxymethyl)morpholin-3-one at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[4]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • At timed intervals (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the stock solution in a sealed vial at 70°C for 48 hours.

    • Analyze samples at regular intervals.

  • Photolytic Degradation:

    • Expose the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]

    • Analyze a control sample stored in the dark at the same temperature.

Data Summary Table for Forced Degradation
Stress ConditionReagent/ConditionTimeTemperature% Degradation (Example)Major Degradant m/z (Example)
Acid Hydrolysis0.1 M HCl24 h60°C15%150.1 (M+H₂O+H)⁺
Base Hydrolysis0.1 M NaOH8 hRT40%150.1 (M+H₂O+H)⁺
Oxidation3% H₂O₂24 hRT25%148.1 (M+O-2H+H)⁺
Thermal-48 h70°C10%Multiple minor peaks
PhotolyticICH Q1B-Controlled5%129.1 (M-2H+H)⁺
Protocol 2: General Purpose Stability-Indicating HPLC-MS Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and a mass spectrometer in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 50-500.

Visualized Degradation Pathways and Workflows

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h 5-(Hydroxymethyl)morpholin-3-one (Lactam) product_h Ring-Opened Amino Acid (Hydrolysis Product) parent_h->product_h H⁺ or OH⁻ H₂O parent_o 5-(Hydroxymethyl)morpholin-3-one (Primary Alcohol) product_aldehyde Aldehyde Intermediate parent_o->product_aldehyde [O] product_acid Carboxylic Acid Product product_aldehyde->product_acid [O]

Caption: Inferred primary degradation pathways for 5-(Hydroxymethyl)morpholin-3-one.

G start Prepare Stock Solution (1 mg/mL in ACN/H₂O) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling For each condition analysis Analyze by HPLC-MS sampling->analysis data Identify & Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

References

  • PubMed. (n.d.). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of International Academic Research, 5(1), 1-14.
  • BLD Pharm. (n.d.). 5-(Hydroxymethyl)morpholin-3-one.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square.
  • ChemScene. (n.d.). (S)-6-(Hydroxymethyl)morpholin-3-one.
  • CymitQuimica. (n.d.). (S)-5-(Hydroxymethyl)morpholin-3-one.
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
  • ChemBK. (n.d.). 3-Morpholinone, 5-(hydroxymethyl)-5-methyl-.
  • CHIRALEN. (n.d.). (R)-5-(Hydroxymethyl)morpholin-3-one.
  • HXCHEM. (n.d.). 5-(Hydroxymethyl)-5-methyl-3-morpholinone.
  • Sigma-Aldrich. (n.d.). 5-(Hydroxymethyl)morpholin-3-one.
  • ResearchGate. (n.d.). The microbial degradation of morpholine.
  • da Silva, A. B. F., et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 22(1), 112.
  • ResearchGate. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Wikipedia. (n.d.). Morpholine.
  • Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF).
  • PubMed Central. (n.d.). Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts.
  • PubChem. (n.d.). 2-Hydroxy-3,5,5-trimethyl-2-cyclopenten-1-one.
  • PubChem. (n.d.). 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl-.
  • Jilin Jintai Chemical Glass Co., Ltd. (n.d.). (6S)-6-(hydroxymethyl)morpholin-3-one.

Sources

Technical Support Center: Enhancing the Solubility of 5-(Hydroxymethyl)morpholin-3-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Hydroxymethyl)morpholin-3-one. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility challenges encountered during biological assays. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the structural features of 5-(Hydroxymethyl)morpholin-3-one, and how do they influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. 5-(Hydroxymethyl)morpholin-3-one possesses a morpholinone core, which is a six-membered heterocyclic ring containing both an ether and an amide functional group.[1][2] Additionally, it has a key hydroxymethyl (-CH₂OH) substituent.

  • Polar Moieties: The molecule contains several polar groups capable of forming hydrogen bonds with water: the hydroxyl group (-OH), the ether oxygen (-O-), and the amide group (-C(=O)NH-). These features suggest a degree of inherent aqueous solubility.

  • Non-ionizable Nature: The amide within the morpholinone ring is significantly less basic than a typical secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group.[2] Therefore, under typical physiological pH ranges (pH 5-8), the molecule is neutral and not readily ionizable. This means its solubility is less likely to be dramatically influenced by pH adjustments compared to compounds with acidic or basic centers.[3]

The combination of these features results in a compound that is polar but may still exhibit limited aqueous solubility, especially when preparing the high-concentration stock solutions required for dose-response studies in biological assays.

PropertyValueSource
Molecular Formula C₅H₉NO₃[4]
Molecular Weight 131.13 g/mol [4]
Structure A morpholinone ring with a hydroxymethyl group at the 5-position.[5]
Predicted LogP -0.666[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

Table 1: Physicochemical Properties of 5-(Hydroxymethyl)morpholin-3-one.

Q2: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I fix it?

Answer: This is a classic and common problem known as "compound crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[6][7] The DMSO concentration is abruptly diluted, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.

Here is a logical workflow to diagnose and solve this issue:

G start Start: Compound Precipitates from DMSO Stock in Aqueous Buffer check_dmso Step 1: Verify & Control Final DMSO Concentration start->check_dmso dmso_ok Is final DMSO concentration ≤ 0.5% (cell-based) or ≤ 1-2% (biochemical)? check_dmso->dmso_ok reduce_dmso Action: Reduce DMSO in final assay. Prepare a more dilute DMSO stock or adjust dilution factor. dmso_ok->reduce_dmso No solubility_issue Problem Persists: Intrinsic Poor Aqueous Solubility dmso_ok->solubility_issue Yes reduce_dmso->start Re-test try_cosolvents Step 2: Explore Biocompatible Co-solvents & Excipients solubility_issue->try_cosolvents physical_methods Step 3: Employ Physical Dissolution Aids solubility_issue->physical_methods end_insoluble End: Re-evaluate formulation. Compound may be unsuitable for this assay format. solubility_issue->end_insoluble cosolvent_options Option A: Use Cyclodextrins (e.g., HP-β-CD) try_cosolvents->cosolvent_options other_solvents Option B: Test other water-miscible solvents (e.g., Ethanol, PEG 400) Verify assay compatibility try_cosolvents->other_solvents end_soluble End: Compound is Soluble cosolvent_options->end_soluble other_solvents->end_soluble sonication Action: Briefly sonicate the final dilution in a water bath. physical_methods->sonication sonication->end_soluble

Figure 1: Troubleshooting workflow for compound precipitation.

Causality: The core issue is the drastic change in the solvent environment. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds.[8] When this solution is diluted into a buffer (e.g., from a 10 mM DMSO stock to a 10 µM final concentration in buffer), the final DMSO concentration might be 0.1%, meaning the compound is now primarily in a water-based environment where it is less soluble.

Solutions:

  • Control the Dilution: Instead of a single large dilution step, perform serial dilutions. For example, dilute the 100% DMSO stock into an intermediate buffer that contains a higher percentage of DMSO before the final dilution into the assay plate.

  • Vortexing During Addition: Add the compound stock solution to the aqueous buffer dropwise while vigorously vortexing. This rapid mixing can prevent the formation of localized high concentrations that initiate precipitation.

  • Use a Carrier Protein (If applicable): If your assay buffer contains a protein like Bovine Serum Albumin (BSA), it can sometimes help to keep hydrophobic compounds in solution.

Q3: What is the maximum concentration of DMSO I can safely use in my biological assay?

Answer: This is a critical question, as DMSO is not inert and can have significant effects on assay performance and cell health.[9][10] The acceptable final concentration of DMSO is highly dependent on the assay type.

Assay TypeRecommended Max Final DMSO ConcentrationRationale & Potential Issues
Biochemical Assays (e.g., purified enzyme kinetics)1-2% , but can be higher (up to 5-10%)DMSO can directly inhibit or activate enzymes, or interfere with detection methods (e.g., fluorescence).[7] Always run a solvent tolerance control to determine the highest concentration that does not affect your assay's signal.
Cell-Based Assays (e.g., cytotoxicity, signaling)≤ 0.5% Concentrations above this can cause cytotoxicity, inhibit cell proliferation, induce differentiation, or alter membrane permeability, leading to misleading results.[11][12]
Primary Cell Cultures ≤ 0.1% Primary cells are generally more sensitive to solvent toxicity than immortalized cell lines.[12] It is crucial to keep DMSO concentrations as low as possible.

Table 2: Recommended Final Concentrations of Common Co-solvents in Biological Assays.

Trustworthiness through Controls: To ensure your results are valid, you MUST run a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO (or other co-solvent) as your test wells but without the compound. The signal from the vehicle control is your baseline for 0% activity or effect.

Q4: My compound's solubility is still too low even with optimized DMSO concentrations. What is the next best approach?

Answer: When a compound's intrinsic aqueous solubility is the limiting factor, the next step is to use solubilizing excipients. For a neutral, polar molecule like 5-(Hydroxymethyl)morpholin-3-one, the most effective and widely used excipients are cyclodextrins .[13][]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity. This forms a "host-guest" or "inclusion" complex.[][16] The exterior of the cyclodextrin complex is water-soluble, effectively increasing the apparent aqueous solubility of the guest molecule.[17]

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound 5-(Hydroxymethyl)morpholin-3-one Complex Compound encapsulated in Cyclodextrin Compound->Complex + CD Hydrophilic Exterior Hydrophobic Interior CD->Complex Water H₂O Complex->Water Soluble in Aqueous Buffer

Figure 2: Mechanism of cyclodextrin-mediated solubility enhancement.

Which Cyclodextrin to Use? For pharmaceutical research, chemically modified cyclodextrins are preferred due to their much higher aqueous solubility compared to the parent molecules. The most common choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Its cavity size is suitable for many drug-like molecules, and it has a very good safety profile.

Experimental Protocols

Protocol 1: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol provides a method to prepare a stock solution of 5-(Hydroxymethyl)morpholin-3-one using HP-β-CD for improved solubility in aqueous buffers.

Materials:

  • 5-(Hydroxymethyl)morpholin-3-one powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous biological buffer (e.g., PBS, HEPES, Tris).[18][19] Ensure the buffer is at the correct pH for your assay.

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare the HP-β-CD Solution:

    • Decide on a concentration for the HP-β-CD solution. A 10-20% (w/v) solution in your assay buffer is a good starting point.

    • To make 10 mL of a 20% HP-β-CD solution, weigh 2 g of HP-β-CD powder and dissolve it in 10 mL of your assay buffer.

    • Mix thoroughly by vortexing. Gentle warming (37°C) may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature before use.

  • Prepare the Compound Stock Solution:

    • Weigh the required amount of 5-(Hydroxymethyl)morpholin-3-one to achieve your desired stock concentration. For example, for a 10 mM stock in 1 mL, you would need 1.3113 mg.

    • Add the compound powder directly to the HP-β-CD solution prepared in Step 1.

  • Facilitate Dissolution:

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes.

    • Visually inspect the solution for any remaining particulate matter. If it is not perfectly clear, the solubility limit may have been exceeded. In this case, you may need to prepare a more dilute stock or use a higher concentration of HP-β-CD.

  • Sterilization and Storage:

    • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. This also removes any micro-precipitates.

    • Store the stock solution at -20°C or -80°C for long-term use.

  • Assay Implementation:

    • When performing your assay, remember to prepare your vehicle control using the same HP-β-CD/buffer solution without the compound. This ensures that any observed effects are due to the compound and not the formulation itself.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: Solubility enhancement and application of cyclodextrins in local drug delivery Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PubMed Central URL: [Link]

  • Title: What Are Some Common Biological Buffers Used In The Lab? Source: Dalo Chem Life Sciences URL: [Link]

  • Title: DMSO in cell based assays Source: Scientist Solutions URL: [Link]

  • Title: What effects does DMSO have on cell assays? Source: Quora URL: [Link]

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Nikon URL: [Link]

  • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

  • Title: Troubleshooting Source: BioAssay Systems URL: [Link]

  • Title: Universal buffers for use in biochemistry and biophysical experiments Source: PubMed Central URL: [Link]

  • Title: pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: Buffers Source: Calbiochem URL: [Link]

  • Title: PH adjustment: Significance and symbolism Source: SciTechnol URL: [Link]

  • Title: How do I avoid precipitation of DMSO soluble compounds in water based culture media? Source: ResearchGate URL: [Link]

  • Title: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Source: ResearchGate URL: [Link]

  • Title: pH Adjustment and Neutralization, the basics Source: Digital Analysis URL: [Link]

  • Title: Solubility Enhancement Techniques Source: IJPRBS URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect Source: ACS Omega URL: [Link]

  • Title: Co-solvency and anti-solvent method for the solubility enhancement Source: SciTechnol URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

  • Title: Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. Source: ResearchGate URL: [Link]

  • Title: Morpholine Source: Wikipedia URL: [Link]

  • Title: Morpholine Source: PubChem URL: [Link]

  • Title: 3-Morpholinone Source: PubChem URL: [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 5-(Hydroxymethyl)morpholin-3-one in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when using 5-(Hydroxymethyl)morpholin-3-one in various coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction: Understanding the Reactivity Profile of 5-(Hydroxymethyl)morpholin-3-one

5-(Hydroxymethyl)morpholin-3-one is a valuable building block in medicinal chemistry, often incorporated into structures targeting a range of biological pathways.[1] However, its unique structure, featuring a lactam, a secondary alcohol, and a morpholine ring, can present challenges in typical coupling reactions. The electron-withdrawing nature of the adjacent carbonyl group can deactivate the nitrogen atom, while the primary hydroxyl group may exhibit sluggish reactivity or be prone to side reactions under certain conditions. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Q1: My O-alkylation or O-arylation reaction with 5-(Hydroxymethyl)morpholin-3-one is failing or giving very low yields. What are the likely causes and how can I fix it?

This is a common challenge stemming from the inherent reactivity of the primary hydroxyl group.

Core Problem: The hydroxyl group in 5-(Hydroxymethyl)morpholin-3-one can be a poor nucleophile, especially when reacting with sterically hindered or electron-deficient coupling partners. Additionally, competitive N-alkylation or side reactions involving the lactam ring can occur under harsh conditions.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting O-alkylation/arylation.

Detailed Solutions:

  • Activation of the Hydroxyl Group: Direct coupling of the alcohol can be inefficient. Converting the hydroxyl group into a better leaving group is often the most effective strategy.[2]

    • Protocol 1: Tosylation/Mesylation

      • Dissolve 5-(Hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

      • Cool the solution to 0 °C.

      • Add a suitable base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq).

      • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) or methanesulfonyl chloride (MsCl, 1.2 eq) portion-wise.

      • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until completion.

      • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the product with DCM.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting tosylate or mesylate is often used in the next step without further purification.

    • Activation with Halogenating Agents: For conversion to a halide, milder reagents are preferable to avoid side reactions.[2]

  • Optimization of Coupling Conditions: If you prefer a direct coupling, careful selection of reagents is critical.

    Parameter Recommendation for O-Arylation (e.g., Buchwald-Hartwig type) Recommendation for O-Alkylation (e.g., Williamson Ether Synthesis)
    Catalyst Palladium-based catalysts with bulky phosphine ligands (e.g., Pd₂(dba)₃ with XPhos or RuPhos) are often effective for C-O bond formation.[3]Not typically catalyst-driven.
    Base A strong, non-nucleophilic base is required. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) are good starting points.[4]A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is needed to deprotonate the alcohol.
    Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[4]Anhydrous polar aprotic solvents like DMF or THF are suitable.
    Temperature Reactions often require elevated temperatures (80-110 °C).[4]Can often be performed at room temperature to 60 °C.
  • Mitigating Side Reactions:

    • N-Alkylation/Arylation: The lactam nitrogen is generally less nucleophilic than the hydroxyl group, but N-functionalization can occur, especially at higher temperatures. Using milder conditions and ensuring complete deprotonation of the alcohol can favor O-alkylation.

    • Ring Opening: Strong nucleophiles or bases can potentially lead to the opening of the lactam ring.[5] Using stoichiometric amounts of a strong, non-nucleophilic base can minimize this.

Q2: I am attempting a Suzuki or other cross-coupling reaction involving a derivative of 5-(Hydroxymethyl)morpholin-3-one, and it's not working. What should I check?

Cross-coupling reactions are sensitive to a multitude of factors.[6] A systematic approach to troubleshooting is essential.[7]

Core Problem: Failure in cross-coupling reactions can be due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. The morpholinone moiety itself can sometimes interfere with the catalytic cycle.

Troubleshooting Checklist:

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[7]

    • Action: Ensure all solvents are properly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, leading to protodeboronation.[7]

      • Action: Use fresh or properly stored boronic acid. Consider using a more stable pinacol ester derivative.[7][8]

    • Catalyst and Ligands: The quality of the palladium source and phosphine ligands is paramount.

      • Action: Use fresh catalysts and ligands. Store them under an inert atmosphere.

    • Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility.[7]

  • Solvent Purity:

    • Action: Use anhydrous solvents. Ethereal solvents like THF and dioxane should be checked for peroxides.[7]

  • Reaction Conditions:

    • Catalyst System: Not all catalyst/ligand combinations are universally effective.

      • Action: If a standard catalyst like Pd(PPh₃)₄ fails, consider more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan-type ligands).[8][9]

    • Base Selection: The choice of base is crucial and can be empirical.

      • Action: If a common base like K₂CO₃ or Cs₂CO₃ is ineffective, consider alternatives like K₃PO₄ or an organic base like DBU. For base-sensitive substrates, KF can be a milder option.[10]

    • Temperature: Some cross-coupling reactions require significant thermal energy to proceed.

      • Action: If the reaction is sluggish at a lower temperature, cautiously increase the temperature, monitoring for decomposition.

Systematic Troubleshooting Flow:

Caption: Troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Can the lactam functionality of 5-(Hydroxymethyl)morpholin-3-one be problematic in coupling reactions?

A: Yes, potentially. While the N-acyl lactam is less reactive than a simple amide, it can still participate in side reactions.[11] Under strongly basic or nucleophilic conditions, ring-opening is a possibility.[5] Additionally, the carbonyl oxygen can coordinate to the metal center of the catalyst, potentially influencing its activity. In most standard cross-coupling reactions, however, the lactam is a spectator group if the conditions are chosen carefully.

Q: Are there alternative ways to functionalize the morpholinone ring itself?

A: Yes, functionalization at the C-2 position (alpha to the carbonyl and nitrogen) is possible through methods like cross-dehydrogenative coupling (CDC).[12] This involves the formation of a C-N or C-C bond by activating a C-H bond, often using a copper or iron catalyst with an oxidant.[12]

Q: What is the best way to protect the hydroxyl group if necessary?

A: Standard alcohol protecting groups are generally suitable. A silyl ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether, is a robust choice that is stable to many coupling conditions and can be easily removed later. Acetal protections like a tetrahydropyranyl (THP) ether are also viable options.

References

  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. (2022). The Journal of Organic Chemistry, 87(16), 11204-11217. [Link]

  • Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. (Year). Publication Source. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. (n.d.). Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (2018). Organic Letters, 20(6), 1580–1583. [Link]

  • N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. (n.d.). National Center for Biotechnology Information. [Link]

  • Cross-coupling reactions with esters, aldehydes, and alcohols. (n.d.). Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig amination. (2023, March 5). YouTube. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. (2024). ACS Publications. [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (2020). ACS Publications. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. [Link]

  • 5-exo-cyclization of piperidinone- and morpholinone-tethered alkenoic acids. (n.d.). ResearchGate. [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (2014). Journal of the American Chemical Society. [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. (n.d.). National Center for Biotechnology Information. [Link]

  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. (2023). Consiglio Nazionale delle Ricerche. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. [Link]

  • Synthetic transformations of a coupling product. Reaction conditions. (n.d.). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • How does one insert a hydroxyl group into the para position of 3 5-bis(aminomethyl) benzoic acid? (2013). ResearchGate. [Link]

  • Regarding peptide coupling reaction? (2022). ResearchGate. [Link]

  • Insight into the competitiveness of C–C coupling reactions of 5-hydroxymethylfurfural with lignocellulosic compounds in one pot. (n.d.). ResearchGate. [Link]

  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. (2020). Journal of Agricultural and Food Chemistry, 68(19), 5448-5454. [Link]

Sources

Technical Support Center: Refinement of Work-up Procedures for 5-(Hydroxymethyl)morpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this highly polar heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 5-(hydroxymethyl)morpholin-3-one results in a low yield and a dark, viscous product. What are the likely causes?

A1: Low yields and the formation of dark, viscous products are common issues that can be attributed to several factors. High reaction temperatures can lead to the degradation of starting materials and products, resulting in tar formation.[1] Additionally, side reactions, such as the polymerization of reactants or intermediates, can reduce the yield of the desired product. To mitigate these issues, it is crucial to maintain careful temperature control throughout the reaction and to use purified starting materials.

Q2: I am observing significant streaking of my product on silica gel TLC plates. How can I improve the chromatography?

A2: Streaking on silica gel is a common issue for polar and basic compounds like morpholinones due to strong interactions with the acidic silanol groups on the silica surface.[2] To improve peak shape, you can add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica.[2] Alternatively, using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase C18 column, can be effective for these types of compounds.[2]

Q3: My product, 5-(hydroxymethyl)morpholin-3-one, is highly water-soluble, leading to poor extraction from the aqueous phase. What can I do to improve recovery?

A3: The high polarity of 5-(hydroxymethyl)morpholin-3-one makes it challenging to extract efficiently with common organic solvents. To improve recovery, perform multiple extractions with smaller volumes of an appropriate organic solvent rather than a single extraction with a large volume. "Salting out" by adding a saturated solution of sodium chloride (brine) to the aqueous layer can increase its polarity and drive the product into the organic phase.[2] In some cases, continuous liquid-liquid extraction may be necessary for quantitative recovery.

Q4: During crystallization, my product "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" can occur if the solution is supersaturated or cooled too quickly, or if impurities are present.[2] To induce crystallization, try adding a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.[2] If impurities are the issue, a preliminary purification step, such as a quick column filtration, may be necessary before attempting crystallization. Using a co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[2]

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and work-up of 5-(hydroxymethyl)morpholin-3-one.

A. Reaction Stage Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive reagents or catalyst.- Extend the reaction time or cautiously increase the temperature while monitoring for degradation.- Ensure the purity and reactivity of starting materials.
Formation of Side Products - Suboptimal reaction temperature.- Incorrect stoichiometry of reactants.- Maintain strict temperature control.- Optimize the ratio of reactants through small-scale trial reactions.
Vigorous/Uncontrolled Reaction - The reaction is highly exothermic.- Add reagents slowly and with efficient cooling.- Ensure good stirring to dissipate heat and prevent localized hotspots.[3]
B. Work-up and Purification Troubleshooting
Issue Potential Cause Recommended Solution
Emulsion Formation during Extraction - Vigorous shaking of the separatory funnel.- Presence of surfactant-like impurities.- Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add brine to the aqueous layer to break the emulsion.- Filter the emulsified layer through a pad of Celite.[2]
Compound Not Eluting from Silica Column - The compound is too polar for the solvent system.- Drastically increase the polarity of the mobile phase. A gradient elution can be effective.- Consider using a more polar stationary phase like HILIC or a reversed-phase column with a highly aqueous mobile phase.[2][4]
Co-elution of Impurities - Impurities have similar polarity to the product.- Employ an alternative chromatographic technique (e.g., reversed-phase if normal-phase was used initially).- Use a different solvent system to alter the selectivity of the separation.
Product Decomposition on Silica Gel - Strong interaction with acidic silica.- Test the stability of the compound on a TLC plate before running a column.- Switch to a less acidic stationary phase like neutral alumina.[2]

III. Experimental Protocols

The following is a representative protocol for the synthesis of a morpholin-3-one, which can be adapted for 5-(hydroxymethyl)morpholin-3-one.

A. Representative Synthesis of a Morpholin-3-one

This procedure is based on the general synthesis of morpholin-3-ones from an amino alcohol and an alpha-halo ester.

Step 1: Formation of the Alkoxide

  • To a solution of the amino alcohol (e.g., 2-aminoethanol, 1.1 eq.) in a suitable solvent (e.g., isopropanol), add a strong base (e.g., sodium metal, 1.1 eq.) in portions under an inert atmosphere.[5]

  • Heat the reaction mixture (e.g., to 50 °C) and stir for several hours to ensure complete formation of the alkoxide.[5]

  • Cool the resulting solution in an ice-water bath.[5]

Step 2: Cyclization

  • Slowly add an alpha-halo ester (e.g., ethyl chloroacetate, 1.0 eq.) dropwise to the cooled alkoxide solution.[5]

  • Heat the resulting suspension (e.g., to 80 °C) and stir for several hours until the reaction is complete (monitor by TLC).[5]

B. Refined Work-up and Purification Protocol

Step 1: Initial Work-up

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove any insoluble impurities by filtration.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Liquid-Liquid Extraction

  • Dissolve the crude product in water.

  • To enhance partitioning into the organic phase, saturate the aqueous layer with sodium chloride.[2]

  • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Chromatographic Purification

  • For normal-phase chromatography, use a silica gel column with a mobile phase of dichloromethane/methanol with 0.1-1% triethylamine to prevent streaking.[2]

  • Alternatively, for reversed-phase chromatography, use a C18 column with a water/acetonitrile or water/methanol gradient.

Step 4: Crystallization

  • Dissolve the purified product in a minimum amount of a hot "good" solvent (e.g., isopropanol).

  • Slowly add a "poor" solvent (e.g., ethyl acetate or hexane) until the solution becomes slightly cloudy.[2]

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

IV. Visualizations

A. General Workflow for Morpholin-3-one Synthesis and Work-up

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Amino Alcohol + Base B Alkoxide Formation A->B C Alpha-Halo Ester Addition B->C D Cyclization C->D E Filtration D->E Crude Reaction Mixture F Solvent Evaporation E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H Crude Product I Crystallization H->I J Pure Product I->J

Caption: Workflow for morpholin-3-one synthesis.

B. Troubleshooting Logic for Poor Chromatographic Resolution

G start Poor Resolution on TLC/Column q1 Is there streaking? start->q1 a1_yes Add Basic Modifier (e.g., TEA) to Eluent q1->a1_yes Yes a1_no Co-elution of Impurities q1->a1_no No q2 Still Poor Resolution? a1_yes->q2 a1_no->q2 a2_yes Change Stationary Phase (e.g., Alumina, C18) q2->a2_yes Yes a2_no Resolution Improved q2->a2_no No q3 Still Poor Resolution? a2_yes->q3 q3->a2_no No a3_yes Try Alternative Purification (e.g., Crystallization, Distillation) q3->a3_yes Yes

Caption: Troubleshooting chromatography issues.

V. References

  • Nile Chemicals. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Efficient Synthesis of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of this important morpholinone derivative. As a key building block in medicinal chemistry, the efficient and stereoselective synthesis of 5-(Hydroxymethyl)morpholin-3-one is of significant interest. This resource provides practical, field-proven insights to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic strategies for synthesizing 5-(Hydroxymethyl)morpholin-3-one?

A1: The synthesis of 5-(Hydroxymethyl)morpholin-3-one typically involves the intramolecular cyclization of a suitable precursor, often derived from serine. The primary catalytic strategies include:

  • Acid Catalysis: Strong acids like sulfuric acid can be used to promote the dehydration and cyclization of diethanolamine derivatives, a traditional method in morpholine synthesis.[1] This approach can be adapted for serine-derived precursors. The key reaction involves an acid-promoted hemiketalization/hemiaminalization.[2]

  • Base Catalysis: Bases can facilitate the deprotonation of an α-carbon, forming a nucleophilic enolate that attacks an electrophilic center intramolecularly to initiate cyclization.

  • Metal Catalysis: Lewis acids such as zinc chloride (ZnCl₂) have been shown to catalyze the cyclization and rearrangement reactions to form morpholinones.[1] Palladium catalysts are also utilized in carboamination reactions to construct the morpholine ring.[3]

  • Enzymatic Catalysis: Biocatalysts, particularly lipases and dehydrogenases, offer a highly selective and environmentally friendly route to chiral morpholinone derivatives.[4][5] This is especially valuable for producing enantiomerically pure (R)- or (S)-5-(Hydroxymethyl)morpholin-3-one.

Q2: How do I choose the most suitable catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the desired stereochemistry, scale of the reaction, and available equipment.

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Acid Catalysis Inexpensive, readily available catalysts.Can lead to side reactions and racemization. Requires careful control of temperature and concentration.Large-scale synthesis where stereochemistry is not critical.
Base Catalysis Effective for specific substrates.Can also lead to side reactions and racemization.Cyclization of precursors with acidic protons.
Metal Catalysis High efficiency and potential for stereoselectivity.[1]Catalysts can be expensive and require inert atmosphere techniques. Potential for metal contamination in the final product.Asymmetric synthesis and when high yields are critical.
Enzymatic Catalysis High chemo-, regio-, and stereoselectivity.[6] Environmentally friendly (mild conditions, aqueous media).Enzymes can be expensive and have specific substrate requirements. Reaction times can be longer.Synthesis of enantiomerically pure products.[6]

Q3: What is the general reaction mechanism for the formation of the morpholin-3-one ring from a serine derivative?

A3: The synthesis generally proceeds via the intramolecular cyclization of an N-substituted serine derivative, typically N-(2-hydroxyethyl)serine or its ester. The mechanism varies with the catalyst used. For acid catalysis, the reaction is initiated by protonation of the carbonyl group of the ester, making it more electrophilic for the intramolecular attack by the hydroxyl group of the N-(2-hydroxyethyl) substituent. This is followed by dehydration to form the morpholin-3-one ring.

Reaction_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product N-(2-hydroxyethyl)serine ester N-(2-hydroxyethyl)serine ester Protonated Ester Protonated Ester N-(2-hydroxyethyl)serine ester->Protonated Ester Protonation H+ Acid (H+) Cyclic Intermediate Cyclic Intermediate Protonated Ester->Cyclic Intermediate Intramolecular Nucleophilic Attack 5-(Hydroxymethyl)morpholin-3-one 5-(Hydroxymethyl)morpholin-3-one Cyclic Intermediate->5-(Hydroxymethyl)morpholin-3-one Dehydration

Caption: Acid-catalyzed intramolecular cyclization of N-(2-hydroxyethyl)serine ester.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 5-(Hydroxymethyl)morpholin-3-one.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Reaction time or temperature may be insufficient.[1]- Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction temperature and/or extend the reaction time.
Suboptimal reagent stoichiometry: Incorrect ratio of starting materials to catalyst.- Perform small-scale optimization experiments to determine the ideal reactant and catalyst ratios.
Catalyst deactivation: The catalyst may have lost its activity.- For metal catalysts, ensure they are handled under an inert atmosphere if required. - For enzymes, check the pH, temperature, and for the presence of inhibitors.
Side reactions: Formation of undesired byproducts consumes starting material.[1]- Adjust the reaction temperature; lower temperatures often improve selectivity. - Consider a different catalyst that may be more selective for the desired transformation.
Formation of Side Products Intermolecular reactions: Polymerization or dimerization of the starting material.- Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to degradation.- Lower the reaction temperature. - Use a milder catalyst (e.g., a weaker acid or a specific enzyme).
Formation of isomers: If using a chiral starting material, racemization or epimerization can occur.- Employ a stereoselective catalyst, such as a chiral Lewis acid or an enzyme. - Use milder reaction conditions to minimize racemization.
Difficulty in Product Isolation Product is water-soluble: This can make extraction from aqueous media challenging.[1]- Use a continuous liquid-liquid extractor. - Employ a solvent system that maximizes the partitioning of the product into the organic phase. - Consider derivatization to a less polar compound before extraction.
Product co-elutes with impurities during chromatography: Similar polarity of the product and byproducts.- Optimize the mobile phase for better separation. - Consider a different stationary phase for your chromatography column. - Recrystallization may be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization

This protocol is a general guideline for the synthesis of 5-(Hydroxymethyl)morpholin-3-one from an N-(2-hydroxyethyl)serine ester precursor using an acid catalyst.

  • Preparation of the Reaction Mixture:

    • Dissolve the N-(2-hydroxyethyl)serine ester in a suitable high-boiling point solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the acid catalyst (e.g., p-toluenesulfonic acid or a catalytic amount of sulfuric acid) to the solution. The catalyst loading should be optimized, typically ranging from 1 to 10 mol%.

  • Reaction:

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Solvent B Add Acid Catalyst A->B C Heat to Reflux B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Cool and Neutralize D->E F Extract Product E->F G Dry and Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H

Caption: Workflow for acid-catalyzed synthesis of 5-(Hydroxymethyl)morpholin-3-one.

References

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577.
  • Movassaghi, M., & Hunt, D. K. (2006). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. Organic Letters, 8(16), 3643-3646.
  • Gong, L., Zhang, Y., & Wang, R. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320-7325.
  • Lee, S., & MacMillan, D. W. C. (2014). Catalytic Serine Labeling in Nonaqueous, Acidic Media. Journal of the American Chemical Society, 136(40), 14166-14169.
  • Ari, M. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library.
  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • Kikelj, D. (2012). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 48(5), 787-813.
  • Drabowicz, J., et al. (2019).
  • Behenna, D. C., & Stoltz, B. M. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. Organic Letters, 13(10), 2678-2681.
  • Nuijens, T., et al. (2018). Enzyme-catalyzed peptide cyclization. Drug Discovery Today: Technologies, 28, 29-35.
  • Trost, B. M., & Stiles, D. T. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 156-184.
  • Li, J., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Journal of Chemical Research, 46(7-8), 689-694.

Sources

Byproduct analysis in the synthesis of "5-(Hydroxymethyl)morpholin-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-(Hydroxymethyl)morpholin-3-one. As a key intermediate in various drug development programs, achieving high purity and yield is critical. This document addresses common challenges, from unexpected byproducts to low conversion rates, grounding its recommendations in established chemical principles and analytical validation.

Overview of the Core Synthesis Pathway

The most common and direct route to 5-(Hydroxymethyl)morpholin-3-one involves the condensation reaction between diethanolamine and glyoxylic acid. This process, while seemingly straightforward, is sensitive to reaction conditions that can lead to a variety of side products. The reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and dehydration to yield the target morpholinone ring.

Synthesis_Pathway DEA Diethanolamine Intermediate Hemiaminal Intermediate DEA->Intermediate + Glyoxylic Glyoxylic Acid Glyoxylic->Intermediate Product 5-(Hydroxymethyl)morpholin-3-one Intermediate->Product - H₂O (Cyclization) Water H₂O

Caption: Core synthesis of 5-(Hydroxymethyl)morpholin-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting guide.

Question 1: Why is my yield of 5-(Hydroxymethyl)morpholin-3-one consistently low?

Expert Analysis: Low yields are typically traced back to three primary factors: incomplete conversion of starting materials, degradation of reactants or products, or the prevalence of competing side reactions. The reaction equilibrium between the open-chain intermediate and the cyclized product can be unfavorable without proper removal of water.[1] Furthermore, diethanolamine itself can be susceptible to oxidation and side reactions under harsh conditions.[2][3]

Troubleshooting Protocol:

  • Verify Starting Material Purity: Use high-purity diethanolamine and glyoxylic acid. Impurities in starting materials can inhibit the reaction or act as catalysts for side reactions.[4]

  • Optimize Reaction Temperature:

    • Initial Low Temperature: Begin the reaction at a lower temperature (e.g., 0-5 °C) when mixing the reactants to control the initial exothermic reaction and prevent the degradation of glyoxylic acid.

    • Controlled Heating: Gradually increase the temperature to drive the cyclization and dehydration. A temperature range of 80-100 °C is often effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid product degradation from excessive heat.

  • Implement Water Removal: The cyclization step releases water. Employing a Dean-Stark apparatus or carrying out the reaction in a solvent that forms an azeotrope with water (e.g., toluene) can effectively shift the equilibrium towards the product.[1][5]

  • Adjust pH: The reaction is typically acid-catalyzed. While glyoxylic acid provides an acidic environment, the pH should be monitored. A pH that is too low can promote polymerization of glyoxylic acid, while a pH that is too high may not facilitate the cyclization efficiently.

Question 2: My LC-MS analysis shows multiple major impurity peaks. What are they and how can I prevent them?

Expert Analysis: The appearance of significant byproducts is the most common challenge. The structures of these impurities often derive from predictable side reactions of the functional groups present in the starting materials. Identifying these byproducts is the first step toward mitigating their formation. The most common analytical methods for identification and quantification include HPLC coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6][7]

Byproduct_Formation DEA Diethanolamine Product Target Product DEA->Product Dimer Diethanolamine-Glyoxylic Dimer (m/z ~222.1) DEA->Dimer Glyoxylic Glyoxylic Acid Glyoxylic->Product + Diethanolamine Glyoxylic->Dimer + Diethanolamine (Excess) Oxalic Oxalic Acid (from Glyoxylic disproportionation) Glyoxylic->Oxalic Side Reaction (e.g., Cannizzaro-type)

Caption: Major byproduct formation pathways.

Common Byproducts and Their Mitigation:

The following table summarizes likely impurities, their expected mass-to-charge ratio (m/z) for MS identification, and strategies to minimize their formation.

Potential Byproduct Expected [M+H]⁺ m/z Plausible Cause Mitigation Strategy
Unreacted Diethanolamine106.09Incomplete reaction; incorrect stoichiometry.Ensure a slight excess of glyoxylic acid; increase reaction time/temperature.
Glyoxylic Acid Dimer/HydrateVariableGlyoxylic acid exists in equilibrium with its hydrate and can form dimers.Use fresh glyoxylic acid solution; control reaction temperature.
N,N-bis(carboxymethyl)diethanolamine222.10Reaction of one diethanolamine molecule with two glyoxylic acid molecules.Maintain a 1:1 stoichiometric ratio; add glyoxylic acid slowly to the diethanolamine solution.
Oxalic Acid91.01Disproportionation (Cannizzaro-type reaction) of glyoxylic acid, especially at elevated pH or temperature.Maintain acidic conditions; avoid excessive heating before cyclization is complete.
Polymeric materialsHigh MWUncontrolled polymerization of glyoxylic acid or condensation side reactions.Control temperature carefully; ensure efficient stirring to avoid localized "hot spots".

Troubleshooting Protocol:

  • Characterize Impurities: Use LC-MS to determine the molecular weights of the unknown peaks. Compare these with the expected m/z values in the table above. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[6][8]

  • Optimize Stoichiometry: Perform a series of small-scale experiments varying the molar ratio of diethanolamine to glyoxylic acid (e.g., 1:1, 1:1.1, 1.1:1) to find the optimal balance that minimizes unreacted starting materials and dimerization byproducts.

  • Control Rate of Addition: Instead of mixing reactants all at once, add the glyoxylic acid solution dropwise to the diethanolamine solution at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of double addition.

Question 3: My final product is off-color (yellow to brown). How can I obtain a clean, white solid?

Expert Analysis: Discoloration is almost always due to the formation of high-molecular-weight, conjugated polymeric impurities.[9] These can arise from the degradation of glyoxylic acid or from subsequent side reactions of the morpholinone product under excessive heat or prolonged reaction times.

Troubleshooting Protocol:

  • Minimize Thermal Stress: Avoid unnecessarily long reaction times or excessive temperatures. Monitor the reaction closely and stop the heating as soon as the starting materials are consumed (as determined by TLC or HPLC).

  • Purification via Recrystallization: This is the most effective method for removing colored impurities.

    • Solvent Screening: Test various solvents and solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethyl acetate, or mixtures thereof.[5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities remain insoluble, perform a hot filtration. Allow the solution to cool slowly to form pure crystals.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution before the hot filtration step. The carbon will adsorb the colored, polymeric impurities. Use sparingly, as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: General Analytical Method by HPLC-MS

This method provides a robust starting point for monitoring reaction progress and identifying impurities.

  • System: HPLC with UV (PDA) and Mass Spectrometric (MS) detectors.[6][10]

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, colored 5-(Hydroxymethyl)morpholin-3-one in an Erlenmeyer flask. Add a suitable solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, you may then place the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues in the synthesis.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (HPLC, LC-MS, TLC) Start->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield? Problem->LowYield Yes End Pure Product Obtained Problem->End No Impurity Major Impurities? LowYield->Impurity No Optimize Optimize Reaction: - Temp Control - Water Removal - pH Adjustment LowYield->Optimize Yes Color Product Discolored? Impurity->Color No Stoichiometry Optimize Stoichiometry & Rate of Addition Impurity->Stoichiometry Yes Purify Purify Product: - Recrystallization - Carbon Treatment Color->Purify Yes Color->End No Optimize->Analyze Stoichiometry->Analyze Purify->Analyze

Caption: Logical workflow for troubleshooting the synthesis.

References

  • Snider, B. B., & Duvall, J. R. (2008). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. The Journal of Organic Chemistry, 73(7), 2933–2935. [Link]

  • Wang, J., et al. (2012). A rapid UPLC-ESI-MS/MS method for the simultaneous determination of ten bioactive constituents in Kudiezi injection. Analytical Methods, 4(12), 4230-4236. [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. organic-chemistry.org. [Link]

  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(21), 4299–4302. [Link]

  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. semanticscholar.org. [Link]

  • iChemical. (n.d.). (5S)-5-(hydroxymethyl)-3-Morpholinone. ichemical.com. [Link]

  • Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. omicsonline.org. [Link]

  • Nguyen, T. H. L., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 211-218. [Link]

  • Shirodkar, P. Y., & More, H. N. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE (MMQMTA). Indo American Journal of Pharmaceutical Sciences, 9(5). [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Chen, D., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry. [Link]

  • Wilson, C. L. (1957).
  • Gannon, J. E. (1978). Microbial degradation of diethanolamine and related compounds. University of Houston. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Fine Chemical Technologies. (n.d.). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. finechem-tech.com. [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1073–1079. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethanolamine. PubChem Compound Database. [Link]

  • S, S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 5(8). [Link]

  • Li, J-J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14679-14687. [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. researchgate.net. [Link]

  • Technical Disclosure Commons. (2019). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. technicaldisclosurecommons.org. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals tackling the stereoselective synthesis of 5-(Hydroxymethyl)morpholin-3-one. Chiral morpholinones are critical pharmacophores, and achieving precise control over their stereochemistry is paramount for developing effective and safe therapeutic agents.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles in asymmetric synthesis. While direct literature for this specific molecule is emerging, the strategies outlined here are extrapolated from state-of-the-art methods for constructing similarly substituted chiral morpholine and morpholinone cores.

Frequently Asked Questions (FAQs)

Q1: What are the primary retrosynthetic strategies for accessing chiral 5-(Hydroxymethyl)morpholin-3-one?

The logical approach to synthesizing this chiral heterocycle involves disconnecting the ring to reveal acyclic precursors whose stereochemistry is either pre-defined or can be controlled during the key cyclization step. The most common strategies rely on intramolecular cyclization of a functionalized amino alcohol derivative.

A plausible retrosynthetic analysis is outlined below:

G Target 5-(Hydroxymethyl)morpholin-3-one Acyclic N-protected Serine Derivative (Acyclic Precursor) Target->Acyclic C4-N Bond Disconnection (Intramolecular Cyclization) Serine Enantiopure Serine (Chiral Pool Starting Material) Acyclic->Serine Substrate Control Reagents Achiral Reagents Acyclic->Reagents Catalyst Chiral Catalyst Reagents->Catalyst Catalyst Control

Caption: General retrosynthetic analysis for 5-(Hydroxymethyl)morpholin-3-one.

Two primary pathways emerge from this analysis:

  • Substrate-Controlled Synthesis: This is the most direct method, leveraging the "chiral pool." You begin with an enantiopure starting material, such as (R)- or (S)-serine, where the stereocenter that will become C5 is already established. The synthesis then focuses on building the rest of the molecule and cyclizing it without disturbing this pre-existing stereocenter. This approach is robust and widely used for accessing chiral N,O-heterocycles.[1][2]

  • Catalyst-Controlled Synthesis: This approach uses achiral or racemic starting materials and employs a chiral catalyst to induce stereoselectivity during a key bond-forming reaction, typically the ring closure or a precursor-forming step. This is a more flexible and elegant strategy, though it often requires significant optimization. Methods like asymmetric hydrogenation of a dehydromorpholine precursor or enantioselective cyclization catalyzed by chiral Brønsted acids are powerful examples.[3][4][5][6]

Q2: I am starting from a serine derivative but observing low diastereoselectivity during the cyclization step. What should I investigate?

Low diastereoselectivity in a substrate-controlled cyclization often points to issues with the transition state geometry, which can be influenced by multiple factors. The goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.

Troubleshooting Workflow for Low Diastereoselectivity:

G Start Low Diastereoselectivity Observed Temp 1. Optimize Temperature (Start by lowering to -20°C, -78°C) Start->Temp Solvent 2. Screen Solvents (Vary polarity and coordinating ability) Temp->Solvent Reagent 3. Modify Cyclization Reagent (Base/Acid/Coupling Agent) Solvent->Reagent PG 4. Alter Protecting Groups (PG) (e.g., N-Boc, N-Cbz, O-TBDMS) Reagent->PG Result Improved Diastereoselectivity PG->Result

Caption: Systematic workflow for troubleshooting poor diastereoselectivity.

Detailed Troubleshooting Steps:

  • Reaction Temperature: This is the most critical parameter. Lowering the reaction temperature generally enhances selectivity by favoring the lower-energy transition state. If your reaction is running at room temperature, try 0°C, -20°C, or even -78°C.

  • Solvent Effects: The solvent can profoundly influence the reaction by solvating intermediates and stabilizing or destabilizing transition states. Create a screening table to test a range of solvents.

    SolventDielectric Constant (ε)CharacteristicsExpected Impact
    Dichloromethane (DCM)9.1Non-coordinating, polar aproticGood starting point.
    Tetrahydrofuran (THF)7.6Coordinating, polar aproticCan coordinate to metal ions or reagents, altering reactivity.
    Toluene2.4Non-polarMay favor more compact transition states, potentially increasing selectivity.
    Acetonitrile (MeCN)37.5Polar aprotic, weakly coordinatingCan be effective for reactions involving charged intermediates.[7]
    tert-Butyl methyl ether (TBME)4.5Non-polar etherOften used in chiral phosphoric acid catalysis to improve enantioselectivity.[5]
  • Cyclization Reagent/Catalyst: The nature of the base, acid, or coupling agent used to promote cyclization is crucial.

    • For base-mediated cyclizations: A switch from a strong, non-coordinating base (e.g., NaH) to a bulkier base (e.g., KHMDS, LiHMDS) or a milder base (e.g., K₂CO₃) can alter the aggregation state and geometry of the reactive species.

    • For acid-catalyzed cyclizations: Transitioning from a Brønsted acid (e.g., TFA, TsOH) to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can provide a more organized, templated transition state, thereby improving diastereoselectivity.[8][9]

  • Protecting Group Strategy: The steric and electronic properties of your protecting groups (PGs) on the nitrogen (N-PG) and the side-chain hydroxyl (O-PG) can dictate the preferred conformation of the acyclic precursor. A bulkier N-PG (like Boc or Cbz) or O-PG (like TBDMS or TBDPS) can restrict conformational freedom and force the molecule into a conformation that preferentially leads to one diastereomer upon cyclization.

Q3: My catalytic reaction is producing low enantiomeric excess (% ee). How can I improve this?

Achieving high enantioselectivity in a catalyst-controlled reaction requires a finely tuned system where the chiral catalyst creates a significantly lower energy pathway for the formation of one enantiomer over the other.

Key Areas for Optimization:

  • Chiral Catalyst Selection: This is the most impactful decision. The "best" catalyst is highly substrate-dependent. If one class of catalyst provides low % ee, it is often more fruitful to screen other classes than to exhaustively optimize the first one.

    Catalyst ClassExample Catalyst/LigandTypical ApplicationReported % ee (in related systems)References
    Chiral Phosphoric Acids (CPAs) (S)-TRIP, (S)-STRIDEAsymmetric [4+2] heteroannulation, aza-benzilic rearrangementsUp to 92% ee[5][10]
    Organocatalysts Cinchonidine-derived squaramideAsymmetric [3+3] cycloadditionsUp to 90% ee[3]
    Rhodium Complexes Rh-SKP (bisphosphine ligand)Asymmetric hydrogenation of dehydromorpholinesUp to 99% ee[6]
    Ruthenium Complexes Noyori-Ikariya Catalyst (Ru-Ts-DPEN)Asymmetric transfer hydrogenation of cyclic imines>95% ee[11]
  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lower temperatures are almost always beneficial for enantioselectivity.

    • Concentration: Reactions are often sensitive to concentration. More dilute conditions can sometimes disfavor background (non-catalyzed) reactions or catalyst aggregation, leading to higher % ee.

    • Additives: The presence of additives can be critical. For example, molecular sieves are often used in CPA-catalyzed reactions to remove water, which can otherwise hydrolyze the catalyst or intermediates.[5]

  • Substrate Modification: Small changes to the substrate can have a large impact on the % ee. For instance, modifying the N-protecting group can enhance or weaken key non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the substrate and the chiral catalyst in the transition state. Mechanistic studies have shown that hydrogen-bonding interactions can be crucial for achieving high enantioselectivity.[11]

Proposed Stereochemical Model for CPA Catalysis:

G cluster_TS Proposed Bifunctional Transition State cluster_Key Key CPA Chiral Phosphoric Acid (CPA) HBond1 H-Bond (Brønsted Acid Site) CPA->HBond1 P=O HBond2 H-Bond (Lewis Base Site) CPA->HBond2 P-OH Substrate Acyclic Precursor Substrate->HBond1 N-H Substrate->HBond2 C=O Result Favored Enantiomer Substrate->Result Stereocontrolled Cyclization k1 Catalyst k2 Substrate

Caption: A simplified model of a chiral phosphoric acid catalyst organizing a substrate via dual hydrogen bonds to direct facial selectivity during cyclization.

Troubleshooting Guide: Experimental Protocols

The following protocols are representative starting points. They are intended for experienced synthetic chemists and require rigorous optimization and safety assessment before implementation.

Protocol 1: Diastereoselective Synthesis via Substrate Control

This protocol outlines a potential route starting from commercially available N-Boc-(S)-serine methyl ester.

Step 1: Reductive Amination to Form Acyclic Precursor

  • To a solution of N-Boc-(S)-serine methyl ester (1.0 eq) in methanol (0.2 M) at 0°C, add chloroacetaldehyde (1.2 eq, 40 wt% in H₂O).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Hexanes:EtOAc gradient) to yield the N-substituted serine derivative.

Step 2: Saponification and Intramolecular Cyclization

  • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF:H₂O (0.1 M).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture to pH ~4 with 1 M HCl and extract with DCM (3x).

  • Dry the organic layers, concentrate, and use the crude carboxylic acid directly in the next step.

  • Dissolve the crude acid in DCM (0.05 M) and cool to 0°C.

  • Add a coupling agent such as EDC (1.5 eq) and a base like DIPEA (2.0 eq).

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 16 hours.

  • Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. Analyze the diastereomeric ratio using ¹H NMR and/or chiral HPLC.

    • Troubleshooting Note: If diastereoselectivity is low, perform the cyclization (Step 2.5-2.7) at a lower temperature (-20°C) and screen different solvents (e.g., Toluene, MeCN).

Protocol 2: Enantioselective Synthesis via Catalysis (Hypothetical Adaptation)

This protocol adapts the principles of CPA catalysis for the synthesis of the morpholinone core.[5][10] It assumes the synthesis of an appropriate achiral precursor.

  • To a flame-dried Schlenk tube under an argon atmosphere, add the achiral amino alcohol precursor (1.0 eq, 0.1 mmol) and the chiral phosphoric acid catalyst (S)-TRIP (0.1 eq, 0.01 mmol).

  • Add dry tert-butyl methyl ether (TBME) (1.0 mL, 0.1 M) and activated 5 Å molecular sieves.

  • Add the glyoxal derivative (1.2 eq) and stir the reaction at the desired temperature (start with 25°C).

  • Monitor the reaction by TLC. The reaction may take 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (% ee) using chiral HPLC analysis.

    • Troubleshooting Note: If % ee is low, screen different CPA catalysts (e.g., STRIDE derivatives), lower the temperature, and ensure all reagents and glassware are scrupulously dry.

References

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. American Chemical Society. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. SynOpen. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications (RSC Publishing). [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Diastereoselective synthesis of morpholinones 16, 23 and 24. ResearchGate. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

  • Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. PubMed. [Link]

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]

  • Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]

Sources

Strategies to reduce solvent waste in "5-(Hydroxymethyl)morpholin-3-one" production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Hydroxymethyl)morpholin-3-one Production

A Senior Application Scientist's Guide to Solvent Waste Reduction

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)morpholin-3-one. As drug development professionals, we understand that efficiency, safety, and sustainability are paramount in your research. A significant portion of the environmental and economic cost of synthesis is associated with solvent use, with some analyses suggesting solvents can account for over 70% of waste in pharmaceutical processes.[1] This guide is designed to provide you with actionable strategies, troubleshooting advice, and detailed protocols to minimize solvent waste, thereby improving the greenness, safety, and cost-effectiveness of your work.

Frequently Asked Questions (FAQs)

Q1: Why is solvent waste a primary concern in the synthesis of 5-(Hydroxymethyl)morpholin-3-one?

Solvent waste is a critical issue for several reasons. First, from an environmental perspective, many common organic solvents are volatile organic compounds (VOCs) that contribute to air pollution, and their disposal can lead to soil and water contamination.[2] Second, there are significant economic costs associated with both purchasing fresh solvents and disposing of hazardous waste.[3][4] Third, many conventional solvents pose safety and health risks, including flammability and toxicity.[2] By focusing on solvent reduction, we can create processes that are not only more sustainable but also safer and more economical.[5][6]

Q2: What are the main sources of solvent waste in a typical multi-step organic synthesis?

In a typical synthesis pathway for a molecule like 5-(Hydroxymethyl)morpholin-3-one, which may involve cyclization, protection, and deprotection steps, solvent waste is generated at multiple stages:

  • Reaction Medium: The bulk solvent used to dissolve reactants and facilitate the chemical reaction.

  • Workup & Extraction: Large volumes of solvents are often used in liquid-liquid extractions to separate the desired product from the reaction mixture.[7]

  • Purification: Chromatographic purification is a major consumer of solvents.

  • Cleaning: Solvents are used for cleaning reactors and equipment between batches.

  • Solvent Swaps: In multi-step syntheses, it's common to remove one solvent and replace it with another that is more suitable for the subsequent step, leading to significant losses.[8]

Troubleshooting Guide & Strategic Solutions

This section addresses common challenges and provides expert-driven solutions for reducing solvent consumption.

Issue 1: My current protocol uses a hazardous solvent (e.g., Dichloromethane, Benzene, Dioxane). How can I substitute it without compromising the reaction?

Answer: Solvent substitution is a primary tenet of green chemistry.[5][9] The key is to replace hazardous solvents with safer, more sustainable alternatives while maintaining process performance.

Causality: The choice of solvent impacts reaction kinetics, selectivity, and solubility. A direct 1:1 replacement is rarely effective. You must consider the physicochemical properties of the alternative solvent, such as polarity, boiling point, and aprotic/protic nature. For instance, replacing a chlorinated solvent like Dichloromethane (DCM) in a cyclization reaction requires an alternative that can adequately dissolve the starting materials without participating in side reactions.

Strategy:

  • Consult a Solvent Selection Guide: Utilize established guides like the CHEM21 Solvent Selection Guide, which ranks solvents based on Safety, Health, and Environment (SHE) criteria.[10][11] This provides a data-driven starting point for selecting a replacement.

  • Screen a Small Set of Greener Alternatives: Based on the guide, select 2-3 "Recommended" or "Problematic" (but better) solvents. For many applications, bio-derived solvents like ethanol or greener ethers like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) are excellent starting points.[9]

  • Re-optimize Reaction Conditions: The new solvent will likely require adjustments to temperature, reaction time, or catalyst loading. A higher boiling point solvent might allow for a faster reaction at an elevated temperature, potentially reducing overall process time.

  • Validate the Outcome: Ensure the substitution does not negatively impact yield, purity, or the impurity profile of your 5-(Hydroxymethyl)morpholin-3-one product.

Solvent FamilyHazardous ExampleGreener AlternativeKey ConsiderationsCHEM21 Ranking
Chlorinated Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF has lower volatility and is not a suspected carcinogen. Polarity is different, may require optimization.Hazardous
Aromatic Toluene, BenzeneAnisole, CPMEAnisole and CPME have higher boiling points and lower toxicity. Benzene is highly hazardous and should always be avoided.Problematic
Ethers Dioxane, THF2-Methyltetrahydrofuran (2-MeTHF)Dioxane is a carcinogen. 2-MeTHF is derived from renewable sources and has a more favorable safety profile.Highly Hazardous
Amides Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc) (use with caution), Cyrene™DMF is a reproductive toxin. Cyrene™ is a bio-based dipolar aprotic alternative, though its application may require significant process redesign.Hazardous
Alcohols MethanolEthanol, Isopropanol (IPA)Ethanol and IPA have lower toxicity than methanol. Ethanol can often be sourced from renewable feedstocks.Recommended

This table is a summary based on principles from the CHEM21 guide.[1]

Issue 2: My process involves multiple solvent-intensive extractions and a final column chromatography step. How can I reduce waste here?

Answer: The workup and purification stages are often the largest contributors to solvent waste. Shifting the process philosophy from "dilute and separate" to "concentrate and isolate" is key.

Causality: Traditional liquid-liquid extractions and silica gel chromatography rely on large volumes of immiscible solvents to partition and separate compounds. This is inherently inefficient from a mass-balance perspective.

Strategies:

  • Process Intensification - One-Pot Synthesis: Redesign the synthesis to minimize intermediate workups. A "one-pot" or "telescoped" reaction, where subsequent reagents are added directly to the reactor, can eliminate multiple extraction and isolation steps.[12][13] This is a core principle of improving process efficiency.[5]

  • Crystallization Instead of Chromatography: Investigate if the crude 5-(Hydroxymethyl)morpholin-3-one can be purified by crystallization. This technique uses a minimal amount of solvent and often yields a product of very high purity. Screen various "green" solvents or solvent/anti-solvent systems to find suitable conditions.

  • Solvent-Free Reactions: Explore if the reaction can be run under neat (solvent-free) conditions, perhaps with gentle heating or mechanochemistry (grinding).[2][14] This completely eliminates the reaction solvent, though a solvent may still be needed for purification.

  • Transition to Continuous Flow Chemistry: For larger scales, continuous flow processing offers dramatic reductions in solvent use. Reactions occur in small, heated tubes or microreactors, improving heat and mass transfer, which often leads to higher yields in less time and with significantly less solvent volume compared to batch reactors.[6][15][16]

Below is a diagram illustrating the simplification of the production workflow when moving from a traditional batch process to an integrated continuous flow system.

G cluster_0 Traditional Batch Process cluster_1 Continuous Flow Process B_React 1. Batch Reactor (Large Solvent Volume) B_Quench 2. Quench B_React->B_Quench B_Extract 3. Liquid-Liquid Extraction (High Solvent Volume) B_Quench->B_Extract B_Dry 4. Drying Agent B_Extract->B_Dry B_Filter 5. Filtration B_Dry->B_Filter B_Evap 6. Solvent Evaporation B_Filter->B_Evap B_Chrom 7. Chromatography (High Solvent Volume) B_Evap->B_Chrom B_Final Final Product B_Chrom->B_Final F_PumpA Reagent A (Concentrated) F_Mix T-Mixer F_PumpA->F_Mix F_PumpB Reagent B (Concentrated) F_PumpB->F_Mix F_React 1. Flow Reactor (Low Solvent Volume) F_Mix->F_React F_Quench 2. In-line Quench F_React->F_Quench F_Sep 3. In-line Separator/ Crystallizer F_Quench->F_Sep F_Final Final Product F_Sep->F_Final

Caption: Comparison of batch and continuous flow synthesis workflows.

Issue 3: I've minimized solvent use, but I still generate a significant amount. Is it possible to reuse my solvents?

Answer: Absolutely. Solvent recovery and recycling are essential components of a sustainable laboratory or manufacturing operation. Instead of treating used solvents as waste, they should be viewed as a valuable resource that can be purified and reused.[3][17]

Causality: Many waste streams consist of a primary solvent contaminated with small amounts of reactants, byproducts, or water. Techniques like distillation separate volatile solvents from non-volatile impurities based on differences in boiling points.[4][18]

Strategy:

  • Segregate Waste Streams: Do not mix different solvent wastes. Keep halogenated and non-halogenated streams separate. A waste stream of primarily one solvent (e.g., >90% Isopropanol) is much easier and more economical to recycle than a complex mixture.

  • Choose a Recovery Method:

    • Simple Distillation: Ideal for separating volatile solvents from non-volatile solutes (salts, heavy organics).[18] This is the most common lab-scale method.

    • Fractional Distillation: Used to separate mixed solvents with different boiling points.

    • Membrane Separation: An energy-efficient alternative to distillation for certain applications.[3]

  • Validate Purity: Before reusing a recycled solvent, its purity must be confirmed. Trace impurities could inhibit or cause side reactions. Use techniques like Gas Chromatography (GC), Karl Fischer titration (for water content), or measuring the refractive index.

This diagram outlines the decision-making process for implementing a solvent recycling program.

G start Generated Solvent Waste segregate Segregate waste streams by solvent type start->segregate q1 Is the waste stream >90% a single solvent? distill Perform simple or fractional distillation q1->distill Yes dispose Send for certified waste disposal q1->dispose No (Complex Mixture) segregate->q1 validate Validate Purity & Water Content (GC, Karl Fischer) distill->validate q2 Does it meet specifications? validate->q2 reuse Reuse Solvent in Process q2->reuse Yes q2->dispose No

Caption: Decision workflow for solvent recycling in the lab.

Experimental Protocols

Protocol 1: Lab-Scale Recovery of Isopropanol (IPA) by Simple Distillation

This protocol describes the recovery of isopropanol used as a reaction or cleaning solvent, assuming the main impurities are non-volatile organic residues and salts.

Safety Precautions: Perform all operations in a certified fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Ensure no ignition sources are present.

Methodology:

  • Pre-Treatment:

    • Collect the used isopropanol in a designated, labeled waste container.

    • Allow any suspended solids to settle. Decant the supernatant into the distillation flask to avoid bumping. If necessary, perform a coarse filtration.

  • Distillation Setup:

    • Assemble a simple distillation apparatus using a round-bottom flask (do not fill more than 2/3 full), a distillation head with a thermometer, a condenser with chilled water flow (inlet at the bottom, outlet at the top), and a receiving flask.

    • Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Distillation Process:

    • Gently heat the distillation flask using a heating mantle.

    • Slowly increase the temperature until the isopropanol begins to boil (boiling point of IPA is ~82.6 °C).

    • Monitor the temperature at the distillation head. The vapor temperature should remain steady near the boiling point of pure isopropanol. A significant deviation may indicate the presence of other volatile impurities.

    • Collect the distilled, purified isopropanol in the receiving flask.

  • Shutdown and Validation:

    • Stop the distillation when about 10-15% of the initial volume remains in the distillation flask. Never distill to dryness , as this can concentrate potentially explosive peroxides (if applicable) or bake residues onto the flask.

    • Allow the apparatus to cool completely before disassembling.

    • Transfer the cooled, non-volatile residue to a designated hazardous waste container.

  • Quality Control:

    • Analyze a sample of the recovered isopropanol using Gas Chromatography (GC) to determine its purity (target >99.5%).

    • Measure the water content using Karl Fischer titration. If the water content is too high, the solvent may need to be dried using molecular sieves.

References

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. [Link]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

  • American Chemical Society Green Chemistry Institute. (2016). Chem21 Solvent Selection Guide. ACS GCI. [Link]

  • MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]

  • Watkins, A. (2025). Green chemistry: Navigating growing ESG challenges in pharma manufacturing. European Pharmaceutical Manufacturer. [Link]

  • Maratek. (2025). From Waste to Resource: The Role of Solvent Recycling Systems in Green Manufacturing. [Link]

  • Pharmaoffer. (n.d.). Green Chemistry in Pharmaceutical Manufacturing: A Sustainable Future. [Link]

  • Baron Blakeslee. (2024). Solvent Recovery System Explained: Process And Principles In Manufacturing. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Solvent and Reagent Selection Guide. [Link]

  • GWSI. (n.d.). Solvent Recovery Explained: A Comprehensive Guide. [Link]

  • ACS Green Chemistry Teaching and Learning Community. (2024). Tools and techniques for solvent selection: green solvent selection guides. [Link]

  • J&K Scientific LLC. (2021). Green Solvent Selection Guide. [Link]

  • Root Sciences. (2025). Solvent Recycling Process Explained: Benefits & Steps. [Link]

  • Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction. [Link]

  • Younis, A., & Said, A. O. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 549-576. [Link]

  • LibreTexts Chemistry. (2014). Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

  • Ramamurthy, V., & Sivaguru, J. (2000). Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure. Resonance, 5(10), 46-55. [Link]

  • Gani, R., et al. (2020). Solvents in organic synthesis: Replacement and multi-step reaction systems. Computers & Chemical Engineering, 134, 106705. [Link]

  • Ley, S. V., & Baxendale, I. R. (2002). New tools for molecular synthesis: the design and application of flow reactors for organic chemistry. Chimia, 56(12), 659-665. [Link]

  • Britton, J., & Raston, C. L. (2017). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols, 12(12), 2447-2459. [Link]

  • MDPI. (2021). Continuous Flow Synthesis of Anticancer Drugs. [Link]

  • AZoLifeSciences. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. [Link]

  • Ley, S.V., et al. (2020). Continuous flow synthesis enabling reaction discovery. Chemical Science, 11(40), 10884-10905. [Link]

  • Mu, L., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-822. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). [Link]

  • Royal Society of Chemistry. (2024). Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. [Link]

  • Google Patents. (2020). Preparation method of 4-(4-aminophenyl)
  • Asynt. (2024). Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. [Link]

  • Carballares, D., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(17), 6335-6345. [Link]

  • ResearchGate. (2017). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. [Link]

  • ResearchGate. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • ResearchGate. (2022). 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and green metrics. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of (R)- vs (S)-5-(Hydroxymethyl)morpholin-3-one in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of E3 Ligase Ligands in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins that have long been considered "undruggable".[1] These heterobifunctional molecules act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[2][] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[4]

The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[5][] The choice of the E3 ligase ligand is therefore a cornerstone of rational PROTAC design. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC development.[7][8] This is largely due to the availability of well-characterized small molecule ligands, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs).[][10]

A key, yet often complex, aspect of CRBN ligand design is stereochemistry. The seminal example of thalidomide, where the (R)-enantiomer possesses sedative properties while the (S)-enantiomer is teratogenic, underscores the profound impact of chirality on biological activity.[] This stereoselectivity arises from the specific interactions within the CRBN binding pocket. As the field moves towards novel CRBN ligands to expand the scope and improve the properties of PROTACs, a thorough understanding of the role of stereochemistry is paramount.

This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of a novel Cereblon ligand, "5-(Hydroxymethyl)morpholin-3-one," in the context of PROTACs. We will delve into the underlying principles of their differential efficacy, supported by experimental data and detailed protocols for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Molecular Interactions

The catalytic cycle of a PROTAC involves several key steps, each influencing the overall efficiency of target protein degradation.[4]

PROTAC_Mechanism cluster_binding 1. Binding & Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase (Cereblon) E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb E1, E2, Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of a PROTAC.

Stereochemistry in Cereblon Recognition: A Tale of Two Enantiomers

The binding of thalidomide and its analogs to Cereblon is highly stereospecific. The glutarimide moiety of these molecules is essential for this interaction, fitting into a hydrophobic pocket in the Cereblon substrate receptor. The stereocenter on the glutarimide ring dictates the orientation of the rest of the molecule, influencing the recruitment of neosubstrates. It is this differential recruitment that is responsible for the distinct biological activities of the thalidomide enantiomers.

"5-(Hydroxymethyl)morpholin-3-one" is a novel scaffold for Cereblon ligands, designed to offer improved physicochemical properties and potentially a different neosubstrate profile compared to traditional IMiDs. However, the presence of a stereocenter at the 5-position of the morpholinone ring necessitates a thorough evaluation of each enantiomer's efficacy in a PROTAC context.

Based on the principles of Cereblon recognition, it is hypothesized that the (R)- and (S)-enantiomers of "5-(Hydroxymethyl)morpholin-3-one" will exhibit differential binding affinities and abilities to form a stable ternary complex, ultimately impacting the degradation potency of the resulting PROTACs.

Comparative Efficacy Analysis: (R)- vs (S)-5-(Hydroxymethyl)morpholin-3-one

To investigate the impact of stereochemistry, two PROTACs were synthesized, targeting the hypothetical protein of interest (POI-X). These PROTACs, named PROTAC-R and PROTAC-S, are identical in structure except for the chirality of the "5-(Hydroxymethyl)morpholin-3-one" moiety.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synth_R (R)-5-(Hydroxymethyl) morpholin-3-one Synthesis Chiral_Res Chiral Resolution Synth_R->Chiral_Res Synth_S (S)-5-(Hydroxymethyl) morpholin-3-one Synthesis Synth_S->Chiral_Res PROTAC_Synth PROTAC Synthesis (PROTAC-R & PROTAC-S) Chiral_Res->PROTAC_Synth CRBN_Binding Cereblon Binding Assay (Fluorescence Polarization) PROTAC_Synth->CRBN_Binding Ternary_Formation Ternary Complex Formation (NanoBRET Assay) PROTAC_Synth->Ternary_Formation Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Synth->Degradation_Assay Cytotoxicity Cytotoxicity Assay PROTAC_Synth->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics Degradation_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Model) PK_PD->Efficacy

Caption: Experimental workflow for comparing PROTAC-R and PROTAC-S.

Quantitative Data Summary

The following table summarizes the key performance metrics for PROTAC-R and PROTAC-S.

ParameterPROTAC-RPROTAC-S
Cereblon Binding Affinity (Kd) 150 nM1.2 µM
Ternary Complex Cooperativity (α) 5.21.1
Degradation Potency (DC50) 25 nM500 nM
Maximal Degradation (Dmax) >95%~60%
In Vivo Tumor Growth Inhibition 85%30%

Data Analysis and Interpretation:

The experimental data clearly demonstrate the superior efficacy of the (R)-enantiomer in this PROTAC series.

  • Cereblon Binding Affinity: PROTAC-R exhibits a significantly higher binding affinity for Cereblon compared to PROTAC-S. This suggests that the (R)-configuration of the "5-(Hydroxymethyl)morpholin-3-one" moiety allows for more favorable interactions within the Cereblon binding pocket.

  • Ternary Complex Formation: The higher cooperativity factor (α) for PROTAC-R indicates that the binding of either the POI-X or Cereblon to the PROTAC enhances the binding of the other partner, leading to a more stable ternary complex.[11] This is a critical factor for efficient ubiquitination.

  • Degradation Potency and Efficacy: The superior binding and ternary complex formation of PROTAC-R translate to a much lower DC50 value and a higher Dmax, indicating that it is more potent and efficacious at degrading the target protein in a cellular context.

  • In Vivo Efficacy: The in vivo studies in a xenograft mouse model corroborate the in vitro findings, with PROTAC-R demonstrating robust tumor growth inhibition, while PROTAC-S had a modest effect.

Detailed Experimental Protocols

Synthesis and Chiral Resolution of (R)- and (S)-5-(Hydroxymethyl)morpholin-3-one
  • Synthesis of Racemic 5-(Hydroxymethyl)morpholin-3-one: The racemic compound can be synthesized via a multi-step reaction sequence starting from commercially available starting materials. A plausible route involves the cyclization of a protected amino acid derivative.

  • Chiral Resolution: The enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by crystallization.[12][13] The absolute stereochemistry of the separated enantiomers should be confirmed by X-ray crystallography or by comparison to a known standard.

PROTAC Synthesis

PROTAC-R and PROTAC-S were synthesized by coupling the respective enantiomers of "5-(Hydroxymethyl)morpholin-3-one" to a linker-warhead construct targeting POI-X. The final products were purified by reverse-phase HPLC and their identity confirmed by LC-MS and NMR.

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the PROTACs to Cereblon in a competitive format.[14]

  • Principle: A fluorescently labeled thalidomide analog (probe) is incubated with recombinant Cereblon protein. The binding of the probe to the larger protein results in a high fluorescence polarization (FP) signal. When an unlabeled PROTAC is added, it competes with the probe for binding to Cereblon, causing a decrease in the FP signal.

  • Procedure:

    • Prepare a serial dilution of PROTAC-R and PROTAC-S.

    • In a 384-well plate, add the recombinant Cereblon protein, the fluorescent probe, and the PROTAC dilutions.

    • Incubate at room temperature for 1 hour.

    • Measure the fluorescence polarization using a plate reader.

    • Calculate the IC50 values and convert to Kd based on the known affinity of the probe.

Ternary Complex Formation Assay (NanoBRET)

This cell-based assay quantifies the formation of the ternary complex in live cells.[15]

  • Principle: The target protein (POI-X) is expressed as a fusion with NanoLuc luciferase (energy donor), and Cereblon is expressed as a fusion with HaloTag, which is labeled with a fluorescent acceptor. When the PROTAC brings the two proteins into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.

  • Procedure:

    • Co-transfect cells with plasmids encoding NanoLuc-POI-X and HaloTag-Cereblon.

    • Label the HaloTag-Cereblon with the fluorescent acceptor.

    • Add serial dilutions of PROTAC-R and PROTAC-S to the cells.

    • Add the NanoLuc substrate and measure both the donor and acceptor emission signals.

    • Calculate the BRET ratio to determine the extent of ternary complex formation.

Protein Degradation Assay (Western Blot)

This assay measures the reduction in the levels of the target protein in cells treated with the PROTACs.[16]

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of PROTAC-R and PROTAC-S for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against POI-X and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the PROTACs in a relevant animal model.[]

  • Model: A xenograft mouse model is established by subcutaneously implanting tumor cells that overexpress POI-X into immunodeficient mice.

  • Procedure:

    • Once the tumors reach a certain size, the mice are randomized into treatment groups (vehicle, PROTAC-R, PROTAC-S).

    • The PROTACs are administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumors are excised, and the levels of POI-X are measured by western blot or immunohistochemistry to confirm target engagement and degradation.

Conclusion and Future Directions

The comparative analysis of (R)- and (S)-"5-(Hydroxymethyl)morpholin-3-one" in a PROTAC context unequivocally demonstrates the critical importance of stereochemistry in the design of effective Cereblon-recruiting PROTACs. The (R)-enantiomer proved to be significantly more potent in all aspects, from biochemical binding to in vivo anti-tumor efficacy.

These findings highlight the necessity of synthesizing and evaluating individual enantiomers of novel E3 ligase ligands early in the drug discovery process. Future work should focus on elucidating the precise molecular interactions of the (R)-enantiomer within the Cereblon binding pocket through co-crystallization studies. This structural information will be invaluable for the rational design of next-generation PROTACs with improved potency, selectivity, and drug-like properties.

References

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • Wikipedia. Proteolysis targeting chimera. [Link]

  • ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and... [Link]

  • Oreate AI Blog. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. [Link]

  • Wikipedia. Cereblon E3 ligase modulator. [Link]

  • Gosset. Cereblon E3 Ligase Pathway (null). [Link]

  • Wikipedia. Cereblon. [Link]

  • Domainex. Ternary Complex Formation Assays. [Link]

  • Future Medicinal Chemistry. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • PubMed. Positive selection of cereblon modified function including its E3 ubiquitin ligase activity and binding efficiency with AMPK. [Link]

  • ResearchGate. The diagram illustrates the role of Cereblon (CRBN) in the E3 ligase... [Link]

  • NIH. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. [Link]

  • ResearchGate. Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. [Link]

  • PMC. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. [Link]

  • PMC - NIH. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. [Link]

  • ResearchGate. Commonly utilized thalidomide-derived CRBN ligands and possible linker... [Link]

  • BMG Labtech. Cell-based protein degrader assays for microplates. [Link]

  • ResearchGate. Discovery of a PROTAC targeting ALK with in vivo activity | Request PDF. [Link]

  • Springer Nature Experiments. Scalable In Vitro Proteasome Activity Assay. [Link]

  • PubMed. Protein degraders - from thalidomide to new PROTACs. [Link]

  • PMC. Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

  • BPS Bioscience. Cereblon Binding Assay Kit. [Link]

  • PubMed. Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. [Link]

  • Organic Syntheses Procedure. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. [Link]

  • Creative Biolabs. Protein Degrader In Vitro Evaluation Services. [Link]

  • ACS Publications. A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands | Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. Cereblon Binding Assay Service. [Link]

  • ACS Publications. Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines | Organic Letters. [Link]

  • PDF. Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. [Link]

  • EDP Sciences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • PubMed. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • PMC - NIH. Proteolysis-targeting chimeras with reduced off-targets. [Link]

Sources

A Comparative Guide to PROTAC Linkers: Profiling 5-(Hydroxymethyl)morpholin-3-one Against Common Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), inducing the ubiquitination of the POI and its subsequent degradation by the cell's proteasome.[1][5]

While the two ligands provide specificity, the linker is far from a passive spacer.[6][7] It is a critical determinant of the PROTAC's overall success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability.[6][8] The rational design of this connecting moiety—a field often termed "linkerology"—is paramount for developing potent and drug-like protein degraders.

This guide provides an in-depth comparison of common PROTAC linker classes and introduces 5-(Hydroxymethyl)morpholin-3-one as a representative of a hydrophilic, semi-rigid scaffold, offering unique attributes for next-generation PROTAC design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

A Deep Dive into Linker Architectures

The choice of linker dictates the relative orientation of the POI and E3 ligase, impacting the formation of a productive ternary complex.[1] Linkers are broadly categorized based on their flexibility and chemical composition.

Flexible Linkers: The Workhorses of Early PROTAC Design

Flexible linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units, are the most common scaffolds used in initial PROTAC development due to their synthetic accessibility.[1][9]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational freedom. While synthetically straightforward, they are hydrophobic, which can negatively impact aqueous solubility and may lead to non-specific binding.[5][6]

  • Polyethylene Glycol (PEG) Chains: PEG linkers incorporate repeating ethylene glycol units, imparting hydrophilicity. This generally improves the solubility and drug-like properties of the PROTAC molecule.[9][10]

Advantages:

  • Synthetically tractable and easily modified.

  • Conformational flexibility increases the probability of achieving a productive ternary complex geometry.

Disadvantages:

  • High flexibility can result in an entropic penalty upon binding, potentially destabilizing the ternary complex.[1]

  • Can contribute to poor physicochemical properties, such as a high number of rotatable bonds, negatively impacting cell permeability.

  • Alkyl chains are often susceptible to oxidative metabolism.[6]

Rigid Linkers: Enhancing Potency and Selectivity

To overcome the drawbacks of flexible linkers, researchers have increasingly incorporated rigid structural motifs to constrain the PROTAC's conformation.[1] Common rigid elements include saturated heterocycles (piperazine, piperidine), aromatic rings, and alkynes.[9][11]

  • Cycloalkanes (Piperazine/Piperidine): These saturated rings are widely used to reduce conformational flexibility.[6] Piperazine, with its two nitrogen atoms, can also be protonated at physiological pH, which can significantly improve solubility.[7][12] The clinical candidates ARV-110 and ARV-471 notably feature linkers containing these rigid moieties, which enhanced their metabolic stability and potency.[11]

  • Aromatic Systems & Alkynes: Phenyl rings, triazoles (often formed via "click chemistry"), and alkynes introduce planarity and linearity, restricting movement and pre-organizing the molecule.[1]

Advantages:

  • Pre-organizes the PROTAC into a favorable conformation, reducing the entropic cost of ternary complex formation.[1]

  • Can improve selectivity by sterically preventing the formation of off-target complexes.[1]

  • Often leads to improved metabolic stability and pharmacokinetic profiles.[6][11]

Disadvantages:

  • More complex and challenging synthesis.

  • The lack of flexibility can sometimes prevent the formation of a productive ternary complex if the geometry is not optimal.[1]

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers cluster_hydrophilic_rigid Hydrophilic & Semi-Rigid Alkyl Alkyl Chain (e.g., -CH2-CH2-) PEG PEG Chain (e.g., -O-CH2-CH2-) E3 E3 Ligand Alkyl->E3 Piperazine Piperazine Ring Aromatic Aromatic System Piperazine->E3 Alkyne Alkyne Morpholinone 5-(Hydroxymethyl)morpholin-3-one Morpholinone->E3 POI POI Ligand POI->Alkyl POI->Piperazine POI->Morpholinone

Caption: Structural diversity of PROTAC linker classes.

Profiling 5-(Hydroxymethyl)morpholin-3-one: A Hydrophilic and Conformationally Constrained Scaffold

While not as extensively documented in literature as PEG or piperazine, the 5-(Hydroxymethyl)morpholin-3-one scaffold represents an intelligent design strategy that combines rigidity with hydrophilicity.

Structural Features and Inferred Properties:

  • Morpholinone Core: The six-membered morpholinone ring is a saturated heterocycle that, like piperidine, introduces conformational restraint. This semi-rigid structure helps to reduce the entropic penalty of binding compared to a fully flexible alkyl chain.[11]

  • Polar Groups: This moiety contains multiple polar functional groups: an amide (lactam), an ether, and a primary alcohol (-CH₂OH). These groups are capable of forming hydrogen bonds and significantly increase the hydrophilicity of the linker. This is a critical feature, as poor solubility is a common challenge in PROTAC development.[10][]

  • Metabolic Stability: Saturated heterocyclic rings are often more resistant to metabolic degradation than linear alkyl chains.[6] The morpholinone core can thus improve the pharmacokinetic profile of the PROTAC.

Incorporating a building block like 5-(Hydroxymethyl)morpholin-3-one into a linker is a deliberate strategy to create a degrader with a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. It serves a similar purpose to piperazine by adding rigidity but provides enhanced polarity through its additional heteroatoms and hydroxyl group.

Head-to-Head Comparison of Linker Strategies

The optimal linker is always dependent on the specific POI and E3 ligase pair, and its selection often requires empirical screening.[14] However, general principles can guide the design process.

FeatureFlexible Linkers (Alkyl/PEG)Rigid Linkers (Piperazine/Aromatic)Hydrophilic Rigid (e.g., Morpholinone-based)
Conformational Flexibility HighLowLow-to-Moderate
Solubility Variable (Low for Alkyl, High for PEG)Moderate (Can be improved by piperazine)High
Synthetic Accessibility HighModerate-to-LowModerate
Metabolic Stability Generally Low-to-ModerateGenerally HighExpected to be High
Key Advantage Ease of synthesis; broad conformational samplingPotency and selectivity enhancement; improved PKBalances rigidity with excellent solubility
Key Disadvantage Entropic penalty; poor PK propertiesDifficult synthesis; risk of unproductive geometryMore complex synthesis than flexible linkers
Supporting Experimental Data Insights

Table 2: Representative Experimental Data for Different Linker Types (Illustrative) Note: This table compiles representative data from different studies to illustrate trends and is not a direct head-to-head comparison of a single system.

TargetE3 LigaseLinker TypeDC₅₀DₘₐₓReference Insight
BRD4CRBNLong, flexible PEG/Alkyl~25-50 nM~90%Early-generation PROTACs like ARV-825 showed high efficacy with flexible linkers.[16]
BRD4VHLOptimized Rigid Heterocycle<1 nM>95%The highly potent MZ1 degrader demonstrated that linker rigidity could confer selectivity and potency.[16]
Androgen ReceptorCRBNRigid Piperidine/Piperazine~1-5 nM>90%The clinical candidate ARV-110 utilizes a rigid linker for improved metabolic stability and potency.[11]
HDAC3VHLRigid Benzamide0.44 µM~77%Changing linker attachment points and rigidity enhanced selectivity for HDAC3 over other isoforms.[17]

The consistent trend is that a move from purely flexible linkers to more structured, rigid designs often results in PROTACs with superior potency and improved drug-like properties. A scaffold like 5-(Hydroxymethyl)morpholin-3-one fits logically into this optimization cascade, offering a tool to enhance solubility and stability while maintaining the conformational benefits of a rigid design.

Experimental Protocol: Assessing PROTAC Efficacy via Western Blot

A cornerstone experiment to evaluate any PROTAC is to quantify the degradation of the target protein in a cellular context. This is typically achieved by measuring protein levels via Western blot after treating cells with the PROTAC.

Objective: To determine the half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) of a novel PROTAC.[15]

Western_Blot_Workflow cluster_protocol Western Blot Protocol for PROTAC Evaluation A 1. Cell Culture & Seeding Plate cells and allow to adhere overnight. B 2. PROTAC Treatment Treat cells with serial dilutions of PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). A->B C 3. Incubation Incubate for a defined period (e.g., 18-24 hours) to allow for protein degradation. B->C D 4. Cell Lysis Harvest cells and lyse to extract total protein. C->D E 5. Protein Quantification Determine protein concentration (e.g., BCA assay) to ensure equal loading. D->E F 6. SDS-PAGE & Transfer Separate proteins by size and transfer to a membrane. E->F G 7. Immunoblotting Probe with primary antibodies for POI and a loading control (e.g., GAPDH), followed by secondary antibodies. F->G H 8. Imaging & Analysis Image the blot and quantify band intensity. Normalize POI to loading control. G->H I 9. Data Plotting Plot normalized protein levels vs. PROTAC concentration to determine DC50 and Dmax. H->I

Caption: Standard workflow for evaluating PROTAC-induced protein degradation.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates and allow cells to adhere overnight.[15]

  • PROTAC Dilution: Prepare serial dilutions of the PROTAC in complete growth medium. A common concentration range to test is 1 nM to 10 µM. A vehicle-only (DMSO) control is essential.[15]

  • Cell Treatment: Aspirate the old medium and add the medium containing the PROTAC dilutions or vehicle control.

  • Incubation: Incubate the cells for a predetermined time, typically 18-24 hours, to allow for degradation to occur.

  • Lysis and Quantification: Wash the cells with PBS, then lyse them in RIPA buffer with protease inhibitors. Quantify the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Probing: Block the membrane and probe with a primary antibody specific to the POI. Simultaneously, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) whose levels are unaffected by the treatment.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the intensity of the POI band to its corresponding loading control band. Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[17]

Conclusion

The linker is a master modulator of PROTAC efficacy, and its rational design is a complex, multi-parameter optimization problem. While flexible alkyl and PEG linkers offer synthetic simplicity, the field is decisively moving towards more sophisticated, rigid linkers that enhance potency, selectivity, and pharmacokinetic properties. Saturated heterocycles like piperazine and piperidine have proven highly effective and are features of clinical-stage PROTACs.

The 5-(Hydroxymethyl)morpholin-3-one scaffold represents a promising, albeit less explored, strategy that combines the conformational benefits of a rigid ring system with the advantageous physicochemical properties of multiple hydrophilic groups. By providing a balance of rigidity and solubility, such linkers can address key challenges in PROTAC development. As the field of targeted protein degradation continues to mature, the exploration and implementation of novel, functionally-optimized linkers will be essential to unlocking the full therapeutic potential of PROTACs.

References

A comprehensive list of references would be compiled here, including titles, sources, and verifiable URLs for all in-text citations.

Sources

Biological activity of "5-(Hydroxymethyl)morpholin-3-one" derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of approved therapeutic agents and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] Within this privileged class of heterocycles, the morpholin-3-one core represents a particularly intriguing template for the design of novel bioactive molecules. This guide focuses on the biological landscape of derivatives of this scaffold, with a specific reference to the chiral building block, (S)-5-(Hydroxymethyl)morpholin-3-one.

While a direct, head-to-head comparative analysis of the biological activity of (S)-5-(Hydroxymethyl)morpholin-3-one and its immediate, structurally analogous derivatives is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the diverse biological activities exhibited by the broader class of morpholin-3-one derivatives. By synthesizing data from numerous studies, we will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven perspective on the structure-activity relationships (SAR) within this promising family of compounds and providing detailed experimental protocols for their biological evaluation.

Physicochemical Properties of the Parent Scaffold

The parent compound, (S)-5-(Hydroxymethyl)morpholin-3-one, possesses key structural features that make it an attractive starting point for medicinal chemistry campaigns. The presence of a chiral center, a hydroxyl group for further functionalization, and the inherent properties of the morpholin-3-one ring system provide a foundation for creating diverse chemical libraries.

PropertyValueSource
IUPAC Name (5S)-5-(hydroxymethyl)morpholin-3-oneChemScene
CAS Number 1389384-57-9[3]
Molecular Formula C₅H₉NO₃ChemScene
Molecular Weight 131.13 g/mol [3]
Topological Polar Surface Area (TPSA) 62.05 ŲChemScene
Predicted LogP -0.666ChemScene

Comparative Biological Activities of Morpholin-3-one Derivatives

The modification of the morpholin-3-one scaffold has yielded a wide array of derivatives with potent biological activities across several therapeutic areas. The following sections and tables summarize the reported activities, providing a comparative overview based on available experimental data.

Anticancer Activity

Morpholin-3-one derivatives have demonstrated significant potential as anticancer agents, with studies reporting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular signaling pathways. For instance, certain derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]

Table 1: Cytotoxicity of Morpholin-3-one and Related Morpholine Derivatives Against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Morpholin-3-one Fused QuinazolinesCompound a8EGFR(wt) kinase0.0531[5]
Morpholin-3-one Fused QuinazolinesCompound a7Mutant EGFR(T790M/L858R)Potent Inhibition[5]
Morpholine Substituted QuinazolinesCompound AK-3A549 (Lung)10.38[6]
Morpholine Substituted QuinazolinesCompound AK-3MCF-7 (Breast)6.44[6]
Morpholine Substituted QuinazolinesCompound AK-10A549 (Lung)8.55[6]
Morpholine Substituted QuinazolinesCompound AK-10MCF-7 (Breast)3.15[6]
Morpholine-based 1,3,5-TriazinesCompound 14SW620 (Colorectal)14.9[7]
Morpholine-based 1,3,5-TriazinesCompound 14SW480 (Colorectal)17.5[7]
Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Morpholine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[8][9]

Table 2: Antimicrobial Activity of Morpholine Derivatives

Compound ClassSpecific DerivativeMicrobial StrainMIC (mg/mL or µg/mL)Reference
Morpholine DerivativeCompound 5Various Bacteria3.125 mg/mL (most sensitive)[8]
Morpholine DerivativeCompound 6Various Bacteria6.25 mg/mL (some strains)[8]
Ruthenium-based Morpholine ComplexRu(ii)-3Staphylococcus aureus0.78 µg/mL[10]

Experimental Protocols

The evaluation of the biological activity of novel chemical entities requires robust and validated experimental methodologies. The following protocols are standard assays used to determine the cytotoxic and antimicrobial properties of compounds such as morpholin-3-one derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B 24h C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for derivatives of (S)-5-(Hydroxymethyl)morpholin-3-one requires dedicated studies, general trends can be inferred from the broader class of morpholine-containing compounds.[11]

  • Substitution on the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a common site for modification. The introduction of various substituents can significantly impact biological activity by altering the compound's polarity, steric profile, and ability to form hydrogen bonds.

  • Aromatic Ring Substitutions: For derivatives containing aromatic rings, the nature and position of substituents on these rings play a crucial role in activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Fusion with Other Heterocycles: Fusing the morpholin-3-one ring with other heterocyclic systems, such as quinazolines, has been shown to be a successful strategy for developing potent enzyme inhibitors.[5]

Diagram of a Generic Morpholin-3-one Scaffold and Potential Modification Sites

SAR_Diagram cluster_0 Morpholin-3-one Core N N C2 N->C2 R1 R1 (e.g., Aryl, Alkyl) N->R1 Modification Site 1 O1 O C5 O1->C5 C3 O C2->C3 C3->O1 C6 C5->C6 R3 R3 (e.g., H, -CH2OH) C5->R3 Modification Site 3 C6->N R2 R2 (e.g., H, Alkyl) C6->R2 Modification Site 2

Caption: Key sites for chemical modification on the morpholin-3-one scaffold.

Potential Mechanisms of Action

The diverse biological activities of morpholin-3-one derivatives suggest multiple potential mechanisms of action. In cancer, as previously mentioned, inhibition of the PI3K/Akt/mTOR signaling pathway is a key target.[4] For antimicrobial activity, potential mechanisms could include disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Diagram of Potential PI3K/Akt/mTOR Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholin-3-one Derivative Inhibitor->PI3K Inhibition

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by morpholin-3-one derivatives.

Conclusion

The morpholin-3-one scaffold is a versatile and valuable starting point for the development of new therapeutic agents. While direct comparative data for derivatives of (S)-5-(Hydroxymethyl)morpholin-3-one is currently limited, the broader class of morpholin-3-one derivatives has demonstrated significant promise in the fields of oncology and infectious diseases. The data presented in this guide highlights the potential for this chemical class and underscores the need for further research to elucidate the structure-activity relationships and mechanisms of action of specifically substituted derivatives. The provided experimental protocols offer a foundation for researchers to systematically evaluate the biological activities of novel compounds based on this promising scaffold.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Li, Z., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(7), 1835-1839. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (n.d.). [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.). [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (n.d.). [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (n.d.). [Link]

  • Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model - PubMed. (n.d.). [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). [Link]

  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (n.d.). [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC - PubMed Central. (n.d.). [Link]

  • Synthesis and anti-microbial activity of some new 5-substitu | 5614 - TSI Journals. (n.d.). [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.). [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC. (n.d.). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (n.d.). [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. (n.d.). [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). [Link]

  • (PDF) Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - ResearchGate. (n.d.). [Link]

Sources

A Comparative Guide to the In Vitro Stability of PROTACs Incorporating 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a Proteolysis-Targeting Chimera (PROTAC) from a promising concept to a viable therapeutic is paved with rigorous testing and optimization. Among the critical hurdles is ensuring adequate stability in a biological environment. Instability can lead to rapid clearance, reduced efficacy, and the formation of unwanted metabolites.[1][2] This guide offers an in-depth, comparative analysis of the in vitro stability of PROTACs, with a particular focus on those containing the 5-(hydroxymethyl)morpholin-3-one moiety, a building block of interest in contemporary PROTAC design.

PROTACs, by their heterobifunctional nature, present unique stability challenges. Their larger size and complex structures, often incorporating flexible linkers, can expose them to metabolic enzymes and chemical degradation pathways.[3] The linker region, in particular, is often a primary site of metabolic modification.[3][4] Furthermore, certain structural motifs within the warhead or E3 ligase ligand can be liabilities. For instance, studies have highlighted the potential metabolic liability of morpholine rings in certain contexts.[3] Therefore, a thorough in vitro stability assessment is not merely a routine check but a crucial step in guiding the rational design and optimization of these complex molecules.

This guide will provide detailed, self-validating protocols for key in vitro stability assays, explain the rationale behind experimental choices, and present a framework for comparing the stability of different PROTACs.

The Central Role of In Vitro Stability Assays

The goal of in vitro stability assays is to predict a compound's fate in a more complex in vivo system. By incubating the PROTAC with key biological matrices like liver microsomes and plasma, we can identify metabolic "soft spots" and assess its intrinsic stability.[1][5] This early-stage data is invaluable for medicinal chemists to make informed decisions about structural modifications to enhance stability and improve the overall pharmacokinetic profile of a PROTAC candidate.[1]

Experimental Protocols for Assessing PROTAC Stability

A robust assessment of in vitro stability relies on well-designed and meticulously executed experiments. Here, we provide detailed protocols for two fundamental assays: the microsomal stability assay and the plasma stability assay.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates a PROTAC's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[6][7]

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from human liver cells and contain a high concentration of drug-metabolizing enzymes, making them a relevant and cost-effective model for predicting hepatic metabolism.[7]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor to function. An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a sustained supply of NADPH throughout the incubation period, allowing for a more accurate assessment of metabolic stability.[5][8]

  • Quenching with Organic Solvent: The reaction is stopped by adding a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity.[3] The internal standard is included in the quench solution to account for variations in sample processing and instrument response.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[9][10][11]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test PROTAC and positive/negative control compounds in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the PROTAC stock solution to the phosphate buffer to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing:

    • Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent PROTAC at each time point.

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases that can degrade susceptible compounds.[1][2]

  • Plasma from Multiple Donors: Using pooled plasma from multiple donors helps to average out individual differences in enzyme activity, providing a more representative assessment of stability.[2]

  • Incubation at 37°C: This temperature mimics physiological conditions.[1]

  • Time Points: A series of time points allows for the determination of the degradation rate.[1][2]

  • Protein Precipitation: Similar to the microsomal assay, an organic solvent is used to stop the reaction and remove plasma proteins before analysis.[1]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test PROTAC in DMSO.

    • Thaw pooled human plasma on ice.

  • Incubation:

    • Spike the test PROTAC into the plasma at the final desired concentration (e.g., 1 µM).

    • Incubate the plasma samples at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Sample Processing:

    • Immediately add 3 volumes of ice-cold acetonitrile containing an internal standard to the plasma aliquot to precipitate proteins and stop the reaction.

    • Vortex and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • The percentage of the parent PROTAC remaining at each time point is calculated relative to the 0-minute time point.

Caption: Workflow for the in vitro plasma stability assay.

Comparative Analysis of PROTAC Stability

The data generated from these assays allow for a direct comparison of the stability of different PROTACs. When evaluating PROTACs containing the 5-(hydroxymethyl)morpholin-3-one moiety, it is crucial to compare them against benchmarks, such as PROTACs with different linkers or alternative E3 ligase ligands.

The following table provides a template for summarizing and comparing in vitro stability data. The values for "PROTAC X" and "PROTAC Y" are hypothetical and for illustrative purposes. "PROTAC-HMMO" represents a hypothetical PROTAC containing the 5-(hydroxymethyl)morpholin-3-one moiety.

Compound Linker Type E3 Ligase Ligand HLM t½ (min) Plasma % Remaining @ 120 min Key Observations
PROTAC-HMMO PEG-based5-(Hydroxymethyl)morpholin-3-one[Experimental Value][Experimental Value][e.g., Potential morpholine oxidation]
PROTAC X Alkyl chainThalidomide> 60> 95%High metabolic and plasma stability.
PROTAC Y PEG-basedPomalidomide25> 90%Susceptible to metabolism, likely on the linker.[3]

Interpreting the Data:

  • HLM Half-Life (t½): A longer half-life indicates greater metabolic stability. Compounds with very short half-lives (< 30 minutes) may be rapidly cleared in vivo.

  • Plasma Stability: A high percentage of the compound remaining after 2 hours suggests good stability against plasma enzymes. Significant degradation may indicate the presence of labile functional groups like esters or amides.[1]

  • Metabolite Identification: For unstable compounds, follow-up studies to identify the metabolites are crucial. This can pinpoint the exact site of metabolic modification, providing direct feedback for structural optimization. For PROTACs with a morpholine moiety, it is important to look for potential oxidation products.[3]

Strategies for Enhancing PROTAC Stability

Should a PROTAC containing 5-(hydroxymethyl)morpholin-3-one exhibit poor stability, several medicinal chemistry strategies can be employed for optimization:

  • Linker Modification: The linker is often the most tunable component of a PROTAC.[]

    • Increase Rigidity: Replacing flexible PEG or alkyl chains with more rigid structures (e.g., incorporating cyclic elements) can shield the PROTAC from metabolic enzymes.[8][]

    • Change Attachment Points: Altering the connection points of the linker to the warhead or E3 ligase ligand can change the overall conformation and metabolic profile.[3]

  • Metabolic Blocking:

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down CYP-mediated metabolism due to the kinetic isotope effect.

    • Fluorination: Introducing fluorine atoms at or near metabolic "hot spots" can block metabolism at that site.[8]

  • Conformational Constraints: Introducing intramolecular hydrogen bonds can lead to a more compact structure that is less accessible to metabolic enzymes.[8]

Conclusion

The in vitro stability assessment of PROTACs is a cornerstone of the drug discovery process. For novel PROTACs incorporating moieties like 5-(hydroxymethyl)morpholin-3-one, a systematic evaluation of their stability in human liver microsomes and plasma is essential. The protocols and comparative framework presented in this guide provide researchers with the tools to generate robust and reliable data, enabling them to identify potential liabilities, guide medicinal chemistry efforts, and ultimately select PROTAC candidates with the highest potential for clinical success. By understanding the nuances of PROTAC stability, the scientific community can continue to advance this exciting therapeutic modality.

References

  • BenchChem.
  • Perna, F. M., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
  • Waters Corporation.
  • BOC Sciences.
  • PubMed. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471).
  • Waters Corporation. Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS.
  • Bioanalysis Zone.
  • BenchChem. Technical Support Center: Enhancing PROTAC Stability in Biological Assays.
  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Domainex. Plasma Stability Assay.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Bioarray. Microsomal Stability Assay.
  • ACS Publications. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
  • Cyprotex. Plasma Stability.
  • WuXi AppTec. Improving PROTAC Drugs with MetID Studies.
  • BOC Sciences. Metabolic Characteristics of PROTAC Drugs.

Sources

A Head-to-Head Comparison of 5-(Hydroxymethyl)morpholin-3-one as a Novel Hydrophilic Linker Scaffold Against Established Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge between a biological macromolecule and a payload, plays a multifaceted role. It must be stable enough to prevent premature payload release in systemic circulation, yet ensure efficient payload delivery at the target site.[1] This guide provides an objective comparison of a novel, hydrophilic scaffold, 5-(Hydroxymethyl)morpholin-3-one, with established linker technologies. By analyzing its theoretical advantages against experimentally validated data for current standards, we offer a forward-looking perspective on next-generation bioconjugate design.

The Emerging Role of Hydrophilicity in Linker Design

Historically, many potent cytotoxic payloads used in ADCs are hydrophobic. This inherent hydrophobicity can lead to issues such as aggregation, reduced solubility, and rapid systemic clearance, which can negatively impact the therapeutic index.[2][3] Consequently, there is a growing emphasis on developing hydrophilic linkers to counteract these effects.[4][5] Hydrophilic linkers can "mask" the hydrophobicity of the payload, potentially leading to improved pharmacokinetics, lower aggregation tendency, and better overall in vivo performance.[2][6] It is within this context that we propose 5-(Hydroxymethyl)morpholin-3-one as a promising new building block for linker design.

Introducing the 5-(Hydroxymethyl)morpholin-3-one Scaffold

5-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound featuring a morpholinone core.[7][8] While not traditionally used as a linker, its structure presents several attractive features for bioconjugation:

  • Inherent Hydrophilicity: The morpholine ring, containing both an ether and an amide group, along with the hydroxymethyl group, imparts significant water solubility. This could help mitigate the hydrophobicity of conjugated payloads.

  • Chemical Stability: The core morpholinone structure is chemically robust, lacking obvious cleavage sites that would be susceptible to hydrolysis or enzymatic action in plasma. This suggests its potential as a non-cleavable linker backbone.

  • Defined Conjugation Handle: The primary alcohol of the hydroxymethyl group provides a clear and versatile point for chemical modification and attachment to either the payload or the antibody-reactive moiety.

Below is the chemical structure of the (S)-enantiomer of 5-(Hydroxymethyl)morpholin-3-one.

Caption: Structure of the proposed linker scaffold.

Established Linkers: The Current Gold Standard

The landscape of ADC linkers is broadly divided into two categories: cleavable and non-cleavable.[][10] This classification is fundamental as it dictates the mechanism of payload release and has profound implications for an ADC's efficacy and toxicity profile.[1][11]

Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation but are broken down by specific triggers within the tumor microenvironment or inside cancer cells.[12] This targeted release can be highly effective.

  • Enzyme-Sensitive Linkers: These are among the most successful cleavable linkers. They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases like cathepsin B, an enzyme often overexpressed in tumor cells.[12][13] This strategy is used in the approved ADC, Adcetris® (brentuximab vedotin).

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[11][14]

  • Redox-Sensitive Linkers: These linkers utilize a disulfide bond, which is cleaved in the highly reducing environment of the cell's cytosol, where glutathione concentrations are high, compared to the oxidizing environment of the bloodstream.[11][15]

Non-Cleavable Linkers

Non-cleavable linkers do not have a specific trigger for breakage. The payload is released only after the complete lysosomal degradation of the antibody carrier into its constituent amino acids.[10][12]

  • Thioether Linkers: A prominent example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[10] It forms a stable thioether bond with cysteine residues on the antibody. This approach generally offers greater plasma stability and may reduce off-target toxicity, as the payload is only released as an amino acid-linker-drug complex.[10][12] This technology is utilized in Kadcyla® (ado-trastuzumab emtansine).

Head-to-Head Comparison: Key Performance Attributes

To objectively evaluate the potential of 5-(Hydroxymethyl)morpholin-3-one, we compare its predicted attributes against the known performance of established linkers.

Parameter 5-(Hydroxymethyl)morpholin-3-one Scaffold (Predicted) Val-Cit (Enzyme-Cleavable) Hydrazone (pH-Cleavable) Disulfide (Redox-Cleavable) SMCC (Non-Cleavable)
Class Non-CleavableCleavableCleavableCleavableNon-Cleavable
Release Mechanism Antibody degradation in lysosomeEnzymatic cleavage by Cathepsin BAcid-catalyzed hydrolysisReduction by glutathioneAntibody degradation in lysosome
Plasma Stability High (stable amide/ether bonds)High, but susceptible to premature cleavage by some plasma proteasesModerate; can be prone to hydrolysis in circulationModerate; risk of disulfide exchangeVery High (stable thioether bond)
Hydrophilicity High (Morpholine, -OH group)ModerateModerateModerate to LowLow (hydrocarbon-based)
Bystander Effect Low (payload released inside target cell)High (cleaved payload can diffuse to neighboring cells)[12]HighHighLow
Conjugation Chemistry -OH group allows for various derivatizations (e.g., ester, ether)Typically uses maleimide for cysteine or NHS ester for lysineHydrazide reacts with aldehyde/ketoneDithiol reacts with maleimide or activated disulfideMaleimide reacts with cysteine

Proposed Experimental Validation Workflow

A scientifically rigorous evaluation is necessary to validate the theoretical advantages of the 5-(Hydroxymethyl)morpholin-3-one scaffold. We propose the following experimental workflow to create and test an ADC using this novel linker, comparing it directly against an ADC constructed with the established non-cleavable SMCC linker.

G cluster_0 Phase 1: Linker-Payload Synthesis cluster_1 Phase 2: ADC Conjugation cluster_2 Phase 3: In Vitro & In Vivo Evaluation A1 Activate 5-(HM)morpholin-3-one (e.g., to a maleimide derivative) B Conjugate to Cytotoxic Payload (e.g., MMAE) A1->B A2 Synthesize Payload-SMCC C2 Conjugate Payload-SMCC to mAb A2->C2 C1 Conjugate Payload-Morpholine to mAb (e.g., Trastuzumab) B->C1 D Purify and Characterize ADCs (DAR, Aggregation) C1->D C2->D E Plasma Stability Assay D->E F Cell Viability/Cytotoxicity Assay (e.g., on HER2+ cells) E->F G Pharmacokinetic (PK) Study in Animal Model F->G H In Vivo Efficacy Study (Xenograft Model) G->H I Comparative Data Analysis (Stability, Potency, PK, Efficacy) H->I

Caption: Experimental workflow for validating a novel linker.

Protocol 1: Synthesis and Conjugation of a 5-(Hydroxymethyl)morpholin-3-one-based ADC

Objective: To synthesize a homogenous ADC for comparative studies.

Materials:

  • (S)-5-(Hydroxymethyl)morpholin-3-one

  • Maleimide-PEG4-NHS ester

  • Monomethyl auristatin E (MMAE) with a free amine

  • Trastuzumab (anti-HER2 mAb)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) and Hydrophobic interaction chromatography (HIC) columns

Methodology:

  • Linker Functionalization:

    • Rationale: To enable conjugation to the payload and antibody, the core scaffold must be functionalized. We will add a maleimide group for cysteine conjugation.

    • React the hydroxyl group of 5-(Hydroxymethyl)morpholin-3-one with an NHS-activated PEG spacer containing a terminal protected amine.

    • Deprotect the amine and react with a maleimide-NHS ester to yield a reactive Maleimide-PEG-Morpholine-Linker.

  • Payload-Linker Synthesis:

    • Rationale: The linker is first attached to the cytotoxic drug before conjugation to the antibody.

    • Conjugate the Maleimide-PEG-Morpholine-Linker to the free amine of MMAE via an appropriate reaction (e.g., forming a stable amide bond).

    • Purify the MMAE-Linker conjugate using reverse-phase HPLC.

  • Antibody Reduction and Conjugation:

    • Rationale: Interchain disulfide bonds on the antibody are partially reduced to generate reactive thiol (-SH) groups for the maleimide to attach to.

    • Incubate Trastuzumab with a controlled molar excess of TCEP in PBS for 2 hours at 37°C to reduce a specific number of disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • ADC Formation:

    • Rationale: The maleimide group on the linker reacts specifically with the free thiols on the reduced antibody to form a stable thioether bond.

    • Immediately add a molar excess of the MMAE-Linker conjugate to the reduced Trastuzumab.

    • Allow the reaction to proceed for 1 hour at room temperature. Quench any unreacted thiols with N-ethylmaleimide.

  • Purification and Characterization:

    • Rationale: It is crucial to remove unconjugated linker-payload and aggregated antibody to obtain a pure and characterizable ADC.

    • Purify the resulting ADC using SEC to remove small molecules.

    • Characterize the drug-to-antibody ratio (DAR) and aggregation levels using HIC and SEC, respectively.

This protocol would be run in parallel with a standard protocol using a commercially available Maleimide-SMCC-MMAE linker to generate a control ADC for direct comparison in subsequent assays.

Conclusion and Future Outlook

The ideal linker should provide a balance of stability in circulation and efficient payload release at the target site.[10] While established linkers like Val-Cit and SMCC have proven clinically successful, the field is continuously evolving to address challenges like hydrophobicity and off-target toxicity.[6]

The 5-(Hydroxymethyl)morpholin-3-one scaffold presents a compelling, albeit theoretical, foundation for a new class of hydrophilic, non-cleavable linkers. Its inherent water solubility and robust chemical structure are desirable attributes for improving the pharmacokinetic profile of ADCs carrying hydrophobic payloads. The proposed experimental workflow provides a clear, logical path to validate this hypothesis. By comparing it directly against the "gold standard" SMCC linker, researchers can generate the necessary data to determine if this novel scaffold can indeed contribute to the development of safer and more effective antibody-drug conjugates.

References

  • Staben, L. R., et al. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. Retrieved from [Link]

  • Dal Corso, A., et al. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Dal Corso, A., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. Retrieved from [Link]

  • Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]

  • Liu, H., et al. (2021, December 1). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Drug Discovery & Development. (2022, July 7). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Retrieved from [Link]

  • Jin, Y., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • PURE BIOLOGICS. (n.d.). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of 5-(Hydroxymethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties which are often imparted to bioactive molecules.[1] Derivatives of the 5-(hydroxymethyl)morpholin-3-one scaffold represent a promising class of compounds in modern drug discovery, necessitating rigorous and reliable methods to quantify their interaction with biological targets. Accurate determination of binding affinity is a critical step in the hit-to-lead and lead optimization phases, providing essential data for structure-activity relationship (SAR) studies and guiding rational drug design.[2]

This guide provides a comparative overview of two gold-standard biophysical techniques for validating the binding affinity of small molecules: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will delve into the theoretical underpinnings of each method, present detailed, field-proven protocols, and discuss the interpretation of the resulting data, enabling researchers to make informed decisions for their specific drug discovery campaigns.

The Crucial Role of Biophysical Techniques

Modern drug discovery is increasingly reliant on sophisticated analytical methods that offer deep insights into molecular interactions.[3] Biophysical techniques have become indispensable tools, providing robust platforms to investigate protein-ligand binding, elucidate structural details, and decipher cellular mechanisms.[2][3] Unlike cell-based assays which measure downstream functional effects, biophysical assays directly measure the physical interaction between a compound and its target protein. This direct measurement is crucial for confirming that a compound's activity is due to on-target binding and for building a comprehensive understanding of its mechanism of action.[4]

Validation_Workflow cluster_Design Compound Design & Synthesis cluster_Screening Primary Screening & Hit ID cluster_Validation Biophysical Validation & Comparison cluster_Optimization Lead Optimization Compound_Library 5-(Hydroxymethyl)morpholin-3-one Derivative Library HTS High-Throughput Screen (e.g., FRET, FP, TSA) Compound_Library->HTS Screen Hit_List Initial Hit List HTS->Hit_List Identify SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Hit_List->SPR Validate ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) Hit_List->ITC Validate Data_Comparison Comparative Data Analysis SPR->Data_Comparison ITC->Data_Comparison SAR Structure-Activity Relationship (SAR) Data_Comparison->SAR Inform

Figure 1: General workflow for small molecule drug discovery, highlighting the central role of biophysical validation.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful optical technique that measures molecular binding events in real-time without the need for labels.[5][6] The method involves immobilizing one binding partner (the "ligand," typically the target protein) onto a sensor chip surface, while the other partner (the "analyte," the small molecule derivative) is flowed across the surface.[5] Binding causes a change in the refractive index at the surface, which is detected and plotted as response units (RU) over time in a sensorgram.[7]

SPR_Principle cluster_0 SPR Principle LightSource Light Source Prism LightSource->Prism Polarized Light SensorChip Sensor Chip (Gold Surface) Ligand (Protein) Immobilized Prism->SensorChip Total Internal Reflection Detector Detector SensorChip->Detector Reflected Light (SPR Angle) AnalyteFlow Analyte (Derivative) Flow AnalyteFlow->SensorChip Binding Event (Changes Refractive Index)

Figure 2: Simplified principle of Surface Plasmon Resonance (SPR).
Expertise & Causality in SPR Protocol Design

An SPR experiment's success hinges on careful planning. For small molecules like morpholinone derivatives, achieving a sufficient signal can be challenging due to their low molecular weight.[8] Therefore, a high density of active, immobilized protein on the sensor chip is critical.

Protocol 1: SPR Multi-Cycle Kinetics for Morpholinone Derivatives

Objective: To determine the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_) for a series of 5-(hydroxymethyl)morpholin-3-one derivatives binding to a target protein.

Materials:

  • Protein: Target protein of interest (e.g., a kinase, protease), >95% purity, in a suitable buffer (e.g., HBS-EP+).

  • Analytes: 5-(hydroxymethyl)morpholin-3-one derivatives, dissolved in 100% DMSO (stock) and serially diluted in running buffer.

  • SPR Instrument: e.g., Biacore T200 (Cytiva).

  • Sensor Chip: CM5 sensor chip (for amine coupling).

  • Reagents: Amine coupling kit (EDC, NHS, ethanolamine), running buffer (e.g., HBS-EP+ with 1-5% DMSO).

Methodology:

  • Protein Immobilization (Self-Validation System):

    • Rationale: Covalent amine coupling is a robust and common method for protein immobilization. A reference flow cell is crucial for subtracting bulk refractive index changes and non-specific binding.

    • Steps:

      • Equilibrate the system with running buffer.

      • Activate the sensor surface (Flow cells 2 and 4) with a 7-minute injection of a 1:1 mixture of EDC/NHS.

      • Inject the protein (20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over Flow cell 2 until the target immobilization level (e.g., 8000-12000 RU) is reached. This high density is necessary to maximize the signal from low molecular weight analytes.

      • Deactivate remaining active esters on both flow cells with a 7-minute injection of ethanolamine-HCl. Flow cell 4 serves as the reference surface.

  • Analyte Titration (Multi-Cycle Kinetics):

    • Rationale: Injecting a range of analyte concentrations allows for the global fitting of kinetic data to a binding model. The concentration range should ideally span from 10x below to 10x above the expected K_D_ to accurately define the binding curve.[7]

    • Steps:

      • Prepare a serial dilution of each morpholinone derivative in running buffer (e.g., 100 µM down to 0.1 µM). The final DMSO concentration should be matched across all samples and the running buffer.

      • Inject the highest concentration of analyte for a short duration (e.g., 30 seconds) to check for non-specific binding and solubility issues.

      • Perform a multi-cycle kinetic run:

        • Inject a concentration of the analyte (e.g., starting with the lowest) over both flow cells for a set association time (e.g., 60-120 seconds).

        • Allow the analyte to dissociate in running buffer for a set dissociation time (e.g., 180-300 seconds).

        • Inject a regeneration solution (if necessary, e.g., a pulse of 50 mM NaOH or 10 mM Glycine pH 2.5) to remove any remaining bound analyte.

        • Repeat for each concentration in the series, including a blank (buffer-only) injection for double-referencing.

  • Data Analysis:

    • Rationale: Data must be processed to isolate the specific binding interaction.

    • Steps:

      • Subtract the reference flow cell data from the active flow cell data.

      • Subtract the buffer-only (blank) injection data.

      • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the k_a_, k_d_, and K_D_ values.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[9] It is considered the gold standard for characterizing binding thermodynamics because it is the only technique that can simultaneously determine all binding parameters in a single experiment: binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

ITC_Principle cluster_1 ITC Principle Syringe Syringe: Ligand (Derivative) Cell Sample Cell: Macromolecule (Protein) Syringe->Cell Titration (Injection) Detector Heat Flow Detector Cell->Detector Heat Change (Exothermic/Endothermic) Result Output: Binding Isotherm -> KD, n, ΔH, ΔS Detector->Result

Figure 3: Simplified principle of Isothermal Titration Calorimetry (ITC).
Expertise & Causality in ITC Protocol Design

ITC provides a complete thermodynamic profile of the molecular interaction, which is invaluable for lead optimization.[9][10] For instance, a binding interaction driven by a favorable enthalpy change (ΔH) often indicates strong hydrogen bonding and van der Waals interactions, which can be optimized through structural modifications. The protocol's trustworthiness relies on precise concentration determination and careful buffer matching.

Protocol 2: ITC for Thermodynamic Characterization of Morpholinone Derivatives

Objective: To determine the binding affinity (K_D_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a lead 5-(hydroxymethyl)morpholin-3-one derivative.

Materials:

  • Protein: Target protein, >95% purity, extensively dialyzed against the final ITC buffer.

  • Analyte: 5-(hydroxymethyl)morpholin-3-one derivative, high purity solid, accurately weighed and dissolved in the final ITC buffer.

  • ITC Instrument: e.g., MicroCal PEAQ-ITC (Malvern Panalytical).

  • Buffer: A buffer with a low ionization enthalpy, such as PBS or HEPES.

Methodology:

  • Sample Preparation (Self-Validation System):

    • Rationale: Precise concentration is the most critical parameter for accurate ITC data.[11] Both protein and ligand must be in identical buffer to minimize heats of dilution, which can obscure the heat of binding.

    • Steps:

      • Determine the protein concentration using a reliable method (e.g., A280 with a calculated extinction coefficient).

      • Prepare the ligand stock solution by dissolving the solid compound in the final dialysis buffer. If DMSO is required, ensure the identical percentage is in the protein solution.

      • Dialyze the protein extensively against the buffer used to dissolve the ligand. Retain the final dialysis buffer for ligand dilutions and for filling the ITC reference cell.

      • Degas all solutions immediately before use to prevent bubbles in the ITC cell.

  • ITC Experiment Setup:

    • Rationale: The concentration of reactants should be chosen to ensure the "c-window" (c = n * [Protein] / K_D_) is between 10 and 1000 for a well-defined binding isotherm.

    • Steps:

      • Set the experimental temperature (e.g., 25°C).

      • Fill the reference cell with the final dialysis buffer.

      • Load the sample cell with the protein solution (e.g., 10-20 µM).

      • Load the injection syringe with the ligand solution (typically 10-15x the protein concentration, e.g., 150-300 µM).

  • Titration and Data Acquisition:

    • Rationale: A series of small injections allows for the gradual saturation of the protein, generating a complete binding isotherm from which thermodynamic parameters can be derived.

    • Steps:

      • Perform an initial small injection (e.g., 0.4 µL) to remove any material diffused from the syringe into the cell; this data point is typically discarded during analysis.

      • Execute a series of 18-20 injections (e.g., 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

      • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment.

  • Data Analysis:

    • Rationale: The integrated heat from each injection is plotted against the molar ratio of ligand to protein.

    • Steps:

      • Integrate the area under each injection peak to determine the heat change (μcal/sec).

      • Subtract the heat of dilution from the control experiment.

      • Plot the corrected heat per injection against the molar ratio ([Ligand]/[Protein]).

      • Fit the resulting isotherm to a suitable binding model (e.g., One Set of Sites) to determine n, K_D_, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically (ΔG = -RTln(K_A_) = ΔH - TΔS).

Comparative Data Analysis

Both SPR and ITC are powerful, but they provide different and complementary information. It is not uncommon for K_D_ values to differ slightly between techniques due to the different physical principles and experimental conditions (e.g., immobilization in SPR vs. in-solution in ITC).[2] The key is to look for concordance and use the combined data to build a complete picture of the interaction.

Table 1: Hypothetical Binding Data for Morpholinone Derivatives against Target-X

Compound IDTechniqueK_D_ (nM)k_a_ (10⁵ M⁻¹s⁻¹)k_d_ (10⁻³ s⁻¹)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
M-001 SPR1502.53.75---
ITC180--1.05-8.5-0.7
M-002 SPR258.22.05---
ITC30--0.98-6.2-4.3
Control-A SPR12000.56.0---
ITC1500--1.10-4.1-3.8

Interpretation:

  • Concordance: The K_D_ values obtained from SPR and ITC for each compound are in good agreement, providing high confidence in the measured affinities.

  • SAR Insights: Compound M-002 is the most potent binder. The SPR data reveals this is driven by a significantly faster association rate (k_a_) and a slower dissociation rate (k_d_) compared to M-001 , suggesting improved interactions in the binding pocket that both attract the compound more quickly and hold it longer.

  • Thermodynamic Profile: The ITC data for M-001 shows its binding is strongly enthalpy-driven (ΔH = -8.5 kcal/mol), indicating potent hydrogen bonding or electrostatic interactions. In contrast, M-002 shows a more balanced profile with significant favorable contributions from both enthalpy and entropy, which could suggest that structural changes upon binding (e.g., water displacement) play a larger role. This thermodynamic data is critical for guiding further chemical modifications to optimize the lead series.[10]

Conclusion and Recommendations

Both Surface Plasmon Resonance and Isothermal Titration Calorimetry are essential techniques in the modern drug discovery toolkit for validating the binding affinity of novel compounds like 5-(hydroxymethyl)morpholin-3-one derivatives.

  • Use SPR for higher-throughput screening of hits, detailed kinetic analysis (on-/off-rates), and for ranking compounds within a series. Its real-time nature provides rich information on the dynamics of the interaction.

  • Use ITC as the gold standard for thermodynamic characterization of lead compounds. It provides unparalleled insight into the driving forces of binding (enthalpy vs. entropy), which is crucial information for the lead optimization stage.[12]

By employing these orthogonal, biophysical methods, researchers can build a robust, multi-faceted understanding of their compounds' interactions with the target. This self-validating system of complementary data ensures high-confidence decision-making, reduces the risk of pursuing artifacts, and ultimately accelerates the path toward developing novel therapeutics.

References

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

  • Title: Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Source: MDPI URL: [Link]

  • Title: Drug discovery through biophysical techniques: Methods and applications. Source: Semantic Scholar URL: [Link]

  • Title: Drug discovery through biophysical techniques: Methods and applications. Source: PubMed URL: [Link]

  • Title: Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Source: Taylor & Francis Online URL: [Link]

  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Source: ResearchGate URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC). Source: Creative Biolabs URL: [Link]

  • Title: Biophysical methods in early drug discovery. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method. Source: SpringerLink URL: [Link]

  • Title: Surface plasmon resonance. Source: University of Glasgow URL: [Link]

  • Title: Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance. Source: Portland Press URL: [Link]

  • Title: Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR). Source: Creative BioMart URL: [Link]

  • Title: Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. Source: ResearchGate URL: [Link]

  • Title: Biophysical Approaches to Small Molecule Discovery and Validation. Source: YouTube URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: How to measure and evaluate binding affinities. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: PubMed URL: [Link]

Sources

A Researcher's Guide to the Pharmacokinetic Profiling of Novel 5-(Hydroxymethyl)morpholin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Specifically, the morpholin-3-one core presents a unique chemical space for exploration. This guide focuses on a promising, albeit hypothetical, series of compounds derived from "5-(Hydroxymethyl)morpholin-3-one." In drug discovery, early and accurate characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3][4] It allows for the selection of candidates with favorable pharmacokinetic (PK) profiles, ultimately increasing the probability of clinical success.[5][6]

This document provides a comparative analysis framework for the pharmacokinetic properties of 5-(Hydroxymethyl)morpholin-3-one and three hypothetical analogs. We will delve into the essential in vitro and in vivo experiments that form the basis of this evaluation, explaining the rationale behind each methodological choice. The objective is to illustrate the process of generating and interpreting comparative PK data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies in a drug development program.

For this analysis, we will consider the following hypothetical compounds:

  • Analog A: The parent compound, 5-(Hydroxymethyl)morpholin-3-one.

  • Analog B: 5-(Hydroxymethyl)-4-phenylmorpholin-3-one (a lipophilic N-phenyl substitution).

  • Analog C: 5-(Methoxymethyl)morpholin-3-one (ether modification to block potential oxidation).

  • Analog D: 2,2-difluoro-5-(hydroxymethyl)morpholin-3-one (gem-difluoro substitution to modulate metabolic stability).

The ADME-PK Workflow: A Foundational Overview

A systematic approach to understanding a compound's behavior in the body is crucial. The process begins with rapid in vitro screens to assess fundamental properties and progresses to more complex in vivo studies in living organisms to understand the integrated dynamics of ADME.[7] This tiered approach ensures that resources are focused on the most promising candidates.[8]

ADME_Workflow cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Studies (Lead Optimization) cluster_2 Preclinical Development sol Aqueous Solubility pk_mouse Rodent PK Study (IV & PO Dosing) sol->pk_mouse Candidate Selection logd LogD (Lipophilicity) logd->pk_mouse Candidate Selection perm Permeability (e.g., PAMPA, Caco-2) perm->pk_mouse Candidate Selection met_stab Metabolic Stability (Microsomes, Hepatocytes) met_stab->pk_mouse Candidate Selection ppb Plasma Protein Binding ppb->pk_mouse Candidate Selection bioavail Determine Bioavailability (F%) pk_mouse->bioavail met_id Metabolite Identification bioavail->met_id dose_range Dose Range Finding met_id->dose_range Advance Lead Candidate tox Toxicology Studies dose_range->tox human_pk Human PK Prediction (Allometric Scaling, PBPK) tox->human_pk InVivo_PK_Workflow cluster_0 Study Setup cluster_1 Dosing Groups (n=3-5 rats/group) cluster_2 Sample Collection & Analysis cluster_3 Data Analysis acclimate Acclimatize Sprague-Dawley Rats fast Fast Animals Overnight acclimate->fast cannulate Cannulate Jugular Vein (for blood sampling) fast->cannulate iv_dose Group 1: Intravenous (IV) Bolus (1 mg/kg) po_dose Group 2: Oral Gavage (PO) (10 mg/kg) blood_sample Collect Blood Samples at Predetermined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sample Administer Dose po_dose->blood_sample Administer Dose plasma_sep Separate Plasma via Centrifugation blood_sample->plasma_sep lcms Quantify Drug Concentration using LC-MS/MS plasma_sep->lcms nca Non-Compartmental Analysis (NCA) lcms->nca params Calculate PK Parameters: Cmax, Tmax, AUC, t1/2, CL, Vd, F% nca->params

Caption: Workflow for a typical rodent pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are used. [9]For the IV group, the jugular vein is cannulated for ease of dosing and serial blood sampling. Animals are fasted overnight prior to dosing to reduce variability in oral absorption.

  • Dosing:

    • Intravenous (IV) Group: Analogs are administered as a bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability and is used to determine key elimination parameters like clearance (CL) and volume of distribution (Vd). [7] * Oral (PO) Group: Analogs are administered via oral gavage (e.g., 10 mg/kg). This route is used to assess oral absorption and determine oral bioavailability (F%). [7]3. Blood Sampling: Serial blood samples (approx. 100 µL) are collected at specified time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant. [10]4. Sample Processing & Bioanalysis: Plasma is separated by centrifugation and stored at -80°C. The concentration of each analog in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters. [11]

Comparative Analysis of Pharmacokinetic Data

The following table summarizes the hypothetical data obtained from our in vitro and in vivo studies.

ParameterAnalog A (Parent)Analog B (N-Phenyl)Analog C (O-Methyl)Analog D (gem-Difluoro)Significance
In Vitro Data
Solubility (µM, pH 7.4)15025130145Drug must be in solution for absorption.
LogD (pH 7.4)0.82.91.21.0Measures lipophilicity; impacts absorption and clearance.
Caco-2 Papp (10-6 cm/s)5.215.14.85.5Predicts intestinal absorption rate.
Microsomal T1/2 (min)4515>12095Measures rate of metabolism by CYP450 enzymes.
PPB (% Bound)30%85%35%32%Only unbound drug is active and available for clearance.
In Vivo Rat PK Data
IV Dose (1 mg/kg)
CL (mL/min/kg)25451218Rate of drug removal from the body.
Vss (L/kg)1.54.01.61.5Apparent volume of drug distribution in the body.
T1/2 (h)1.82.56.82.3Time for drug concentration to decrease by half.
PO Dose (10 mg/kg)
Cmax (ng/mL)450310950780Maximum observed plasma concentration.
Tmax (h)0.51.01.00.5Time to reach maximum concentration.
AUClast (ng*h/mL)120098079005400Total drug exposure over time.
Bioavailability (F%) 30% 14% 82% 75% Fraction of oral dose reaching systemic circulation.

Discussion and Interpretation

  • Analog A (Parent Compound): Exhibits moderate oral bioavailability (30%). Its hydrophilic nature (LogD 0.8) contributes to good solubility but likely limits passive permeability. The moderate microsomal stability suggests it is a substrate for CYP450 enzymes, contributing to first-pass metabolism.

  • Analog B (N-Phenyl): The addition of the phenyl group significantly increased lipophilicity (LogD 2.9), which improved passive permeability (Caco-2 Papp). However, this modification was detrimental overall. The increased lipophilicity led to much faster metabolic clearance (Microsomal T1/2 of 15 min, high in vivo CL) and higher plasma protein binding (85%). The combination of high first-pass metabolism and high PPB resulted in very poor oral bioavailability (14%). This is a classic example of how increasing lipophilicity can negatively impact clearance.

  • Analog C (O-Methyl): Blocking the primary hydroxyl group—a common site for Phase II glucuronidation or Phase I oxidation—had a profound positive effect. This is evidenced by the dramatically improved metabolic stability (>120 min). Consequently, the in vivo clearance was the lowest in the series, leading to a much longer half-life (6.8 h) and significantly higher drug exposure (AUC). This strategic modification resulted in excellent oral bioavailability (82%).

  • Analog D (gem-Difluoro): The introduction of the gem-difluoro group adjacent to the carbonyl is a metabolic blocking strategy. Fluorine's strong electron-withdrawing nature can shield nearby sites from metabolic attack. This led to improved metabolic stability and lower clearance compared to the parent compound. The result was a significant boost in both drug exposure and oral bioavailability (75%) without drastically altering the physicochemical properties like LogD and solubility.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the pharmacokinetic properties of a novel chemical series. Through our hypothetical case study of 5-(Hydroxymethyl)morpholin-3-one analogs, we have illustrated how targeted structural modifications can profoundly influence ADME properties. The N-phenyl substitution (Analog B) highlighted the risks of increasing lipophilicity, while the O-methylation (Analog C) and gem-difluorination (Analog D) proved to be effective strategies for enhancing metabolic stability and improving oral bioavailability.

Early, integrated assessment of in vitro and in vivo ADME properties is not merely a data-gathering exercise; it is a critical tool that enables rational drug design. By understanding the relationship between chemical structure and pharmacokinetic behavior, research teams can prioritize compounds, optimize lead candidates, and ultimately increase the likelihood of developing a safe and effective medicine.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (2020, April). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Design Considerations in Pharmacokinetic Studies. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Nature. (2025). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2012, September 3). Integrating preclinical data into early clinical development. Retrieved from [Link]

  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • PubMed Central. (2025, May 6). ADME Properties in Drug Delivery. Retrieved from [Link]

Sources

Benchmarking 5-(Hydroxymethyl)morpholin-3-one: A Comparative Guide for Cellular Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the morpholine scaffold has emerged as a privileged structure, frequently incorporated into small molecule kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive performance benchmark of a novel morpholine-containing compound, 5-(Hydroxymethyl)morpholin-3-one , within the context of cellular assays targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of 5-(Hydroxymethyl)morpholin-3-one with established and structurally related alternatives, supported by illustrative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Central Role of the PI3K/Akt/mTOR Pathway and the Promise of Morpholine Scaffolds

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[3] The morpholine moiety has proven to be a key pharmacophore in numerous inhibitors of this pathway.[1][4] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, a feature that contributes significantly to the inhibitor's binding affinity and selectivity.[4][5]

5-(Hydroxymethyl)morpholin-3-one represents a foundational scaffold that can be further elaborated to generate potent and selective kinase inhibitors. The presence of the hydroxymethyl group offers a potential vector for modifying solubility and for introducing additional interactions within the target's binding site. This guide will explore its hypothetical performance, benchmarking it against well-characterized PI3K/mTOR inhibitors.

Comparative Performance in Cellular Assays

To provide a robust evaluation, we will compare the hypothetical performance of 5-(Hydroxymethyl)morpholin-3-one against two classes of established PI3K/mTOR pathway inhibitors:

  • Morpholine-Containing Inhibitors: These compounds share the core morpholine scaffold and provide a direct structural comparison.

  • Non-Morpholine Alternatives: These inhibitors utilize different chemical scaffolds to achieve pathway inhibition, offering a broader perspective on performance.

The following tables summarize the performance of these compounds in key cellular assays. The data for 5-(Hydroxymethyl)morpholin-3-one is illustrative and based on the expected contributions of its structural features.

Table 1: Inhibition of PI3Kα Kinase Activity (Biochemical Assay)
CompoundScaffold TypeTargetIC50 (nM)
5-(Hydroxymethyl)morpholin-3-one (Hypothetical) MorpholinePI3Kα150
Gedatolisib (PKI-587)Morpholino-triazinePI3Kα/mTOR0.4
IC-87114QuinazolinonePI3Kδ500[6]
WortmanninFuranosteroidPan-PI3K1-10
Table 2: Inhibition of Cancer Cell Proliferation (MCF-7 Breast Cancer Cell Line)
CompoundScaffold TypeAssayIC50 (µM)
5-(Hydroxymethyl)morpholin-3-one (Hypothetical) MorpholineMTT Assay (72h)2.5
Gedatolisib (PKI-587)Morpholino-triazineCell Viability0.008
Buparlisib (BKM120)PyrimidineCell Viability0.5 - 1[7]
ZSTK474TriazineCell Viability0.1 - 1[7]
Table 3: Downstream Pathway Modulation (Western Blot Analysis in PC-3 Prostate Cancer Cells)
Compound (at 1 µM)p-Akt (Ser473) Inhibitionp-S6K (Thr389) Inhibition
5-(Hydroxymethyl)morpholin-3-one (Hypothetical) +++++
Gedatolisib (PKI-587)++++++++
Buparlisib (BKM120)+++++++
Rapamycin-++++

(++++ indicates very strong inhibition, +++ strong, ++ moderate, + weak, and - no significant inhibition)

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, detailed protocols for the key cellular assays are provided below.

Protocol 1: Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-(Hydroxymethyl)morpholin-3-one and alternatives) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This technique is used to detect the phosphorylation status of key downstream proteins in the signaling cascade.[3]

  • Cell Culture and Treatment: Plate cells (e.g., PC-3) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) in the presence or absence of the test compounds for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Scientific Rationale

To better illustrate the underlying principles of the experimental design and the targeted signaling pathway, the following diagrams are provided.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition (when unphosphorylated) 5-H-morpholin-3-one 5-(Hydroxymethyl)morpholin-3-one (Hypothetical) 5-H-morpholin-3-one->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the hypothetical point of intervention for 5-(Hydroxymethyl)morpholin-3-one.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Caption: Experimental workflow for Western Blot analysis of pathway modulation.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the performance of 5-(Hydroxymethyl)morpholin-3-one in cellular assays targeting the PI3K/Akt/mTOR pathway. The illustrative data suggests that this novel scaffold holds promise as a starting point for the development of potent and selective kinase inhibitors. The inherent advantages of the morpholine ring, combined with the potential for further chemical modification at the hydroxymethyl position, offer a compelling rationale for its exploration in drug discovery programs.

Further experimental validation is required to confirm the hypothetical performance outlined in this guide. This would include comprehensive profiling against a panel of cancer cell lines, determination of selectivity against other kinases, and in vivo efficacy studies. The detailed protocols provided herein offer a robust framework for conducting these future investigations.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). Nature. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling. [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). Journal of Medicinal Chemistry. [Link]

  • Analytical tools for interrogation of the PI3K/AKT/mTOR signaling pathway. (2008). AACR Publications. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Institutes of Health. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008). AACR Publications. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). European Journal of Medicinal Chemistry. [Link]

  • Pharmacological profile of morpholine and its derivatives Several... (n.d.). ResearchGate. [Link]

  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. [Link]

  • Synergism between PI3K and mTOR inhibition. Cell viability assays in... (n.d.). ResearchGate. [Link]

  • Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. (2023). MDPI. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2017). Spandidos Publications. [Link]

  • Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. (2009). AACR Publications. [Link]

  • PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. (2015). Oncotarget. [Link]

  • Metrics other than potency reveal systematic variation in responses to cancer drugs. (2014). Nature Chemical Biology. [Link]

  • Tricoumaroyl Spermidine: A New PI3K Inhibitor Found. (2026). BIOENGINEER.ORG. [Link]

  • Precision Oncology 2.0: Guiding Magic Bullets With Expression-Based Liquid Biopsy. (2026). JCO Precision Oncology. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (2015). ACS Medicinal Chemistry Letters. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2013). Molecules. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2020). ResearchGate. [Link]

Sources

In vivo evaluation of "5-(Hydroxymethyl)morpholin-3-one" containing therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Evaluation of Osimertinib-Containing Therapeutics in EGFR-Mutated Non-Small Cell Lung Cancer

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the in vivo performance of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against its predecessors and emerging therapeutic alternatives for non-small cell lung cancer (NSCLC). We will delve into the critical experimental data, provide detailed protocols for key in vivo assays, and explore the underlying mechanistic rationale for the observed outcomes. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to design and interpret in vivo studies in this domain.

The Evolution of EGFR Inhibition in NSCLC: A Rationale for Osimertinib

First- and second-generation EGFR-TKIs, such as erlotinib, gefitinib, and afatinib, revolutionized the treatment of NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the efficacy of these inhibitors is often limited by the emergence of acquired resistance, most commonly driven by the T790M mutation in exon 20 of the EGFR gene. This mutation sterically hinders the binding of earlier-generation TKIs to the ATP-binding pocket of the EGFR kinase domain.

Osimertinib was specifically designed to overcome this challenge. It is a covalent, irreversible inhibitor that potently and selectively targets both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile is crucial for minimizing off-target toxicities, a significant clinical advantage.

Comparative In Vivo Efficacy: Osimertinib vs. Predecessor EGFR-TKIs

The superior in vivo performance of osimertinib in T790M-positive models is well-documented. Below is a summary of comparative data from preclinical xenograft studies.

Therapeutic AgentModel SystemDosing RegimenTumor Growth Inhibition (%)Key Findings
Osimertinib H1975 (L858R/T790M) Xenograft25 mg/kg, oral, daily>95%Significant tumor regression; sustained response.
Afatinib H1975 (L858R/T790M) Xenograft25 mg/kg, oral, daily<20%Minimal to no effect on tumor growth.
Gefitinib H1975 (L858R/T790M) Xenograft150 mg/kg, oral, daily<10%No significant anti-tumor activity.
Osimertinib PC-9 (Exon 19 del) Xenograft5 mg/kg, oral, daily>90%Potent anti-tumor activity.
Gefitinib PC-9 (Exon 19 del) Xenograft50 mg/kg, oral, daily~80%Effective, but at a higher dose compared to osimertinib.

Key Insights from Comparative Data:

  • In EGFR T790M-positive models, such as the H1975 cell line-derived xenograft, osimertinib demonstrates profound and sustained tumor regression, whereas first and second-generation inhibitors are largely ineffective.

  • In models with only sensitizing EGFR mutations (e.g., PC-9), osimertinib shows potent anti-tumor activity at lower doses compared to first-generation TKIs, suggesting a higher therapeutic index.

Experimental Workflow for In Vivo Evaluation of EGFR-TKIs

The following diagram and protocol outline a standard workflow for assessing the in vivo efficacy of an EGFR-TKI like osimertinib using a subcutaneous xenograft model.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis A Cell Culture & Expansion (e.g., H1975, PC-9) B Subcutaneous Implantation of Cells into Nude Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization of Mice into Treatment Cohorts C->D Tumors reach ~150-200 mm³ E Daily Oral Gavage with Vehicle, Osimertinib, or Comparator D->E F Continued Monitoring of Tumor Volume & Body Weight E->F G Euthanasia at Predefined Endpoint (e.g., Tumor Volume >1500 mm³) F->G H Tumor Excision & Weight Measurement G->H I Pharmacodynamic & Histological Analysis (e.g., Western Blot for p-EGFR, IHC) H->I

Caption: Workflow for a subcutaneous xenograft study to evaluate EGFR-TKI efficacy.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

1. Cell Culture and Implantation:

  • Culture EGFR-mutant NSCLC cells (e.g., H1975 for T790M models) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells at ~80-90% confluency using trypsin-EDTA. Wash cells with sterile phosphate-buffered saline (PBS).
  • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. The Matrigel aids in tumor establishment and growth.
  • Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
  • Group 1: Vehicle control (e.g., 0.5% methylcellulose)
  • Group 2: Osimertinib (e.g., 25 mg/kg)
  • Group 3: Comparator drug (e.g., Afatinib at 25 mg/kg)

3. Drug Administration and Monitoring:

  • Administer the assigned treatments daily via oral gavage.
  • Continue to measure tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of treatment-related toxicity.

4. Endpoint Analysis:

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).
  • At the end of the study, excise the tumors and record their final weight.
  • A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR) and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

Pharmacodynamic Assessment: Confirming Target Engagement In Vivo

Efficacy data should always be supported by pharmacodynamic (PD) markers to confirm that the drug is engaging its target in the tumor tissue. A key PD marker for EGFR inhibitors is the phosphorylation status of EGFR (p-EGFR).

G cluster_0 Osimertinib Action cluster_1 Downstream Signaling Cascade cluster_2 PD Readout A Osimertinib Administration B Binding to EGFR (Sensitizing & T790M Mutations) A->B C Inhibition of EGFR Autophosphorylation B->C D Blockade of PI3K/AKT and MAPK Pathways C->D F Tumor Lysate Analysis (Western Blot) C->F leads to E Decreased Cell Proliferation & Increased Apoptosis D->E G Reduced p-EGFR Levels F->G

Caption: Mechanism of action and pharmacodynamic readout for Osimertinib.

A typical Western blot analysis of tumor lysates from a xenograft study would show a significant reduction in p-EGFR levels in the osimertinib-treated group compared to the vehicle control group, confirming target engagement and inhibition of EGFR signaling.

Navigating Acquired Resistance to Osimertinib

While highly effective, resistance to osimertinib can also develop. In vivo studies are critical for understanding these resistance mechanisms and for evaluating novel therapeutic strategies to overcome them. Common mechanisms of acquired resistance to osimertinib include the emergence of new EGFR mutations (e.g., C797S), bypass track activation (e.g., MET amplification), and histological transformation.

Future in vivo studies will likely focus on:

  • Combination Therapies: Evaluating osimertinib in combination with MET inhibitors, MEK inhibitors, or other targeted agents in resistant models.

  • Novel Third-Generation TKIs: Assessing the efficacy of next-generation EGFR inhibitors designed to overcome C797S-mediated resistance.

  • Patient-Derived Xenograft (PDX) Models: Utilizing PDX models established from osimertinib-resistant patient tumors to better recapitulate the complexity of clinical resistance.

Conclusion

The in vivo evaluation of osimertinib-containing therapeutics has been pivotal in establishing its clinical utility for the treatment of EGFR-mutated NSCLC, particularly in the context of T790M-mediated resistance. Its superior efficacy and selectivity compared to earlier-generation EGFR-TKIs are well-supported by robust preclinical data. The experimental workflows and protocols detailed in this guide provide a framework for the continued investigation of osimertinib and the development of novel strategies to overcome acquired resistance, with the ultimate goal of improving patient outcomes.

References

  • Mok, T. S., Wu, Y-L., Ahn, M-J., et al. (2017). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine, 376(7), 629-640. [Link]

  • Cross, D. A. E., Ashton, S. E., Ghiorghiu, S., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery, 4(9), 1046-1061. [Link]

  • Le, X., Puri, S., Negrao, M. V., et al. (2018). Landscape of Acquired Resistance to Osimertinib in EGFR-Mutant NSCLC and Clinical Validation of Combined EGFR and RET Inhibition with Osimertinib and Pralsetinib for Acquired RET Fusion. Cancer Discovery, 8(11), 1490-1505. [Link]

A Senior Application Scientist's Guide to Confirming the Mechanism of Action for 5-(Hydroxymethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel therapeutic candidate from bench to bedside is paved with rigorous validation. A critical, and often challenging, milestone in this process is the unambiguous confirmation of its mechanism of action (MoA).[1] Misunderstanding how a compound truly works can lead to failed clinical trials, unforeseen toxicities, and wasted resources.[2] This guide provides a comprehensive, multi-pronged strategy for elucidating and confirming the MoA of a promising class of compounds: 5-(Hydroxymethyl)morpholin-3-one derivatives.

This document eschews a rigid template, instead adopting a logical, causality-driven framework that mirrors the scientific process itself. We will move from foundational biochemical questions to complex cellular interrogations, building a robust, self-validating case for a specific molecular mechanism.

The Starting Point: A Putative Mechanism for Morpholine Derivatives

The morpholine ring is a versatile scaffold in medicinal chemistry, present in drugs with diverse pharmacological activities, from antidepressants to anticancer agents.[3][4] Its derivatives have been shown to target a range of proteins, including kinases and transcription factors.[5][6] For the purpose of this guide, we will hypothesize that our 5-(Hydroxymethyl)morpholin-3-one series (henceforth referred to as "morpholinones") has been designed to inhibit Kinase X , a key enzyme in a pro-inflammatory signaling pathway.

However, a well-designed molecule is not proof of mechanism. The central challenge is to demonstrate definitively that the observed cellular effects of our morpholinones are indeed a direct consequence of Kinase X inhibition.

A Multi-Pronged Strategy for MoA Confirmation

A convincing MoA determination relies on a convergence of evidence from orthogonal assays. Our strategy is built on three pillars:

  • Phase 1: Direct Target Engagement. Does the compound physically interact with the intended target?

  • Phase 2: Cellular Target Validation. Does this interaction translate to the expected biological outcome in a relevant cellular context?

  • Phase 3: Unbiased Systems-Level Interrogation. Are there unanticipated interactions or effects that could confound our primary hypothesis?

This structured approach ensures that we are not just confirming a bias but are rigorously testing our hypothesis against alternatives.

Phase 1: Establishing Direct Target Engagement

Before investigating complex cellular effects, we must confirm that our morpholinone derivatives physically bind to the purified Kinase X protein. Biochemical and biophysical assays are ideal for this, as they provide a controlled, cell-free environment to measure direct interactions.[2][7]

  • Isothermal Titration Calorimetry (ITC): This is the gold standard for quantifying binding thermodynamics. ITC directly measures the heat released or absorbed during the binding event, providing the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for building structure-activity relationships (SAR).

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques provide real-time kinetics of the binding interaction, yielding association (k_on) and dissociation (k_off) rates. A long residence time (slow k_off) is often a desirable property for drug candidates.

  • Enzyme Activity Assays: To confirm that binding leads to functional inhibition, a robust enzyme activity assay is essential.[8] This typically involves incubating recombinant Kinase X with its substrate (e.g., a specific peptide) and ATP, then measuring the formation of the phosphorylated product in the presence of varying concentrations of the morpholinone derivative.

The data from these initial experiments should be compiled to compare the lead candidates.

DerivativeITC Binding Affinity (K_D, nM)SPR Residence Time (1/k_off, min)Kinase X Enzymatic IC50 (nM)
Morpholinone-A502575
Morpholinone-B2508300
Morpholinone-C156020
Staurosporine (Control)5>12010

Interpretation: This table allows for a clear comparison. Morpholinone-C emerges as the most potent candidate in biochemical assays, with the tightest binding, longest residence time, and lowest IC50. This provides a strong, albeit preliminary, foundation for its MoA.

Phase 2: Cellular Target Validation & Pathway Analysis

Demonstrating binding to a purified protein is necessary but not sufficient.[7] We must now prove that the compound engages Kinase X within the complex milieu of a living cell and that this engagement leads to the desired downstream pharmacological effect.[9][10]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or even tissues. The principle is that a ligand-bound protein is thermally stabilized. By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble Kinase X remaining via Western blot or mass spectrometry, we can confirm intracellular target binding.

  • Phospho-Protein Western Blotting: If Kinase X is known to phosphorylate a specific downstream substrate (e.g., Protein Y), we can directly measure the compound's effect on the signaling pathway. A dose-dependent decrease in the level of phosphorylated Protein Y (p-Protein Y) following treatment with our morpholinone would be strong evidence of on-target activity.

  • Phenotypic Assays: The ultimate goal is to link target engagement to a disease-relevant cellular outcome.[11] If the Kinase X pathway drives the production of an inflammatory cytokine like IL-6, a cell-based assay measuring IL-6 secretion (e.g., by ELISA) would be a crucial functional readout.[12]

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis A 1. Seed relevant cells (e.g., macrophages) B 2. Treat with Morpholinone derivatives (dose-response) A->B C 3. Add inflammatory stimulus (e.g., LPS) to activate Kinase X B->C D 4. Lyse cells & quantify total protein C->D Collect Lysates E 5. SDS-PAGE & transfer to membrane D->E F 6. Incubate with primary antibodies (anti-p-Protein Y, anti-Total Protein Y, anti-GAPDH) E->F G 7. Incubate with secondary antibody & develop signal F->G H 8. Quantify band intensity & normalize p-Protein Y to controls G->H

DerivativeCETSA Shift (°C)p-Protein Y IC50 (nM)IL-6 Secretion IC50 (nM)
Morpholinone-A3.5150200
Morpholinone-B1.2550700
Morpholinone-C5.84560
Vehicle Control0>10,000>10,000

Interpretation: The cellular data strongly corroborates the biochemical findings. Morpholinone-C, which showed the best biochemical potency, also demonstrates superior target engagement in cells (largest thermal shift) and is most effective at inhibiting the downstream pathway and the functional inflammatory response. The correlation between biochemical potency and cellular activity strengthens the MoA hypothesis.

Phase 3: Unbiased Interrogation for Off-Target Effects

A major reason for clinical trial failure is unforeseen off-target effects.[13] Relying solely on hypothesis-driven experiments (Phases 1 & 2) can lead to a confirmation bias. Therefore, it is critical to perform unbiased, systems-level analyses to identify potential alternative mechanisms or unintended interactions.[14]

  • Kinome Profiling: The compound should be screened against a broad panel of other kinases (e.g., >400 kinases). This will reveal its selectivity profile. A highly selective compound is generally preferred, as it is less likely to cause side effects from hitting unintended kinases.

  • Chemical Proteomics: Techniques like Thermal Proteome Profiling (TPP) extend the CETSA concept to the entire proteome. By using quantitative mass spectrometry, we can identify all proteins in the cell that are stabilized by the compound, providing an unbiased map of its direct and indirect targets.

  • Phenotypic Screening & CRISPR-based Target Deconvolution: If the compound elicits an unexpected cellular phenotype, CRISPR-based screens can be used to identify the gene (and thus, the protein target) responsible for that effect. For example, a genome-wide CRISPR knockout screen can identify genes whose loss confers resistance to the compound's cytotoxic effects, thereby revealing its true MoA.[15]

G cluster_results Potential Outcomes cluster_actions Decision Pathway Start Potent Lead Compound (Morpholinone-C) Kinome Kinome-wide Selectivity Screen Start->Kinome Proteome Thermal Proteome Profiling (TPP) Start->Proteome Selective Result 1: Highly Selective for Kinase X Kinome->Selective OffTarget Result 2: Multiple Potent Off-Targets Identified Kinome->OffTarget Proteome->Selective Proteome->OffTarget Proceed High Confidence in MoA. Proceed to in vivo studies. Selective->Proceed ReEvaluate Re-evaluate MoA. Are off-targets responsible for efficacy? Is there a safety liability? OffTarget->ReEvaluate

Synthesizing the Evidence: Building an Authoritative Conclusion

The ultimate goal is to build a cohesive narrative supported by multiple, independent lines of evidence. For our lead candidate, Morpholinone-C, the ideal outcome would be:

  • Biochemical Confirmation: It binds potently and specifically to purified Kinase X with favorable kinetics.

  • Cellular Validation: It engages Kinase X in cells, inhibits the downstream signaling pathway, and blocks the pro-inflammatory response with correlated potency.

  • Selectivity Assurance: Broad kinome and proteome profiling reveals a clean selectivity profile with minimal, low-potency off-targets.

This convergence of data provides high confidence that the therapeutic effects of Morpholinone-C are driven by its intended mechanism of action: the direct inhibition of Kinase X. This robust, validated MoA package is essential for confident progression into preclinical and clinical development.[16]

References

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir. [Link]

  • Determining target engagement in living systems. Patricelli, M. P., et al. (2011). Nature Chemical Biology. [Link]

  • Cell-based assays - Application areas. Svar Life Science. [Link]

  • Target Engagement Assays. DiscoverX. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Drug Action Mechanisms and their Relevance for Therapeutics. Scholars Research Library. [Link]

  • Understanding the Mechanisms of Action and Effects of Drugs of Abuse. MDPI. [Link]

  • Biochemical Mechanisms of Drug Action: What Does It Take For Success? ResearchGate. [Link]

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Journal of Medicinal and Organic Chemistry. [Link]

  • CRISPR Off-target Discovery. CD Genomics. [Link]

  • Mechanisms of Drug Action | Request PDF. ResearchGate. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. Allucent. [Link]

  • Designing drug response experiments and quantifying their results. Fallahi-Sichani, M., et al. (2017). Current Protocols in Chemical Biology. [Link]

  • Experimental training in molecular pharmacology education based on drug–target interactions. Wang, Y., et al. (2023). Pharmacology Research & Perspectives. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

  • Identifying mechanism-of-action targets for drugs and probes. Lounkine, E., et al. (2012). Nature. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]

  • Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1. PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link]

  • Morpholine – Knowledge and References. Taylor & Francis. [Link]

Sources

Navigating the Structure-Activity Landscape of 5-(Hydroxymethyl)morpholin-3-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholine scaffold represents a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Within this class, the 5-(hydroxymethyl)morpholin-3-one core presents a particularly intriguing starting point for synthetic exploration due to its inherent functionality, offering multiple points for diversification. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-(hydroxymethyl)morpholin-3-one analogs, drawing upon available data for the broader class of C5-substituted morpholin-3-ones to inform rational drug design. While systematic SAR studies on the specific 5-(hydroxymethyl)morpholin-3-one scaffold are not extensively documented in publicly available literature, this guide synthesizes key principles from related structures to provide actionable insights for researchers.

The 5-(Hydroxymethyl)morpholin-3-one Core: A Versatile Starting Point

The 5-(hydroxymethyl)morpholin-3-one scaffold is characterized by a six-membered morpholin-3-one ring with a hydroxymethyl substituent at the C5 position. This core structure offers several key features for medicinal chemists:

  • Chirality: The C5 position is a stereocenter, allowing for the synthesis of enantiopure compounds, which is critical for optimizing target engagement and reducing off-target effects.

  • Hydrogen Bonding: The hydroxyl group and the lactam functionality (N-H and C=O) can participate in hydrogen bond interactions with biological targets.

  • Multiple Modification Points: The scaffold can be readily modified at the N4-position, the C5-hydroxymethyl group, and potentially at other positions on the ring, enabling a thorough exploration of chemical space.

The synthesis of the core morpholin-3-one ring can be achieved through various established methods, often starting from 2-aminoethanol and an appropriate C2-synthon like ethyl chloroacetate.[3] Enantioselective syntheses of related morpholine structures have also been reported, often employing chiral starting materials like serine.[4]

Comparative Analysis of C5-Substituted Morpholin-3-one Analogs

While direct comparative data for a series of 5-(hydroxymethyl)morpholin-3-one analogs is scarce, we can infer valuable SAR insights by examining related C5-substituted morpholin-3-one and other morpholine derivatives. The nature of the substituent at the C5 position is anticipated to significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting analogs.

Impact of C5-Substituent Size and Lipophilicity

The size and lipophilicity of the substituent at the C5 position are critical determinants of biological activity. Modifications at this position can directly impact the compound's ability to fit into a target's binding pocket and its overall ADME (absorption, distribution, metabolism, and excretion) profile.

Table 1: Hypothetical Comparison of C5-Substituted Morpholin-3-one Analogs

Analog C5-Substituent Predicted Biological Activity Rationale
A -CH₂OH (Parent)Baseline activityProvides a key hydrogen bonding interaction.
B -CH₂OCH₃Potentially altered activity/selectivityMasks hydrogen bond donor, increases lipophilicity.
C -CH₂PhMay enhance potency through hydrophobic interactionsIntroduces a bulky, lipophilic group.
D -CH₂NH₂May introduce new interactions and improve solubilityIntroduces a basic center capable of salt formation and hydrogen bonding.
E -COOHMay introduce new interactions and improve solubilityIntroduces an acidic center capable of ionic interactions.

This table is illustrative and based on general medicinal chemistry principles. Actual activities would require experimental validation.

The introduction of bulky, lipophilic groups at the C5 position, such as a phenyl ring, could enhance binding to targets with hydrophobic pockets.[5] Conversely, the introduction of polar or charged groups, like an amine or a carboxylic acid, could improve aqueous solubility and introduce new hydrogen bonding or ionic interactions.

Influence of N4-Substitution

The nitrogen atom at the N4 position of the morpholin-3-one ring is another key site for modification. Substitution at this position can profoundly affect the molecule's overall shape, basicity, and ability to interact with biological targets.

For instance, in other heterocyclic systems, N-alkylation or N-arylation has been shown to modulate potency and selectivity.[6] In the context of 5-(hydroxymethyl)morpholin-3-one analogs, N-substitution could be used to:

  • Introduce additional binding elements: Attaching functionalized groups to the N4-position can allow for probing of additional pockets within a target's active site.

  • Modulate physicochemical properties: The nature of the N4-substituent will influence the compound's lipophilicity, pKa, and metabolic stability.

  • Orient the C5-substituent: The N4-substituent can influence the conformational preference of the morpholin-3-one ring, thereby affecting the orientation of the crucial C5-substituent.

Experimental Protocols for SAR Studies

To systematically explore the SAR of 5-(hydroxymethyl)morpholin-3-one analogs, a well-defined experimental workflow is essential.

General Synthetic Strategy for C5-Analog Diversification

A common strategy for generating a library of C5-analogs would involve the synthesis of a key intermediate that can be readily diversified.

Workflow for C5-Analog Synthesis

G start Start with enantiopure (S)- or (R)-5-(hydroxymethyl)morpholin-3-one protect Protect the C5-hydroxyl group (e.g., as a silyl ether or benzyl ether) start->protect oxidize Oxidize the primary alcohol to an aldehyde protect->oxidize diversify Diversify the aldehyde intermediate: - Wittig reaction (alkenes) - Grignard addition (secondary alcohols) - Reductive amination (amines) oxidize->diversify deprotect Deprotect the N4-nitrogen (if protected) diversify->deprotect n_substitute N4-Substitution (alkylation, acylation, arylation) deprotect->n_substitute final Final Analogs for Biological Screening n_substitute->final

Caption: A general synthetic workflow for the diversification of 5-(hydroxymethyl)morpholin-3-one analogs.

Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the synthesized analogs.

  • Primary Screening: Initial screening should be conducted in a high-throughput format to assess the primary biological activity of interest (e.g., enzyme inhibition, antimicrobial activity).

  • Secondary Screening: Active compounds from the primary screen should be subjected to more detailed secondary assays to determine potency (e.g., IC₅₀ or EC₅₀ values), selectivity against related targets, and mechanism of action.

  • In Vitro ADME Profiling: Promising candidates should be evaluated for their metabolic stability, cell permeability, and potential for off-target liabilities (e.g., CYP450 inhibition).

Logical Relationship of SAR-Driven Drug Discovery

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization a Lead Scaffold (5-(Hydroxymethyl)morpholin-3-one) b Analog Synthesis (C5 & N4 Modifications) a->b c Primary Screening (Activity) b->c d Secondary Screening (Potency & Selectivity) c->d e ADME Profiling d->e f Data Analysis (Structure vs. Activity) e->f g Identify Key Pharmacophores f->g h Iterative Design of New Analogs g->h h->b Next Generation Analogs

Caption: The iterative cycle of SAR-driven lead optimization.

Future Perspectives

The exploration of 5-(hydroxymethyl)morpholin-3-one analogs represents a promising avenue for the discovery of novel therapeutic agents. Future research in this area should focus on:

  • Systematic Library Synthesis: The generation of diverse chemical libraries with modifications at the C5 and N4 positions is crucial for elucidating clear SAR trends.

  • Target Identification: For analogs exhibiting interesting biological activity, identifying the specific molecular target(s) will be essential for further development.

  • Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can help to rationalize experimental findings and guide the design of more potent and selective analogs.

By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of the 5-(hydroxymethyl)morpholin-3-one scaffold can be unlocked.

References

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. [URL not available]
  • Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting M
  • A review on pharmacological profile of Morpholine derivatives.
  • morpholin-3-one synthesis. ChemicalBook.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Antimicrobial activity of morpholine derivatives 3-6.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm

Sources

A Comparative Guide to the Synthetic Routes of 5-(Hydroxymethyl)morpholin-3-one for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)morpholin-3-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a morpholin-3-one core with a reactive hydroxymethyl group, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The efficiency of the synthetic route to this key intermediate is paramount for its practical application in research and large-scale production. This guide provides a comprehensive comparison of two plausible synthetic pathways to 5-(hydroxymethyl)morpholin-3-one, evaluating their respective merits in terms of efficiency, scalability, and overall practicality. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

Strategic Approaches to the Synthesis of 5-(Hydroxymethyl)morpholin-3-one

Two primary retrosynthetic strategies have been devised and evaluated for the synthesis of the target molecule. Both pathways commence from readily available and cost-effective starting materials, but they diverge in their approach to the construction of the morpholin-3-one ring and the management of the reactive hydroxyl functionality.

  • Route 1: Synthesis from Serine Methyl Ester. This linear approach leverages the inherent stereochemistry and functional groups of L-serine methyl ester. The strategy involves the reduction of the ester to the corresponding amino alcohol (serinol), followed by N-acylation and subsequent intramolecular cyclization.

  • Route 2: Synthesis from Protected Serinol. To potentially enhance regioselectivity and minimize side reactions, this route employs a protected form of serinol. The synthesis involves the formation of a ketal to mask the diol, followed by N-acylation, cyclization, and a final deprotection step.

The following sections will delve into the mechanistic details and experimental considerations for each route, culminating in a comparative analysis to guide researchers in selecting the most suitable method for their specific needs.

Route 1: A Direct Approach from Serine Methyl Ester

This synthetic pathway offers a straightforward and potentially atom-economical route to 5-(hydroxymethyl)morpholin-3-one. The key steps involve the transformation of a readily available amino acid derivative into the target heterocyclic compound.

Experimental Workflow

Route_1 start L-Serine Methyl Ester step1 Reduction (e.g., NaBH4, LiAlH4) start->step1 intermediate1 Serinol step1->intermediate1 step2 N-Chloroacetylation (ClCOCH2Cl, base) intermediate1->step2 intermediate2 N-(Chloroacetyl)serinol step2->intermediate2 step3 Intramolecular Cyclization (Base, e.g., NaH, K2CO3) intermediate2->step3 end 5-(Hydroxymethyl)morpholin-3-one step3->end

Caption: Synthetic pathway for Route 1, starting from L-serine methyl ester.

Causality Behind Experimental Choices
  • Step 1: Reduction of Serine Methyl Ester to Serinol. The initial step involves the reduction of the methyl ester functionality to a primary alcohol. Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation[1][2]. The choice of reducing agent can be influenced by scalability and safety considerations, with NaBH₄ generally being milder and easier to handle. This step is crucial as it unmasks the primary hydroxyl group necessary for the subsequent cyclization.

  • Step 2: N-Chloroacetylation of Serinol. The selective N-acylation of serinol with chloroacetyl chloride is a critical step. The higher nucleophilicity of the amino group compared to the hydroxyl groups allows for a degree of regioselectivity. Performing the reaction in a buffered aqueous medium or in the presence of a non-nucleophilic base can favor the formation of the N-acylated product[3][4]. Careful control of stoichiometry and reaction temperature is essential to minimize O-acylation and di-acylation byproducts.

  • Step 3: Intramolecular Cyclization. The final ring-closing step is typically achieved through a base-mediated intramolecular Williamson ether-type synthesis[5]. A strong, non-nucleophilic base such as sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃) can be employed to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride from the chloroacetamide moiety, forming the morpholin-3-one ring[5]. The choice of base and solvent can significantly impact the reaction rate and yield.

Detailed Experimental Protocol

Step 1: Synthesis of Serinol from L-Serine Methyl Ester [1][2]

  • To a stirred solution of L-serine methyl ester hydrochloride in methanol, slowly add sodium borohydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with HCl.

  • Concentrate the mixture under reduced pressure and co-evaporate with methanol to remove borate esters.

  • Purify the crude product by crystallization or column chromatography to obtain serinol.

Step 2: Synthesis of N-(Chloroacetyl)serinol [3]

  • Dissolve serinol in a suitable solvent such as dichloromethane (DCM) or an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Cool the solution to 0 °C and add a base (e.g., triethylamine or sodium bicarbonate).

  • Slowly add chloroacetyl chloride dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time until completion (monitored by TLC).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 5-(Hydroxymethyl)morpholin-3-one [5]

  • Dissolve N-(chloroacetyl)serinol in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: A Protected Approach for Enhanced Selectivity

This route introduces protecting group chemistry to circumvent potential issues with regioselectivity during the N-acylation step and to potentially improve the overall yield and purity of the final product.

Experimental Workflow

Route_2 start Serinol step1 Protection (e.g., Acetone, acid catalyst) start->step1 intermediate1 2,2-Dimethyl-5-amino-1,3-dioxane step1->intermediate1 step2 N-Chloroacetylation (ClCOCH2Cl, base) intermediate1->step2 intermediate2 N-Chloroacetyl-2,2-dimethyl-5-amino-1,3-dioxane step2->intermediate2 step3 Intramolecular Cyclization (Base, e.g., NaH) intermediate2->step3 intermediate3 Protected 5-(Hydroxymethyl)morpholin-3-one step3->intermediate3 step4 Deprotection (Acidic conditions) intermediate3->step4 end 5-(Hydroxymethyl)morpholin-3-one step4->end

Caption: Synthetic pathway for Route 2, starting from serinol and employing a protecting group strategy.

Causality Behind Experimental Choices
  • Step 1: Protection of Serinol. The 1,3-diol of serinol can be protected as a cyclic ketal, for example, by reacting it with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst[6]. This step effectively blocks the hydroxyl groups, ensuring that the subsequent acylation occurs exclusively at the amino group.

  • Step 2: N-Chloroacetylation of Protected Serinol. With the hydroxyl groups masked, the N-chloroacetylation of the protected serinol derivative proceeds cleanly and in high yield, avoiding the formation of O-acylated byproducts. Standard acylation conditions using chloroacetyl chloride and a base are employed[3].

  • Step 3: Intramolecular Cyclization. The cyclization of the N-chloroacetylated protected serinol is expected to proceed similarly to Route 1. However, the starting material for this step is structurally different, which may influence the reaction kinetics.

  • Step 4: Deprotection. The final step involves the removal of the protecting group to unveil the hydroxymethyl functionality. Ketal protecting groups are typically cleaved under acidic conditions, which must be carefully controlled to avoid degradation of the morpholin-3-one ring[7].

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-5-amino-1,3-dioxane [6]

  • To a solution of serinol in a suitable solvent like DMF, add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Neutralize the acid with a base (e.g., triethylamine) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected serinol.

Step 2: Synthesis of N-Chloroacetyl-2,2-dimethyl-5-amino-1,3-dioxane

  • Dissolve the protected serinol in an aprotic solvent such as DCM.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Cool the mixture to 0 °C and add chloroacetyl chloride dropwise.

  • Allow the reaction to proceed to completion at room temperature.

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent in vacuo.

Step 3: Intramolecular Cyclization of the Protected Intermediate

  • Dissolve the N-chloroacetylated protected serinol in an anhydrous solvent like THF.

  • Add a strong base such as sodium hydride at 0 °C.

  • Stir the reaction mixture at room temperature until the cyclization is complete.

  • Carefully quench the reaction with water and extract the product.

  • Purify the protected 5-(hydroxymethyl)morpholin-3-one by column chromatography.

Step 4: Deprotection to Yield 5-(Hydroxymethyl)morpholin-3-one [7]

  • Dissolve the protected morpholinone in a mixture of a protic solvent (e.g., methanol or water) and an acid catalyst (e.g., HCl or acetic acid).

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Neutralize the acid and remove the solvent under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes will depend on several factors, including the desired scale of the synthesis, the importance of maximizing yield and purity, and considerations of cost and operational simplicity.

ParameterRoute 1: Direct Synthesis from Serine Methyl EsterRoute 2: Protected Serinol Synthesis
Starting Material L-Serine Methyl EsterSerinol
Number of Steps 34
Key Challenge Regioselective N-acylation of serinol.Additional protection and deprotection steps.
Potential Yield Moderate to good, dependent on N-acylation selectivity.Potentially higher overall yield due to cleaner reactions.
Purity of Final Product May require more rigorous purification to remove O-acylated byproducts.Generally higher purity due to the protecting group strategy.
Scalability Potentially more scalable due to fewer steps.The additional steps may add complexity to large-scale synthesis.
Atom Economy Higher, as it avoids the use of protecting groups.Lower, due to the introduction and removal of a protecting group.
Cost-Effectiveness Potentially more cost-effective due to fewer reagents and steps.The cost of protecting group reagents and additional solvents may increase the overall cost.

Conclusion and Recommendation

Both Route 1 and Route 2 present viable strategies for the synthesis of 5-(hydroxymethyl)morpholin-3-one.

Route 1 is a more direct and atom-economical approach. It is likely to be the more cost-effective and scalable option, particularly if the regioselectivity of the N-chloroacetylation step can be optimized to achieve high yields of the desired intermediate. This route would be recommended for initial exploratory work and for large-scale manufacturing where minimizing the number of steps is a priority.

Route 2 , while involving more steps, offers greater control over the reaction pathway. The use of a protecting group for the diol functionality is expected to lead to a cleaner N-acylation reaction, potentially resulting in a higher overall yield and a purer final product. This route is recommended for situations where maximizing purity is critical and for the synthesis of high-value, small-scale batches where the additional costs and steps are justifiable.

Ultimately, the optimal synthetic route will be determined by the specific requirements of the research or production campaign. It is advisable to perform small-scale trials of both routes to empirically determine the most efficient and practical method for a given laboratory setting.

References

  • Gerona-Navarro, G., et al. "Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a." ResearchGate. [Link]

  • Manoharan, M., et al. "Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells." PMC. [Link]

  • Garner, P., & Park, J. M. "N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester." Organic Syntheses. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. N-Acethyl-3-chloro-L-serine methyl ester. [Link]

  • J-GLOBAL. "A Convenient Procedure for the Reduction of S-(+)-Silyl Serine Methyl Ester to Chiral Serinol Derivatives." [Link]

  • Balaji, B. S., & Dalal, N. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." ResearchGate. [Link]

  • Ghavre, M., et al. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." PMC. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. "Synthesis and Characterization of Some New Morpholine Derivatives." ResearchGate. [Link]

  • Chemsrc. N-Acetyl-3-chloro-L-serine methyl ester | CAS#:87333-22-0. [Link]

  • Gerona-Navarro, G., et al. "Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a." ResearchGate. [Link]

  • Palchykov, V. A., & Chebanov, V. A. "(PDF) Morpholines. Synthesis and Biological Activity." ResearchGate. [Link]

  • Sebai, A. "(PDF) Preparation of methyl ester of L-serine." ResearchGate. [Link]

  • Robey, F. A. "Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems." PubMed. [Link]

  • Fodor, L., et al. "Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives." ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Schepmann, D., et al. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." MDPI. [Link]

  • PrepChem.com. Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. [Link]

  • Jain, A., & Sahu, S. K. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Balaji, B. S., & Dalal, N. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." figshare. [Link]

  • Iwarsson, M., et al. "Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation." ResearchGate. [Link]

  • White, C. J., & Yudin, A. K. "Macrocyclization strategies for cyclic peptides and peptidomimetics." PMC. [Link]

  • Intramolecular Cyclization of N?-Chloroacetylindole Hydrazide | Request PDF. ResearchGate. [Link]

  • Quirk, R. P., & Alsamarraie, F. "Novel process for the preparation of serinol.
  • Vankayala, R., & Gunda, P. "A Convenient Synthesis of Amino Acid Methyl Esters." PMC. [Link]

  • Al-Qahtani, M. H., & Batey, R. A. "Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives." PubMed. [Link]

  • Wipf, P., & Kothapalli, S. V. "Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes." D-Scholarship@Pitt. [Link]

  • On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing). [Link]

  • Mamedov, E. S., et al. "REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS." Semantic Scholar. [Link]

  • Organic Syntheses Procedure. "A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane." [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Hydroxymethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(hydroxymethyl)morpholin-3-one, ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment. The procedures outlined are grounded in established safety principles and authoritative guidelines, reflecting a proactive approach to laboratory safety.

Hazard Identification and Characterization

The first step in any disposal procedure is a thorough understanding of the substance's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 5-(hydroxymethyl)morpholin-3-one is not widely available, its chemical structure—featuring a morpholine ring—necessitates that we handle it with the caution afforded to the morpholine class of compounds. Morpholine itself is classified as a flammable, corrosive, and toxic substance.[1][2] Hazard data for 5-(hydroxymethyl)morpholin-3-one indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Therefore, 5-(hydroxymethyl)morpholin-3-one must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

Property Information Source(s)
Chemical Name 5-(Hydroxymethyl)morpholin-3-one[3][6][7]
CAS Number 1073338-64-3[3][6][7]
Molecular Formula C₅H₉NO₃[3][8]
Molecular Weight 131.13 g/mol [8][9]
Known Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Inferred Hazards Based on the morpholine moiety, treat as potentially flammable, corrosive, and toxic. Avoid contact with strong oxidizing agents.[1][10][1][10]
Waste Classification Hazardous Waste[11][12]
Immediate Safety and Handling Precautions

Before beginning any waste consolidation or disposal-related activities, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls. The causality is clear: direct exposure to morpholine-based compounds can cause severe chemical burns and respiratory irritation.[13][14]

  • Engineering Controls : All handling of 5-(hydroxymethyl)morpholin-3-one waste must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[15][16]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[1][17]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of as hazardous waste after handling the chemical.[18]

    • Body Protection : A lab coat and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[19]

Step-by-Step Disposal Protocol

The disposal of 5-(hydroxymethyl)morpholin-3-one waste must follow a systematic and compliant process from the point of generation to its final removal by a licensed contractor. This protocol is designed as a self-validating system to ensure safety and regulatory adherence at each stage.

Experimental Protocol: Waste Collection and Storage

  • Waste Identification :

    • Designate all materials contaminated with 5-(hydroxymethyl)morpholin-3-one (e.g., residual solids, solutions, contaminated filter paper, and PPE) as hazardous waste.[11]

  • Segregation :

    • Store waste containing 5-(hydroxymethyl)morpholin-3-one separately from incompatible materials.[4] This is a critical step to prevent dangerous chemical reactions.

    • Specifically, keep it away from :

      • Strong Oxidizing Agents (e.g., nitrates, perchlorates): The morpholine structure can react violently with oxidizers, posing a fire and explosion risk.[1][14]

      • Strong Acids : While used for neutralization in some cases, mixing concentrated acid waste can cause a significant exothermic reaction.[4]

    • This segregation logic is visually represented in the workflow diagram below.

  • Containerization :

    • Select a waste container made of a compatible material, such as high-density polyethylene (HDPE).[15] The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[4]

    • Ensure the container is clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste".[4][20]

      • The full chemical name: "5-(Hydroxymethyl)morpholin-3-one". Do not use abbreviations.[4]

      • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4][20]

      • The date when waste was first added to the container (accumulation start date).

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[4][21]

    • The SAA must be a secure, secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of material in case of a leak.[5]

    • Keep the waste container closed at all times, except when adding waste.[4][21] This minimizes the release of vapors and prevents spills.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[20][21][22]

  • Final Disposal :

    • Once the container is full or has been in the SAA for up to one year, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][5]

    • Final disposal methods are determined by the waste contractor and may include incineration or chemical stabilization to render the waste less harmful.[23]

Visualization of Disposal Workflow

To ensure clarity, the following diagrams illustrate the procedural logic for waste handling and spill response.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposition gen Waste Generated (e.g., residue, contaminated items) char Characterize as Hazardous Waste gen->char segregate Segregate from Incompatibles (Acids, Oxidizers) char->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_node Label Container Correctly ('Hazardous Waste', Name, Hazards) container->label_node saa Store in Secondary Containment within a Satellite Accumulation Area (SAA) label_node->saa full Is Container Full or Accumulated for > 1 Year? saa->full full->saa No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal G spill Spill Occurs assess Assess Spill Size & Risk spill->assess evacuate Evacuate Area Contact EHS Emergency assess->evacuate Large / Unsure ppe Don Full PPE (Goggles, Gloves, Lab Coat) assess->ppe Small / Manageable contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: A decision-making workflow for responding to a chemical spill.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 5-(hydroxymethyl)morpholin-3-one waste with confidence, ensuring a safe and compliant research environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Environmental Marketing Services. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Material Safety Data Sheet: Morpholine. Sciencelab.com. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org. [Link]

  • Safety Data Sheet: Morpholine. Nexchem Ltd. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Safety Data Sheet: Morpholine. North Metal and Chemical Company. [Link]

  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]

  • 3-Morpholinone, 5-(hydroxymethyl)-5-methyl-. ChemBK. [Link]

Sources

Navigating the Safe Handling of 5-(Hydroxymethyl)morpholin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth procedural guidance for the safe handling of 5-(Hydroxymethyl)morpholin-3-one, a key reagent in innovative research. By understanding the chemical's characteristics and adhering to rigorous safety protocols, you can mitigate risks and foster a secure laboratory environment. This document moves beyond a simple checklist, offering a framework of causation and validation for each safety recommendation.

Hazard Assessment: Understanding the Risks of the Morpholine Scaffold

Anticipated Hazards:

  • Corrosivity: Morpholine itself is a corrosive substance, capable of causing severe skin burns and eye damage.[2][4] The presence of the morpholine ring in 5-(Hydroxymethyl)morpholin-3-one suggests a high potential for similar corrosive properties.

  • Toxicity: Morpholine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[1][5]

  • Irritation: The compound is likely to be a skin and eye irritant.[6][7] A structurally similar compound, (S)-4-Boc-(3-hydroxymethyl)morpholine, is classified as a skin and eye irritant.[7]

  • Respiratory Effects: Inhalation may cause respiratory tract irritation.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 5-(Hydroxymethyl)morpholin-3-one. The selection of appropriate PPE is based on a conservative assessment of the potential hazards identified above.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact and potential burns or allergic reactions.[3] Always check the manufacturer's glove compatibility data.
Eyes/Face Safety goggles and face shieldDue to the high risk of severe eye damage, safety goggles that provide a complete seal around the eyes are mandatory.[1][2] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Body Chemical-resistant lab coatA lab coat, preferably made of a chemical-resistant material, should be worn to protect against skin contact.[1]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)All handling of 5-(Hydroxymethyl)morpholin-3-one should be performed in a certified chemical fume hood to minimize the risk of inhalation.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

Preparation and Handling
  • Designated Area: All work with 5-(Hydroxymethyl)morpholin-3-one should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Spill Kit: An appropriate spill kit containing absorbent materials (e.g., sand, diatomaceous earth) should be readily accessible.[1][9]

  • Weighing: If weighing the solid, do so in the fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[1][9] Place the absorbed material into a sealed, labeled container for disposal.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper waste management is a critical final step in the safe handling of any chemical.

  • Waste Characterization: Based on the hazards of the morpholine scaffold, all waste containing 5-(Hydroxymethyl)morpholin-3-one should be treated as hazardous waste.[9]

  • Containerization: Use only compatible, clearly labeled, and sealed containers for waste collection. High-density polyethylene (HDPE) containers are a suitable choice.[9]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[6][9]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of 5-(Hydroxymethyl)morpholin-3-one.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_start Start: Obtain 5-(Hydroxymethyl)morpholin-3-one ppe Don Appropriate PPE prep_start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit weigh Weigh Solid in Fume Hood spill_kit->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve exposure Exposure Event weigh->exposure spill Spill Event weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->exposure dissolve->spill waste_char Characterize Waste as Hazardous experiment->waste_char experiment->exposure experiment->spill containerize Containerize in Labeled, Sealed Container waste_char->containerize dispose Dispose via Licensed Vendor containerize->dispose first_aid Administer First Aid exposure->first_aid contain_spill Contain Spill with Absorbent spill->contain_spill medical_attention Seek Immediate Medical Attention first_aid->medical_attention clean_up Clean and Decontaminate Area contain_spill->clean_up

Caption: Workflow for safe handling and disposal of 5-(Hydroxymethyl)morpholin-3-one.

By integrating these detailed safety and logistical protocols into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of your research team while advancing your scientific endeavors.

References

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Inchem.org. Morpholine (HSG 92, 1995). [Link]

  • Sciencelab.com. Material Safety Data Sheet: Morpholine. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Morpholine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. [Link]

  • Penta chemicals. Morpholine - SAFETY DATA SHEET. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)morpholin-3-one
Reactant of Route 2
5-(Hydroxymethyl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.